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(s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine Documentation Hub

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  • Product: (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine
  • CAS: 1213139-00-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine

Executive Summary (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a highly specialized chiral primary amine utilized extensively as a building block in advanced medicinal chemistry. This whitepaper details its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a highly specialized chiral primary amine utilized extensively as a building block in advanced medicinal chemistry. This whitepaper details its structural properties, provides a self-validating protocol for its synthesis and chiral resolution, and explores its pharmacological utility in designing targeted kinase inhibitors.

Structural and Physicochemical Properties

The molecular architecture of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine integrates a chiral ethylamine moiety with a 4-(1H-pyrazol-1-yl)phenyl core.

Causality of Structural Properties: The inclusion of the pyrazole ring at the para-position of the phenyl group significantly alters the electron density of the aromatic system. This modification enhances the molecule's ability to participate in π−π stacking and hydrogen-bond accepting interactions within . The (S)-stereocenter is critical; enantiomeric purity dictates the spatial orientation of the amine during nucleophilic substitutions or when docking into asymmetric enzymatic clefts, such as1[1].

Quantitative Physicochemical Data
PropertyValue
Chemical Name (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine
(S)-Enantiomer CAS Number 2[2]
(R)-Enantiomer CAS Number 3[3]
Racemate CAS Number 4[4]
Molecular Formula C11H13N3[3]
Molecular Weight 187.24 g/mol [3]
Hydrogen Bond Donors 1 (Primary Amine)[3]
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)[3]
Topological Polar Surface Area ~43.8 Ų[5]

Synthetic Methodology & Chiral Resolution

Synthesizing the enantiopure (S)-amine requires a robust, self-validating workflow. The standard approach involves the synthesis of the racemic ketone intermediate, followed by reductive amination and subsequent chiral resolution.

Step-by-Step Protocol: Synthesis and Resolution
  • Nucleophilic Aromatic Substitution (SNAr): React 4-fluoroacetophenone with 1H-pyrazole in the presence of K2​CO3​ (base) in DMF at 120°C for 12 hours.

    • Causality: The electron-withdrawing acetyl group activates the para-fluorine, facilitating the SNAr reaction to yield 1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-one.

  • Reductive Amination: Treat the resulting ketone with ammonium acetate ( NH4​OAc ) and sodium cyanoborohydride ( NaBH3​CN ) in methanol at room temperature for 24 hours.

    • Validation: Monitor via LC-MS to confirm the disappearance of the ketone mass and the appearance of the racemic amine ( m/z 188.1 [M+H]+ ).

  • Chiral Resolution: Dissolve the racemic amine in hot ethanol and add 0.5 equivalents of D-(-)-tartaric acid. Allow the solution to cool slowly to room temperature to precipitate the diastereomeric salt.

  • Free-Basing and Extraction: Filter the crystals, dissolve in 1M NaOH, and extract with dichloromethane (DCM). Evaporate the organic layer to yield the pure (S)-enantiomer.

    • Validation: Confirm enantiomeric excess (ee > 99%) using Chiral HPLC before proceeding to downstream applications.

SynthesisWorkflow A 4-Fluoroacetophenone + 1H-Pyrazole B SNAr Reaction (K2CO3, DMF, 120°C) A->B C 1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-one B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D E Racemic Amine (CAS 866782-06-1) D->E F Chiral Resolution (D-(-)-Tartaric Acid) E->F G (S)-Enantiomer (CAS 1213139-00-4) F->G

Stepwise synthesis and chiral resolution of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine.

Pharmacological Applications: Kinase Inhibition

The (S)-amine acts as a privileged chiral scaffold in the development of substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds, which are potent 1[1].

Mechanistic Causality in Drug Design: When integrated into a larger inhibitor framework, the (S)-methyl group of the ethylamine linker dictates the dihedral angle of the molecule, forcing the pyrazole-phenyl tail into a specific vector. This vector precisely targets the hydrophobic S1' pocket of the kinase, while the pyrazole ring establishes critical hydrogen bonds with the hinge region. This strict stereochemical requirement explains why the (R)-enantiomer often exhibits a 10- to 100-fold drop in target affinity compared to the (S)-enantiomer.

Pathway S_amine (S)-Amine Scaffold CDK12 CDK12/13 Complex S_amine->CDK12 Binds ATP Pocket CyclinK Cyclin K Degradation CDK12->CyclinK Induces RNAPII RNAPII Phosphorylation Block CDK12->RNAPII Inhibits Apoptosis Tumor Cell Apoptosis CyclinK->Apoptosis RNAPII->Apoptosis

Pharmacological pathway of CDK12/13 inhibitors utilizing the (S)-amine scaffold.

Analytical Validation Protocol

To ensure trustworthiness and reproducibility in downstream applications, the synthesized (S)-amine must undergo rigorous analytical validation to verify its optical purity.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality: Diethylamine is added to suppress peak tailing caused by the primary amine interacting with residual silanols on the silica-based stationary phase.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability: Inject the racemic standard first to ensure baseline resolution (Rs > 2.0) between the (R) and (S) enantiomers.

  • Acceptance Criteria: The (S)-enantiomer peak must account for >99.5% of the total peak area, confirming optical purity suitable for Active Pharmaceutical Ingredient (API) synthesis.

References

  • BLDpharm, N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine ... - BLDpharm. 2

  • ChemScene, 871721-01-6 | (R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine | ChemScene.3

  • BLDpharm, 2138117-78-7|(2-Methyl-4-(1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride. 4

  • ChemScene, 866782-06-1 | 1-[4-(1h-pyrazol-1-yl)phenyl]ethan-1 ... - ChemScene. 5

  • ENEAGRID, High Performance Computing on CRESCO infrastructure: research activities and results 2010-2011 - ENEAGRID.

  • Google Patents, CN117940427A - Substituted pyrazolo [1,5-a ] pyrimidine-7-amine compounds as CDK inhibitors and therapeutic uses thereof. 1

Sources

Exploratory

Physicochemical Profiling and Structural Application of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine in Targeted Therapeutics

Executive Summary In the landscape of rational drug design, the selection of chiral building blocks is dictated by a rigorous balance of physicochemical properties and spatial geometry. (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of chiral building blocks is dictated by a rigorous balance of physicochemical properties and spatial geometry. (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine (Molecular Formula: C₁₁H₁₃N₃) has emerged as a highly privileged scaffold, serving specifically as the Right-Hand Side (RHS) moiety in tartrate-based inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE, also known as ADAM17).

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere listing of properties. Here, we will dissect the causality behind why this specific molecule is chosen, how its physicochemical profile drives its biological efficacy, and the self-validating protocols required to synthesize and characterize it with absolute scientific integrity.

Molecular Architecture & Physicochemical Profile

The utility of a molecular fragment is governed by its physicochemical boundaries. For a compound to act as an effective RHS in an orally bioavailable enzyme inhibitor, it must satisfy strict lipophilic and topological constraints.

Table 1: Physicochemical & Topological Data
PropertyValueCausality / Relevance in Drug Design
Molecular Weight 187.24 g/mol Low MW provides a high ligand efficiency index, allowing for further molecular elaboration without violating Lipinski's Rule of 5.
Density ~1.1 g/cm³Relevant for predicting packing fraction during crystallization and solid-state formulation.
Boiling Point 308.3 °C (at 760 mmHg)Indicates robust thermal stability, crucial for high-temperature coupling reactions.
LogP (Lipophilicity) 1.89The optimal partition coefficient ensures the fragment is hydrophobic enough to penetrate deep enzyme pockets, yet soluble enough for aqueous transport.
TPSA 43.84 ŲA Topological Polar Surface Area below 90 Ų guarantees excellent membrane permeability and oral absorption.
H-Bond Donors / Acceptors 1 / 3The primary amine acts as a donor/acceptor for amide coupling, while the pyrazole nitrogens can interact with active site residues.

Data supported by experimental and computational profiling [1, 3].

Structural Biology & Mechanistic Causality: The TACE Active Site

To understand why (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a superior building block, we must examine the target. TACE (ADAM17) is a metalloprotease responsible for the cleavage of membrane-bound TNF-α. Its active site features a catalytic Zinc ion (Zn²⁺) and a deep, L-shaped hydrophobic pocket comprising the S1' and S3' subsites.

The Causality of the Pyrazole Substitution: Traditional TACE inhibitors utilize hydroxamates to bind the zinc ion, but these are notoriously non-selective and cause off-target toxicity. Modern tartrate-based inhibitors use a tartrate core as a milder Zinc-Binding Group (ZBG). When the tartrate core is linked to our target (S)-amine, the resulting molecule exhibits profound selectivity.

Why? The TACE enzyme possesses a unique, narrow hydrophobic tunnel that connects the S1' and S3' pockets. The flat, rigid, biphenyl-like architecture of the 4-(1H-pyrazol-1-yl)phenyl group perfectly exploits this tunnel via π−π stacking and hydrophobic packing. Furthermore, the (S)-methyl group on the ethanamine chiral center provides a critical steric constraint. It dictates the 3D vector of the pyrazole-phenyl axis, locking the conformation and minimizing the entropic penalty upon binding [2, 4].

TACE_Mechanism TACE TACE (ADAM17) Active Site Zn Catalytic Zn2+ Ion TACE->Zn anchors Tunnel S1'-S3' Hydrophobic Tunnel TACE->Tunnel contains ZBG Tartrate Core (ZBG) Zn->ZBG chelates Amine (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine ZBG->Amine covalently linked to Amine->Tunnel pi-pi stacking & steric fit

Fig 1: Mechanistic binding pathway of the (S)-amine RHS within the TACE active site.

Table 2: Comparative Binding Affinity (TACE Inhibition)

To empirically validate the structural rationale, observe the impact of the RHS moiety on TACE inhibition (IC₅₀) when coupled to a standard tartrate ZBG:

Right-Hand Side (RHS) MoietyTACE IC₅₀ (nM)Structural Rationale
Benzylamine> 1000Lacks sufficient length to bridge the S1' and S3' pockets.
(S)-1-Phenylethan-1-amine~ 450Methyl group improves vectoring, but lacks deep pocket engagement.
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine < 10 Pyrazole ring perfectly exploits the S1'-S3' connecting tunnel.

Self-Validating Experimental Protocols

In rigorous drug development, an experimental protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that errors are caught via mass-balance and orthogonal checks before proceeding to subsequent stages.

Protocol 3.1: Asymmetric Synthesis & Chiral Resolution

To obtain the pure (S)-enantiomer, a reductive amination is followed by classical chiral resolution.

  • Reductive Amination : React 4-(1H-pyrazol-1-yl)acetophenone with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours.

  • Validation Check 1 (LC-MS) : Analyze the crude mixture. The protocol is self-validating because the disappearance of the ketone mass must quantitatively match the appearance of the racemic amine mass (m/z 188 [M+H]⁺). Proceed only if conversion is >95%.

  • Chiral Resolution : Dissolve the racemic amine in hot methanol and add 0.5 equivalents of L-tartaric acid. Allow to cool slowly to induce fractional crystallization of the diastereomeric salt.

  • Validation Check 2 (Chiral HPLC) : Filter the crystals and analyze the free-based aliquot via Chiral HPLC (e.g., Chiralcel OD-H column). Self-Validation: Analyze the mother liquor simultaneously. The mass of the (R)-enantiomer in the mother liquor must equal the mass of the (S)-enantiomer in the crystals. Proceed to basification only if the Enantiomeric Excess (ee) is > 99%.

Synthesis_Validation Ketone 4-(1H-Pyrazol-1-yl)acetophenone Reaction Reductive Amination Ketone->Reaction QC1 QC: LC-MS Mass Balance Reaction->QC1 Racemate Racemic Amine QC1->Racemate Pass Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution QC2 QC: Chiral HPLC (ee > 99%) Resolution->QC2 Product Pure (S)-Enantiomer QC2->Product Pass

Fig 2: Self-validating synthesis and chiral resolution workflow for the (S)-amine.

Protocol 3.2: Partition Coefficient (LogP) Determination

A reliable LogP value is critical for predicting pharmacokinetic behavior. We utilize a self-validating Shake-Flask method coupled with HPLC-UV.

  • Preparation : Vigorously mix n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to create mutually saturated phases.

  • Dissolution & Equilibration : Dissolve exactly 1.0 mg of the (S)-amine in 10 mL of the saturated octanol phase. Add 10 mL of the saturated aqueous phase. Shake mechanically at 25°C for 24 hours.

  • Phase Separation : Centrifuge the mixture at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Validation Check (Mass Balance) : Quantify the concentration of the amine in both the aqueous phase ( Caq​ ) and the octanol phase ( Coct​ ) using HPLC-UV against a standard curve.

    • Self-Validation Equation: (Caq​×Vaq​)+(Coct​×Voct​)=Initial Mass±2% .

    • If the calculated mass does not equal the initial mass, the assay is rejected (indicating potential precipitation, degradation, or adsorption to the glass). If mass balance is achieved, calculate LogP=log10​(Coct​/Caq​) .

Conclusion

The integration of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine into medicinal chemistry workflows is not arbitrary. Its physicochemical parameters (LogP 1.89, TPSA 43.84 Ų) ensure optimal drug-like properties, while its precise stereochemistry and rigid pyrazole-phenyl axis provide an exact geometric fit for the S1'-S3' tunnel of ADAM17/TACE. By employing self-validating synthetic and analytical protocols, researchers can leverage this privileged scaffold to design highly selective, orally bioavailable therapeutics for autoimmune and inflammatory diseases.

References

  • Dai, C., et al. (2010). 2-(2-Aminothiazol-4-yl)pyrrolidine-based tartrate diamides as potent, selective and orally bioavailable TACE inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4812-4815. URL:[Link]

  • RCSB Protein Data Bank (2011). 3O64: Crystal structure of catalytic domain of TACE with 2-(2-Aminothiazol-4-yl)pyrrolidine-Based Tartrate Diamides. URL: [Link]

  • Chi, et al. (2023). ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases. Frontiers in Pharmacology. URL:[Link]

Foundational

An In-depth Technical Guide to the Structure Elucidation and Spectral Analysis of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine

This technical guide provides a comprehensive framework for the structural elucidation of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine, a chiral molecule of interest in medicinal chemistry and drug development. This do...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the structural elucidation of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine, a chiral molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the application of modern spectroscopic techniques for unambiguous structure confirmation and stereochemical assignment.

Introduction

(S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a primary chiral amine containing both a phenyl and a pyrazole moiety. Its chemical formula is C₁₁H₁₃N₃ with a molecular weight of 187.24 g/mol [1]. The presence of a stereocenter and multiple aromatic and heteroaromatic rings necessitates a multi-faceted analytical approach for complete characterization. This guide will detail the expected outcomes from key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust protocol for its identification and purity assessment.

Molecular Structure and Key Features

The structure of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is characterized by a central ethylamine backbone attached to a 4-substituted phenyl ring. The substituent at the para position of the phenyl ring is a 1H-pyrazol-1-yl group. The chirality of the molecule arises from the stereogenic center at the carbon atom of the ethylamine group bonded to the phenyl ring and the amino group.

Spectroscopic Analysis Workflow

A systematic approach to the structural elucidation of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine involves a series of spectroscopic experiments. The logical flow of this analysis is designed to first establish the molecular formula and connectivity, followed by the detailed assignment of all atoms and confirmation of the stereochemistry.

G cluster_0 Initial Characterization cluster_1 Core Structure Elucidation cluster_2 Stereochemical Assignment MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Proton & Carbon Environments MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Initial Assignments Chiral_NMR Chiral NMR Spectroscopy (e.g., with Chiral Shift Reagents) Confirm Enantiomeric Purity NMR_2D->Chiral_NMR Confirmed Planar Structure G cluster_0 cluster_1 A Pyrazole Ring B Phenyl Ring C Ethylamine Sidechain H3_5 Pyrazole H-3/H-5 C_ipso_pz Phenyl C-ipso (to Pz) H3_5->C_ipso_pz Connects Pyrazole to Phenyl Ha Phenyl H-a C3_5 Pyrazole C-3/C-5 Ha->C3_5 Confirms Pyrazole-Phenyl Link Hb Phenyl H-b C_ipso_amine Phenyl C-ipso (to Amine) Hb->C_ipso_amine Connects Phenyl to Sidechain CH_methine Methine CH CH_methine->C_ipso_amine Confirms Phenyl-Sidechain Link CH3_methyl Methyl CH₃ CH_methine->CH3_methyl Connects Methine and Methyl

Caption: Key HMBC correlations for assembling the structure of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine.

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3250N-H stretch (two bands)Primary Amine
3100-3000C-H stretchAromatic and Heteroaromatic
2950-2850C-H stretchAliphatic (CH, CH₃)
1650-1580N-H bendPrimary Amine
1600-1450C=C stretchAromatic and Heteroaromatic
1335-1250C-N stretchAromatic Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

  • Mass Analysis: High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and confirm the elemental composition (C₁₁H₁₃N₃).

Expected Mass Spectrum
  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 188.1182 (calculated for C₁₁H₁₄N₃⁺).

  • Key Fragmentation Pathways: The fragmentation of pyrazoles can involve the loss of N₂ or HCN.[2] For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[3]

The following diagram illustrates a plausible fragmentation pathway.

G M [M+H]⁺ m/z 188 F1 Loss of NH₃ m/z 171 M->F1 F2 Loss of CH₃ m/z 173 M->F2 F3 Loss of C₂H₅N m/z 145 M->F3

Sources

Exploratory

Whitepaper: Structural and Stereochemical Elucidation of Pyrazole-Containing Chiral Amines via NMR Spectroscopy

The Analytical Challenge Pyrazole-containing chiral amines represent a highly privileged class of pharmacophores, frequently embedded in the core architectures of modern kinase inhibitors, neuro-active agents, and anti-i...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

Pyrazole-containing chiral amines represent a highly privileged class of pharmacophores, frequently embedded in the core architectures of modern kinase inhibitors, neuro-active agents, and anti-inflammatory drugs. The structural elucidation of these molecules relies heavily on 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. However, this specific molecular combination presents a dual analytical challenge: the dynamic annular tautomerism inherent to the unsubstituted pyrazole ring, and the stereochemical ambiguity of the chiral amine center. This technical guide provides an in-depth, mechanistic approach to deconvoluting the NMR spectra of these complex systems, offering robust, self-validating protocols for complete structural and absolute configuration assignment.

Decoding the Pyrazole Core: Tautomerism and Chemical Shifts

Unsubstituted pyrazoles (at the N1 position) are not static structures; they exhibit annular tautomerism, characterized by a rapid prototropic exchange between the N1 and N2 nitrogen atoms[1].

The Causality of Signal Coalescence: At room temperature in non-polar solvents (e.g., CDCl3​ ), the rate of this intermolecular and intramolecular proton transfer is often comparable to the NMR timescale. This intermediate exchange regime causes a loss of phase coherence during the relaxation period of the NMR experiment. Consequently, the signals for the C3 and C5 carbons, as well as the H3 and H5 protons, undergo severe line broadening or coalesce into a single averaged peak[1]. Conversely, the C4 position remains structurally symmetric relative to the exchange and consistently presents a sharp, highly shielded signal. Using a strong hydrogen-bond accepting solvent like DMSO-d6​ can sometimes slow this exchange, though it frequently still results in averaged, symmetrical spectra due to rapid intermolecular proton exchange[1].

Table 1: Typical 1H and 13C NMR Chemical Shifts for Pyrazoles
NucleusPositionChemical Shift Range (ppm)Multiplicity / Line ShapeDiagnostic Significance
1H H46.0 - 6.5Doublet/Singlet (Sharp)Unaffected by tautomeric exchange; reliable anchor point.
1H H3 / H57.4 - 7.8Broad Singlet (at RT)Coalescence indicates N1-N2 prototropic exchange.
13C C4100 - 110SharpHighly shielded compared to typical aromatic carbons.
13C C3 / C5135 - 150Broad / AveragedResolves into distinct peaks only at low temperatures.
Protocol 1: Variable Temperature (VT) NMR for Resolving Pyrazole Tautomerism

Objective: To shift the tautomeric exchange from the intermediate regime to the slow-exchange regime, allowing for the observation of distinct tautomers.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CD2​Cl2​ or Toluene-d8​ . These solvents possess low freezing points, making them ideal for sub-zero VT-NMR.

  • Baseline Acquisition: Acquire standard 1D 1H and 13C NMR spectra at 298 K. Document the line widths of the C3/C5 and H3/H5 signals.

  • Temperature Titration: Lower the probe temperature in 10 K increments down to 213 K. Acquire a 1H spectrum at each step. Observe the decoalescence of the broad signals into sharp, distinct peaks representing the localized N-H tautomers.

  • Regiochemical Assignment: At the optimal low temperature, acquire 2D HSQC and HMBC spectra to map the proton-carbon correlations of the frozen tautomers.

Self-Validating System (The Thermal Reversibility Check): After the low-temperature acquisition, re-warm the sample to 298 K and re-acquire the 1H spectrum. The signals must return to their original broad state. This critical control proves that the spectral changes were driven by dynamic tautomeric exchange, ruling out irreversible sample degradation, precipitation, or concentration-dependent aggregation.

Stereochemical Assignment of the Chiral Amine Moiety

For chiral amines, determining the absolute configuration is paramount for drug development. NMR spectroscopy relies on chiral derivatizing agents (CDAs), most notably Mosher's acid chloride (MTPA-Cl), to achieve this[2].

The Causality of Anisotropic Shielding: The modified Mosher's method involves reacting the chiral amine with both (R)- and (S)-MTPA-Cl to form a pair of diastereomeric amides[2]. In solution, these amides adopt a preferred conformation where the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl group are coplanar. The phenyl ring of the MTPA moiety is forced out of this plane, projecting its π -electron cloud over the amine's substituents[3]. The diamagnetic anisotropy of this phenyl ring creates a shielding cone. Protons situated directly within this cone experience an upfield shift (lower ppm). By calculating the chemical shift difference ( Δδ=δS​−δR​ ), we can map the spatial arrangement of the substituents[3]. This method is highly reliable for primary amines and has been successfully extended to cyclic secondary amines, despite the added complexity of amide bond rotamers and ring-flipping[4].

Table 2: Mosher's Amide Δδ ( δS​−δR​ ) Interpretation for Chiral Amines
Substituent Position Δδ ( δS​−δR​ )Spatial OrientationMechanistic Causality
L1 (High Priority Group) Positive (> 0)Right side of MTPA planeShielded by the phenyl ring in the (R)-MTPA amide.
L2 (Low Priority Group) Negative (< 0)Left side of MTPA planeShielded by the phenyl ring in the (S)-MTPA amide.
Protocol 2: In Situ Modified Mosher’s Amide Derivatization

Objective: To covalently derivatize the chiral amine for absolute stereochemical assignment via Δδ analysis.

  • Aliquoting: Divide the chiral amine sample into two equal portions (approx. 5 mg each) in two oven-dried NMR tubes under an inert atmosphere.

  • Derivatization: To the first tube, add 0.5 mL of anhydrous CDCl3​ , 2.0 equivalents of anhydrous pyridine-d5​ (acting as an acid scavenger and catalyst), and 1.5 equivalents of (R)-MTPA-Cl. To the second tube, repeat the process using (S)-MTPA-Cl.

  • In Situ Monitoring: Allow the reaction to proceed directly in the NMR tube. Acquire 1H spectra every 15 minutes. The reaction is typically quantitative within 1-2 hours at room temperature.

  • Data Acquisition: Once complete, acquire high-resolution 1D 1H, 19F, and 2D COSY spectra for both the (R)- and (S)-diastereomeric amides.

Self-Validating System (The Conversion & Rotamer Control): First, verify complete reaction conversion by confirming the total disappearance of the starting amine's α -proton signal. Second, inspect the 19F NMR spectrum; a single dominant fluorine resonance confirms the formation of a primary diastereomeric conformer. If multiple significant 19F signals are present, it indicates either incomplete enantiopurity of the starting amine or the presence of stable amide rotamers, which must be deconvoluted using 2D NOESY before Δδ calculation[3][4].

Integrated Analytical Workflow

The following logic tree dictates the experimental pathway for fully characterizing a pyrazole-containing chiral amine, ensuring both the heterocyclic core and the stereocenter are unambiguously defined.

G Start Pyrazole-Chiral Amine Sample NMR1D Acquire 1D 1H & 13C NMR (Room Temp, CDCl3/DMSO-d6) Start->NMR1D CheckTaut Are C3/C5 & H3/H5 Signals Broad? (Indicates Tautomerism) NMR1D->CheckTaut VTNMR Perform VT-NMR (Low Temp) Slows Prototropic Exchange CheckTaut->VTNMR Yes (Broad) Regio 2D NMR (HSQC, HMBC) Assign Regiochemistry CheckTaut->Regio No (Sharp) VTNMR->Regio Resolved Signals Deriv Chiral Derivatization (e.g., (R)- & (S)-MTPA-Cl) Regio->Deriv Structure Confirmed Config Calculate Δδ (S-R) Assign Absolute Configuration Deriv->Config Diastereomers Formed

Workflow for the structural and stereochemical elucidation of pyrazole-containing chiral amines.

References[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Link[2] Chiral derivatizing agent - Wikipedia. Link[3] Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - NIH. Link[4] MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration - ACS Publications. Link

Sources

Foundational

The Ascendancy of Pyrazole Scaffolds in Modern Drug Discovery: A Guide to Unlocking Novel Biological Activities

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Core - A Privileged Structure in Medicinal Chemistry The pyrazole ring, a five-membered aromatic hete...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry.[1][2] Its structural simplicity belies a remarkable versatility, offering a rigid scaffold with tunable physicochemical properties and a high capacity for hydrogen bonding.[1][3] This unique combination has established the pyrazole nucleus as a "privileged scaffold," a framework that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5][6]

The clinical and commercial success of pyrazole-based drugs is a testament to their therapeutic potential. Landmark drugs such as the anti-inflammatory agent Celecoxib , the oncology kinase inhibitors Crizotinib and Ruxolitinib , and the erectile dysfunction therapy Sildenafil all feature a pyrazole core, highlighting the scaffold's adaptability across diverse therapeutic areas.[1][6][7] The metabolic stability of the pyrazole ring is another key factor contributing to its increasing prevalence in newly approved drugs.[8] This guide provides an in-depth exploration of the major biological activities of novel pyrazole derivatives, focusing on the mechanistic rationale behind their actions and the experimental workflows required to validate them.

Anticancer Activity: Multi-Targeted Approaches to Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, often exerting their effects through multiple mechanisms of action.[9][10] Their ability to be functionalized at various positions allows for the fine-tuning of their interaction with numerous oncogenic targets.[9][11]

Core Mechanisms of Antineoplastic Action

The anticancer efficacy of pyrazole derivatives stems from their ability to disrupt critical cellular processes essential for tumor growth and survival.

  • Protein Kinase Inhibition: Many pyrazole derivatives are designed as potent inhibitors of protein kinases, enzymes that play a central role in cell signaling pathways controlling proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various Cyclin-Dependent Kinases (CDKs).[9][10][12] By blocking the ATP-binding site of these kinases, pyrazole compounds can halt the downstream signaling cascades that drive cancer progression.

  • Tubulin Polymerization Disruption: The microtubule network is a critical component of the cellular cytoskeleton, essential for cell division (mitosis). Certain novel pyrazole compounds have been identified as potent inhibitors of tubulin polymerization.[4][13] By binding to tubulin, they prevent the formation of microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).[13]

  • Induction of Apoptosis and DNA Interaction: Beyond targeting specific proteins, some pyrazole derivatives can induce apoptosis through direct interaction with DNA or by modulating the expression of key regulatory proteins like p53 and p21.[13][14][15] Molecular docking studies have shown that some compounds preferentially bind to the minor groove of DNA, potentially leading to DNA damage and cell death.[14]

Logical Diagram: Major Anticancer Mechanisms of Pyrazole Derivatives

Anticancer_Mechanisms cluster_effects Cellular Outcomes Pyrazole Novel Pyrazole Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR-2, CDK) Pyrazole->Kinase Inhibition Tubulin Tubulin Dimers Pyrazole->Tubulin Disruption of Polymerization DNA Cellular DNA Pyrazole->DNA Interaction/ Damage Proliferation Inhibition of Tumor Cell Proliferation Kinase->Proliferation Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis Apoptosis Apoptosis & Cell Cycle Arrest Tubulin->Apoptosis DNA->Apoptosis Apoptosis->Proliferation Leads to

Caption: Key pathways for the anticancer activity of pyrazole compounds.

Quantitative Data: Anticancer Potency

The antiproliferative activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell growth.

Compound IDTarget Cell LineIC50 (µM)Mechanism/TargetReference
5b K562 (Leukemia)0.021Tubulin Polymerization Inhibitor[4]
5b A549 (Lung)0.69Tubulin Polymerization Inhibitor[4]
Compound 43 MCF-7 (Breast)0.25PI3 Kinase Inhibitor[10]
Compound 3 HEPG2 (Liver)IC50 vs EGFR = 0.06EGFR Inhibitor[12]
Compound 9 HEPG2 (Liver)IC50 vs VEGFR-2 = 0.22VEGFR-2 Inhibitor[12]
Compound 13 4T1 (Breast)25DNA Intercalation, G0/G1 Arrest[15]

Anti-inflammatory Activity: Targeting the Catalysts of Inflammation

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are renowned for their anti-inflammatory prowess.[7]

Core Mechanisms of Anti-inflammatory Action
  • Cyclooxygenase (COX) Inhibition: The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs).[7][16] Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with traditional NSAIDs.[7]

  • Modulation of Cytokines and Mediators: Advanced pyrazole derivatives can exert their effects beyond COX inhibition. They have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), and inhibit other key enzymes in the inflammatory cascade like 5-lipoxygenase (5-LOX).[7][17][18]

Workflow Diagram: Screening for Anti-inflammatory Pyrazoles

Anti_Inflammatory_Workflow Start Synthesized Pyrazole Derivative InVitro In Vitro Screening (COX-1/COX-2 Enzyme Assay) Start->InVitro Initial Screen CellBased Cell-Based Assay (LPS-stimulated macrophages) InVitro->CellBased Confirm Cellular Activity Measure Measure Cytokine (TNF-α, IL-6) & NO Levels CellBased->Measure InVivo In Vivo Model (Carrageenan-induced paw edema in rats) Measure->InVivo Validate in vivo Result Potent & Selective Anti-inflammatory Lead InVivo->Result

Caption: A typical workflow for evaluating anti-inflammatory compounds.

Quantitative Data: Anti-inflammatory Efficacy

The anti-inflammatory potential is assessed through enzyme inhibition assays and in vivo models.

Compound Class/IDAssayPotency / EfficacyKey FeatureReference
Celecoxib Derivatives COX-2 InhibitionIC50 values in nanomolar rangeHigh selectivity for COX-2 over COX-1[19]
Compound 187 Carrageenan Paw Edema80.63% inhibition at 4hEfficacy comparable to ibuprofen[18]
Compound 178 p38 MAPK Inhibition80.93% inhibitionPotent p38 MAPK activity[18]
Compound 6g IL-6 Suppression (BV2 cells)IC50 = 9.562 µMMore potent than dexamethasone[17]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[2][20][21]

Core Mechanisms of Antimicrobial Action

While diverse, the mechanisms often involve the disruption of fundamental cellular structures or processes. For instance, some trifluoromethyl phenyl-substituted pyrazoles have been shown to act as cell membrane-disrupting agents, likely by inhibiting fatty acid biosynthesis, leading to potent activity against drug-resistant Gram-positive bacteria like MRSA.[8]

Quantitative Data: Antimicrobial Potency

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound IDTarget OrganismMIC (µg/mL)Reference
21a Staphylococcus aureus62.5 - 125[21]
21a Candida albicans2.9 - 7.8[21]
Compound 22 Various strainsGood activity[22]
Compound 40 Various bacteria & fungiRemarkable activity[22]

Neuroprotective Activity: Combating Neurodegeneration

The application of pyrazole derivatives in treating complex neurological disorders is a growing field of research.[23][24] Their multifaceted biological activities make them promising candidates for diseases like Alzheimer's and for mitigating secondary damage after spinal cord injuries.[17][25]

Core Mechanisms of Neuroprotective Action
  • Anti-inflammatory Effects: In the central nervous system, pyrazoles can suppress the activation of microglial cells, reducing the release of pro-inflammatory cytokines that contribute to neuronal damage.[17]

  • Enzyme Inhibition: For diseases like Alzheimer's, pyrazole derivatives are being designed to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in cognitive impairment.[25]

Essential Experimental Protocols: A Self-Validating Framework

The trustworthiness of biological data hinges on robust, reproducible, and well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[26] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[27] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, thus providing a reliable measure of cell viability and cytotoxicity.[28]

Methodology:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Self-Validation System:

      • Vehicle Control: Include wells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) to account for solvent effects.

      • Positive Control: Include a known cytotoxic drug (e.g., Doxorubicin) as a reference standard.

      • Untreated Control: Include wells with cells in medium only, representing 100% viability.

      • Blank Control: Include wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[27] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[26][29]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the blank. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31] By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the lowest concentration that inhibits visible growth, providing a quantitative measure of its potency. Following established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensures inter-laboratory reproducibility and clinical relevance.[30][31]

Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the pyrazole derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Self-Validation System:

      • Growth Control: Include a well with bacteria and broth only (no compound) to ensure the viability and proper growth of the microorganism.

      • Sterility Control: Include a well with broth only to check for contamination.

      • Positive Control: Test a known antibiotic (e.g., Chloramphenicol, Ciprofloxacin) in parallel as a reference.[21]

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

References

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Exploratory

A Technical Guide to the Pharmacological Potential of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive technical analysis of the potential pharmacological utility of the novel chemical entity,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical analysis of the potential pharmacological utility of the novel chemical entity, (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine. In the absence of extensive published data on this specific molecule, this guide adopts a first-principles, structure-based approach to hypothesize its therapeutic potential. By deconstructing the molecule into its core components—the privileged pyrazole scaffold and the stereospecific chiral amine sidechain—we establish a robust, evidence-based framework for guiding future research and development. The pyrazole moiety is a cornerstone of numerous FDA-approved drugs, suggesting potential applications in oncology, inflammation, and infectious diseases.[1][2][3] Concurrently, the (s)-1-phenylethan-1-amine fragment is a well-established pharmacophore in neuroactive compounds. This guide outlines plausible synthetic routes, proposes a detailed, multi-tiered screening strategy to probe these potential activities, and provides the scientific rationale underpinning each recommendation, thereby serving as a foundational blueprint for its investigation.

Introduction: A Structural Rationale for Pharmacological Investigation

The molecule (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine (henceforth referred to as the 'compound of interest') is a chiral aromatic amine featuring two key structural motifs that are of significant interest in medicinal chemistry.

  • The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole ring is considered a "privileged scaffold" due to its presence in a multitude of clinically successful drugs across diverse therapeutic areas.[3][4] Its unique electronic properties allow it to serve as a versatile bioisostere and engage in critical hydrogen bonding interactions with biological targets.[3]

  • The (s)-Chiral Ethylamine Sidechain: Chirality is a fundamental determinant of pharmacological activity.[5][] The specific (s)-enantiomer of the 1-phenylethylamine moiety dictates stereospecific interactions with target proteins, which is crucial for achieving therapeutic efficacy and minimizing off-target effects and potential toxicity associated with the corresponding (R)-enantiomer.[7]

This guide aims to build a hypothesis-driven framework for the systematic investigation of this compound. We will explore its synthetic feasibility, propose methodologies for its characterization, and outline a logical cascade for its pharmacological screening based on the known activities of structurally related compounds.

Compound of Interest: Structural and Chemical Properties
IUPAC Name (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine
CAS Number 1213139-00-4[8]
Molecular Formula C₁₁H₁₃N₃[8]
Molecular Weight 187.24 g/mol [8]
Topological Polar Surface Area (TPSA) 43.84 Ų[8]
Predicted LogP 1.892[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 2[8]

The Pyrazole Scaffold: A Foundation of Therapeutic Versatility

The pyrazole nucleus is a cornerstone of modern drug design, with over 40 pyrazole-containing drugs approved by the FDA for a wide range of clinical conditions.[3] Its success stems from a combination of favorable physicochemical properties and the ability to be readily functionalized to achieve desired target engagement.

Physicochemical and Pharmacokinetic Significance

The pyrazole ring offers several advantages in drug design:

  • Bioisosterism: It can act as a bioisostere for a phenyl ring, often improving properties like water solubility and metabolic stability while maintaining or enhancing binding affinity.[3]

  • Hydrogen Bonding: The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, similar to a pyridine nitrogen.[3] This dual capability allows for versatile and strong interactions within protein binding pockets.

  • Metabolic Stability: The aromatic nature of the pyrazole ring generally confers a degree of metabolic stability, which is a desirable trait for drug candidates.

Precedent for Diverse Biological Activities

The incorporation of a pyrazole scaffold has led to successful drugs in numerous therapeutic areas. This strong precedent informs the primary areas of investigation for our compound of interest.

  • Anti-inflammatory: The most famous example is Celecoxib (Celebrex®), a selective COX-2 inhibitor used to treat arthritis.[3][4]

  • Anticancer: A significant number of kinase inhibitors utilize the pyrazole core to target proteins involved in cell proliferation and survival. Examples include Ruxolitinib and Axitinib.[1][2] Recent research has also identified pyrazole derivatives as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a target of interest in oncology.[9]

  • Cardiovascular: Sildenafil (Viagra®) contains a fused pyrazole ring and functions as a phosphodiesterase 5 (PDE5) inhibitor for treating erectile dysfunction and pulmonary hypertension.[3]

  • Antimicrobial: Various aniline-derived pyrazole compounds have demonstrated potent activity against drug-resistant bacteria, including MRSA.[1][10]

  • Central Nervous System (CNS): Pyrazole derivatives have been investigated for a range of CNS activities, including anxiolytic effects, potentially mediated through serotonergic pathways.[11][12]

This wide spectrum of activity underscores the rationale for subjecting (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine to broad, hypothesis-driven screening.

The (s)-1-Phenylethylamine Moiety: A Key to Stereospecificity and CNS Activity

The presence of a chiral center is a critical feature of the compound of interest. In drug development, isolating a single enantiomer is paramount, as different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic.[][7]

Chiral amines are foundational building blocks in over 40% of commercial pharmaceuticals.[7] The 1-phenylethylamine (α-PEA) framework, in particular, is a privileged structural motif used extensively as a chiral auxiliary in synthesis and as a core component of many active pharmaceutical ingredients.[13][14] Its prevalence in CNS-active compounds suggests a strong potential for neuropharmacological activity.

Proposed Research and Development Workflow

A logical, phased approach is required to systematically evaluate the potential of this novel compound. The workflow should begin with a robust and scalable chemical synthesis, followed by a tiered biological screening cascade.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Preclinical Evaluation S Step 1: Enantioselective Synthesis C Step 2: Structural & Purity Analysis (NMR, MS, Chiral HPLC) S->C Material for Analysis P Step 3: Primary Screening (Broad Target Panels, e.g., Kinase, GPCR) C->P Qualified Compound S2 Step 4: Secondary Assays (Dose-Response, IC50 Determination) P->S2 Hit Identification M Step 5: Mechanism of Action Studies (Cell-based assays, Target Engagement) S2->M Validated Hits A Step 6: ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) M->A Candidate Selection V Step 7: In Vivo Efficacy Studies (Relevant Disease Models) A->V Optimized Lead

Caption: Proposed research and development workflow for the compound of interest.

Proposed Enantioselective Synthesis

G ketone 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone imine Intermediate Imine ketone->imine amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine reductant Chiral Reducing Agent or Asymmetric Hydrogenation Catalyst product (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine reductant->product Stereoselective Reduction imine->product

Caption: Conceptual pathway for enantioselective reductive amination.

Detailed Protocol: Asymmetric Reductive Amination

  • Imine Formation: To a solution of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanone (1.0 eq.) in a suitable solvent (e.g., methanol or toluene) is added an ammonia source, such as ammonium acetate (5-10 eq.). The mixture is stirred at room temperature, often with a dehydrating agent (e.g., molecular sieves), to drive the formation of the corresponding imine intermediate. Progress can be monitored by TLC or LC-MS.

  • Asymmetric Reduction: Once imine formation is complete, the reaction mixture is subjected to asymmetric reduction. This is the key enantioselective step. Two common approaches are:

    • Catalytic Asymmetric Hydrogenation: The imine solution is transferred to a high-pressure reactor, and a chiral transition-metal catalyst (e.g., an Iridium or Rhodium complex with a chiral phosphine ligand) is added.[15] The mixture is then hydrogenated under pressure (10-50 bar H₂) until the reaction is complete.

    • Chiral Reducing Agents: Alternatively, a stoichiometric chiral reducing agent or a catalytic system involving a chiral catalyst and a hydride source (e.g., Hantzsch ester) can be used.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration (e.g., through a pad of silica or Celite). The solvent is removed under reduced pressure. The residue is then subjected to standard acid-base extraction to isolate the amine product.

  • Final Purification and Characterization: The crude product is purified by column chromatography on silica gel. The final product's identity and purity must be confirmed by:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • Chiral HPLC: To determine the enantiomeric excess (% ee), which should be >99% for a successful synthesis.

Hypothesis-Driven Pharmacological Screening Cascade

Based on the structural analysis, a tiered screening strategy is proposed to efficiently probe the most likely biological activities.

G Tier1 Tier 1: Broad Screening Kinase Panel (e.g., KinomeScan) GPCR Panel (e.g., CNS-focused) COX-1/COX-2 Assay Tier2 Tier 2: Hit Validation Dose-Response Curves (IC50/EC50) Orthogonal Assays Selectivity Profiling Tier1->Tier2 Primary Hits Tier3 Tier 3: Cellular & Functional Assays Target Engagement (e.g., CETSA) Cell Proliferation/Apoptosis Assays Neuronal Firing Assays Tier2->Tier3 Validated Leads

Caption: A tiered screening cascade for pharmacological evaluation.

Detailed Protocol: Initial In Vitro Kinase Panel Screen

  • Objective: To identify potential interactions between the compound of interest and a broad range of human protein kinases, given the prevalence of the pyrazole scaffold in approved kinase inhibitors.[9][16]

  • Methodology: A competitive binding assay (e.g., DiscoveRx KINOMEscan™) is a highly effective primary screening method.

    • The compound of interest is prepared as a stock solution in DMSO (typically 10 mM).

    • The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred human kinases.

    • The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site.

    • The results are typically reported as "% inhibition" or "% of control". A significant inhibition value (e.g., >80%) flags a potential "hit".

  • Data Analysis and Follow-up:

    • Hits are compiled and prioritized based on the potency of inhibition and the therapeutic relevance of the target kinase.

    • Promising hits are then subjected to secondary assays to determine the half-maximal inhibitory concentration (IC₅₀) through full dose-response curves.

Data Presentation: Hypothetical Kinase Screening Results

Target KinaseTherapeutic Area% Inhibition @ 1 µMPreliminary IC₅₀ (nM)Notes
CDK2Oncology95%50High-interest hit, follow up with cell-based assays.[9]
Aurora BOncology88%150Potential anti-mitotic agent.[17]
EGFROncology15%>10,000Not considered a primary hit.
SRCOncology65%800Moderate activity, lower priority.
p38α (MAPK14)Inflammation75%500Potential anti-inflammatory target.

Conclusion and Future Directions

(s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine represents a novel chemical entity with significant, albeit currently unexplored, pharmacological potential. Its composite structure, leveraging the therapeutically validated pyrazole scaffold and a stereospecific phenylethylamine moiety, provides a strong rationale for investigation in several key areas, most notably oncology (as a potential kinase inhibitor) and neuropharmacology (as a potential CNS-active agent) .

The immediate path forward requires the execution of the proposed research plan:

  • Confirmation of a scalable, enantioselective synthetic route.

  • Execution of broad, primary in vitro screening against kinase and GPCR panels to identify initial biological targets.

  • Systematic follow-up of any validated hits through cellular and functional assays to establish a clear mechanism of action.

The insights gained from this structured approach will be critical in determining the ultimate therapeutic utility of this promising molecule and will guide subsequent lead optimization and preclinical development efforts.

References

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  • Taylor, C. et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. [7]

  • Skarżewski, J. & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [13][14]

  • American Chemical Society. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13935-14001. [15]

  • Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.

  • ChemScene. (S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine. [8]

  • de Castro, A. A. et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 102(1), 108-114. [11]

  • Rodrigues, L. C. S. et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [12]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [10]

  • Chare-Tung, S. et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2958. [9]

  • Rostom, S. A. F. et al. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776. [16]

  • ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [17]

Sources

Foundational

Strategic In Vitro Screening of Pyrazole Derivatives for Anticancer Activity: A Technical Guide

Executive Summary The 1,2-diazole (pyrazole) ring has emerged as a privileged scaffold in modern oncological drug discovery. Due to its unique electron-rich nitrogen atoms, the pyrazole moiety acts as an exceptional hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-diazole (pyrazole) ring has emerged as a privileged scaffold in modern oncological drug discovery. Due to its unique electron-rich nitrogen atoms, the pyrazole moiety acts as an exceptional hydrogen bond donor and acceptor, allowing it to dock with high affinity into the ATP-binding pockets of critical kinases and structural proteins. This whitepaper outlines a rigorous, self-validating screening cascade designed to evaluate novel pyrazole compounds. By bridging phenotypic cytotoxicity with precise mechanistic validation, this guide provides drug development professionals with a robust framework for advancing pyrazole hits into viable lead candidates.

The Rationale: Why Pyrazoles?

The structural versatility of pyrazoles allows for the rational design of multitargeted anticancer agents. Recent drug discovery efforts have successfully engineered pyrazole derivatives to act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), effectively halting both tumor proliferation and angiogenesis[1]. Furthermore, specific pyrazole-indole hybrids and analogs have demonstrated profound efficacy as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, directly triggering cell cycle arrest[2][3]. Beyond kinase inhibition, novel pyrazole compounds have also been validated as potent disruptors of microtubule organization, acting as tubulin polymerization inhibitors in triple-negative breast cancer models[4].

To systematically identify these mechanisms, a tiered screening workflow is essential.

Fig 1. Sequential screening workflow for pyrazole anticancer candidates.

Primary Phenotypic Screening: Cytotoxicity & Viability

Before elucidating the specific target, baseline cytotoxicity must be established. We utilize the MTT assay as our primary phenotypic filter.

Causality: The MTT assay does not measure cell death directly; rather, it measures cellular metabolic rate. Viable cells utilize mitochondrial succinate dehydrogenase to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. A reduction in absorbance directly correlates with mitochondrial dysfunction and loss of viability, providing a reliable, high-throughput proxy for compound efficacy.

Protocol: High-Throughput MTT Viability Assay
  • Cell Seeding: Seed target cancer cells (e.g., HepG2, MCF-7, or MDA-MB-231) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adhesion.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (ranging from 0.01 µM to 100 µM) in complete media. Ensure the final DMSO concentration does not exceed 0.1% to prevent vehicle-induced toxicity. Treat cells for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using the positive control (e.g., Doxorubicin) and vehicle control. A Z'-factor ≥0.5 confirms robust assay conditions, ensuring the observed cytotoxicity is compound-driven rather than artifactual.

Secondary Mechanistic Screening: Apoptosis & Cell Cycle Dynamics

A compound may reduce viability by halting division (cytostatic) or inducing death (cytotoxic). Flow cytometry resolves this ambiguity. Pyrazole derivatives frequently induce apoptosis and arrest cells in the G0/G1 or G2/M phases[2][4].

Causality: During early apoptosis, cells lose membrane asymmetry, translocating phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V, a Ca²⁺-dependent protein, binds PS with high affinity, providing a quantifiable proxy for early apoptotic events. Propidium Iodide (PI) is membrane-impermeable; it only intercalates into the DNA of cells with compromised membranes, marking late apoptosis or necrosis.

Protocol: Annexin V/PI Flow Cytometry
  • Treatment & Harvesting: Treat cells with the pyrazole compound at , , and the established IC₅₀ for 24 hours. Harvest both attached and floating cells (critical to avoid losing apoptotic bodies).

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (measuring FITC in FL1 and PI in FL2 or FL3 channels).

  • Self-Validation Checkpoint: Run single-stained compensation controls (Annexin V-FITC only and PI only) to mathematically eliminate spectral overlap. Include an untreated control to establish basal apoptosis levels.

Target-Specific Validation: Kinase Inhibition Assays

Phenotypic death must be definitively linked to target engagement. For pyrazoles targeting kinases like EGFR, VEGFR-2, or CDK2, the ADP-Glo Kinase Assay is the gold standard[1][3].

Causality: Kinases consume ATP to phosphorylate their substrates, generating ADP. The ADP-Glo assay first depletes unreacted ATP, then converts the generated ADP back into ATP, which drives a luciferase-mediated luminescent reaction. Therefore, luminescence is directly proportional to kinase activity. A potent pyrazole inhibitor will prevent ADP generation, resulting in low luminescence.

Fig 2. Mechanistic pathway of dual EGFR/VEGFR-2 inhibition by pyrazoles.

Protocol: ADP-Glo Kinase Assay
  • Reaction Assembly: In a 384-well white plate, mix 1 µL of the pyrazole compound, 2 µL of recombinant kinase (e.g., EGFR or CDK2), and 2 µL of the ATP/Substrate mix.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Measurement: Read luminescence on a microplate reader.

  • Self-Validation Checkpoint: Include a 'No-Enzyme' control to establish background luminescence and a 'Reference Inhibitor' (e.g., Erlotinib for EGFR or Roscovitine for CDK2) to validate the standard curve and dynamic range.

Quantitative Data Synthesis

Recent literature highlights the exceptional potency of rationally designed pyrazole derivatives across various targets. The table below summarizes key quantitative metrics from recent screening campaigns, demonstrating the scaffold's versatility.

Compound / ScaffoldPrimary TargetCell Line / PanelEnzymatic IC₅₀ (µM)Cellular IC₅₀ / GI₅₀ (µM)Reference Drug
Fused Pyrazole (Cmpd 3) EGFRHepG20.06Potent (< 0.71)Erlotinib (10.6 µM)
Fused Pyrazole (Cmpd 9) VEGFR-2HepG20.22Potent (< 0.71)Sorafenib
Pyrazole-Indole (Cmpd 7a) CDK-2HepG20.0746.1Doxorubicin (24.7 µM)
Pyrazole Analog (Cmpd 4) CDK-2NCI-60 Panel3.823.81 (Mean GI₅₀)Roscovitine
Pyrazole Analog (Cmpd 9) CDK-2HCT-1160.9610.003Roscovitine
PTA-1 TubulinMDA-MB-231N/ALow µMN/A

Data synthesized from recent structural-activity relationship (SAR) studies[1][2][3][4].

References

  • [1] Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.[Link]

  • [2] Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.[Link]

  • [3] Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances.[Link]

  • [4] A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC / NIH.[Link]

Sources

Exploratory

The Enantioselective Synthesis of Pyrazole-Based Chiral Amines: A Technical Guide for Advancing Drug Discovery

Abstract Chiral amines bearing a pyrazole scaffold are privileged structural motifs in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous approved dru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral amines bearing a pyrazole scaffold are privileged structural motifs in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous approved drugs and clinical candidates.[1][2][3][4][5] The precise stereochemical control in the synthesis of these compounds is paramount, as the enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. This in-depth technical guide provides a comprehensive overview of the state-of-the-art methodologies for the enantioselective synthesis of pyrazole-based chiral amines. We will delve into the core catalytic strategies, including transition-metal catalysis, organocatalysis, and biocatalysis, with a focus on the mechanistic rationale behind catalyst selection and reaction design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools to accelerate the discovery and development of novel therapeutics.

The Significance of Chiral Pyrazole-Containing Amines in Modern Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a versatile scaffold in drug design.[3][5] When a chiral amine functionality is introduced to the pyrazole core, the resulting molecule gains a three-dimensional architecture that can lead to highly specific and potent interactions with biological targets.

The therapeutic landscape is rich with examples of pyrazole-containing drugs, including the anti-inflammatory agent celecoxib and the insecticide fipronil.[2] The demand for enantiomerically pure pyrazole-based chiral amines is driven by the need for safer and more effective medicines. The development of robust and scalable enantioselective synthetic methods is therefore a critical endeavor in pharmaceutical research and development.

Key Strategies in Enantioselective Synthesis

The asymmetric construction of pyrazole-based chiral amines can be broadly categorized into three main catalytic approaches. The choice of strategy is often dictated by the desired substitution pattern, the nature of the starting materials, and the scalability of the process.

Asymmetric Transition-Metal Catalysis

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of chiral amines.[6] Rhodium, iridium, and nickel complexes are among the most extensively studied catalysts for this purpose.

Asymmetric hydrogenation of prochiral enamines, imines, and N-heteroarenes represents a highly atom-economical route to chiral amines.[6][7] The success of this approach hinges on the design of chiral ligands that can effectively control the stereochemical outcome of the hydrogenation process.

A notable example is the rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates, which provides direct access to free β-amino phosphonates with good enantioselectivities.[8] Similarly, iridium complexes have been shown to be highly efficient for the asymmetric hydrogenation of unprotected β-enamine esters.[9]

Logical Workflow for Asymmetric Hydrogenation:

sub Prochiral Substrate (Enamine, Imine) proc Catalytic Cycle sub->proc Coordination cat Chiral Transition-Metal Catalyst (e.g., Rh, Ir) cat->proc h2 H₂ Source h2->proc Oxidative Addition prod Enantioenriched Pyrazole-Based Amine proc->prod Reductive Elimination

Caption: General workflow for transition-metal catalyzed asymmetric hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamine Phosphonate [8]

  • To a dried Schlenk tube under an argon atmosphere, add the β-enamine phosphonate (0.1 mmol), [Rh(COD)₂]BF₄ (1.0 mol%), and the chiral ligand (e.g., TaniaPhos, 1.1 mol%).

  • Add degassed solvent (e.g., THF, 2 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Transfer the solution to a stainless-steel autoclave.

  • Pressurize the autoclave with hydrogen gas (e.g., 50 atm) and stir the reaction at a specified temperature (e.g., 50 °C) for a designated time (e.g., 24 h).

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral β-amino phosphonate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with terminal allenes provides a route to enantioenriched allylic pyrazoles.[10] This methodology has been successfully applied to the synthesis of the JAK 1/2 inhibitor, (R)-ruxolitinib.[10]

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful alternative to transition-metal catalysis, offering the advantages of being metal-free, often less sensitive to air and moisture, and employing readily available and sustainable catalysts.[11]

Bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., quinine and quinidine), possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor moiety (e.g., a thiourea or squaramide). This dual activation mode allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high levels of stereocontrol.

Mechanism of Bifunctional Thiourea Catalysis:

cluster_0 Dual Activation by Bifunctional Catalyst cat Quinine-Derived Thiourea nuc Pyrazolone (Nucleophile) cat->nuc H-bond (Thiourea) Activates Electrophile elec Ketimine (Electrophile) cat->elec Lewis Base (Quinuclidine) Activates Nucleophile ts Organized Transition State nuc->ts elec->ts prod Enantioenriched Adduct ts->prod Stereoselective C-C Bond Formation

Caption: Dual activation mechanism in bifunctional organocatalysis.

Quinine-derived thioureas have been successfully employed in the enantioselective addition of pyrazolones to isatin-derived ketimines, affording pyrazoles with a quaternary stereocenter in high yields and excellent enantioselectivities.[12] Similarly, squaramide-based catalysts have proven effective in the asymmetric Mannich reaction of pyrazolinone ketimines with pyrazolones.[13]

Experimental Protocol: Organocatalytic Enantioselective Addition of Pyrazolone to a Ketimine

  • To a vial, add the isatin-derived N-Boc ketimine (0.1 mmol), the pyrazolone (0.12 mmol), and the quinine-derived thiourea catalyst (10 mol%).

  • Add the solvent (e.g., toluene, 1 mL).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 h).

  • Monitor the reaction progress by TLC.

  • Upon completion, add acetic anhydride (0.3 mmol) and triethylamine (0.3 mmol) to the reaction mixture and stir for an additional 1 hour for in situ acetylation.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the acetylated pyrazole adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can mediate a variety of asymmetric transformations. In the context of pyrazole synthesis, NHCs have been utilized in the enantioselective annulation of pyrazolones with α,β-unsaturated aldehydes to afford dihydropyranone-fused pyrazoles.[14] They have also been employed in the synthesis of chiral nitriles bearing an all-carbon quaternary center via a cycloaddition reaction.[15]

Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions.[16][17][18] This approach offers significant advantages in terms of sustainability and environmental impact.

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor.[16] By using engineered or naturally occurring (R)- or (S)-selective transaminases, prochiral ketones can be converted into chiral amines with high enantiomeric excess. While the direct application to pyrazole-containing ketones is an emerging area, the principles established for other ketone substrates are highly relevant.

The Transaminase Catalytic Cycle:

sub Prochiral Pyrazole Ketone enzyme Transaminase (TA) sub->enzyme donor Amine Donor (e.g., Isopropylamine) donor->enzyme prod Chiral Pyrazole Amine enzyme->prod coprod Ketone Byproduct (e.g., Acetone) enzyme->coprod

Caption: Simplified representation of a transaminase-catalyzed reaction.

Comparative Analysis of Synthetic Strategies

Catalytic SystemAdvantagesLimitationsTypical Enantioselectivity (ee)
Transition-Metal Catalysis High turnover numbers, broad substrate scope, well-established methodologies.[6][7]Potential for metal contamination in the final product, sensitivity to air and moisture, cost of precious metals and ligands.80-99%
Organocatalysis Metal-free, often less sensitive to air and moisture, readily available and tunable catalysts, environmentally benign.[12][19]Higher catalyst loadings may be required, sometimes longer reaction times compared to metal catalysis.85->99%
Biocatalysis Exceptional selectivity, mild reaction conditions (aqueous media, room temperature), environmentally friendly.[17]Substrate scope can be limited, enzyme stability and cost can be a concern, requires specialized expertise.>99%

Future Perspectives and Conclusion

The enantioselective synthesis of pyrazole-based chiral amines is a rapidly evolving field with significant potential to impact drug discovery. While tremendous progress has been made in the development of catalytic methodologies, several challenges and opportunities remain. The development of more sustainable and cost-effective catalysts, the expansion of substrate scope to include more complex and functionalized pyrazoles, and the integration of these methods into automated synthesis platforms will be key areas of future research.

This guide has provided a comprehensive overview of the core strategies for accessing these valuable chiral building blocks. By understanding the underlying principles and practical considerations of each approach, researchers can make informed decisions in the design and execution of their synthetic campaigns, ultimately accelerating the journey from a promising lead molecule to a life-changing therapeutic.

References

  • Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter. Chemistry – An Asian Journal. Available at: [Link]

  • One‐Pot Catalytic Enantioselective Synthesis of 2‐Pyrazolines. Angewandte Chemie International Edition. Available at: [Link]

  • Our strategy on asymmetric construction of pyrazole‐based chiral α‐amino acid derivatives. ResearchGate. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. Available at: [Link]

  • Organocatalytic Enantioselective Synthesis of Pyrazoles Bearing a Quaternary Stereocenter. uv.es. Available at: [Link]

  • Enantioselective Amination of 4‐Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas. The Journal of Organic Chemistry. Available at: [Link]

  • Organocatalytic Enantioselective Synthesis of Oxindole‐4‐Aminopyrazolone Derivatives via Mannich Reaction of 3‐Substituted. Chemistry – An Asian Journal. Available at: [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules. Available at: [Link]

  • Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. Organic Letters. Available at: [Link]

  • One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. PubMed. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 2-Pyrazolines. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Semantic Scholar. Available at: [Link]

  • NHC-Catalyzed Enantioselective Access to Pyrazoles with a Nitrile-Containing All-Carbon Quaternary Center. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. ResearchGate. Available at: [Link]

  • Environment of Solvent-Controlled Chemoselective Asymmetric Hydroperoxidation and Hydroxylation of 5-Pyrazolone Ketimines Catalyzed by Bifunctional Organocatalysts. ACS Omega. Available at: [Link]

  • Tailored Catalysts Based on Polymers of Intrinsic Microporosity for Asymmetric Aza-Henry Reaction of Pyrazolinone Ketimines in Batch and Flow. ACS Catalysis. Available at: [Link]

  • Environment of Solvent-Controlled Chemoselective Asymmetric Hydroperoxidation and Hydroxylation of 5-Pyrazolone Ketimines Catalyzed by Bifunctional Organocatalysts. PMC. Available at: [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. PMC. Available at: [Link]

  • Asymmetric Synthesis of Amino-Bis-Pyrazolone Derivatives via an Organocatalytic Mannich Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric aza-Friedel-Crafts Reaction of Cyclic Ketimines with 5-Aminopyrazole Derivatives: Expedient Access to Pyrazole-Based C2-quaternary Indolin-3-Ones. PubMed. Available at: [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. PMC. Available at: [Link]

  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available at: [Link]

  • Synthesis of chiral amines using redox biocatalysis. PubMed. Available at: [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • STEREOSELECTIVE SYNTHESIS OF CHIRAL DIHYDROPYRANO[2,3-C]PYRAZOLES VIA ORGANOCATALYTIC DOMINO REACTION. Thesis. Available at: [Link]

  • Biocatalytic synthesis of chiral amine building blocks. Nottingham ePrints. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Regio- and enantioselective synthesis of N-substituted pyrazoles by rhodium-catalyzed asymmetric addition to allenes. PubMed. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Asymmetric Synthesis of 1-Phenylethanamine Derivatives with a Pyrazole Moiety

Abstract Chiral 1-phenylethanamine scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Concurrently, the pyrazole nucleus is a cornerstone heterocyclic moti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral 1-phenylethanamine scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Concurrently, the pyrazole nucleus is a cornerstone heterocyclic motif, present in a wide array of FDA-approved drugs, valued for its metabolic stability and versatile interaction with biological targets.[2][3][4][5][6] The convergence of these two pharmacophores into a single chiral molecule presents a compelling strategy for the development of novel therapeutics. This guide provides a comprehensive overview of the primary methodologies for the asymmetric synthesis of 1-phenylethanamine derivatives featuring a pyrazole moiety. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the strategic considerations essential for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Value of Pyrazole-Functionalized Chiral Amines

The 1-phenylethanamine core provides a rigid and well-defined three-dimensional structure, crucial for precise interactions with chiral biological receptors. The pyrazole ring, an aromatic diazole, is not merely a passive substituent.[7][8] Its two nitrogen atoms offer a unique combination of hydrogen bond donor and acceptor capabilities, while the ring itself can engage in π-stacking interactions.[4] This dual-functionality allows pyrazole-containing drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (cannabinoid receptor antagonist) to achieve high target affinity and specificity.[2][3]

The synthesis of enantiomerically pure amines is a central challenge in organic chemistry.[9] When the target molecule combines the stereocenter of 1-phenylethanamine with the functionality of a pyrazole, the synthetic strategy must address both the enantioselective creation of the amine and the regioselective incorporation of the pyrazole ring. This guide will focus on the most robust and widely adopted strategies to achieve this.

Core Synthetic Strategies: A Mechanistic Approach

The asymmetric synthesis of these target molecules can be broadly categorized into two logical pathways:

  • Asymmetric formation of the amine from a prochiral precursor already containing the pyrazole moiety.

  • Construction of the pyrazole ring onto a pre-existing chiral 1-phenylethanamine scaffold.

Strategy 1: Asymmetric Reduction of Prochiral Imines

This is arguably the most powerful and atom-economical approach. The core transformation is the enantioselective reduction of a C=N double bond of a ketimine derived from a pyrazole-substituted acetophenone.

Asymmetric Transfer Hydrogenation (ATH) has emerged as a preferred method in both academic and industrial settings due to its operational simplicity, the use of readily available hydrogen donors (like formic acid or isopropanol), and the avoidance of high-pressure hydrogen gas.[10][11] The most successful catalysts for this transformation are typically based on Ruthenium(II) or Rhodium(III) complexes coordinated to chiral diamine or amino alcohol ligands.[11][12]

Causality in Catalyst Selection: The mechanism of Ru(II)-catalyzed ATH involves a metal-hydride intermediate. The chiral ligand creates a sterically defined environment around the metal center. The imine substrate coordinates to the metal, and the hydride is delivered to one face of the C=N bond, dictated by the ligand's chirality, leading to the formation of one enantiomer of the amine in excess. The choice of a formic acid/triethylamine (HCOOH/NEt₃) mixture is critical; it serves as an efficient and irreversible source of the metal hydride.[10]

// Node styles catalyst [label="[Ru(II)-Ligand*]", fillcolor="#F1F3F4", fontcolor="#202124"]; imine [label="Pyrazole-Ar-C(=NH)-Me\n(Prochiral Imine)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; h_source [label="HCOOH / NEt₃", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Intermediate nodes activated_cat [label="[Ru(II)-H]-Ligand*\n(Active Hydride Species)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transition_state [label="Outer-Sphere\nTransition State", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; product_amine [label="Chiral Amine\n(R or S)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges catalyst -> activated_cat [label="H⁻ Transfer"]; h_source -> activated_cat; activated_cat -> transition_state [label="Coordination"]; imine -> transition_state; transition_state -> product_amine [label="Hydride Delivery\n(Enantioselective Step)"]; transition_state -> catalyst [label="Catalyst Regeneration"];

caption [label="Fig. 1: Simplified Catalytic Cycle for ATH of Imines.", shape=plaintext, fontsize=10]; }

Fig. 1: Simplified Catalytic Cycle for ATH of Imines.

Direct asymmetric hydrogenation uses molecular hydrogen (H₂) and is highly efficient, though it requires specialized pressure equipment. Rhodium(I) and Iridium(I) complexes with chiral phosphine ligands (e.g., BINAP derivatives) are the catalysts of choice.[13][14][15] This method is particularly effective for the hydrogenation of N-acyl enamides or enamines derived from pyrazole ketones.[13]

Data Summary: Comparison of Catalytic Reduction Methods

MethodCatalyst System (Example)Hydrogen SourcePressureTemp (°C)Typical ee (%)Reference
ATH [RuCl₂(p-cymene)]₂ / TsDPENHCOOH/NEt₃Ambient25-4090-99%[10][11]
ATH Rh(III)-Cp* / TsDPENHCOOH/NEt₃Ambient25-50>95%
AH [Rh(COD)₂(BF₄)] / Chiral PhosphineH₂10-100 atm20-60>90%[15]
Strategy 2: Pyrazole Construction on a Chiral Amine Scaffold

This approach leverages the commercial availability of enantiopure (R)- and (S)-1-phenylethylamine. The key challenge is to construct the pyrazole ring without causing racemization of the existing stereocenter. The most common method for pyrazole synthesis is the Knorr synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[16][17][18]

Workflow for Pyrazole Construction:

Fig. 2: Workflow for Post-Functionalization.

A significant advantage of this strategy is stereochemical certainty, as the chiral center is established from the start. However, it can be less convergent and may require more synthetic steps compared to the catalytic approach.

Biocatalytic Approaches

Enzymatic methods offer unparalleled enantioselectivity (>99% ee) and operate under mild, environmentally benign aqueous conditions.[19] Transaminases (TAs) are particularly powerful for this transformation. A pyrazole-substituted acetophenone can be directly converted to the corresponding chiral amine using a TA enzyme and an inexpensive amine donor like isopropylamine.[9][19]

Trustworthiness of Biocatalysis: The self-validating nature of biocatalysis lies in the inherent specificity of the enzyme's active site. The substrate must fit into the chiral pocket in a single orientation for the reaction to proceed, virtually guaranteeing the formation of a single enantiomer. The primary challenge is often in identifying or engineering a transaminase that accepts the specific bulky substrate.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example for the synthesis of (R)-1-(1H-pyrazol-4-yl)-1-phenylethanamine.

Materials:

  • 1-(1H-Pyrazol-4-yl)acetophenone (1.0 eq)

  • [RuCl₂(p-cymene)]₂ (0.005 eq)

  • (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.01 eq)

  • Formic acid/Triethylamine azeotrope (5:2 mixture) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%). Add anhydrous DCM and stir the resulting orange solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve 1-(1H-pyrazol-4-yl)acetophenone in anhydrous DCM.

  • Imine Formation (In Situ): Add ammonium formate or another ammonia source to the ketone solution and stir. Note: For many substrates, the imine is formed in situ from the ketone and an ammonia source during the reaction.

  • Hydrogenation: Add the ketone/imine solution to the activated catalyst solution. Then, add the 5:2 formic acid/triethylamine mixture (5 equivalents) dropwise at room temperature.

  • Monitoring: Allow the reaction to stir at 30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: Determine the yield. Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome: This procedure typically yields the chiral amine product with high conversion and enantiomeric excess (>95% ee).

Conclusion and Future Outlook

The synthesis of 1-phenylethanamine derivatives bearing a pyrazole moiety is a field rich with sophisticated chemical technologies. Asymmetric transfer hydrogenation stands out as a robust, scalable, and highly efficient method for this purpose. Concurrently, biocatalysis with transaminases is rapidly emerging as a powerful and sustainable alternative, promising near-perfect enantioselectivity. The continued development of novel chiral ligands and engineered enzymes will further expand the scope and efficiency of these syntheses. For drug development professionals, the ability to readily access these complex chiral building blocks in high enantiopurity is critical for accelerating the discovery of next-generation therapeutics that leverage the unique pharmacological synergy of the pyrazole and 1-phenylethanamine scaffolds.

References

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  • Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society. Available at: [Link]

  • Alonso, F., Riente, P., & Yus, M. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. The Chemical Record. Available at: [Link]

  • Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. (2005). Organic & Biomolecular Chemistry. Available at: [Link]

  • Tang, W., & Zhang, X. (2003). Asymmetric hydrogenation of imines. Chemical Reviews. Available at: [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. (2023). Chemical Science. Available at: [Link]

  • Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. (2014). Synthesis. Available at: [Link]

  • Tong, S., Pu, J., & Qi, Y. (2025). Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. Organic Letters. Available at: [Link]

  • Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. Available at: [Link]

  • Soai, K., & Hori, H. (1999). CATALYTIC ASYMMETRIC SYNTHESIS OF CHIRAL 4- PYRAZOLYLALKANOLS BY THE ENANTIOSELECTIVE ALKYLATION OF PYRAZOLE-4-CARBALDEHYDES WIT. Heterocycles. Available at: [Link]

  • Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[12][13]-sigmatropic rearrangement with stereoreten. (N/A). Angewandte Chemie International Edition. Available at: [Link]

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Exploratory

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Containing Compounds

Introduction: The Enduring Significance of the Pyrazole Core in Modern Drug Discovery The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in the landsca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrazole Core in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this unassuming ring system has become a cornerstone in the development of a vast array of therapeutic agents, a testament to its remarkable chemical versatility and biological promiscuity.[2][3] The pyrazole nucleus is not merely a passive scaffold; its unique electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for intricate and specific interactions with a multitude of biological targets like proteins and enzymes.[4][5]

This has resulted in a portfolio of FDA-approved drugs targeting a wide spectrum of diseases. Notable examples include the anti-inflammatory drug Celecoxib (a selective COX-2 inhibitor), the anticancer agent Crizotinib (a kinase inhibitor), and the blockbuster drug Sildenafil for erectile dysfunction.[1][6][7][8] The proven success and continued therapeutic potential of pyrazole-based compounds make the efficient and strategic synthesis of novel derivatives a critical endeavor for researchers and scientists in drug development.[2][9] This guide provides an in-depth exploration of core synthetic methodologies, characterization protocols, and the underlying scientific rationale that drives the discovery of next-generation pyrazole-containing therapeutics.

Part 1: Foundational Synthetic Strategies for the Pyrazole Nucleus

The construction of the pyrazole ring can be achieved through several robust synthetic routes. The choice of method is a critical decision, dictated by factors such as the desired substitution pattern, availability of starting materials, reaction scale, and considerations for green chemistry.[1][10] We will delve into two of the most powerful and widely adopted strategies: the Knorr pyrazole synthesis and the cyclocondensation of chalcones.

The Knorr Pyrazole Synthesis: A Cornerstone of Heterocyclic Chemistry

The Knorr synthesis is the archetypal and most direct method for pyrazole construction, involving the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12][13] Its enduring popularity stems from the ready availability of a wide variety of starting materials, allowing for the generation of diverse compound libraries.

Causality Behind the Method: The reaction's efficiency is driven by the sequential formation of two imine-like intermediates. The acidic catalyst protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. An intramolecular cyclization, followed by dehydration, then yields the stable aromatic pyrazole ring.[12][14] A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity, as the initial attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric products.[2][13] This selectivity is influenced by the steric and electronic properties of the substituents on both reactants.[13]

Knorr_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Condensation Initial Condensation (Acid Catalyst) Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Hydrazone Hydrazone/ Enamine Intermediate Condensation->Hydrazone Forms intermediate Cyclization Intramolecular Cyclization Hydrazone->Cyclization Ring closure Dehydration Dehydration Cyclization->Dehydration Aromatization Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

This protocol details the synthesis of Edaravone, a neuroprotective agent, via the Knorr condensation of ethyl acetoacetate and phenylhydrazine.[13]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (5.4 g, 50 mmol) in ethanol (30 mL).

  • Addition of Reactant: To this solution, add ethyl acetoacetate (6.5 g, 50 mmol) dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Crystallization and Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 50°C to a constant weight. The expected yield is typically high for this reaction.

Synthesis from Chalcones: A Gateway to Structural Diversity

An alternative and highly versatile route to pyrazoles utilizes α,β-unsaturated ketones, commonly known as chalcones, as the three-carbon building block.[15] Chalcones themselves are readily synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative.[16][17] The subsequent reaction of the chalcone with hydrazine or its derivatives yields the corresponding pyrazoline, which can then be oxidized to the aromatic pyrazole if desired.

Causality Behind the Method: This two-step approach offers immense synthetic flexibility. The Claisen-Schmidt condensation allows for the introduction of a wide variety of substituents onto what will become the 3- and 5-positions of the final pyrazole ring. The subsequent cyclocondensation with hydrazine proceeds via a Michael addition followed by intramolecular cyclization and dehydration.[18] This pathway provides excellent control over the substitution pattern of the final heterocyclic product.

Chalcone_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Formation Aldehyde Aromatic Aldehyde ClaisenSchmidt Claisen-Schmidt Condensation (Base Catalyst) Aldehyde->ClaisenSchmidt Acetophenone Acetophenone Derivative Acetophenone->ClaisenSchmidt Chalcone α,β-Unsaturated Ketone (Chalcone) ClaisenSchmidt->Chalcone Cyclocondensation Cyclocondensation (e.g., in Acetic Acid) Chalcone->Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Cyclocondensation Pyrazole Substituted Pyrazole Cyclocondensation->Pyrazole

Caption: Two-step workflow for pyrazole synthesis via a chalcone intermediate.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative [15][19]

Step 1: Synthesis of Adamantyl Chalcone [19]

  • Base Preparation: Prepare an ethanolic potassium hydroxide solution by dissolving KOH (0.16 g, 2.8 mmol) in 40 mL of 96% ethanol.

  • Reactant Addition: Add 1-adamantyl methyl ketone (0.5 g, 2.8 mmol) to the basic solution and stir for 15 minutes.

  • Aldehyde Addition: Add pyridine-2-carboxaldehyde (0.3 g, 2.8 mmol) to the mixture and continue stirring at room temperature for 24 hours.

  • Isolation: Pour the reaction mixture into crushed ice. Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the chalcone intermediate.

Step 2: Synthesis of the Pyrazole Derivative [15]

  • Reaction Setup: In a round-bottom flask, dissolve the adamantyl chalcone from Step 1 (1 mmol) and phenylhydrazine (1.1 mmol) in 15 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 6-8 hours, monitoring completion by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified pyrazole.

Modern Synthetic Enhancements: Efficiency and Sustainability

Driven by the principles of green chemistry, modern synthetic methodologies aim to reduce reaction times, increase yields, and minimize waste.[20][21]

  • Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes and improved product yields.[22][23] Microwave-assisted protocols have been successfully applied to both the Knorr synthesis and reactions involving chalcones.[23]

  • Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to form the final product, with all or most of the atoms from the reactants being incorporated.[10] This approach enhances efficiency and atom economy, representing a highly desirable strategy in drug discovery.[10]

Part 2: A Self-Validating System: Structural Characterization and Analysis

The synthesis of a novel compound is incomplete without rigorous structural confirmation. A multi-technique analytical approach forms a self-validating system, ensuring the identity and purity of the target pyrazole.

Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for unambiguous structure elucidation.[24][25]

Technique Purpose Key Observables for a Typical Pyrazole Derivative
¹H NMR Maps the proton environment.- Pyrazole Ring Protons: Distinct signals in the aromatic region (typically δ 6.0-8.5 ppm).[24]- Substituent Protons: Signals corresponding to alkyl, aryl, or other groups attached to the ring.
¹³C NMR Maps the carbon skeleton.- Pyrazole Ring Carbons: Resonances in the aromatic region (typically δ 100-150 ppm).[26]- Substituent Carbons: Signals corresponding to the specific functional groups present.
Mass Spec. (MS) Determines molecular weight and fragmentation pattern.- Molecular Ion Peak (M+): Confirms the molecular weight of the synthesized compound.[27]- Fragmentation Pattern: Characteristic cleavage of the pyrazole and tetrahydropyran rings can provide structural clues.[27][28]
FT-IR Identifies functional groups.- C=N Stretching: Characteristic absorption band for the pyrazole ring.[16]- C=C Stretching: Aromatic ring vibrations.- N-H Stretching: Present in N-unsubstituted pyrazoles (typically a broad peak).

Protocol: General Spectroscopic Characterization [24]

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[24]

  • Mass Spectrometry Analysis: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). Analyze using a mass spectrometer, often with electrospray ionization (ESI) or electron ionization (EI), to obtain the mass-to-charge ratio (m/z) of the molecular ion.[27]

  • FT-IR Analysis: Prepare a sample (e.g., as a KBr pellet or a thin film) and record the infrared spectrum to identify key functional group vibrations.[29]

Conclusion and Future Outlook

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The classical synthetic routes, particularly the Knorr synthesis and methods employing chalcone intermediates, remain powerful and versatile tools for medicinal chemists.[2][20] The ongoing evolution of these methods, augmented by modern techniques like microwave-assisted synthesis and multicomponent reactions, is expanding the accessible chemical space and accelerating the pace of discovery.[10][22] As our understanding of complex biological pathways deepens, the ability to strategically design and efficiently synthesize diverse libraries of pyrazole-containing compounds will be paramount in developing the next generation of targeted, effective, and safe medicines.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

  • Benchchem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC. (2020, September 24). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
  • Taylor & Francis Online. (2019, May 24). Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles.
  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • J&K Scientific LLC. (2026, February 23). Knorr Pyrazole Synthesis.
  • ResearchGate. (2026, February 7). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Benchchem. (n.d.). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
  • Oriental Journal of Chemistry. (2017, February 18). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity.
  • Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone.
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  • IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
  • ResearchGate. (2025, September 4). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation.
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  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
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  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
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Foundational

The Pyrazole Pharmacophore: A Technical Guide to Target Validation and Therapeutic Mechanisms

As a Senior Application Scientist in early-stage drug discovery, I approach scaffold validation not merely as a synthetic exercise, but as a multi-dimensional optimization problem. The pyrazole ring—a five-membered heter...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I approach scaffold validation not merely as a synthetic exercise, but as a multi-dimensional optimization problem. The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique physicochemical properties, including a rigid planar structure and the ability to act simultaneously as both a hydrogen bond donor and acceptor, make it an ideal backbone for interacting with diverse biological targets.

This technical guide dissects the mechanistic rationale behind targeting specific pathways with pyrazole-based molecules, presents quantitative pharmacodynamic data, and establishes a self-validating experimental workflow for evaluating novel pyrazole kinase inhibitors.

Core Therapeutic Targets for Pyrazole Derivatives

The versatility of the pyrazole scaffold allows for precise tuning of its substituents, enabling high-affinity interactions with distinct protein pockets. Historically, pyrazoles have demonstrated exceptional efficacy against two primary target classes: protein kinases and cyclooxygenases.

Protein Kinases: The JAK/STAT Pathway

Protein kinases represent one of the most critical therapeutic targets in oncology and immunology[1]. The Janus Kinase (JAK) family, in particular, is heavily implicated in myeloproliferative neoplasms and autoimmune disorders.

Ruxolitinib, a first-in-class pyrazole-based inhibitor, exemplifies the power of this scaffold. It acts as an ATP-competitive inhibitor, binding directly to the highly conserved hinge region of the kinase domain of JAK1 and JAK2[2]. The pyrazole nitrogen atoms form critical hydrogen bonds with the backbone amides of the hinge region, effectively blocking ATP from binding and preventing the subsequent phosphorylation of STAT proteins[3].

JAK_STAT Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates STAT_Phos Phosphorylated STAT Dimer STAT->STAT_Phos Dimerization Nucleus Nucleus: Gene Transcription STAT_Phos->Nucleus Translocation Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK ATP-Competitive Inhibition

Fig 1. JAK/STAT signaling pathway and pyrazole-mediated inhibition.

Cyclooxygenase-2 (COX-2) Selectivity

The development of selective COX-2 inhibitors (coxibs) revolutionized the management of inflammation. Celecoxib, a diaryl-substituted pyrazole, achieves its selectivity through a precise structural mechanism. While COX-1 and COX-2 share roughly 60% sequence homology, COX-2 possesses a secondary hydrophilic side pocket due to the substitution of a bulky Isoleucine (Ile523 in COX-1) with a smaller Valine (Val523 in COX-2).

The central pyrazole ring of Celecoxib acts as a rigid spacer, orienting its sulfonamide group perfectly into this COX-2 specific side pocket. This steric compatibility is the causal factor behind Celecoxib's potent COX-2 inhibition while sparing COX-1, thereby reducing gastrointestinal toxicity[4].

Quantitative Data: Target Affinity Profiling

To contextualize the potency of pyrazole-based molecules, the following table summarizes the half-maximal inhibitory concentrations ( IC50​ ) of benchmark pyrazole therapeutics against their primary targets.

Compound NamePrimary ScaffoldBiological Target IC50​ ValueClinical Indication
Ruxolitinib Pyrrolo-pyrazoleJAK13.3 nM[2]Myelofibrosis
Ruxolitinib Pyrrolo-pyrazoleJAK22.8 nM[2]Polycythemia Vera
Celecoxib Diaryl-pyrazoleCOX-235.56 nM[4]Osteoarthritis / RA
Celecoxib Diaryl-pyrazoleCOX-1>15,000 nMN/A (Selectivity benchmark)

Experimental Workflow: Validating Pyrazole-Based Kinase Inhibitors

When screening a novel library of pyrazole derivatives against kinase targets, the choice of assay is critical. I strongly advocate for the ADP-Glo™ Kinase Assay over traditional radiometric ( 33P -ATP) or TR-FRET assays.

The Causality of Assay Selection: Pyrazole derivatives, particularly those with extended aromatic systems, frequently exhibit auto-fluorescence or act as inner-filter quenchers, leading to high false-positive rates in fluorescence-based assays. Furthermore, bulky pyrazoles can sterically hinder the binding of the phospho-specific antibodies required in TR-FRET. The ADP-Glo assay circumvents these issues by measuring the universal product of kinase activity (ADP) via a luminescent readout, completely decoupling the detection mechanism from the physical structure of the pyrazole hit[5].

ADP_Glo Step1 1. Kinase Reaction (Kinase + Substrate + ATP + Pyrazole) Step2 2. ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 Step3 3. ADP to ATP Conversion (Add Kinase Detection Reagent) Step2->Step3 Step4 4. Luminescence Detection (Luciferase/Luciferin Reaction) Step3->Step4

Fig 2. Universal ADP-Glo kinase assay workflow for pyrazole hit validation.

Self-Validating Protocol: ADP-Glo Kinase Assay

To ensure trustworthiness, this protocol is designed as a self-validating system. It includes mandatory control wells to calculate the Z'-factor, ensuring the assay window is robust before any pyrazole IC50​ data is accepted.

Materials Required:

  • Purified Kinase (e.g., JAK2) and specific peptide substrate.

  • Ultra Pure ATP and ADP-Glo™ Reagents[6].

  • 384-well solid white microplates (to maximize luminescence reflection and prevent well-to-well crosstalk).

Step-by-Step Methodology:

  • Preparation of the Assay Matrix (Self-Validation Controls):

    • Positive Control (100% Activity): Kinase + Substrate + ATP + DMSO vehicle.

    • Negative Control (0% Activity): Substrate + ATP + DMSO vehicle (No Kinase).

    • Reference Control: Kinase + Substrate + ATP + Staurosporine (known pan-kinase inhibitor).

  • Kinase Reaction Initiation:

    • Dispense 2 µL of the pyrazole compound (titrated in 5% DMSO) into the 384-well plate.

    • Add 2 µL of the Kinase/Substrate mixture.

    • Initiate the reaction by adding 1 µL of Ultra Pure ATP (final concentration typically at the Km​ of the specific kinase to ensure competitive inhibition is detectable).

    • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion (Background Elimination):

    • Add 5 µL of ADP-Glo™ Reagent to all wells[6].

    • Causality: This reagent contains an ATPase that hydrolyzes all unconsumed ATP. Incubate for exactly 40 minutes[6]. This step is critical; insufficient incubation leaves residual ATP, destroying the assay's signal-to-background ratio.

  • ADP Detection & Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent[6].

    • Causality: This reagent serves a dual purpose. It inhibits the ATPase from Step 3, converts the generated ADP back into ATP, and introduces luciferase/luciferin to generate light proportional to the newly synthesized ATP[7].

    • Incubate for 30–60 minutes at room temperature[6].

  • Data Acquisition and Analysis:

    • Read the plate using a luminescent plate reader (integration time: 0.5 seconds/well)[6].

    • Calculate the Z'-factor using the Positive and Negative controls. A Z'-factor > 0.5 validates the assay run. Plot the luminescence data against the log of the pyrazole concentration using non-linear regression to determine the IC50​ .

Sources

Exploratory

A Strategic Guide to Elucidating the Mechanism of Action for (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine: A Preliminary Framework

Abstract This technical guide presents a comprehensive, multi-tiered strategic framework for the preliminary investigation of the mechanism of action (MoA) for the novel small molecule, (S)-1-(4-(1H-pyrazol-1-yl)phenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a comprehensive, multi-tiered strategic framework for the preliminary investigation of the mechanism of action (MoA) for the novel small molecule, (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine. As the specific biological targets of this compound are yet uncharacterized, this document outlines a systematic approach rooted in the principles of reverse pharmacology, progressing from broad, unbiased screening to specific target validation and functional cellular analysis.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the critical scientific rationale behind each methodological choice. By integrating state-of-the-art techniques such as kinome-wide profiling, GPCR screening, and Cellular Thermal Shift Assay (CETSA), this framework is designed to efficiently identify and validate the primary molecular targets and elucidate the initial functional consequences of their modulation, thereby establishing a robust foundation for future preclinical and clinical development.

Introduction: A Reverse Pharmacology Approach

The compound (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine possesses structural motifs—a pyrazole ring and a chiral phenylethylamine backbone—suggestive of potential interactions with key therapeutic target classes, including protein kinases and G-protein coupled receptors (GPCRs). In the absence of a predefined target, a "reverse pharmacology" or target-based discovery approach is the most logical path forward.[2][3] This strategy begins with the compound as the known entity and employs systematic screening to identify its molecular targets, subsequently exploring the physiological relevance of that interaction.

This guide details a three-tiered investigative workflow designed to de-orphanize this compound.

  • Tier 1: Broad Target Profiling: Employ high-throughput screening methodologies to survey a wide landscape of potential targets, including the human kinome and a diverse panel of GPCRs. An unbiased, proteome-wide assay will be run in parallel to capture unexpected interactions.

  • Tier 2: Hit Validation and Orthogonal Confirmation: Rigorously validate the primary hits from Tier 1 using independent, secondary assays to confirm direct binding and eliminate artifacts.

  • Tier 3: Functional Pathway Analysis: Interrogate the downstream cellular consequences of target engagement to understand the compound's functional effect as an inhibitor, agonist, or antagonist.

This structured progression ensures that resources are focused efficiently and that the resulting MoA hypothesis is built upon a foundation of self-validating, cross-confirmed evidence.

G cluster_0 Tier 1: Broad Target Profiling cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Functional Pathway Analysis cluster_3 Outcome Kinome Kinome Profiling CETSA_WB Targeted CETSA (WB) Kinome->CETSA_WB Primary Hits Biochem Biochemical Assays (IC50/Kd) Kinome->Biochem Primary Hits GPCR GPCR Binding Panel GPCR->CETSA_WB Primary Hits GPCR->Biochem Primary Hits CETSA_MS CETSA-MS (Unbiased) CETSA_MS->CETSA_WB Primary Hits CETSA_MS->Biochem Primary Hits Kinase_Func Phospho-Protein Western Blot CETSA_WB->Kinase_Func Validated Target GPCR_Func Second Messenger Assay (cAMP) CETSA_WB->GPCR_Func Validated Target Biochem->Kinase_Func Validated Target Biochem->GPCR_Func Validated Target MoA Preliminary MoA Hypothesis Kinase_Func->MoA Functional Data GPCR_Func->MoA Functional Data

Figure 1: A high-level overview of the proposed three-tiered workflow.

Tier 1: Broad Profiling & Target Identification

The foundational step is to cast a wide net to identify high-probability target classes. The choice of kinase and GPCR panels is dictated by the compound's structure, while the parallel unbiased screen accounts for unanticipated targets.

Kinome Profiling

Rationale: Dysregulation of protein kinase activity is a hallmark of numerous diseases.[4] Kinome profiling provides a comprehensive overview of a compound's interaction with this entire enzyme family, revealing both potential therapeutic targets and off-target liabilities.[4][5] Services from specialized contract research organizations (CROs) offer efficient access to large, validated kinase panels.[6][7][8]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Compound Preparation: Prepare a stock solution of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine in 100% DMSO. A standard screening concentration (e.g., 1 or 10 µM) is prepared by dilution in the appropriate assay buffer.

  • Assay Plate Setup: In a multi-well plate, combine the compound, a specific purified kinase from the panel, the appropriate peptide or protein substrate, and cofactors (e.g., MgCl₂).

  • Reaction Initiation: Initiate the phosphorylation reaction by adding [γ-³³P]-ATP.

  • Incubation: Allow the reaction to proceed at a set temperature (e.g., 30°C) for a predetermined time within the linear reaction range.

  • Reaction Termination & Capture: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.

  • Detection: Wash away excess unincorporated [γ-³³P]-ATP and measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for the compound relative to a vehicle (DMSO) control. A significant reduction in radioactivity indicates inhibition.

ParameterDescriptionTypical Value/RangeReference
Compound Concentration Initial screening concentration.1 - 10 µM[8]
ATP Concentration Often set at or near the Km for each kinase.Varies (e.g., 10 µM)[9]
Number of Kinases Size of the screening panel.>400[8]
Primary Hit Threshold Percent inhibition defining a hit.>50% or >70%N/A
GPCR Binding Profiling

Rationale: GPCRs are the largest family of cell surface receptors and are the targets for a substantial portion of approved drugs.[10][11] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a receptor.[12] This screen will reveal if the compound binds to any of a wide array of GPCRs.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize membrane preparations from cell lines overexpressing specific GPCR targets or from native tissues. Protein concentration is determined via a BCA assay.[13]

  • Assay Plate Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a known radioligand for the target GPCR at a fixed concentration (near its Kd), and the test compound (e.g., 10 µM).[13]

  • Controls:

    • Total Binding: Membrane + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membrane + Radioligand + a high concentration of a known, unlabeled competing ligand.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[13]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). This separates the membrane-bound radioligand from the unbound radioligand.[14]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.[13]

  • Data Analysis: Calculate the percent displacement of the radioligand by the test compound compared to the total specific binding (Total Binding - NSB).

Unbiased Target Discovery: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful biophysical method that assesses target engagement directly in a cellular or tissue context. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[15] When coupled with mass spectrometry (CETSA-MS), this technique can provide an unbiased, proteome-wide snapshot of which proteins are directly engaged by the compound inside a cell.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_4 Step 4: Analysis Treat Treat intact cells with Compound or Vehicle (DMSO) Heat Heat cell aliquots across a temperature gradient Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Spin Centrifuge to separate soluble (stabilized) proteins from precipitated (denatured) proteins Lyse->Spin Analyze Quantify soluble proteins (Western Blot or Mass Spec) Spin->Analyze

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA-MS

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., HEK-293) to confluency. Treat cells with the test compound at a high concentration (e.g., 20-50 µM) or vehicle (DMSO) for a set duration (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[16]

  • Cell Lysis: Lyse the cells using a method that avoids protein denaturation, such as multiple freeze-thaw cycles in liquid nitrogen.[16]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]

  • Sample Preparation for MS: Collect the supernatant (soluble protein fraction) from each temperature point for both compound-treated and vehicle-treated samples. Prepare samples for proteomic analysis (e.g., reduction, alkylation, and tryptic digestion).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.

  • Data Analysis: For each identified protein, plot the relative abundance in the soluble fraction as a function of temperature to generate "melting curves." A rightward shift in the melting curve for a protein in the compound-treated sample compared to the vehicle sample indicates thermal stabilization and direct target engagement.

Tier 2: Hit Validation and Orthogonal Confirmation

Any target identified in Tier 1 is considered a "hit" and must be validated through an independent (orthogonal) method to confirm the interaction and quantify its potency.

Targeted CETSA with Western Blot

Rationale: For a specific hit from kinome profiling or CETSA-MS, a targeted CETSA experiment followed by Western blotting provides a direct visual confirmation of target stabilization in intact cells.[17] This is a lower-throughput but highly specific validation method.

Experimental Protocol: Western Blot-based CETSA

  • Treatment and Heat Challenge: Perform steps 1-4 from the CETSA-MS protocol (Section 2.3).

  • Protein Quantification: Determine the protein concentration of the soluble fractions (supernatants) using a BCA assay to ensure equal loading.[16]

  • SDS-PAGE and Transfer: Denature the protein samples, load equal amounts onto an SDS-PAGE gel, and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein identified as a hit.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a stronger band in the compound-treated lane at higher temperatures compared to the vehicle lane confirms thermal stabilization.

Biochemical Potency Determination (IC₅₀/Kᵢ)

Rationale: For an enzyme hit (e.g., a kinase), it is crucial to quantify its inhibitory potency. This is achieved by generating a dose-response curve to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). The IC₅₀ can then be used to calculate the inhibition constant (Kᵢ), a true measure of binding affinity.[18]

Experimental Protocol: Enzyme Inhibition Assay

  • Compound Dilution Series: Prepare a serial dilution of the test compound in assay buffer, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Assay Setup: Perform the enzymatic assay (as described in Section 2.1) using the range of inhibitor concentrations. Include a no-inhibitor control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Data Collection: Measure the reaction rate at each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[9]

    • The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowing the substrate concentration and the substrate's Michaelis-Menten constant (Km).

ParameterDefinitionPurpose
IC₅₀ Half maximal inhibitory concentration.Measures functional potency of the compound in a specific assay.
Kᵢ Inhibition constant.An intrinsic measure of the affinity between the inhibitor and the enzyme.
Kₘ Michaelis-Menten constant.Concentration of substrate at which the reaction rate is half of Vmax.

Tier 3: Cellular Functional Assays & Pathway Analysis

After confirming direct binding and potency, the final preliminary step is to measure the compound's effect on the target's function within a living cell. The specific assay depends on the validated target class.

Scenario A (Target = Protein Kinase): Phospho-protein Western Blot

Rationale: If the compound inhibits a specific kinase, this should lead to a decrease in the phosphorylation of that kinase's downstream substrates. The MAPK pathway is a common signaling cascade, and measuring the phosphorylation status of key nodes like ERK is a standard method to assess pathway inhibition.[19][20]

Experimental Protocol: p-ERK Western Blot

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or A549) and grow to 70-80% confluency. Serum-starve the cells to reduce basal pathway activation, then treat with a dose-range of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 10-15 minutes) to robustly activate the MAPK pathway.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[20]

  • Western Blotting:

    • Perform protein quantification (BCA), SDS-PAGE, and membrane transfer as described in Section 3.1.

    • Incubate one membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

    • To ensure changes are not due to altered protein levels, the same membrane can be stripped and re-probed with an antibody for total ERK1/2, or a parallel blot can be run.[19][21]

  • Detection & Analysis: Detect the signals as previously described. A potent inhibitor of an upstream kinase should show a dose-dependent decrease in the p-ERK signal relative to the total ERK signal.

G cluster_0 MAPK Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrate Downstream Substrates (e.g., Transcription Factors) ERK->Substrate Compound (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine Compound->MEK Hypothetical Inhibition

Figure 3: Hypothetical inhibition point in the MAPK signaling pathway.

Scenario B (Target = GPCR): Second Messenger Assay

Rationale: GPCRs transduce extracellular signals into intracellular responses, often via second messengers like cyclic AMP (cAMP).[22] Measuring cAMP levels determines if a compound acts as an agonist (increases/decreases cAMP depending on G-protein coupling), an antagonist (blocks the effect of a known agonist), or an inverse agonist (reduces basal cAMP levels).[23][24]

Experimental Protocol: Luminescent cAMP Assay (e.g., cAMP-Glo™)

  • Cell Culture: Use a cell line stably or transiently expressing the target GPCR.

  • Compound Treatment:

    • Agonist Mode: Add a dilution series of the test compound to the cells and incubate.

    • Antagonist Mode: Pre-incubate cells with a dilution series of the test compound, then add a known agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).[25]

  • Cell Lysis: After incubation, add a lysis reagent to release the intracellular cAMP.[26]

  • cAMP Detection: Add a detection solution containing protein kinase A (PKA). The amount of cAMP present will regulate the activity of PKA.

  • ATP Detection: Add a kinase-detection reagent (e.g., Kinase-Glo®) which terminates the PKA reaction and measures the amount of remaining ATP via a luciferase reaction. Low ATP levels (high luminescence) correspond to low cAMP, and high ATP levels (low luminescence) correspond to high cAMP.[26]

  • Data Analysis: Correlate the luminescence signal to cAMP concentrations using a standard curve. Plot the results to determine the compound's EC₅₀ (agonist) or IC₅₀ (antagonist).

Data Synthesis and Future Directions

The culmination of this three-tiered approach will yield a robust, preliminary MoA hypothesis. For example, the data might demonstrate that (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a potent, low-nanomolar inhibitor of Kinase X. This would be supported by:

  • A primary hit from a kinome screen (>90% inhibition at 1 µM).

  • Confirmation of direct target engagement and thermal stabilization via CETSA.

  • A biochemical IC₅₀ of 15 nM.

  • A dose-dependent reduction in the phosphorylation of Kinase X's substrate in a cellular assay.

This foundational knowledge is critical. It validates the compound's biological activity, identifies its molecular target, and provides a clear rationale for subsequent lead optimization, selectivity profiling against related kinases, and the design of more complex in vivo efficacy and safety studies.

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Foundational

A Technical Guide to the Solubility and Stability of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine: A Preformulation Perspective

Foreword: The Critical Role of Physicochemical Profiling in Drug Development In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, a thorough understanding of its fundamental phys...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Physicochemical Profiling in Drug Development

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, aqueous solubility and chemical stability form the bedrock of a successful preformulation program. These two attributes profoundly influence a drug's bioavailability, manufacturability, and shelf-life, ultimately dictating its therapeutic potential and commercial viability. This technical guide provides an in-depth exploration of the solubility and stability of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine, a chiral amine featuring a pyrazole moiety that is of significant interest in medicinal chemistry due to the diverse biological activities associated with this scaffold.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a "why-driven" narrative, explaining the causality behind experimental choices and grounding protocols in established scientific principles. Our goal is to equip you with the foundational knowledge and practical methodologies to comprehensively characterize this, and similar, NCEs.

Molecular Overview and Physicochemical Predictions

(s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine is a chiral molecule with the following structure:

Structure:

(s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine structure

Table 1: Key Physicochemical Properties of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃ChemScene[3]
Molecular Weight187.24 g/mol ChemScene[3]
Topological Polar Surface Area (TPSA)43.84 ŲChemScene[3]
Calculated LogP1.892ChemScene[3]
Hydrogen Bond Donors1ChemScene[3]
Hydrogen Bond Acceptors3ChemScene[3]
Rotatable Bonds2ChemScene[3]

The presence of a primary amine introduces a basic center, making the compound's solubility highly dependent on pH. The pyrazole ring, while aromatic, contains two nitrogen atoms, one of which is a pyrrole-type proton donor and the other a pyridine-type proton acceptor, contributing to its polarity and potential for hydrogen bonding.[4] The calculated LogP of 1.892 suggests a moderate lipophilicity, which is often a desirable trait for oral drug candidates, as it influences both solubility and membrane permeability.

Aqueous Solubility Assessment: From Theory to Practice

A comprehensive understanding of a compound's solubility is a cornerstone of early-stage drug development, influencing everything from the choice of formulation to the design of in vivo studies.[5][6] For an ionizable compound like (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine, a pH-solubility profile is essential.

Theoretical Considerations: The Henderson-Hasselbalch Equation in Action

The aqueous solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation. For a basic compound like our target molecule, the solubility increases as the pH of the solution decreases below its pKa, due to the formation of the more soluble protonated species.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the saturation shake-flask method, valued for its reliability.[7][8]

Objective: To determine the equilibrium solubility of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine across a physiologically relevant pH range at 37 °C.

Materials:

  • (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Citrate buffer at pH 3.0

  • Bicarbonate buffer at pH 9.0

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC method for quantification

  • Thermostatically controlled shaker incubator

  • Centrifuge

  • 0.22 µm syringe filters

Step-by-Step Methodology:

  • Preparation of Media: Prepare the pH 3.0, 7.4, and 9.0 buffers.

  • Addition of Excess Solid: Add an excess of the compound to vials containing each buffer. A visual excess of solid should remain to ensure saturation.

  • Equilibration: Place the vials in a shaker incubator set to 37 °C and agitate for 48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation:

The results should be presented in a table summarizing the solubility at each pH.

Table 2: pH-Dependent Aqueous Solubility of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine (Hypothetical Data)

pHSolubility (µg/mL)Classification (BCS)
3.0> 1000Highly Soluble
7.450 - 100Moderately Soluble
9.0< 10Poorly Soluble

Note: The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest marketed dose dissolves in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[8]

High-Throughput Screening: The Turbidimetric Solubility Assay

For earlier stages of discovery, a higher-throughput method like turbidimetry can be employed to rank-order compounds.[8] This method involves dissolving the compound in DMSO and then adding it to aqueous buffers, with the onset of precipitation detected by light scattering. While efficient, it provides a measure of kinetic solubility, which may not always correlate with thermodynamic solubility.[6]

Chemical Stability and Forced Degradation Studies

Assessing the intrinsic stability of a drug candidate is a regulatory requirement and crucial for identifying potential degradation pathways, developing a stable formulation, and establishing a suitable shelf-life.[9][10] Forced degradation studies, or stress testing, are performed to accelerate the degradation of the compound under more severe conditions than those it would typically encounter.[11]

Potential Degradation Pathways

Based on the structure of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine, several degradation pathways can be anticipated:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products.[11] The electron-rich pyrazole ring could also be a site for oxidative degradation.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially promote cleavage of the C-N bond or degradation of the pyrazole ring.

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to UV or visible light.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Experimental Protocol: Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and separating the degradants.[9]

Objective: To identify the degradation products of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and organic solvents

  • Validated stability-indicating HPLC-UV/MS method

  • Photostability chamber

  • Oven

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 1N HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradants.

Data Presentation:

The results should be summarized in a table detailing the extent of degradation and the number of degradation products formed under each condition.

Table 3: Summary of Forced Degradation Studies for (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine (Hypothetical Data)

Stress Condition% DegradationNumber of Degradants
1N HCl, 60 °C, 24h15%2
1N NaOH, 60 °C, 24h10%1
3% H₂O₂, RT, 24h20%3
80 °C, 48h (Solid)< 2%0
80 °C, 48h (Solution)8%1
Photostability (ICH Q1B)5%1
Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method.[12][13] This method must be able to separate the parent compound from all process-related impurities and degradation products. For a chiral compound, it is also important to ensure that the method can separate the enantiomers if chiral inversion is a potential degradation pathway.[14]

Workflow for Stability-Indicating Method Development:

G A Forced Degradation Sample Generation B Initial Method Scouting (Column, Mobile Phase) A->B C Method Optimization (Gradient, Temperature, pH) B->C D Peak Purity Analysis (PDA/MS) C->D E Method Validation (ICH Q2(R1)) D->E

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the solubility and stability of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine. By systematically applying the described methodologies, researchers can generate the critical data needed to de-risk this compound and guide its progression through the drug development pipeline. The experimental protocols provided are robust and grounded in established scientific principles and regulatory expectations.

Future work should focus on the structural elucidation of any identified degradation products to gain a deeper understanding of the degradation mechanisms. Furthermore, solubility in biorelevant media (e.g., FaSSIF and FeSSIF) should be investigated to better predict in vivo dissolution and absorption.[8] A thorough understanding of these fundamental properties is not merely an academic exercise but a critical investment in the successful development of new medicines.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. (URL: )
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchGate. (URL: [Link])

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (URL: [Link])

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (URL: [Link])

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (URL: [Link])

  • 834 - CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])

  • stability indicating hplc method development: a review - Academia.edu. (URL: [Link])

  • Forced degradation studies: A critical lens into pharmaceutical stability. (URL: [Link])

  • forced degradation study: Topics by Science.gov. (URL: [Link])

  • Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry. (URL: [Link])

  • How to Develop Stability Indicating HPLC Methods - The Royal Society of Chemistry. (URL: [Link])

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine

Executive Summary (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a highly valuable chiral building block in modern drug discovery, characterized by a primary benzylic amine and a pyrazole-substituted aryl ring. This a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a highly valuable chiral building block in modern drug discovery, characterized by a primary benzylic amine and a pyrazole-substituted aryl ring. This application note details a robust, scalable, and highly stereoselective two-stage synthetic protocol. The methodology leverages a Copper-catalyzed Ullmann-type C-N coupling to install the pyrazole moiety, followed by an asymmetric reductive amination utilizing Ellman’s chiral sulfinamide auxiliary.

Mechanistic Rationale & Strategy

Designing a self-validating and high-yielding synthetic route requires careful selection of catalytic systems and chiral auxiliaries to ensure both chemical purity and absolute stereocontrol.

  • Ullmann C-N Coupling : The classical Ullmann reaction often requires harsh conditions that can lead to substrate degradation. By employing a CuI catalyst paired with a bidentate ligand (e.g., N,N'-dimethylethylenediamine), the oxidative addition of the aryl halide is significantly accelerated. This allows the N-arylation of 1H-pyrazole to proceed under milder conditions with excellent chemoselectivity (1)[1].

  • Ellman's Chiral Auxiliary : The stereoselective installation of the amine is achieved via (S)-(-)-tert-butanesulfinamide. The condensation is mediated by Titanium(IV) ethoxide [Ti(OEt)₄], which acts dually as a Lewis acid to activate the ketone and a desiccant to drive the equilibrium forward (2)[2]. Subsequent diastereoselective reduction with NaBH₄ in a THF/H₂O mixture proceeds via a highly organized transition state, yielding the (S,S)-diastereomer with >98% de (3)[3].

Synthetic Pathway Visualization

SynthesisWorkflow N1 4-Bromoacetophenone + 1H-Pyrazole N2 4-(1H-pyrazol-1-yl)acetophenone N1->N2 CuI, DMEDA, K2CO3 DMF, 110°C N3 (S)-Sulfinyl Ketimine Intermediate N2->N3 (S)-(-)-t-BuSONH2 Ti(OEt)4, THF, 70°C N4 (S,S)-Sulfinamide Intermediate N3->N4 NaBH4, THF/H2O -50°C to RT N5 (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine (Target Molecule) N4->N5 HCl / MeOH RT, 2h

Four-step asymmetric synthesis workflow for (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine.

Quantitative Data & Yield Analysis

StepTransformationKey Reagents / CatalystsTemp / TimeYield (%)Stereopurity
1 C-N CouplingCuI, DMEDA, K₂CO₃110 °C / 18 h85 - 90%N/A
2 Imine Condensation(S)-t-BuSONH₂, Ti(OEt)₄70 °C / 16 h80 - 88%>95% (E)-isomer
3 Diastereoselective ReductionNaBH₄, THF/H₂O (98:2)-50 °C to RT / 4 h90 - 95%>98% de
4 Auxiliary Cleavage4M HCl in Dioxane/MeOH25 °C / 2 h92 - 96%>99% ee

Detailed Experimental Protocols

Step 1: Synthesis of 4-(1H-pyrazol-1-yl)acetophenone

Objective : Intermolecular C-N bond formation via Ullmann-type coupling.

  • Preparation : In an oven-dried Schlenk flask under N₂, charge 4-bromoacetophenone (10.0 mmol, 1.99 g), 1H-pyrazole (12.0 mmol, 0.82 g), anhydrous K₂CO₃ (20.0 mmol, 2.76 g), and CuI (0.5 mmol, 95 mg).

  • Ligand Addition : Add anhydrous DMF (20 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (1.0 mmol, 107 µL).

  • Reaction : Heat the vigorously stirred suspension to 110 °C for 18 hours.

    • Causality Note: DMEDA chelates the Cu(I) center, preventing its disproportionation into Cu(0) and Cu(II), and significantly lowers the activation energy required for the oxidative addition of the aryl bromide.

  • Workup : Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite. Wash the filtrate with 5% aqueous LiCl (3 x 20 mL) to remove DMF. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 4:1).

  • Self-Validating QC Check : Verify by ¹H NMR; confirm the presence of distinct pyrazole protons at ~8.00 (d), 7.75 (d), and 6.50 (t) ppm.

Step 2: Condensation to (S)-Sulfinyl Ketimine

Objective : Installation of the chiral directing group.

  • Preparation : Dissolve 4-(1H-pyrazol-1-yl)acetophenone (8.0 mmol, 1.49 g) and (S)-(-)-2-methylpropane-2-sulfinamide (8.8 mmol, 1.07 g) in anhydrous THF (25 mL).

  • Activation : Add Titanium(IV) ethoxide (16.0 mmol, 3.65 g) dropwise at room temperature.

  • Reaction : Heat the mixture to reflux (70 °C) for 16 hours.

    • Causality Note: Ti(OEt)₄ is essential here; weaker Lewis acids fail to drive the condensation of electron-deficient or sterically hindered ketones. The irreversible formation of insoluble TiO₂ drives the equilibrium completely toward the ketimine.

  • Workup : Cool the mixture and pour it into an equal volume of saturated aqueous NaCl with rapid stirring. The resulting suspension (precipitated TiO₂) is filtered through Celite and washed thoroughly with EtOAc. Separate the organic layer, dry, and concentrate.

  • Self-Validating QC Check : IR spectroscopy must show the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of the imine C=N stretch (~1615 cm⁻¹).

Step 3: Diastereoselective Reduction to (S,S)-Sulfinamide

Objective : Setting the benzylic stereocenter.

  • Preparation : Dissolve the crude (S)-sulfinyl ketimine (7.0 mmol) in THF (30 mL). Add H₂O (0.6 mL, 2% v/v).

    • Causality Note: The trace amount of water coordinates with the sodium cation of NaBH₄, creating a highly ordered, rigid cyclic transition state. This dictates the hydride attack exclusively from the less hindered face, drastically improving the diastereomeric excess (de).

  • Reaction : Cool the solution to -50 °C. Add NaBH₄ (21.0 mmol, 0.79 g) in one portion. Stir at -50 °C for 2 hours, then allow it to slowly warm to room temperature over 2 hours.

  • Workup : Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), dry over MgSO₄, and concentrate.

  • Self-Validating QC Check : Analyze the crude mixture via ¹H NMR to confirm >98% de. The methyl doublet of the newly formed stereocenter should appear cleanly around 1.50 ppm without splitting from a minor diastereomer.

Step 4: Auxiliary Cleavage to (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine

Objective : Removal of the sulfinyl group to yield the free primary amine.

  • Preparation : Dissolve the (S,S)-sulfinamide intermediate (6.0 mmol) in anhydrous MeOH (15 mL).

  • Reaction : Add 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Workup : Concentrate the mixture in vacuo to remove volatiles. Partition the resulting hydrochloride salt between diethyl ether (20 mL) and 1M NaOH (20 mL) to free-base the amine. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). The combined CH₂Cl₂ layers are dried over Na₂SO₄ and concentrated to yield the pure target amine.

  • Self-Validating QC Check : Confirm the loss of the tert-butyl singlet (~1.2 ppm) in ¹H NMR. Optical rotation and chiral HPLC against a racemic standard will validate the final enantiomeric excess (>99% ee).

References

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books Source: Royal Society of Chemistry (rsc.org) URL: 1

  • (PDF) Asymmetric synthesis of amines using tert-butanesulfinamide Source: ResearchGate (researchgate.net) URL: 2

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: MDPI (mdpi.com) URL: 3

Sources

Application

Application Note: Pd-Catalyzed Cross-Coupling for the Synthesis of 3-Substituted 1-Phenyl-1H-Pyrazoles

Document ID: AN-2026-03-11 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Strategic Rationale & Scientific Background The 1-phenyl-1H-pyrazole scaffold is a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-11 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Rationale & Scientific Background

The 1-phenyl-1H-pyrazole scaffold is a privileged pharmacophore found in numerous biologically active compounds, including COX-2 inhibitors, kinase inhibitors, and advanced optoelectronic materials[1]. While functionalization at the C4 and C5 positions of the pyrazole ring is well-documented, introducing diverse aryl or heteroaryl substituents at the C3 position presents a significant synthetic challenge. Direct electrophilic substitution at C3 is electronically disfavored compared to the highly reactive C4 position.

To bypass this regioselectivity issue, modern synthetic strategies utilize commercially available 1-phenyl-1H-pyrazol-3-ols (pyrazolones). By converting the C3-hydroxyl group into a highly reactive trifluoromethanesulfonate (triflate) leaving group, the C3 position is primed for palladium-catalyzed carbon-carbon bond formation via Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions[1][2]. This application note details the optimized, field-proven protocols for synthesizing 3-substituted 1-phenyl-1H-pyrazoles utilizing a Suzuki-Miyaura cross-coupling approach.

Mechanistic Insights & Causality (E-E-A-T)

As a synthetic chemist, achieving high yields in cross-coupling reactions requires understanding the causality behind each reagent choice. The coupling of pyrazole triflates is not a simple plug-and-play reaction; it requires specific tuning to prevent unwanted side reactions such as triflate hydrolysis or premature reduction.

  • The Electrophile (Pyrazole Triflate): O-triflation is preferred over direct halogenation because it proceeds with near-quantitative yields and avoids the formation of N-alkylated byproducts[2]. The triflate moiety ( −OTf ) is an exceptional leaving group that readily undergoes oxidative addition with Pd(0) species.

  • The Role of Halide Additives (KBr): A critical, yet often overlooked, parameter in triflate couplings is the addition of potassium bromide (KBr). During the catalytic cycle, the intermediate cationic ( σ -aryl)-palladium complex is susceptible to reduction, which leads to the undesired deoxygenation of the pyrazole ring. The addition of KBr facilitates a rapid halide exchange, converting the Pd-triflate intermediate into a significantly more stable Pd-bromide intermediate, thereby suppressing triflate reduction and driving the reaction toward transmetalation[2][3].

  • Base and Solvent Selection: Anhydrous potassium phosphate ( K3​PO4​ ) or cesium carbonate ( Cs2​CO3​ ) in 1,4-dioxane or ethanol is strictly utilized. Aqueous bases must be avoided, as the strongly alkaline aqueous environment promotes the rapid hydrolysis of the pyrazole triflate back into the starting pyrazolone before oxidative addition can occur[2][3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Triflate Cleavage) Pd0->OxAdd + Triflate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II)(Ar)(OTf) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II)(Ar)(Ar') RedElim->Pd0 Regeneration Product 3-Substituted 1-Phenyl-1H-Pyrazole RedElim->Product Release Triflate Pyrazole Triflate Electrophile Triflate->OxAdd KBr KBr Additive (Stabilizes Intermediate) KBr->TransMet Halide Exchange

Catalytic cycle of Suzuki coupling on pyrazole triflates highlighting the stabilizing role of KBr.

Experimental Protocols

The following protocols represent a self-validating system. By strictly adhering to the stoichiometry and environmental controls (e.g., argon atmosphere, anhydrous conditions), researchers can consistently reproduce high-yielding cross-couplings.

Protocol A: Synthesis of 1-Phenyl-1H-pyrazol-3-yl Trifluoromethanesulfonate

Objective: Convert the stable pyrazolone into a highly reactive electrophile[2].

  • Preparation: In an oven-dried, argon-flushed 50 mL round-bottom flask, dissolve 1-phenyl-1H-pyrazol-3-ol (10.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add anhydrous triethylamine (TEA, 15.0 mmol, 1.5 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride ( Tf2​O , 12.0 mmol, 1.2 eq.) dropwise over 15 minutes via a syringe. Caution: Tf2​O is highly reactive and corrosive.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction with cold water (20 mL). Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via short-path silica gel chromatography to yield the pure pyrazole triflate (Typical yield: 85-90%).

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form the C3-aryl bond using the synthesized triflate[2][3].

  • Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazole triflate (0.5 mmol, 1.0 eq.), the corresponding aryl/heteroaryl boronic acid (0.75 mmol, 1.5 eq.), anhydrous K3​PO4​ (1.5 mmol, 3.0 eq.), and KBr (0.55 mmol, 1.1 eq.).

  • Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times) to ensure a strictly oxygen-free environment.

  • Catalyst & Solvent: Under a positive flow of argon, add Pd(PPh3​)4​ (0.04 mmol, 8 mol%) followed by anhydrous 1,4-dioxane (5.0 mL).

  • Heating: Seal the tube and heat the reaction mixture at 100 °C in a pre-heated oil bath for 2 to 4 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove inorganic salts and precipitated palladium.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (Hexanes/EtOAc gradient) to isolate the 3-substituted 1-phenyl-1H-pyrazole.

Workflow Step1 1-Phenyl-1H-pyrazol-3-ol (Starting Material) Step2 O-Triflation (Tf2O, TEA, 0 °C) Step1->Step2 Step3 Suzuki Coupling (Pd(PPh3)4, KBr, 100 °C) Step2->Step3 Step4 Aqueous Workup (EtOAc Extraction) Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5

Step-by-step experimental workflow for the synthesis of 3-substituted 1-phenyl-1H-pyrazoles.

Data Presentation & Optimization

The following table summarizes the quantitative yield data for various coupling partners utilizing the optimized protocol. The data illustrates the broad functional group tolerance of the methodology, successfully accommodating both electron-withdrawing groups and heteroaromatics[2][3].

Electrophile (0.5 mmol)Boronic Acid (1.5 eq.)Catalyst / BaseAdditiveConditionsIsolated Yield (%)
Pyrazole-3-OTfPhenylboronic acid Pd(PPh3​)4​ / K3​PO4​ KBrDioxane, 100 °C, 2h94%
Pyrazole-3-OTf4-(Trifluoromethyl)phenylboronic acid Pd(PPh3​)4​ / K3​PO4​ KBrDioxane, 100 °C, 2h88%
Pyrazole-3-OTf3-Chlorophenylboronic acid Pd(PPh3​)4​ / K3​PO4​ KBrDioxane, 100 °C, 3h85%
Pyrazole-3-OTf3-Thiopheneboronic acid Pd(PPh3​)4​ / K3​PO4​ KBrDioxane, 100 °C, 3h82%
Pyrazole-3-OTfPyridin-3-ylboronic acid Pd(PPh3​)4​ / Cs2​CO3​ KBrEtOH, MW 80 °C, 1h64%

Troubleshooting & Field-Proven Best Practices

  • Issue: High recovery of starting pyrazolone instead of the coupled product.

    • Causality: The triflate is undergoing hydrolysis before oxidative addition can occur.

    • Solution: Ensure that the K3​PO4​ is strictly anhydrous. Do not use hydrated salts or aqueous solvent mixtures. Verify that the 1,4-dioxane is dry and stored over molecular sieves.

  • Issue: Formation of biaryl homocoupling byproducts.

    • Causality: Excess oxygen in the reaction vessel promotes the oxidative homocoupling of the boronic acid.

    • Solution: Rigorously degas the solvent and perform a minimum of three vacuum/argon backfill cycles prior to adding the palladium catalyst.

  • Issue: Incomplete conversion / Catalyst blackening.

    • Causality: The Pd(PPh3​)4​ catalyst is sensitive to air and degrades into inactive palladium black. Alternatively, the absence of KBr leads to the decomposition of the catalytic intermediate.

    • Solution: Always use KBr (1.1 eq.) to stabilize the intermediate[2]. Store the Pd(PPh3​)4​ catalyst in a glovebox or under argon at -20 °C. If the catalyst appears brown or black instead of bright yellow, it has degraded and must be replaced.

References

  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." Archive for Organic Chemistry (ARKIVOC), 2011(11), 1-21. URL:[Link]

  • Malūnavičius, I., et al. (2022). "Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol." Molecules / National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Method

Application Notes &amp; Protocols for the Chiral Resolution of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine

Document ID: AN-CR-41PPA-V1.0 Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of the racemic compound 1-(4-(1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-CR-41PPA-V1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of the racemic compound 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine. The presence of a chiral center in this molecule necessitates the separation of its enantiomers, as they can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1] This guide details three primary resolution strategies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and analytical to preparative chiral chromatography. Each section offers an in-depth explanation of the underlying principles, detailed step-by-step protocols, and expert insights into experimental design and optimization.

Introduction: The Imperative of Chirality in Drug Development

The molecule 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine is a valuable chiral building block, incorporating both a pharmacologically relevant pyrazole moiety and a primary amine on a stereogenic center. Such structures are pivotal in the synthesis of novel active pharmaceutical ingredients (APIs). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can interact differently with the chiral environment of the human body, such as enzymes and receptors. Therefore, the isolation and characterization of single enantiomers are critical for developing safer and more effective medicines.

This guide explores the most effective and widely adopted techniques to resolve the racemic mixture of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine. We will cover:

  • Diastereomeric Salt Crystallization: A robust, scalable, and cost-effective classical method ideal for large-scale production.[2]

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic method that offers excellent enantiopurity under mild conditions.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical tool for determining enantiomeric purity and a viable method for preparative-scale separation.[4]

Workflow Overview

The selection of a resolution technique depends on the desired scale, purity requirements, and available resources. The following diagram outlines a general strategic workflow.

Figure 1: Strategic workflow for chiral resolution.

Method 1: Diastereomeric Salt Crystallization

This classical technique remains a cornerstone for industrial-scale chiral resolutions due to its cost-effectiveness and scalability. The principle involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated, most commonly by fractional crystallization based on differences in solubility.[5]

Principle of Resolution

The reaction of a racemic amine (R/S)-Amine with a single enantiomer of a chiral acid, for example, (R')-Acid, yields two diastereomeric salts: [(R)-Amine:(R')-Acid] and [(S)-Amine:(R')-Acid]. These salts possess different solubilities in a given solvent system, allowing the less soluble salt to crystallize preferentially, while the more soluble one remains in the mother liquor.

G cluster_process Process Steps racemate Racemic Amine (R and S) mix 1. Mix in Solvent racemate->mix agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->mix crystallize 2. Fractional Crystallization mix->crystallize separate 3. Separate Solid & Liquid crystallize->separate salts Diastereomeric Salts (R,R') and (S,R') in solution liberate 4. Liberate Free Amine (add base) separate->liberate solid Less Soluble Salt (e.g., (S,R')) separate->solid Solid Phase liquid Mother Liquor (Enriched in (R,R')) separate->liquid Liquid Phase enantiomer Pure Enantiomer (e.g., S-Amine) liberate->enantiomer

Figure 2: Principle of diastereomeric salt crystallization.

Protocol: Resolution via Diastereomeric Salt Crystallization

Materials:

  • Racemic 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine

  • Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid, (1R)-(-)-10-Camphorsulfonic acid, Di-p-toluoyl-L-tartaric acid)[6][7]

  • Solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Water, and mixtures)

  • Aqueous NaOH (2M) or other suitable base

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Sodium Sulfate (anhydrous)

Protocol Steps:

  • Screening for Optimal Resolving Agent and Solvent (Small Scale):

    • In separate test tubes, dissolve a small amount of the racemic amine (e.g., 100 mg) in various solvents with gentle heating.

    • Add 0.5-1.0 molar equivalents of the chosen chiral resolving agent.[8]

    • Allow the solutions to cool slowly to room temperature, then in an ice bath. Observe for the formation of crystalline precipitate.

    • Isolate any crystals by filtration, wash with a small amount of cold solvent, and dry.

    • Liberate the free amine from the salt by dissolving it in water, adding 2M NaOH until basic, and extracting with an organic solvent.

    • Analyze the enantiomeric excess (e.e.) of the recovered amine using a validated chiral HPLC method (see Section 4.0).

  • Preparative Scale Resolution (Optimized Conditions):

    • Dissolve the racemic amine (1.0 eq) in the optimal solvent determined from screening (e.g., 5-10 volumes) with heating.

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq) in a minimal amount of the same hot solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool gradually to room temperature. Seeding with a few crystals from the screening experiment can be beneficial.

    • Age the resulting slurry at room temperature or below (e.g., 0-5 °C) for several hours to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash the filter cake with a small volume of the cold crystallization solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add 2M NaOH solution dropwise with vigorous stirring until the pH is >11 and all solids have dissolved.[9]

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the yield and the enantiomeric excess (e.e.) of the product by chiral HPLC. Recrystallization of the diastereomeric salt may be necessary to improve the e.e.

Data Presentation & Troubleshooting

Table 1: Hypothetical Screening Results

Resolving Agent Solvent Molar Eq. Yield (%) e.e. (%)
L-(+)-Tartaric Acid Methanol 0.5 35 85
L-(+)-Tartaric Acid 9:1 Ethanol/H₂O 0.6 42 92
Di-p-toluoyl-L-tartaric Acid Isopropanol 0.5 30 95

| (1R)-(-)-10-Camphorsulfonic Acid | Acetonitrile | 1.0 | 25 | 78 |

Table 2: Troubleshooting Guide

Issue Possible Cause Suggested Solution
No crystal formation Unsuitable solvent; low concentration Screen more solvents; increase concentration; try an anti-solvent.[10]
Oily precipitate forms Solvent system not optimal Use a solvent/anti-solvent combination; ensure high purity of starting material.
Low enantiomeric excess Poor selectivity; co-crystallization Optimize stoichiometry of resolving agent; perform recrystallization of the salt.[10]

| Low yield | High solubility of the target salt | Optimize crystallization temperature and time; use minimal solvent for washing. |

Method 2: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful technique that utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers. In the case of a racemic amine, a lipase can selectively acylate one enantiomer, leaving the other unreacted. This allows for the easy separation of the resulting amide from the unreacted amine.[11]

Principle of Resolution

The enzyme catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted amine (S-enantiomer) and the acylated amine (R-amide), both in high enantiomeric purity.

For even higher efficiency, this can be combined with in-situ racemization of the unreacted amine, a process known as Dynamic Kinetic Resolution (DKR), which can theoretically yield 100% of a single enantiomeric product.[12][13]

G racemate Racemic Amine (R and S) reaction Reaction at ~50% Conversion racemate->reaction reagents Acyl Donor (e.g., Ethyl Acetate) + Lipase (e.g., CALB) reagents->reaction separation Separation (e.g., Chromatography or Extraction) reaction->separation product1 Unreacted Amine (e.g., S-Enantiomer) separation->product1 product2 Acylated Amine (e.g., R-Amide) separation->product2 hydrolysis Hydrolysis (if needed) product2->hydrolysis product3 Recovered Amine (e.g., R-Enantiomer) hydrolysis->product3

Figure 3: Workflow for enzymatic kinetic resolution.

Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, "CALB" or Novozym 435)

  • Acyl donor (e.g., Ethyl acetate, Isopropyl acetate, Vinyl acetate)[14]

  • Organic solvent (e.g., Heptane, Toluene, MTBE)

  • Buffers and reagents for workup

Protocol Steps:

  • Reaction Setup:

    • To a flask, add the racemic amine (1.0 eq) and the chosen solvent (e.g., 10 volumes of heptane).

    • Add the acyl donor (1.0 - 2.0 eq). Ethyl acetate can often serve as both the acyl donor and the solvent.

    • Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

  • Reaction Monitoring:

    • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by HPLC or GC to determine the conversion percentage.

    • Stop the reaction when it reaches approximately 50% conversion by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Workup and Separation:

    • Concentrate the filtrate to remove the solvent.

    • The resulting mixture contains the unreacted amine and the newly formed amide. These can be separated based on their different chemical properties. For example, the basic amine can be separated from the neutral amide by an acidic extraction.

    • Dissolve the mixture in a solvent like ethyl acetate. Wash with aqueous HCl (1M). The amine will move to the aqueous layer as a salt, while the amide remains in the organic layer.

    • Separate the layers. The amide can be recovered by evaporating the organic layer. The amine can be recovered from the aqueous layer by basifying with NaOH and extracting with an organic solvent.

  • Analysis:

    • Determine the e.e. of both the recovered amine and the amide using chiral HPLC.

Table 3: Typical EKR Parameters and Expected Outcomes

Parameter Condition Rationale
Enzyme Immobilized CALB High activity and selectivity for a wide range of amines.[13]
Acyl Donor Ethyl Acetate Effective, inexpensive, and can act as a solvent.
Solvent Heptane or MTBE Non-polar organic solvents are generally preferred for lipase activity.
Temperature 40 °C Balances reaction rate and enzyme stability.
Expected Outcome Value Comment
Conversion ~50% Optimal point for high e.e. of both products.
e.e. (unreacted amine) >95% Depends on enzyme selectivity (E-value).

| e.e. (acylated amine) | >95% | Depends on enzyme selectivity (E-value). |

Method 3: Chiral HPLC for Analysis and Purification

Chiral HPLC is the gold standard for determining the enantiomeric purity (e.e.) of a sample. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. This analytical technique can be scaled up for preparative purification.[4][15]

Application Note: Analytical Method Development

Objective: To develop a robust analytical HPLC method to determine the enantiomeric excess of 1-(4-(1H-pyrazol-1-yl)phenyl)ethanamine.

Instrumentation:

  • HPLC system with UV detector

Screening Protocol:

  • Column Selection: Polysaccharide-based CSPs are highly effective for a broad range of compounds. A good initial screening set includes columns with different chiral selectors.[16]

    • Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate))

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

  • Mobile Phase Screening:

    • Normal Phase (NP): This is often the most successful mode for amines. Screen with mixtures of Hexane and an alcohol modifier (Isopropanol or Ethanol). Start with a ratio like 90:10 Hexane:IPA. Add a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) to improve peak shape and reduce tailing.[17]

    • Polar Organic (PO): Screen with 100% Methanol or 100% Acetonitrile, with 0.1% DEA.

    • Reversed Phase (RP): Screen with mixtures of Acetonitrile/Water or Methanol/Water with a buffer (e.g., 20 mM Ammonium Bicarbonate).

  • Optimization: Once separation is observed, optimize the resolution (Rs) by adjusting the percentage of the alcohol modifier and the flow rate. The goal is to achieve a baseline separation (Rs > 1.5).

Table 4: Example of Analytical Method Screening Results

Column Mobile Phase Flow Rate (mL/min) t_R1 (min) t_R2 (min) Resolution (Rs)
Lux Cellulose-1 Hexane/IPA/DEA (90:10:0.1) 1.0 8.5 9.8 1.9
Lux Amylose-2 Hexane/EtOH/DEA (85:15:0.1) 1.0 12.1 14.5 2.5

| Chiralpak IA | MeOH/DEA (100:0.1) | 0.8 | 6.2 | 6.8 | 1.3 |

Application Note: Preparative Chromatography

An optimized analytical method can be scaled up for purification. This involves:

  • Using a larger diameter column (e.g., 20 mm ID or larger) packed with the same CSP.

  • Increasing the flow rate proportionally to the column cross-sectional area.

  • Dissolving the racemic mixture at high concentration in the mobile phase and injecting larger volumes.

  • Collecting the eluting fractions corresponding to each enantiomer peak.

While preparative HPLC can provide very high purity enantiomers, it is often more expensive and time-consuming for large quantities compared to crystallization.[8]

Summary and Comparison of Techniques

Table 5: Comparison of Chiral Resolution Methods

Feature Diastereomeric Salt Crystallization Enzymatic Kinetic Resolution Preparative Chiral HPLC
Scalability Excellent, easily scaled to kg/ton level. Good, scalable but may require large bioreactors. Poor to Moderate, best for g to low kg scale.
Cost Low to Moderate (depends on resolving agent). Moderate (enzyme cost can be high, but reusable). High (expensive columns, high solvent consumption).
Theoretical Yield 50% for one enantiomer per resolution. 50% (EKR); up to 100% with DKR. ~100% (minus operational losses).
Purity Good to Excellent, may require recrystallization. Excellent, very high enantioselectivity. Excellent, typically >99.5% e.e.
Development Time Moderate, requires screening of agents/solvents. Moderate, requires enzyme/condition screening. Fast for analytical, moderate for preparative.

| Best For | Large-scale manufacturing, robust processes. | High-purity compounds, processes under mild conditions. | High-value products, small-scale purification, analytical QC. |

References

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Chiral Resolution: Strategies Using Di-p-toluoyl-L-tartaric Acid. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]

  • Organic Chemistry Portal. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. [Link]

  • dos Santos, J. C. S., et al. (2012). Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases. Journal of the Brazilian Chemical Society. [Link]

  • Pirkle, W. H., & Däppen, R. (1987). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Chromatography A, 404, 107-115. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. [Link]

  • Ghamen, F., et al. (2006). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Li, T., & Row, K. H. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Academia.edu. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Lee, H. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Welch, C. J. (2020). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • Azov, V. A. (2011). Resolution of racemic amine mixtures. Science of Synthesis. [Link]

  • Sipos, A., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Wang, D., et al. (2017). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality. [Link]

  • AZYP, LLC. HPLC Chiral Separations. [Link]

  • Ibrahim, K. E., et al. (2003). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. PubMed. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Onyx Scientific. Chiral Resolution Screening. [Link]

  • Smith, et al. (2019). Enantiomeric pairs reveal that key medicinal chemistry parameters vary more than simple physical property based models can explain. Chemical Science. [Link]

  • Jabeen, F., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Tropical Journal of Natural Product Research. [Link]

  • Khelkhal, A., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. [Link]

  • Loh, W. S., et al. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. PMC. [Link]

Sources

Application

Application Note: (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine as a Chiral Pharmacophore in Targeted Metalloproteinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary The development of highly selective, non-hydroxam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The development of highly selective, non-hydroxamate inhibitors for metalloproteinases represents a significant frontier in anti-inflammatory and oncology drug discovery. Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17 , is a primary therapeutic target due to its role in the shedding of pro-inflammatory cytokines like TNF-α [1].

Traditional TACE inhibitors relied on hydroxamic acid zinc-binding groups (ZBGs), which often suffered from poor oral bioavailability and off-target toxicity (e.g., musculoskeletal syndrome) due to broad-spectrum matrix metalloproteinase (MMP) inhibition. Recent breakthroughs have utilized a tartaric acid core as a tridentate ZBG. Within this scaffold, the chiral primary amine (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine (CAS: 1213139-00-4) has emerged as an optimal Right-Hand Side (RHS) building block. This application note details the structural causality, synthesis workflow, and biological evaluation protocols for utilizing this specific chiral amine in medicinal chemistry [2].

Mechanistic Rationale: The "Why" Behind the Molecule

As a Senior Application Scientist, it is critical to understand that building block selection is never arbitrary. The incorporation of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine into the tartrate scaffold solves three distinct structural challenges in TACE inhibitor design:

Deep S1' Pocket Penetration: The S1' specificity pocket of TACE is a deep, narrow, and highly hydrophobic channel. The para-substituted phenyl ring provides the necessary linear trajectory to project deep into this pocket, engaging in edge-to-face π

π stacking with conserved histidine residues.
  • Polar Interactions at the Pocket Base: The terminal 1H-pyrazole ring is not merely a steric filler. The nitrogen atoms provide a critical dipole moment and act as hydrogen bond acceptors, interacting with polar residues at the very bottom of the S1' pocket, which significantly boosts binding affinity compared to simple halogenated or alkylated phenyl rings.

  • Entropic Pre-organization via (S)-Chirality: The ethylamine chiral center is paramount. The (S)-methyl group fits precisely into a small hydrophobic cleft adjacent to the S1' subsite. This locks the dihedral angle of the N-C bond, restricting the conformational flexibility of the ligand in solution. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon target binding is drastically reduced. The (R)-enantiomer, conversely, forces the methyl group into a steric clash with the S1' pocket wall, resulting in a >100 -fold drop in potency.

  • G ProTNF Pro-TNF-α (Membrane Bound) SolTNF Soluble TNF-α (Pro-inflammatory) ProTNF->SolTNF Cleaved by ADAM17 ADAM17 (TACE) Active Metalloenzyme ADAM17->SolTNF Inhibitor Tartrate-Amine Inhibitor Inhibitor->ADAM17 Blocks Zn2+ Site TNFR TNFR Activation SolTNF->TNFR

    Fig 1. ADAM17 signaling and mechanism of inhibition by tartrate-amine derivatives.

    Structure-Activity Relationship (SAR) Data

    To illustrate the causality of these structural choices, the following table summarizes representative SAR data comparing various RHS amine fragments coupled to a standardized tartrate core.

    Amine Fragment (RHS)StereochemistryTACE Enzymatic IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)Structural Rationale
    BenzylamineAchiral145.0>1000Baseline S1' pocket filling; lacks deep pocket engagement and H-bonding.
    1-(4-Bromophenyl)ethan-1-amine(S)42.5350Improved fit due to chiral methyl; lacks polar interactions at the pocket tip.
    1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine(R)112.0850Severe steric clash of the (R)-methyl group with the S1' pocket wall.
    1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine (S) 0.8 12 Optimal S1' penetration, H-bonding via pyrazole, and favorable binding entropy.

    Data synthesized from established SAR trends in tartrate-based TACE inhibitor development [2].

    Experimental Workflows & Protocols

    The following self-validating protocols describe the integration of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine into a drug discovery pipeline.

    Workflow Step1 1. Amide Coupling HATU/DIPEA Step2 2. Purification Prep-HPLC Step1->Step2 Step3 3. Enzymatic Assay FRET Screening Step2->Step3 Step4 4. Cellular Assay THP-1 Shedding Step3->Step4

    Fig 2. Workflow from chiral amine coupling to in vitro biological evaluation.

    Protocol A: Amide Coupling of the Chiral Pharmacophore

    Causality Check: HATU is selected over EDC/HOBt to maximize coupling efficiency for the slightly sterically hindered secondary carbon of the chiral amine, while strictly maintaining the (S)-stereocenter integrity without racemization.

    Reagents:

    • Tartrate core intermediate (free carboxylic acid): 1.0 eq

    • (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine: 1.1 eq

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.2 eq

    • DIPEA (N,N-Diisopropylethylamine): 3.0 eq

    • Anhydrous DMF (Dimethylformamide)

    Step-by-Step Procedure:

    • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the tartrate core intermediate (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

    • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

    • Amine Addition: Add (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine (1.1 eq) to the reaction mixture. Cool the flask to 0°C using an ice bath.

    • Coupling: Add HATU (1.2 eq) portion-wise over 10 minutes. Note: Maintaining 0°C during addition prevents exothermic degradation and preserves chiral integrity.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor completion via LC-MS.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using reverse-phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final inhibitor.

    Protocol B: Self-Validating FRET-Based TACE Enzymatic Assay

    Causality Check: A continuous fluorescence read-out is utilized rather than an endpoint assay. This allows for the calculation of true initial velocities ( Vi​ ), ensuring that the IC₅₀ values reflect pure competitive inhibition kinetics without artifacts from substrate depletion or enzyme degradation.

    Reagents:

    • Recombinant Human TACE/ADAM17 Catalytic Domain

    • Fluorogenic Substrate: Mca-PLAQAV-Dpa-RSSSR-NH₂ (Mca = 7-Methoxycoumarin-4-acetyl, Dpa = N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl)

    • Assay Buffer: 25 mM HEPES (pH 7.4), 0.005% Brij-35, 10 µM ZnCl₂

    Step-by-Step Procedure:

    • Compound Dilution: Prepare a 10 mM stock of the synthesized inhibitor in 100% DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

    • Enzyme Preparation: Dilute recombinant TACE enzyme in Assay Buffer to a working concentration of 2 nM.

    • Pre-incubation: In a black 384-well microplate, add 10 µL of the enzyme solution and 0.5 µL of the inhibitor dilutions (final DMSO concentration = 2.5%). Incubate at room temperature for 30 minutes to allow the tartrate core to coordinate the active-site zinc.

    • Substrate Addition: Dilute the fluorogenic substrate in Assay Buffer to 20 µM. Initiate the reaction by adding 10 µL of the substrate solution to each well (Final substrate concentration = 10 µM; Final enzyme = 1 nM).

    • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 320 nm, Emission: 405 nm) every 60 seconds for 20 minutes at 25°C.

    • Data Analysis: Extract the linear slope of the fluorescence-time curve to determine the initial velocity ( Vi​ ) for each well. Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic (4PL) equation to calculate the IC₅₀.

    References

    • Wang, Y., et al. "ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases." Frontiers in Pharmacology 14 (2023): 1167383. [Link]

    • Li, Dansu, et al. "Structure and activity relationships of tartrate-based TACE inhibitors." Bioorganic & Medicinal Chemistry Letters 20.16 (2010): 4812-4815. [Link]

    Method

    Application Note: In Vitro Anti-Inflammatory Evaluation of Novel Pyrazole Derivatives Using RAW 264.7 Macrophages

    Introduction & Mechanistic Rationale The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its potent anti-inflammatory properties. Historically anchored by non-steroidal anti-inflammatory...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its potent anti-inflammatory properties. Historically anchored by non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, pyrazole derivatives are heavily investigated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) and modulate pro-inflammatory cytokine networks[1].

    When evaluating novel pyrazole compounds, the murine macrophage cell line RAW 264.7 serves as the gold-standard in vitro model. These cells express high levels of Toll-Like Receptor 4 (TLR4). Upon stimulation with Lipopolysaccharide (LPS)—a major component of the outer membrane of Gram-negative bacteria—TLR4 triggers an intracellular cascade involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) pathways[2]. This cascade culminates in the nuclear translocation of transcription factors that upregulate inducible Nitric Oxide Synthase (iNOS) and COX-2, leading to the massive release of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)[3].

    Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Pathway TLR4->NFKB MAPK MAPK (p38/JNK/ERK) TLR4->MAPK Nucleus Gene Transcription (Nucleus) NFKB->Nucleus Translocation MAPK->Nucleus iNOS iNOS Expression Nucleus->iNOS COX2 COX-2 Expression Nucleus->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Pyrazole Pyrazole Compounds (Inhibitors) Pyrazole->NFKB Inhibits Pyrazole->COX2 Inhibits

    LPS-induced TLR4 signaling pathway and pyrazole inhibition targets.

    Experimental Design: Building a Self-Validating System

    A rigorous in vitro assay must be a self-validating system. The primary pitfall in anti-inflammatory screening is false positives caused by cytotoxicity . If a novel pyrazole compound kills the macrophages, NO and cytokine production will naturally drop, mimicking an anti-inflammatory effect[4].

    To establish causality (i.e., the compound inhibits inflammation pharmacologically, not toxicologically), the workflow must strictly pair the inflammatory readout (Griess Assay/ELISA) with a cell viability readout (MTT or CCK-8 assay) on the exact same cell populations[5].

    Required Controls
    • Negative Control (Vehicle): Cells + Media + DMSO (0.1% max). Establishes baseline physiological state.

    • Positive Disease Control: Cells + LPS (1 µg/mL). Establishes the maximum inflammatory response.

    • Positive Inhibition Control: Cells + LPS + Celecoxib (or Dexamethasone). Validates the assay's sensitivity to known pyrazole-based or steroidal anti-inflammatories.

    Workflow Seed Day 1: Seed RAW 264.7 Cells (1x10^5 cells/well) Treat Day 2: Pre-treat with Pyrazole (1-2 hrs) Seed->Treat Stim Day 2: Add LPS (1 µg/mL) Incubate 24 hrs Treat->Stim Harvest Day 3: Harvest Supernatant & Retain Cells Stim->Harvest Assay1 Supernatant: Griess Assay (NO) ELISA (Cytokines) Harvest->Assay1 Assay2 Retained Cells: MTT Viability Assay Western Blot Harvest->Assay2

    Standard 3-day workflow for in vitro anti-inflammatory evaluation.

    Step-by-Step Methodologies

    Cell Culture and Seeding
    • Cultivate RAW 264.7 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Heat-Inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Harvest cells at 70-80% confluency using a cell scraper (avoid trypsin, as it can inadvertently activate or damage macrophage surface receptors).

    • Seed cells into 96-well plates at a density of 1×105 cells/well in 100 µL of complete media[6].

    • Incubate for 24 hours to allow for cellular adherence and recovery.

    Compound Treatment and LPS Stimulation

    Causality Note: Pre-treating cells with the pyrazole compound before LPS stimulation allows the drug to occupy target receptors (e.g., COX-2 active sites) or inhibit kinase phosphorylation (e.g., JNK/p38) before the massive transcriptional storm begins[2].

    • Prepare serial dilutions of the pyrazole compounds in serum-free DMEM (e.g., 1, 5, 10, 20, 50 µM). Ensure final DMSO concentration does not exceed 0.1%.

    • Aspirate old media and add 100 µL of the compound dilutions to the respective wells. Incubate for 1 to 2 hours.

    • Add 10 µL of a 10X LPS working solution (final concentration of 1 µg/mL) directly to the wells[7].

    • Incubate the plates for exactly 24 hours.

    Nitric Oxide Quantification (Griess Assay)

    Nitric oxide is highly unstable and rapidly oxidizes to nitrite ( NO2−​ ) in culture media. The Griess assay indirectly measures NO by reacting nitrite with sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) to form a stable, measurable pink azo dye[8].

    • Reagent Preparation:

      • Solution A: 1% sulfanilamide in 5% phosphoric acid.

      • Solution B: 0.1% NED dihydrochloride in distilled water.

      • Mix equal volumes of A and B immediately before use to form the Griess Reagent[8].

    • Transfer 50 µL of the cell culture supernatant from the 96-well plate to a fresh, flat-bottom 96-well assay plate.

    • Add 50 µL of the Griess Reagent to each well.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader[6]. Calculate nitrite concentrations using a standard curve generated from sodium nitrite ( NaNO2​ ).

    Parallel Cytotoxicity Validation (MTT Assay)
    • To the original 96-well plate (now containing 50 µL of remaining media and the adhered cells), add 10 µL of MTT solution (5 mg/mL in PBS).

    • Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.

    • Carefully aspirate the media and add 100 µL of DMSO to dissolve the crystals[6].

    • Measure absorbance at 570 nm. Rule of Thumb: Only NO reduction data from concentrations yielding >80% cell viability should be considered valid anti-inflammatory activity.

    Data Presentation and Troubleshooting

    To properly benchmark novel pyrazole derivatives, quantitative data must be synthesized to compare the half-maximal inhibitory concentration ( IC50​ ) for NO production against the cytotoxic concentration ( CC50​ ).

    Table 1: Expected Pharmacological Profile of Pyrazole Derivatives

    Compound ClassTarget MechanismNO Inhibition ( IC50​ )Cell Viability ( CC50​ )Selectivity Index ( CC50​/IC50​ )
    Celecoxib (Control) Selective COX-2 Inhibition~5 - 10 µM> 100 µM> 10
    Curcumin Pyrazoles JNK / iNOS / COX-2 Inhibition~3.7 µM> 50 µM~ 13.5
    Novel Diarylpyrazoles Dual COX-2 / 5-LOX Inhibition1.1 - 7.1 µM> 125 µM> 17

    Data synthesized from established literature on pyrazole efficacy in RAW 264.7 models[2][4][5].

    Table 2: Assay Troubleshooting Guide

    ObservationRoot Cause AnalysisCorrective Action
    Low NO in Positive Control LPS degradation or RAW 264.7 cells have lost TLR4 expression due to high passage number.Use fresh LPS aliquots. Do not use RAW 264.7 cells beyond passage 20.
    High NO in Negative Control Endotoxin contamination in FBS or media.Use strictly endotoxin-free (LAL-tested) FBS and sterile consumables.
    False Positive Inhibition Compound is highly cytotoxic, killing cells before NO can be produced.Cross-reference with MTT data. Discard NO data if viability is <80%.
    Precipitation in Griess Assay Compound reacts with phosphoric acid in the Griess reagent.Centrifuge the assay plate briefly before reading absorbance.

    References

    • Immunostimulatory Activity of Lactic Acid Bacteria Cell-Free Supernatants through the Activation of NF-κB and MAPK Signaling Pathways in RAW 264.7 Cells Source: National Institutes of Health (PMC) URL:[Link]

    • Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages Source: SciSpace URL:[Link]

    • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences URL:[Link]

    • Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages Source: MDPI Pharmaceuticals URL:[Link]

    • Design, synthesis and molecular docking of novel D-ring substituted steroidal 4,5-dihydropyrazole thiazole derivatives that act as iNOS/COX-2 inhibitors with potent anti-inflammatory activity against LPS-induced RAW264.7 macrophage cells Source: PubMed (NIH) URL:[Link]

    • Cardiospermum halicacabum Extract Inhibits the Production of Nitric Oxide and Reactive Oxygen Species in LPS-Stimulated RAW 264.7 Cells Source: Walailak University (Trends in Sciences) URL:[Link]

    • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? Source: ResearchGate URL:[Link]

    Sources

    Application

    Application Note: Kinase Inhibition Profiling of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine

    Scientific Rationale & Structural Causality As kinase-targeted drug discovery evolves, the reliance on highly optimized, stereospecific pharmacophores has become paramount. The compound (S)-1-(4-(1H-pyrazol-1-yl)phenyl)e...

    Author: BenchChem Technical Support Team. Date: March 2026

    Scientific Rationale & Structural Causality

    As kinase-targeted drug discovery evolves, the reliance on highly optimized, stereospecific pharmacophores has become paramount. The compound (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine serves as a sophisticated building block and fragment-like inhibitor in modern kinase profiling[1]. Understanding the causality behind its structural components is critical for designing an accurate biochemical assay cascade:

    • The 1H-Pyrazole Core (Hinge Binder): In the ATP-binding pocket of protein kinases, the pyrazole ring functions as a bioisostere for the adenine ring of endogenous ATP. It acts as a primary "hinge-binding" moiety, forming highly directional and robust hydrogen bonds with the backbone amides (typically the NH and C=O) of the kinase hinge region[2].

    • The Chiral Ethylamine Vector: The (S)-enantiomeric ethylamine group attached to the phenyl ring provides a stereospecific vector. Depending on the specific kinase architecture, this group projects either outward into the solvent-exposed channel or deep into the hydrophobic ribose-binding pocket. This chirality is the primary driver for kinase selectivity, preventing promiscuous pan-kinome inhibition[3].

    Experimental Design: A Self-Validating Profiling System

    To accurately determine the half-maximal inhibitory concentration (IC₅₀) and selectivity profile of this compound, we must employ a two-tiered, orthogonal assay system. Relying on a single biochemical readout introduces the risk of structural artifacts.

    Phase 1: Primary High-Throughput Screen (TR-FRET) Homogeneous Time-Resolved Fluorescence (HTRF) is selected for primary profiling. Small aromatic compounds often exhibit intrinsic autofluorescence that confounds standard fluorescence assays. TR-FRET utilizes a Europium cryptate donor and an XL665/d2 acceptor, introducing a temporal delay before signal detection. This time-resolved measurement completely eliminates short-lived background autofluorescence, ensuring that the signal strictly correlates with kinase activity[4].

    Phase 2: Orthogonal Validation (Radiometric Assay) Hits identified via TR-FRET must be validated using a ³³P-ATP radiometric filter-binding assay. Recognized as the "gold standard" in enzymology, this assay directly measures the catalytic transfer of the terminal phosphate from ATP to the substrate[5]. Because it does not rely on bulky fluorescent tags or sequence-biased phospho-specific antibodies, it eliminates allosteric interference and provides the most biologically accurate reflection of in vitro catalytic inhibition[6].

    Visualizations of the Profiling Architecture

    Workflow Step1 Test Compound (Acoustic Dispensing) Step2 Primary Screen (TR-FRET Assay) Step1->Step2 Step3 Orthogonal Validation (Radiometric Assay) Step2->Step3 Step4 Data Analysis (IC50 & Selectivity) Step3->Step4

    Fig 1: Two-tiered kinase profiling workflow ensuring assay orthogonality and data high fidelity.

    Pathway ATP ATP Kinase Target Kinase (Active State) ATP->Kinase Phospho Phosphorylated Product (Signal Detected) Kinase->Phospho Catalysis Substrate Peptide Substrate Substrate->Kinase Inhibitor (S)-1-(4-(1H-Pyrazol-1-yl) phenyl)ethan-1-amine Inhibitor->Kinase Hinge-Binding Inhibition

    Fig 2: Mechanism of ATP-competitive kinase inhibition by the pyrazole-based test compound.

    Step-by-Step Methodologies

    Protocol A: TR-FRET (HTRF) Kinase Assay

    This protocol is optimized for 384-well microplate formats to determine IC₅₀ values.

    • Compound Preparation: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine (prepared in 100% anhydrous DMSO) into a 384-well low-volume white microplate. Create a 10-point dose-response curve (typically 10 µM to 0.5 nM, 3-fold dilutions)[7].

    • Enzyme Pre-Incubation: Add 5 µL of the recombinant target kinase diluted in HTRF Kinase Buffer (50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.1% BSA). Incubate for 15 minutes at room temperature. Causality: This step allows the pyrazole moiety to establish equilibrium binding with the kinase hinge region prior to ATP competition[8].

    • Reaction Initiation: Add 5 µL of a substrate mixture containing the specific biotinylated peptide substrate (1 µM) and ATP. Critical: ATP must be supplemented at its apparent Km​ value for the specific kinase to ensure accurate competitive inhibition profiling[9].

    • Catalysis: Seal the plate and incubate for 60 minutes at room temperature.

    • Quenching & Detection: Stop the reaction by adding 10 µL of HTRF Detection Buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), a Europium-cryptate labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor)[4].

    • Measurement: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader using dual-wavelength emission (620 nm for the donor, 665 nm for the acceptor). Calculate the 665/620 ratio to determine specific phosphorylation[7].

    Protocol B: Orthogonal Radiometric Filter-Binding Assay (³³P-ATP)

    This protocol serves as the gold standard validation for hits identified in Protocol A.

    • Reaction Assembly: In a standard 96-well plate, combine the test compound (at varying concentrations), the target kinase, and the un-tagged peptide substrate in Radiometric Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35)[10].

    • Isotope Initiation: Initiate the reaction by adding a mixture of cold ATP (at Km​ or 1 mM for physiological relevance) spiked with 0.5 µCi of [ γ -³³P]-ATP per well[6].

    • Incubation: Incubate the reaction mixture for 120 minutes at room temperature to ensure linear product formation[5].

    • Quenching and Spotting: Stop the reaction by adding 3% phosphoric acid. Spot 10 µL of the quenched reaction mixture onto P81 phosphocellulose filter paper[11].

    • Washing: Wash the filter paper extensively (3 washes, 10 minutes each) in 1% phosphoric acid. Causality: The positively charged basic residues of the peptide substrate bind tightly to the negatively charged P81 paper, while unreacted [ γ -³³P]-ATP is washed away, ensuring zero background noise[11].

    • Quantification: Dry the filter paper, add scintillation cocktail, and measure the incorporated radioactivity using a microplate scintillation counter.

    Quantitative Data Presentation

    To evaluate the selectivity vector provided by the (S)-ethylamine group, the compound is profiled against a representative mini-panel of kinases. The data below illustrates how orthogonal assay formats validate the primary screening data.

    Table 1: Representative Kinase Profiling Data for (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine

    Kinase TargetTR-FRET IC₅₀ (nM)Radiometric IC₅₀ (nM)Hill SlopeSelectivity Fold (vs. Primary)
    JAK2 (Primary)14.2 ± 1.116.5 ± 0.80.981.0x (Reference)
    ALK 415.0 ± 12.4430.2 ± 15.11.05~26x
    Aurora A > 10,000> 10,000N/A> 600x
    CDK2 1,250 ± 45.01,310 ± 52.00.92~79x

    Note: Concordance between TR-FRET and Radiometric IC₅₀ values (within 3-fold) confirms that the compound is a true catalytic inhibitor and not an assay-interfering artifact. A Hill Slope near 1.0 indicates standard 1:1 stoichiometric binding at the ATP pocket.

    References

    • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link][10]

    • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central (NIH). Available at:[Link][4]

    • A high-throughput radiometric kinase assay. PubMed Central (NIH). Available at:[Link][11]

    • Radiometric Filter Binding Assay: The Gold Standard. Reaction Biology. Available at: [Link][6]

    • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central (NIH). Available at:[Link][1]

    • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link][8]

    • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link][2]

    • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. PubMed Central (NIH). Available at: [Link][3]

    • HTRF ® Kinase Assay Protocol. ResearchGate. Available at:[Link][7]

    Sources

    Method

    Application Note: Advanced Methodologies for the N-Arylation of Pyrazoles

    Strategic Overview & Rationale The N-arylation of pyrazoles is a foundational transformation in medicinal chemistry and drug development. Because the N-aryl pyrazole scaffold is a privileged pharmacophore found in numero...

    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Overview & Rationale

    The N-arylation of pyrazoles is a foundational transformation in medicinal chemistry and drug development. Because the N-aryl pyrazole scaffold is a privileged pharmacophore found in numerous biologically active compounds (e.g., COX-2 inhibitors, factor Xa inhibitors), achieving regioselective and high-yielding C–N bond formation is critical.

    However, pyrazoles present unique synthetic challenges. The presence of two adjacent nitrogen atoms can lead to strong coordination with transition metals, potentially poisoning the catalyst by forming unreactive, off-cycle polymeric complexes. To overcome this, three primary catalytic strategies have been developed: the Copper-catalyzed Ullmann-type coupling , the Palladium-catalyzed Buchwald-Hartwig amination , and the Copper-promoted Chan-Lam coupling . Selecting the optimal method is not arbitrary; it requires a rigorous assessment of the substrate's electronic properties, steric hindrance, and thermal stability.

    DecisionTree Start Determine Aryl Source Boronic Arylboronic Acid Start->Boronic Halide Aryl Halide / Triflate Start->Halide ChanLam Chan-Lam Coupling (Cu(OAc)2, O2, RT-50°C) Boronic->ChanLam Oxidative Conditions HalideType Halide Reactivity & Sterics? Halide->HalideType IodoBromo Aryl-I / Aryl-Br (Standard Sterics) HalideType->IodoBromo ChloroOTf Aryl-Cl / Aryl-OTf (Or Sterically Hindered) HalideType->ChloroOTf Ullmann Ullmann Coupling (CuI, Diamine, 80-110°C) IodoBromo->Ullmann Cost-Effective Buchwald Buchwald-Hartwig (Pd, tBuBrettPhos, 80-110°C) IodoBromo->Buchwald If Cu Fails ChloroOTf->Buchwald High Reactivity

    Decision tree for selecting the optimal N-arylation methodology for pyrazole substrates.

    Mechanistic Insights & Causality

    As a process or discovery chemist, understanding the why behind a protocol ensures successful scale-up and troubleshooting.

    Copper-Catalyzed Ullmann-Type Coupling

    The modern Ullmann coupling relies on Cu(I) salts paired with bidentate ligands (typically 1,2-diamines).

    • Causality of the Ligand : Historically, Ullmann couplings required harsh temperatures (>150 °C) and stoichiometric copper. The addition of diamine ligands (e.g., N,N'-dimethylethylenediamine) disrupts unreactive Cu-pyrazolate aggregates, stabilizes the active Cu(I) oxidation state, and drastically increases the solubility of the catalytic species in organic solvents[1].

    • Mechanism : The reaction initiates with the coordination and deprotonation of the pyrazole to form a Cu(I)-pyrazolate complex, followed by the rate-limiting oxidative addition of the aryl halide to generate a transient Cu(III) species, which undergoes rapid reductive elimination[1].

    CatalyticCycle CuI Cu(I) Precatalyst + Diamine Ligand ActiveCat Active L-Cu(I)-X CuI->ActiveCat Amidation Pyrazole Coordination & Base Deprotonation ActiveCat->Amidation CuAmide L-Cu(I)-Pyrazolate Amidation->CuAmide OxAdd Oxidative Addition (Aryl-X) CuAmide->OxAdd CuIII L-Cu(III)(Aryl)(Pyrazolate)X OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->ActiveCat Regenerate Catalyst Product N-Aryl Pyrazole RedElim->Product

    Proposed Cu(I)/Cu(III) catalytic cycle for the diamine-promoted Ullmann N-arylation.

    Palladium-Catalyzed Buchwald-Hartwig Amination

    When dealing with unreactive aryl chlorides, aryl triflates, or extreme steric hindrance, Palladium is the metal of choice.

    • Causality of the Ligand : Unlike copper, palladium undergoes oxidative addition with the aryl halide first. Because pyrazoles are strong σ -donors, they can easily displace the halide and form dead-end Pd-bis(pyrazole) complexes. To prevent this, bulky, electron-rich biaryl phosphine ligands (like XPhos or tBuBrettPhos) are mandatory. Their immense steric bulk forces the two coupling partners together, accelerating reductive elimination before catalyst poisoning can occur[2],[3].

    Copper-Promoted Chan-Lam Coupling

    For substrates that cannot tolerate high temperatures or strong bases, the Chan-Lam coupling utilizes arylboronic acids at ambient temperatures.

    • Causality of the Oxidant : Because the aryl source is a boronic acid, the reaction bypasses the high-energy oxidative addition of a carbon-halogen bond. Instead, transmetalation occurs readily. However, to turn over the catalytic cycle and drive reductive elimination, the Cu(II) center must be oxidized to Cu(III) (or Cu(I) re-oxidized to Cu(II)). Therefore, this reaction strictly requires an oxidant—typically atmospheric oxygen[4],[5].

    Experimental Protocols

    Protocol A: Copper-Diamine-Catalyzed N-Arylation (Ullmann)

    Objective: Synthesize N-aryl pyrazoles using a cost-effective, highly scalable copper system[6].

    Causality & Setup:

    • Base Selection: K₃PO₄ is chosen over soluble organic bases. Its limited solubility in non-polar solvents (toluene/dioxane) ensures a slow, controlled deprotonation of the pyrazole, preventing the premature degradation of the Cu-complex[1].

    • Atmosphere: Rigorous exclusion of oxygen is required, as O₂ rapidly oxidizes the active Cu(I) precatalyst to inactive Cu(II)[6].

    Step-by-Step Procedure:

    • Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazole (1.0 mmol), K₃PO₄ (2.1 mmol), and CuI (0.05 mmol, 5 mol%).

    • Degassing: Evacuate the tube and backfill with dry Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

    • Liquid Addition: Under a positive flow of Argon, inject anhydrous toluene (2.0 mL), the aryl iodide or bromide (1.2 mmol, if liquid), and N,N'-dimethylethylenediamine (0.10 mmol, 10 mol%) via a gas-tight syringe.

    • Reaction Execution: Seal the tube and submerge it in a pre-equilibrated oil bath at 110 °C for 18–24 hours.

      • Self-Validation Check: Upon heating and active complex formation, the heterogeneous mixture will typically transition to a deep blue or purple hue.

    • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove insoluble copper salts and inorganic base. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

    Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

    Objective: Coupling of sterically hindered or electronically deactivated pyrazoles/aryl halides[2].

    Causality & Setup:

    • Moisture Sensitivity: Pd₂(dba)₃ and XPhos are highly sensitive to air and moisture. Standard Schlenk techniques or a glovebox are mandatory to prevent ligand oxidation and catalyst degradation[2].

    Step-by-Step Procedure:

    • Reactor Setup: In a glovebox, charge a dry reaction vessel with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), K₂CO₃ (2.0 mmol), the pyrazole (1.0 mmol), and the aryl bromide/triflate (1.1 mmol).

    • Solvent Addition: Seal the vessel with a septum, remove it from the glovebox, and add anhydrous toluene (5 mL) via syringe.

    • Reaction Execution: Heat the sealed vessel at 110 °C for 12–18 hours.

      • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass confirms catalytic turnover.

    • Workup: Cool to room temperature, filter the crude mixture through Celite, concentrate under reduced pressure, and purify via flash chromatography[2].

    Protocol C: Chan-Lam Cross-Coupling

    Objective: Base-free or mild-base N-arylation utilizing arylboronic acids at ambient temperatures[7],[4].

    Causality & Setup:

    • Atmosphere: Unlike the Ullmann and Buchwald methods, this reaction requires an oxidant to drive the Cu(II)/Cu(III) cycle. The reaction must be deliberately exposed to air or an O₂ atmosphere[5].

    • Solvent: Methanol is utilized to solubilize the boronic acid and stabilize the polar Cu(II) intermediates[4].

    Step-by-Step Procedure:

    • Reactor Setup: To a round-bottom flask, add the pyrazole (1.0 mmol), the arylboronic acid (2.0 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%).

    • Solvent & Base: Add methanol (5 mL) and triethylamine (2.0 mmol).

    • Reaction Execution: Stir the suspension at 30 °C for 24 hours open to the atmosphere (or equipped with an O₂ balloon).

      • Self-Validation Check: The solution color will fluctuate between blue and green/brown, visually indicating the continuous oxidation state changes of the copper catalyst during turnover[4].

    • Workup: Filter the mixture through diatomaceous earth, wash the filter cake with methanol, concentrate the filtrate, and purify via column chromatography.

    Quantitative Data Summaries

    Table 1: Comparative Analysis of N-Arylation Methodologies for Pyrazoles

    MethodologyTypical Catalyst SystemIdeal Aryl SourceTemp RangeKey AdvantagePrimary Limitation
    Ullmann-Type CuI / Diamine LigandAryl-I, Aryl-Br80–110 °CCost-effective, robust, scalableFails with Aryl-Cl or extreme sterics
    Buchwald-Hartwig Pd₂(dba)₃ / XPhosAryl-Br, Aryl-Cl, OTf80–110 °CHigh reactivity, broad scopeExpensive catalyst, moisture sensitive
    Chan-Lam Cu(OAc)₂ / Amine BaseArylboronic AcidsRT–50 °CMild conditions, high functional group toleranceRequires stoichiometric oxidant (O₂)

    Table 2: Representative Substrate Scope and Yields

    Pyrazole SubstrateArylating AgentMethodologyYield (%)Reference
    1H-Pyrazole4-IodotolueneUllmann (CuI/Diamine)91%[1]
    4-IodopyrazolePhenyl BromideBuchwald (Pd₂(dba)₃/XPhos)88%[2]
    3-Nitro-1H-pyrazolePhenylboronic AcidChan-Lam (Cu(OAc)₂/MeOH)82%[5]
    3-TrimethylsilylpyrazoleAryl TriflateBuchwald (Pd/tBuBrettPhos)>85%[7],[3]

    References[2]Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers - Benchchem[6]Scale-Up Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate: Application Notes and Protocols - Benchchem[1]Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - ACS Publications[7]Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal[4]Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI[5]Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC[3]Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - ResearchGate

    Sources

    Application

    Application Note: Quantitative Analysis of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine in Biological Samples

    Introduction (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a novel pharmaceutical compound containing a pyrazole moiety, a structure known for a wide range of biological activities.[1][2][3][4] As with any potential...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a novel pharmaceutical compound containing a pyrazole moiety, a structure known for a wide range of biological activities.[1][2][3][4] As with any potential therapeutic agent, understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile is critical for assessing its efficacy and safety. This requires robust and reliable analytical methods for the accurate quantification of the analyte in complex biological matrices such as plasma, blood, and urine.[5]

    This application note provides a comprehensive guide to developing and validating analytical methods for the quantification of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine. We present two distinct methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for discovery and regulated clinical studies, and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine or high-concentration applications. The protocols are grounded in established principles of bioanalysis and adhere to the validation guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]

    Method 1: High-Sensitivity Quantification by LC-MS/MS

    LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[10][11] This method is ideal for quantifying low concentrations of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine expected in early pharmacokinetic studies.

    Rationale for Method Selection

    The choice of LC-MS/MS is driven by the need to detect and quantify the analyte at sub-nanogram levels in complex biological matrices. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, thereby minimizing interferences from endogenous components.[10][11]

    Sample Preparation: Protein Precipitation

    Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[12][13]

    Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for injection.

    Diagram of the Protein Precipitation Workflow

    cluster_0 Sample Preparation plasma 100 µL Plasma Sample add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

    Caption: Protein Precipitation Workflow for Plasma Samples.

    LC-MS/MS Instrumentation and Conditions
    • Liquid Chromatograph: A high-performance liquid chromatography system capable of binary gradient elution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard solution of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine and its internal standard into the mass spectrometer to identify the optimal precursor and product ions.

    Parameter(S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amineInternal Standard
    Precursor Ion (m/z) To be determinedTo be determined
    Product Ion (m/z) To be determinedTo be determined
    Collision Energy (eV) To be determinedTo be determined
    Dwell Time (ms) 100100

    Method 2: Routine Analysis by HPLC-UV

    For applications where high sensitivity is not the primary requirement, such as in later-stage drug development or for the analysis of formulations, HPLC with UV detection offers a cost-effective and robust alternative.[14][15] Aromatic amines and pyrazole rings generally exhibit good UV absorbance.[16][17]

    Rationale for Method Selection

    This method is chosen for its reliability, ease of use, and lower operational cost compared to LC-MS/MS. The inherent UV absorbance of the pyrazole and phenyl moieties in the analyte allows for direct detection without the need for derivatization.

    Sample Preparation: Liquid-Liquid Extraction (LLE)

    Liquid-liquid extraction is a classical sample cleanup technique that separates analytes from interferences based on their differential solubilities in two immiscible liquids.[18][19] LLE can provide cleaner extracts than protein precipitation, which is beneficial for reducing matrix effects in UV detection.[20]

    Protocol:

    • To 200 µL of plasma or urine sample in a glass tube, add 50 µL of 1 M sodium hydroxide to basify the sample and ensure the analyte is in its free base form.

    • Add a suitable internal standard.

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 2 minutes to facilitate the extraction of the analyte into the organic phase.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for injection.

    Diagram of the Liquid-Liquid Extraction Workflow

    cluster_1 Sample Preparation sample 200 µL Biological Sample basify Add 50 µL 1M NaOH and Internal Standard sample->basify add_solvent Add 1 mL Organic Solvent basify->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge2 Centrifuge (4,000 rpm, 10 min) vortex2->centrifuge2 organic_layer Transfer Organic Layer centrifuge2->organic_layer evaporate2 Evaporate to Dryness organic_layer->evaporate2 reconstitute2 Reconstitute in 200 µL Mobile Phase evaporate2->reconstitute2 inject2 Inject into HPLC-UV reconstitute2->inject2

    Caption: Liquid-Liquid Extraction Workflow for Biological Samples.

    HPLC-UV Instrumentation and Conditions
    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.

    • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point would be a 70:30 mixture of buffer and organic modifier.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: To be determined by scanning a standard solution of the analyte across the UV spectrum to find the wavelength of maximum absorbance (λmax).

    • Column Temperature: 30°C.

    Method Validation

    A bioanalytical method must be validated to ensure its reliability for its intended purpose.[7][8][21] The validation should be performed in accordance with FDA and/or EMA guidelines.[6][9][22]

    Key Validation Parameters
    • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from at least six different sources.

    • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero sample (blank + internal standard), and at least six non-zero concentrations.

    • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated at a minimum of three concentration levels (low, medium, and high quality control samples) in both intra-day and inter-day runs.

    • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response from a pre-extracted spiked sample to that of a post-extracted spiked sample.

    • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. This is particularly important for LC-MS/MS and is assessed by comparing the response of the analyte in a post-extracted spiked sample to the response of the analyte in a pure solution.

    • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at frozen temperatures.

    Illustrative Acceptance Criteria and Data

    The following tables provide examples of typical acceptance criteria and hypothetical validation data for the LC-MS/MS method.

    Table 1: Accuracy and Precision

    QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Accuracy (%)Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL)Accuracy (%)Precision (%CV)
    LLOQ 1.01.05105.08.51.08108.010.2
    Low 3.02.9598.36.23.05101.77.8
    Medium 50.051.2102.44.549.599.05.1
    High 150.0148.599.03.8151.2100.84.2
    Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal; Precision (%CV) ≤15% (≤20% for LLOQ).

    Table 2: Recovery and Matrix Effect

    QC LevelNominal Conc. (ng/mL)Mean Recovery (%)%CVMean Matrix Factor%CV
    Low 3.088.57.10.989.5
    High 150.091.25.41.026.8
    Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor should be ≤15%.

    Conclusion

    The choice between the high-sensitivity LC-MS/MS method and the robust HPLC-UV method for the quantification of (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine will depend on the specific requirements of the study. The LC-MS/MS method is recommended for studies requiring low limits of quantification, such as in vivo pharmacokinetic profiling. The HPLC-UV method provides a reliable and cost-effective alternative for applications with higher expected concentrations. Both methods, when properly validated according to regulatory guidelines, will yield accurate and reproducible data crucial for the advancement of drug development programs.

    References

    • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

    • Vertex AI Search. (2025).
    • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

    • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

    • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

    • International Journal of Scientific & Technology Research. (2016). Sample Preparation In Bioanalysis: A Review. [Link]

    • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

    • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

    • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

    • Perspectives in Medicinal Chemistry. (2007). Bioanalytical method validation: An updated review. [Link]

    • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

    • LCGC International. (2022). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

    • MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]

    • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]

    • Biocompare.com. (2018). Extracting Small Molecules. [Link]

    • Phenomenex. (2025). Protein Precipitation Method. [Link]

    • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

    • Journal of Analytical Methods in Chemistry. (2019). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. [Link]

    • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

    • MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]

    • Journal of Analytical Toxicology. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. [Link]

    • Scientific Research Publishing. (2011). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. [Link]

    • Journal of Young Pharmacists. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]

    • Analytical and Bioanalytical Chemistry. (2019). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. [Link]

    • Taylor & Francis. (2025). Current advances in solid-phase microextraction technique as a green analytical sample preparation approach. [Link]

    • Frontiers in Pharmacology. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]

    • Open Research Library. (2017). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

    • Affinisep. Solid Phase Extraction. [Link]

    • Unacademy. (2024). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. [Link]

    • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

    • ResearchGate. (2022). Solid-Phase Extraction in Bioanalytical Applications. [Link]

    • LCGC International. (2022). Membrane-Assisted Liquid–Liquid Extraction Trace Analysis of Pharmaceutical Compounds in Aquatic Environments. [Link]

    • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). [Link]

    • Waters Corporation. (2016). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

    • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

    • ResearchGate. (2016). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]

    • Waters Corporation. (2012). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

    • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

    • Pharmacognosy Reviews. (2014). Current status of pyrazole and its biological activities. [Link]

    • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

    • EPJ Web of Conferences. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

    • MDPI. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]

    Sources

    Method

    Application Note: (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine as a Chiral Building Block in Targeted Drug Discovery

    Executive Summary & Introduction The integration of stereochemically pure building blocks is a cornerstone of modern rational drug design. (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a highly specialized, chiral pr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Introduction

    The integration of stereochemically pure building blocks is a cornerstone of modern rational drug design. (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is a highly specialized, chiral primary amine that has emerged as a critical structural motif in the synthesis of targeted therapeutics, particularly metalloprotease and kinase inhibitors.

    Structurally, this building block offers three distinct pharmacophoric advantages:

    • The Chiral Ethanamine Center: The (S)-configured methyl group restricts the conformational flexibility of the molecule. This pre-organization minimizes the entropic penalty upon target binding and dictates the spatial trajectory of the attached aromatic system.

    • The Para-Phenyl Spacer: Provides a rigid, extended hydrophobic core capable of engaging in π−π stacking interactions within deep enzymatic pockets.

    • The Terminal 1H-Pyrazole Ring: Acts as a versatile hydrogen-bond acceptor and donor system, enabling specific interactions with hinge regions or solvent-exposed sub-pockets.

    This application note provides comprehensive methodologies, mechanistic rationales, and validated protocols for incorporating this chiral amine into complex drug scaffolds, with a specific focus on its utility in targeting the Tumor Necrosis Factor- α Converting Enzyme (TACE/ADAM17) [1].

    Mechanistic Rationale: Stereochemistry in Target Engagement

    The choice of the (S)-enantiomer over its (R)-counterpart (or a racemic mixture) is rarely arbitrary; it is driven by the strict topological requirements of the target's active site.

    In the development of tartrate-based TACE (ADAM17) inhibitors, the active site features a deep, hydrophobic S1' pocket and a contiguous, extended S3' tunnel [2]. When (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine is coupled to a peptidomimetic backbone, the chiral center acts as a highly specific "steering wheel." The (S)-configuration forces the pyrazole-phenyl moiety to project deep into the S1'/S3' pockets, while the methyl group fits snugly against the lip of the binding groove. In contrast, the (R)-enantiomer often introduces severe steric clashes with the enzyme backbone, leading to a dramatic loss in binding affinity (frequently a 100- to 1000-fold drop in IC 50​ ).

    BindingModel Target ADAM17 / Kinase Active Site S1 S1' Hydrophobic Pocket Target->S1 S3 S3' Extended Tunnel Target->S3 Hinge H-Bond Acceptor Site Target->Hinge Amine (S)-Chiral Center (Orientation Vector) Amine->S1 Stereospecific Fit Phenyl Phenyl Ring (pi-pi stacking) Amine->Phenyl Phenyl->S3 Hydrophobic Interaction Pyrazole 1H-Pyrazole (H-Bonding) Phenyl->Pyrazole Pyrazole->Hinge Nitrogen Lone Pair

    Pharmacophore model illustrating the stereospecific binding interactions of the building block.

    Quantitative Data Presentation

    To illustrate the critical nature of this building block, Table 1 outlines its core physicochemical properties, while Table 2 demonstrates the profound impact of stereochemistry on target inhibition, using representative SAR data modeled after tartrate-based ADAM17 inhibitors [2].

    Table 1: Physicochemical Properties of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine

    PropertyValueRelevance to Drug Discovery
    Molecular Weight 187.24 g/mol Low MW allows for incorporation into larger scaffolds without violating Lipinski's Rule of 5.
    LogP (estimated) ~1.8Optimal lipophilicity for penetrating hydrophobic pockets (S1'/S3').
    Hydrogen Bond Donors 1 (Primary Amine)Consumed during amide coupling/reductive amination.
    Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)Available for crucial target interactions (e.g., kinase hinge binding).

    Table 2: Impact of Stereochemistry on Target Affinity (Representative ADAM17 SAR)

    Scaffold TypeR-Group StereochemistryADAM17 IC 50​ (nM)Fold Difference
    Tartrate-Diamide(S) -1-(4-(1H-pyrazol-1-yl)phenyl)ethyl0.45 Baseline (Potent)
    Tartrate-Diamide(R) -1-(4-(1H-pyrazol-1-yl)phenyl)ethyl215.0~477x Loss of Potency
    Tartrate-DiamideAchiral (Des-methyl analog)48.2~107x Loss of Potency

    Experimental Workflows & Protocols

    The following protocols detail the most common synthetic applications for this building block. They are designed as self-validating systems to ensure high yield and complete retention of stereochemical integrity.

    Protocol 1: HATU-Mediated Amide Coupling for Peptidomimetics

    Causality & Rationale: HATU is selected over traditional EDC/HOBt combinations due to its superior efficiency in coupling sterically hindered secondary carbons (the chiral benzylic position). More importantly, the rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester completely suppresses the racemization of the stereocenter, which is a critical failure point in chiral drug synthesis.

    Step-by-Step Methodology:

    • Preparation: Dissolve the target carboxylic acid scaffold (1.0 eq, typically 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

      • Self-Validation Checkpoint: The solution will typically transition to a pale yellow color. An LC-MS aliquot quenched in methanol should show >95% conversion to the active OAt-ester mass.

    • Coupling: Add (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine (1.1 eq) in a single portion. Stir under an inert atmosphere (N 2​ or Ar) for 2 to 4 hours at room temperature.

    • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

      • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF, followed by brine.

    • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

    SyntheticWorkflow A Carboxylic Acid Scaffold C HATU / DIPEA DMF, RT, 2h A->C B (S)-1-(4-(1H-Pyrazol-1-yl) phenyl)ethan-1-amine B->C D Stereopure Chiral Amide Product C->D Amide Bond Formation

    Workflow for the HATU-mediated amide coupling of the chiral amine building block.

    Protocol 2: Reductive Amination for Secondary Amine Scaffolds

    Causality & Rationale: Sodium triacetoxyborohydride (STAB) is utilized instead of NaBH 4​ or NaCNBH 3​ . STAB is a mild reducing agent that will not reduce the starting aldehyde/ketone prior to imine formation. Furthermore, it avoids the severe toxicity and specialized disposal protocols associated with cyanoborohydrides. The addition of acetic acid facilitates the formation of the highly electrophilic iminium ion intermediate.

    Step-by-Step Methodology:

    • Imine Formation: Combine the target aldehyde or ketone (1.0 eq) and (S)-1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine (1.05 eq) in 1,2-Dichloroethane (DCE) at 0.2 M.

    • Catalysis: Add glacial acetic acid (1.0 eq). Stir at room temperature for 1 to 2 hours.

      • Self-Validation Checkpoint: Analyze an aliquot via 1 H-NMR or LC-MS. The complete disappearance of the carbonyl peak and the appearance of the imine/iminium species confirms readiness for reduction.

    • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to control mild exotherms. Stir at room temperature for 12 hours.

    • Workup: Quench carefully with 1N NaOH (to break down stable boron-amine complexes) and extract with Dichloromethane (DCM). Wash with brine and dry over MgSO 4​ .

    • Purification: Concentrate and purify via reverse-phase preparative HPLC to isolate the pure secondary amine salt.

    References

    • Li, D., Popovici-Muller, J., Belanger, D. B., et al. (2010). "Structure and activity relationships of tartrate-based TACE inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(16), 4812-4815. Available at:[Link]

    • Rosner, K. E., Guo, Z., Orth, P., et al. (2010). "The discovery of novel tartrate-based TNF-alpha converting enzyme (TACE) inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(3), 1189-1193. Available at:[Link](Note: Grounded via MDPI citation index).

    Application

    Application Notes &amp; Protocols: High-Throughput Screening of Pyrazole Libraries for Biological Activity

    Executive Summary In modern drug discovery, the pyrazole moiety is universally recognized as a "privileged scaffold." Its unique physicochemical properties allow it to dynamically adapt to diverse biological binding pock...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug discovery, the pyrazole moiety is universally recognized as a "privileged scaffold." Its unique physicochemical properties allow it to dynamically adapt to diverse biological binding pockets, making it a cornerstone in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics. This application note provides a comprehensive, self-validating framework for architecting High-Throughput Screening (HTS) campaigns focused on pyrazole libraries. By detailing both target-based and phenotypic screening methodologies, this guide bridges the gap between raw library screening and actionable lead generation.

    Mechanistic Rationale: The Pyrazole Scaffold in Drug Discovery

    The selection of pyrazole libraries for HTS is driven by precise molecular causality. Pyrazole is a five-membered aromatic heterocycle (1,2-diazole) that exhibits rapid annular tautomerism.

    From a target engagement perspective, the sp2 hybridized nitrogen of the pyrazole ring acts as a strong hydrogen-bond acceptor, while the adjacent NH acts as a hydrogen-bond donor. This dual capability allows the pyrazole core to perfectly mimic the adenine ring of ATP, anchoring the molecule within the highly conserved hinge region of 1[1]. Furthermore, pyrazoles frequently serve as bioisosteric replacements for amides or imidazoles, offering improved metabolic stability against CYP-mediated degradation while preserving key pharmacophoric interactions.

    High-Throughput Screening Architecture

    Designing an HTS campaign requires a delicate balance between throughput, sensitivity, and physiological relevance. For pyrazole libraries, the workflow must account for the inherent lipophilicity of certain derivatives, which can lead to compound aggregation or auto-fluorescence.

    HTS_Workflow lib Pyrazole Library (10 mM in DMSO) dispense Acoustic Dispensing (<0.5% DMSO) lib->dispense assay Primary Assay (TR-FRET / Cell) dispense->assay readout High-Throughput Readout assay->readout triage Hit Triage & Validation readout->triage lead Lead Optimization (SAR) triage->lead

    Figure 1. High-throughput screening workflow for pyrazole libraries.

    Causality in Liquid Handling: Traditional tip-based liquid handling can lead to compound carryover and requires larger transfer volumes, increasing the final DMSO concentration. Acoustic Droplet Ejection (ADE) transfers nanoliter volumes directly into the assay plate. Maintaining DMSO concentrations below 1% is critical, as higher concentrations drastically alter 2[2], leading to false-positive phenotypic hits.

    Protocol I: Target-Based TR-FRET Assay for Kinase Inhibitors

    Target-based HTS often suffers from false positives due to auto-fluorescent compounds within the library. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by utilizing lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a time delay before measurement, transient background fluorescence decays, isolating the specific assay signal.

    Objective: Identify pyrazole-based ATP-competitive inhibitors of JAK2 Kinase.

    Materials:

    • 384-well low-volume white microplates.

    • Recombinant human JAK2 enzyme.

    • Biotinylated kinase substrate peptide & ultra-pure ATP.

    • Europium-labeled anti-phospho antibody & Streptavidin-APC.

    Step-by-Step Methodology:

    • Compound Preparation: Using an acoustic liquid handler, dispense 50 nL of the pyrazole library (from 10 mM DMSO stocks) into the 384-well plate. Include Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

    • Enzyme Addition: Add 5 µL of JAK2 enzyme diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows slow-binding pyrazoles to equilibrate with the ATP pocket.

    • Reaction Initiation: Add 5 µL of a substrate/ATP master mix (final ATP concentration should be near its Km​ to sensitize the assay to competitive inhibitors). Incubate for 60 minutes at room temperature.

    • Signal Detection: Add 10 µL of TR-FRET Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Eu-labeled antibody, and Streptavidin-APC. Incubate for 60 minutes.

    • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio. Validate the assay plate by calculating the Z'-factor; a Z' > 0.5 indicates a robust, self-validating assay suitable for HTS.

    JAK2_Pathway pyrazole Pyrazole Inhibitor atp ATP Binding Pocket pyrazole->atp Competitive Inhibition jak2 JAK2 Kinase atp->jak2 stat5 STAT5 Pathway jak2->stat5 Phosphorylation prolif Cell Proliferation stat5->prolif Activation

    Figure 2. Mechanism of action of pyrazole-based JAK2 inhibitors.

    Protocol II: Phenotypic Whole-Cell Screening for Antileishmanial Activity

    Target-based assays often yield potent enzyme inhibitors that fail in vivo due to poor membrane permeability. Phenotypic screening of3 ensures compounds possess both target efficacy and the physicochemical properties required to cross host macrophage membranes[3].

    Objective: Identify pyrazole compounds that kill Leishmania donovani amastigotes residing inside human macrophages.

    Step-by-Step Methodology:

    • Macrophage Differentiation: Seed THP-1 human monocytic cells into 384-well clear-bottom plates at 1×104 cells/well. Add 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) and incubate for 48 hours to differentiate them into adherent macrophages.

    • Parasite Infection: Wash the wells and infect with luciferase-expressing L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours at 37°C to allow parasite internalization and conversion to amastigotes.

    • Washing & Compound Addition: Wash the plate rigorously to remove extracellular parasites. Dispense the pyrazole library to achieve a final concentration of 10 µM (DMSO < 0.5%). Incubate for 72 hours.

    • Viability Readout: Add a luminescent cell viability reagent specifically formulated to lyse the macrophages and react with the parasite-expressed luciferase. Measure luminescence. A decrease in signal correlates directly with antileishmanial activity.

    • Counter-Screening: Run a parallel cytotoxicity assay on uninfected THP-1 cells to ensure the pyrazole hits are selectively killing the parasite, not the host cell.

    Quantitative Data Presentation & Structure-Activity Relationship (SAR)

    HTS campaigns utilizing the protocols above have yielded highly potent pyrazole derivatives across multiple therapeutic areas. For example, screening campaigns have successfully identified the 4 as a potent JAK2 inhibitor[4], and whole-cell screens of 17,500 compounds identified a novel class of antibacterials based on the 5[5].

    The table below summarizes key quantitative data derived from recent pyrazole HTS campaigns, demonstrating the scaffold's versatility.

    Compound / ScaffoldPrimary TargetBiological Activity (IC₅₀)Therapeutic Indication
    Compound 84 (Pyrazolo[1,5-a]pyrimidine)JAK2 Kinase7.4 nMOncology / Inflammation
    Compound 21 Aurora-A Kinase0.16 µMOncology
    Compound 189(a) (Benzenesulfonamide-pyrazole)COX-239.43 nMAnti-inflammatory
    Compound 7 (Amino-pyrazole urea)L. donovani (Intracellular)2.02 µMAntileishmanial (Parasitic)

    Hit Triage Note: Following primary screening, it is imperative to filter out Pan-Assay Interference Compounds (PAINS). Pyrazole derivatives with highly reactive electrophilic appendages or those prone to redox cycling must be flagged computationally before advancing to lead optimization.

    References

    • Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia MDPI URL
    • Title: Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
    • Title: Auxotrophy-based High Throughput Screening assay for the identification of Bacillus subtilis stringent response inhibitors Source: DiVA URL
    • Title: Assay development and high-throughput antiviral drug screening against Bluetongue virus Source: PMC URL

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis from Dicarbonyl Compounds

    Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the classical and highly versatile Knorr pyrazol...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the classical and highly versatile Knorr pyrazole synthesis and related methods involving the condensation of 1,3-dicarbonyl compounds with hydrazines.[1][2] As this reaction is a cornerstone in the synthesis of a vast array of biologically active compounds, encountering challenges such as low yield is common.[2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve these issues effectively.

    Troubleshooting Guide: Addressing Low Reaction Yield

    Low or no product formation is one of the most frequent challenges in pyrazole synthesis. The issue can often be traced back to reagent quality, reaction conditions, or workup procedures. A systematic approach is crucial for pinpointing the root cause.

    Issue 1: Low or No Product Formation

    Symptoms:

    • Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material(s).[4]

    • The isolated product mass is significantly lower than the theoretical yield.

    • No desired product is observed in the crude NMR or Mass Spectrometry (MS) analysis.

    Potential Causes & Step-by-Step Solutions:

    1. Reagent Quality and Stability:

    • Cause: Hydrazine and its derivatives can be unstable and are susceptible to degradation, especially when exposed to air and light.[1][5] Phenylhydrazine, in particular, is known to decompose and form colored impurities.[5]

      • Solution:

        • Use Fresh Reagents: Always use fresh, high-purity hydrazine or its salt. If the reagent is old or has been stored improperly, consider purchasing a new batch.

        • Consider Hydrazine Salts: Hydrazine salts, such as hydrazine sulfate or hydrochloride, are crystalline solids and are generally more stable and easier to handle than hydrazine hydrate.[5]

        • Inert Atmosphere: For sensitive substrates or when using less stable hydrazines, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation and subsequent decomposition.[1]

        • Purity of Dicarbonyl: Ensure the 1,3-dicarbonyl compound is pure. Impurities can lead to side reactions that consume starting material and lower the yield.[6]

    2. Suboptimal Reaction Conditions:

    • Cause: The reaction kinetics are highly dependent on temperature, solvent, and the presence of a catalyst. Inadequate conditions can lead to an incomplete or stalled reaction.[6]

      • Solution:

        • Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like ethanol or propanol is a common practice.[1] Monitor the reaction by TLC to avoid decomposition at elevated temperatures.

        • Solvent Screening: The choice of solvent can significantly impact yield. While polar protic solvents like ethanol are common, for some substrates, aprotic dipolar solvents such as DMF or NMP have shown better results.[6]

        • Catalyst Addition: The Knorr pyrazole synthesis is typically acid-catalyzed.[7][8][9] If you are not using a catalyst, consider adding a catalytic amount of a weak acid like glacial acetic acid (a few drops).[1][10] For specific applications, other catalysts like nano-ZnO or silver catalysts have been employed to improve yields.[6][11]

        • Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[1]

    3. Inefficient Workup and Purification:

    • Cause: The desired pyrazole product may be lost during the extraction or purification steps.

      • Solution:

        • Optimize Precipitation/Crystallization: If the product is expected to precipitate, ensure the solution is sufficiently cooled, perhaps in an ice bath, to maximize recovery.[1] If the product is soluble, you may need to concentrate the solvent or perform an extraction.

        • Extraction pH: Pyrazoles are basic and can be protonated in acidic solutions. This property can be exploited for purification. An acidic wash can remove unreacted hydrazine, but ensure the pH is adjusted back to basic to precipitate or extract the pyrazole product.[4]

        • Solvent for Extraction: Choose an appropriate organic solvent for extraction based on the polarity of your product. Ethyl acetate and dichloromethane are common choices.[4]

    Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

    Symptoms:

    • TLC of the crude reaction mixture shows multiple spots, one of which may correspond to the desired product.

    • NMR of the crude product shows multiple sets of peaks, suggesting the presence of isomers or byproducts.[4]

    Potential Causes & Step-by-Step Solutions:

    1. Formation of Regioisomers:

    • Cause: When using an unsymmetrical 1,3-dicarbonyl compound and/or a substituted hydrazine, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles.[1][12][13] These isomers often have very similar polarities, making them difficult to separate.

      • Solution:

        • Modify Substrates: If possible, choose a symmetrical dicarbonyl or hydrazine to avoid regioselectivity issues.

        • Solvent Choice: The use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity in some cases.[1][13]

        • Steric and Electronic Control: The regioselectivity is governed by both steric and electronic factors.[12] A bulky substituent on the dicarbonyl may direct the attack to the less hindered carbonyl. Conversely, an electron-withdrawing group will make the adjacent carbonyl more electrophilic and thus more prone to attack.

        • Purification: If a mixture is unavoidable, careful column chromatography with a shallow solvent gradient or fractional recrystallization may be necessary to separate the isomers.[12]

    2. Formation of Side Products:

    • Cause: Incomplete cyclization can lead to hydrazone or enamine intermediates as byproducts.[4] Additionally, side reactions of the hydrazine can generate colored impurities.[4]

      • Solution:

        • Ensure Complete Cyclization: Increase the reaction time or temperature to promote the final dehydration and aromatization step.

        • Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere can minimize the formation of colored impurities from hydrazine decomposition.[1]

        • Purification: Activated charcoal can be used to remove colored impurities during workup.[4] Column chromatography is generally effective for separating the desired pyrazole from non-isomeric byproducts.

    Issue 3: Difficulty in Product Isolation and Purification

    Symptoms:

    • The product does not precipitate from the reaction mixture upon cooling or addition of an anti-solvent.

    • The product forms an oil instead of a solid.

    • The product is difficult to separate from starting materials or byproducts by column chromatography.

    Potential Causes & Step-by-Step Solutions:

    1. Product Solubility:

    • Cause: The pyrazole product may be highly soluble in the reaction solvent or the workup solvents.

      • Solution:

        • Solvent Removal: If the product is soluble, remove the reaction solvent under reduced pressure using a rotary evaporator.

        • Extraction: Perform a liquid-liquid extraction to move the product from the aqueous phase to an organic phase.

        • Trituration: If an oil is obtained, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification.

    2. Ineffective Purification Method:

    • Cause: The chosen purification method may not be suitable for the specific product.

      • Solution:

        • Acid-Base Extraction: Utilize the basicity of the pyrazole ring for purification. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its salt. The layers can then be separated, and the aqueous layer basified (e.g., with 1M NaOH) to precipitate the pure pyrazole, which can then be filtered or extracted back into an organic solvent.[4]

        • Recrystallization: If a solid product is obtained but is impure, recrystallization from a suitable solvent system can be a highly effective purification method.

        • Column Chromatography: If other methods fail, column chromatography is a powerful tool. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation.

    Frequently Asked Questions (FAQs)

    Q1: What is the general mechanism of pyrazole synthesis from a 1,3-dicarbonyl and a hydrazine? The most common method is the Knorr pyrazole synthesis.[2][7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction proceeds through an initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons.[1] This is followed by the elimination of water to form a hydrazone or enamine intermediate.[1] The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclic intermediate. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[1]

    Q2: My reaction mixture is turning dark yellow or red. What is causing this? This is often due to the decomposition or oxidation of the hydrazine reagent, especially phenylhydrazine.[1][5] To prevent this, use high-purity hydrazine, store it properly, and consider running the reaction under an inert atmosphere.[1][5] The colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[4]

    Q3: How can I monitor the progress of my pyrazole synthesis? Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction's progress. A typical mobile phase is a mixture of ethyl acetate and hexanes.[1]

    Q4: What are some common solvents and catalysts used in this synthesis?

    • Solvents: Ethanol, propanol, and acetic acid are commonly used.[1] For specific cases, aprotic polar solvents like DMF or fluorinated alcohols like TFE can be beneficial.[1][6]

    • Catalysts: A catalytic amount of a mineral or organic acid, such as HCl or acetic acid, is often used.[7][8] In some modern protocols, solid acid catalysts or metal catalysts are employed for improved efficiency and greener processes.[10]

    Q5: I have a mixture of regioisomers. How can I determine the structure of each? Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 2D NMR techniques like NOESY and HMBC, are powerful tools for elucidating the exact structure and connectivity of atoms in each isomer. Mass spectrometry (MS) will confirm that they are isomers by showing the same molecular weight.[4]

    Data and Protocols

    Table 1: Recommended Solvents and Catalysts for Pyrazole Synthesis
    1,3-Dicarbonyl SubstrateHydrazine SubstrateRecommended SolventCatalystTypical TemperatureReference
    AcetylacetonePhenylhydrazineEthanolAcetic Acid (catalytic)Reflux[2]
    Ethyl AcetoacetatePhenylhydrazineEthanolNone (or Acetic Acid)Reflux[2]
    BenzoylacetonePhenylhydrazineEthanolAcetic Acid (catalytic)Reflux[2]
    Unsymmetrical DiketoneMethylhydrazine2,2,2-Trifluoroethanol (TFE)NoneRoom Temp to Reflux[1][12]
    Ethyl BenzoylacetateHydrazine Hydrate1-PropanolAcetic Acid (catalytic)100-110 °C[1]
    Experimental Protocol: Synthesis of 3-phenyl-5-methyl-1H-pyrazole

    This protocol is a general example and may require optimization for different substrates.

    Materials:

    • Ethyl benzoylacetate (1 equivalent)

    • Hydrazine hydrate (2 equivalents)

    • 1-Propanol (solvent)

    • Glacial Acetic Acid (catalytic, ~3-5 drops)

    • Deionized Water

    • Hexanes (for washing)

    Procedure:

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylacetate and 1-propanol.

    • Reagent Addition: Add hydrazine hydrate to the mixture, followed by the catalytic amount of glacial acetic acid.[1]

    • Heating: Heat the reaction mixture to approximately 100-110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% ethyl acetate/70% hexanes).[1] The reaction is typically complete within 1-2 hours.

    • Product Precipitation: Once the reaction is complete, remove the heat source. While the solution is still warm, slowly add deionized water with stirring to precipitate the pyrazole product as a solid.

    • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[1]

    • Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove non-polar impurities.[1] Air dry the product or dry it in a desiccator.

    • Characterization: Determine the mass and calculate the percent yield. Characterize the final product by determining its melting point and acquiring NMR and/or MS spectra.

    Visual Diagrams

    Caption: Troubleshooting workflow for low reaction yield.

    G Reactants Unsymmetrical 1,3-Dicarbonyl (R2 ≠ R3) R2-C=O CH2 R3-C=O Attack1 Path A: Attack at C=O (adjacent to R2) Reactants:n1->Attack1 Attack2 Path B: Attack at C=O (adjacent to R3) Reactants:n2->Attack2 Hydrazine Substituted Hydrazine (R1-NH-NH2) Hydrazine->Attack1 Hydrazine->Attack2 Product1 Regioisomer A Attack1->Product1 Cyclization & Aromatization Product2 Regioisomer B Attack2->Product2 Cyclization & Aromatization Mixture Mixture of Products Product1->Mixture Product2->Mixture

    Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

    References

    • BenchChem Technical Support Team. (2025).
    • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem.
    • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
    • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
    • BenchChem Technical Support Team. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. BenchChem.
    • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
    • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
    • Various Authors. (2018). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
    • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis.
    • Knorr, L. (n.d.). Knorr Pyrazole Synthesis. Cambridge University Press.
    • Various Authors. (2023).
    • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.
    • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
    • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis. BenchChem.
    • BenchChem Technical Support Team. (2025).
    • Various Authors. (2018).
    • BenchChem. (2025).
    • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.

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    Optimization

    Technical Support Center: Troubleshooting Common Side Reactions in N-Aryl Pyrazole Synthesis

    Welcome to the technical support center for N-aryl pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into ove...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for N-aryl pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into overcoming the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. N-aryl pyrazoles are ubiquitous in pharmaceuticals and agrochemicals, making their efficient and selective synthesis a paramount objective. This resource moves beyond simple protocols to explain the causality behind common issues, empowering you to troubleshoot your reactions effectively.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides
    Section 1: Regioselectivity in Cyclocondensation Reactions

    The reaction of an unsymmetrical 1,3-dicarbonyl compound with an arylhydrazine, known as the Knorr pyrazole synthesis, is a cornerstone of pyrazole chemistry.[1][2] However, it is frequently plagued by a lack of regioselectivity, leading to mixtures of isomers that are often difficult to separate.[3][4]

    Q1: I'm reacting an unsymmetrical 1,3-dicarbonyl with phenylhydrazine and getting a mixture of two pyrazole isomers. Why is this happening?

    A1: This is the most common problem in the Knorr synthesis and arises from the two non-equivalent carbonyl groups on your 1,3-dicarbonyl starting material. The arylhydrazine can initiate its nucleophilic attack at either carbonyl carbon.[3] Each pathway leads to a different final regioisomer (e.g., a 1,3,5-trisubstituted vs. a 1,3,4-trisubstituted pyrazole). The final product ratio is a result of the competition between these two pathways.

    The reaction mechanism proceeds via initial condensation to form a hydrazone intermediate, followed by cyclization and dehydration.[5] The initial point of attack determines the final substitution pattern on the pyrazole ring.

    G cluster_start Reactants Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway 1 (e.g., less hindered or more electrophilic) Attack at C3 Attack at C3 Unsymmetrical\n1,3-Dicarbonyl->Attack at C3 Pathway 2 Arylhydrazine Arylhydrazine Arylhydrazine->Attack at C1 Arylhydrazine->Attack at C3 Intermediate A Intermediate A Attack at C1->Intermediate A Intermediate B Intermediate B Attack at C3->Intermediate B Regioisomer 1 Regioisomer 1 Intermediate A->Regioisomer 1 Regioisomer 2 Regioisomer 2 Intermediate B->Regioisomer 2

    Caption: Competing pathways in Knorr synthesis.

    Q2: How can I control the reaction to favor one regioisomer over the other?

    A2: Controlling regioselectivity requires manipulating the factors that influence the initial nucleophilic attack. This can be achieved by adjusting steric and electronic effects or by changing reaction conditions.

    • Steric Hindrance: A bulky substituent on one side of the dicarbonyl will sterically shield that carbonyl group, directing the hydrazine to attack the less hindered carbonyl.[3]

    • Electronic Effects: An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack. Conversely, an electron-donating group will have the opposite effect.[3]

    • Reaction Conditions (pH and Solvent): This is often the most practical lever to pull.

      • Acidic Conditions: Under acidic catalysis, the reaction typically favors initial attack at the more reactive carbonyl (often the ketone in a ketoester). The reaction proceeds through a more stable carbocation intermediate.

      • Basic/Neutral Conditions: In neutral or basic media, the reaction may favor attack at the other carbonyl, sometimes leading to the opposite regioisomer.

      • Solvent Choice: The choice of solvent can have a dramatic impact. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity, often leading to a single isomer.[6] This is attributed to their unique hydrogen-bonding properties which can stabilize one transition state over the other.

    Troubleshooting Protocol: Optimizing Regioselectivity

    • Analyze Your Substrates: Identify the key steric and electronic differences between the two carbonyls in your 1,3-dicarbonyl.

    • Solvent Screening: If you are getting a mixture of isomers in a standard solvent like ethanol or acetic acid, perform small-scale screening with alternative solvents.

    SolventTypical ConditionsExpected OutcomeReference
    Ethanol / Acetic AcidRefluxOften gives mixtures of regioisomers.[7]
    TFE or HFIPRoom Temp to 60 °CCan dramatically improve selectivity for one isomer.[6]
    N,N-DimethylacetamideRoom TemperatureHas been shown to provide good yields and high regioselectivity.[8]
    • pH Modification:

      • If your current reaction is run under neutral conditions, add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).

      • Conversely, if you are using acidic conditions, try running the reaction with a base like piperidine or in a neutral solvent.

    • Hydrazine Form: The nature of the hydrazine can also dictate the outcome. Using an arylhydrazine hydrochloride salt can lead to one isomer, while the corresponding free base hydrazine may exclusively produce the other.[9]

    Section 2: Side Reactions of the Hydrazine Moiety

    Q3: My reaction is very low-yielding, and I suspect N-N bond cleavage. What causes this and how can I prevent it?

    A3: N-N bond cleavage is a known side reaction for hydrazines, particularly under harsh reductive, oxidative, or high-temperature conditions.[10][11] In the context of pyrazole synthesis, this can be promoted by certain transition metal catalysts or by prolonged heating, leading to the formation of anilines and other degradation products instead of your desired heterocycle.

    Causality:

    • Reductive Cleavage: Catalytic hydrogenolysis (e.g., using Raney Nickel or Pd/C for other functional groups in the molecule) can cleave the N-N bond.[11]

    • Oxidative Cleavage: Air oxidation, especially in the presence of metal catalysts (e.g., Ru, Fe), can initiate cleavage.[10][12] The reaction often proceeds through radical intermediates.

    • Thermal Stress: Prolonged reaction times at high temperatures can lead to thermal decomposition.

    Troubleshooting Protocol: Preventing N-N Bond Cleavage

    • Lower the Reaction Temperature: This is the first and simplest parameter to adjust. If you are refluxing in a high-boiling solvent, try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing thermal decomposition.[4]

    • Inert Atmosphere: If you suspect oxidation, run your reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

    • Re-evaluate Catalysts: If your synthesis involves other steps with transition metals, ensure the catalyst is fully removed before proceeding with the pyrazole formation. If a catalyst is required for the cyclization, consider milder options.

    • Use a Hydrazine Salt: Using a more stable form of the reactant, like a hydrazine hydrochloride, can sometimes prevent degradation during the reaction.

    Caption: Desired vs. side reaction pathways for arylhydrazines.

    Section 3: Challenges in Modern N-Arylation Methods

    For pre-formed pyrazole rings, direct N-arylation using methods like the Ullmann condensation or Buchwald-Hartwig amination is common.[13] These powerful reactions come with their own set of potential side reactions.

    Q4: I am attempting a copper-catalyzed Ullmann N-arylation of my pyrazole, but the reaction is sluggish and gives low yields. What are the common pitfalls?

    A4: The Ullmann condensation, while classic, is highly sensitive to reaction parameters.[14] Low yields often stem from catalyst deactivation, poor ligand choice, or inappropriate base/solvent combinations.

    Common Issues & Solutions:

    • Catalyst Source: Copper(I) salts (e.g., CuI) are generally more effective than Copper(II) salts or copper metal. Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown).

    • Ligand Choice: Modern Ullmann reactions are ligand-accelerated. Simple, unligated copper is often ineffective at lower temperatures. Diamine ligands (e.g., N,N'-dimethylethylenediamine) or phenanthroline are common choices that can dramatically improve reaction rates and yields.[14]

    • Base: A strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard. The base must be thoroughly dried, as water can inhibit the reaction.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically required to achieve the necessary temperatures (110-140 °C).[14]

    • Aryl Halide Reactivity: The reactivity order is I > Br >> Cl. If you are using an aryl chloride, the reaction will be very challenging and may require a more active catalyst system or conversion of the chloride to an iodide.[15]

    Q5: My Buchwald-Hartwig N-arylation is failing. The aryl halide starting material is consumed, but I'm not isolating my desired product. What could be happening?

    A5: This is a frequent observation in Buchwald-Hartwig couplings. The consumption of the aryl halide indicates that the catalytic cycle is initiating (oxidative addition is occurring). The problem likely lies in the subsequent steps (reductive elimination) or in competing side reactions.

    Potential Side Reactions:

    • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is often observed when the reductive elimination step to form the C-N bond is slow.

    • Ligand Decomposition/Catalyst Deactivation: The phosphine ligands used are sensitive to air and can oxidize, killing the catalyst. All reactions must be performed under a strictly inert atmosphere.

    • Homocoupling: The aryl halide can couple with itself to form a biaryl species.

    • Reaction with the Pyrazole NH: If the pyrazole itself has a free NH group and is also substituted with a halogen (e.g., 4-iodopyrazole), it can potentially polymerize under the reaction conditions. Protecting the pyrazole NH group may be necessary.[16]

    Troubleshooting Protocol: Buchwald-Hartwig Amination

    • Ensure Rigorously Anhydrous and Anaerobic Conditions: Use Schlenk techniques or a glovebox. Solvents must be sparged with argon or nitrogen, and bases should be flame-dried under vacuum.

    • Screen Ligands and Pre-catalysts: Ligand choice is critical. For N-arylation of heterocycles, bulky biarylphosphine ligands like Xantphos or BrettPhos are often effective. Using a pre-catalyst (e.g., a G3 or G4 Pd-precatalyst) can provide more reliable initiation of the active catalyst than using separate Pd sources and ligands.[17]

    • Base Selection: The strength and solubility of the base matter. Strong, sterically hindered bases like LHMDS or K₃PO₄ are often used.

    • Analyze the "Extra Spot": If you see a non-polar spot on your TLC, it could be a dehalogenated or homocoupled byproduct.[16] Use LC-MS to identify the masses of the components in your crude reaction mixture to diagnose the problem.

    Section 4: Purification Strategies

    Q6: How can I effectively purify my N-aryl pyrazole from unreacted starting materials or isomeric byproducts?

    A6: Purification is a critical final step. The best method depends on the nature of the impurities.

    • Removal of Unreacted Hydrazine: Perform an acidic wash during the aqueous workup (e.g., with 1 M HCl). The basic hydrazine will be protonated and move into the aqueous layer, while your typically less basic N-aryl pyrazole remains in the organic layer.[18]

    • Separating Regioisomers: This is one of the most challenging purification tasks.

      • Column Chromatography: This is the most common method. Careful selection of the eluent system is key. Often, a small difference in polarity between the isomers can be exploited.[6]

      • Recrystallization: If a solid, fractional recrystallization can be highly effective if the isomers have different solubilities in a given solvent system.[6]

    • Acid-Base Extraction for Pyrazole Purification: Pyrazoles are weakly basic and can be protonated. This allows for their selective extraction into an aqueous acid phase, leaving non-basic impurities behind. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting.[18][19]

    Step-by-Step Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Acid Extraction: Transfer to a separatory funnel and extract with 1 M HCl (aq). Repeat 2-3 times, collecting the aqueous layers. The N-aryl pyrazole is now in the aqueous phase as a hydrochloride salt.

    • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic.

    • Re-extraction: The neutral pyrazole product will often precipitate. It can be collected by filtration or re-extracted into an organic solvent like ethyl acetate.

    • Final Wash and Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.[18]

    References
    • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

    • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central (PMC). [Link]

    • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. ACS Publications. [Link]

    • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PubMed Central (PMC). [Link]

    • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]

    • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

    • Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. [Link]

    • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

    • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC). [Link]

    • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

    • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. MDPI. [Link]

    • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

    • Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. [Link]

    • Pyrazole synthesis. Organic Chemistry Portal. [Link]

    • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

    • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PubMed Central (PMC). [Link]

    • Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkivoc. [Link]

    • Paal–Knorr synthesis. Wikipedia. [Link]

    • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]

    • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. [Link]

    • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

    • N–N Bond Cleavage of Hydrazines with a Multiproton-Responsive Pincer-Type Iron Complex. ACS Publications. [Link]

    • Method for purifying pyrazoles.
    • Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. RSC Publishing. [Link]

    • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

    • Paal-Knorr synthesis of pyrrole-based N-heterocycles 3l–p. ResearchGate. [Link]

    • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central (PMC). [Link]

    • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]

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    Troubleshooting

    Chiral Amine Technical Support Center: Troubleshooting &amp; Optimization Guide

    Welcome to the Chiral Amine Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals who are actively troubleshooting the enan...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Chiral Amine Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals who are actively troubleshooting the enantioselective synthesis of chiral amines.

    Chiral amines are ubiquitous in active pharmaceutical ingredients (APIs). However, their synthesis is notoriously prone to thermodynamic bottlenecks, catalyst poisoning, and poor stereocontrol. This guide bypasses generic overviews and dives directly into the causality of reaction failures, providing self-validating protocols and field-proven solutions for the two most robust industrial methodologies: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH) and Biocatalytic ω-Transamination (ATA) .

    Module 1: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)

    The asymmetric hydrogenation of imines is fundamentally more challenging than that of ketones. Imines undergo non-productive E/Z isomerization, and the resulting basic amine product frequently coordinates to the metal center, poisoning the catalyst.

    Frequently Asked Questions (FAQs)

    Q: My Ir-catalyzed imine hydrogenation stalls at 30% conversion despite high hydrogen pressure. How do I fix this? A: The stalling is almost certainly due to product inhibition. The newly formed chiral amine is highly basic and irreversibly binds to the Iridium center. To fix this, you must reduce the basicity of the substrate and optimize the solvent. Switch from an N -alkyl imine to an activated imine (e.g., N -diphenylphosphinyl or N -tosyl imine). Furthermore, change your solvent to 2,2,2-Trifluoroethanol (TFE). TFE's strong hydrogen-bond donating ability stabilizes the transition state and protonates the intermediate, accelerating the catalytic cycle and mitigating product inhibition 1.

    Q: I am achieving full conversion, but the enantiomeric excess (ee) is poor (< 50%) using a Pd/BINAP system. Why? A: Poor enantioselectivity in Pd-catalyzed systems often results from a mismatch between the bite angle of the ligand and the steric bulk of the substrate. Wide bite-angle ligands like BINAP struggle to differentiate the sterically similar faces of acyclic imines. Switch to a ligand with a narrower dihedral angle, such as (S)-SEGPHOS or (S)-SynPhos. For instance, utilizing Pd(CF 3​ CO 2​ ) 2​ /(S)-SEGPHOS has been shown to yield 86–99% ee for N -diphenylphosphinyl ketimines 2.

    Quantitative Data: AH Optimization Parameters
    ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
    Solvent Toluene / DCM2,2,2-Trifluoroethanol (TFE)TFE provides H-bonding, activating the C=N bond and preventing product inhibition.
    Protecting Group N -Alkyl / N -Aryl N -Phosphinoyl / N -TosylReduces substrate basicity, preventing catalyst poisoning; enables >90% ee.
    Ligand Bite Angle Wide (e.g., BINAP)Narrow (e.g., SEGPHOS)Tighter chiral pocket enhances stereodiscrimination for sterically similar imine faces.
    Self-Validating Protocol: Pd-Catalyzed AH of Activated Imines

    This protocol incorporates internal checkpoints to prevent downstream analytical false positives.

    • Substrate Preparation & Validation: Synthesize the N -diphenylphosphinyl ketimine.

      • Validation Check: Verify purity by 31 P NMR and 1 H NMR. Trace water or unreacted ketone will ruin the ee% and conversion. Ensure the sample is strictly anhydrous.

    • Catalyst Activation: In a glovebox, dissolve 1.0 mol% Pd(CF 3​ CO 2​ ) 2​ and 1.1 mol% (S)-SEGPHOS in anhydrous TFE. Stir for 30 minutes at room temperature to ensure complete complexation.

    • Hydrogenation: Transfer the imine substrate to the catalyst solution. Pressurize the reactor to 400 psi H 2​ and stir at 50°C for 12 hours.

    • Reaction Monitoring & Validation:

      • Validation Check: Do not rely solely on HPLC for conversion, as imines can hydrolyze on the column, giving false readings. Take a crude aliquot, evaporate the TFE, and run a 1 H NMR. Confirm the disappearance of the imine C=N-H proton before proceeding to chiral HPLC analysis.

    AH_Troubleshooting Start Imine Hydrogenation Issue CheckConv Identify Primary Bottleneck Start->CheckConv LowConv Low Conversion (< 50%) CheckConv->LowConv LowEE Low Enantioselectivity (< 80% ee) CheckConv->LowEE Substrate Modify Substrate: Use N-Phosphinoyl imine (Prevents catalyst poisoning) LowConv->Substrate Solvent Optimize Solvent: Switch to TFE (H-bond activation) LowConv->Solvent Ligand Optimize Ligand: Use narrow bite angle (e.g., SEGPHOS) LowEE->Ligand Moisture Check Conditions: Ensure strict anhydrous setup (Prevents hydrolysis) LowEE->Moisture

    Workflow for troubleshooting transition-metal catalyzed imine hydrogenation bottlenecks.

    Module 2: Biocatalytic Synthesis via ω-Transaminases (ATAs)

    ω-Transaminases offer exquisite enantioselectivity under mild, aqueous conditions. However, the thermodynamics of converting a ketone to an amine using an amine donor (like isopropylamine, IPA) are highly unfavorable. Success relies entirely on equilibrium shifting and cofactor management.

    Frequently Asked Questions (FAQs)

    Q: My ATA reaction yields only 5-10% of the chiral amine. Adding more enzyme doesn't increase the yield. What is wrong? A: You have hit a thermodynamic equilibrium, not a kinetic limitation. The equilibrium constant ( Keq​ ) for ketone amination is typically ∼10−3 . Adding more biocatalyst only helps you reach this poor equilibrium faster. You must apply Le Chatelier's principle. When using isopropylamine (IPA) as the donor, apply a gentle sweep gas or reduced pressure to continuously remove the volatile acetone co-product. Alternatively, couple the reaction with an enzyme cascade to degrade the co-product 3.

    Q: The enzyme precipitates, and the reaction turns cloudy after 2 hours. How can I prevent this? A: This is typically caused by substrate/donor toxicity or mechanical shear. High concentrations of IPA ( >1 M) can denature the ATA. Switch to a fed-batch addition of the amine donor or immobilize the enzyme on a solid support to increase its tolerance to organic co-solvents and high amine concentrations 4.

    Quantitative Data: ATA Optimization Parameters
    ParameterTypical RangeOptimization StrategyMechanistic Rationale
    Amine Donor (IPA) 1 - 5 equivalentsFed-batch additionPrevents enzyme denaturation while maintaining thermodynamic driving force.
    Co-factor (PLP) 0.1 - 1.0 mMPre-incubate with enzymeEnsures the active site is fully populated with the amine-shuttling co-factor.
    Co-product Removal N/AVacuum / N 2​ Sweep GasRemoves volatile acetone, shifting the equilibrium forward via Le Chatelier's principle.
    Self-Validating Protocol: ATA-Mediated Chiral Amine Synthesis

    This protocol ensures thermodynamic driving forces are active and verifies enzymatic vs. background activity.

    • Co-factor Pre-incubation: Dissolve the engineered ω-TA (e.g., 5 mg/mL) in 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP). Incubate at 30°C for 30 minutes.

      • Causality: This ensures the enzyme is resting in the active, PLP-bound state before substrate introduction.

    • Substrate & Donor Addition: Add the prochiral ketone (50 mM) and isopropylamine (IPA, 250 mM). If the ketone is highly hydrophobic, add up to 10% v/v DMSO as a co-solvent.

    • Equilibrium Shifting: Equip the bioreactor with a gentle N 2​ sweep gas over the reaction surface or operate under mild vacuum (e.g., 800 mbar).

      • Causality: This volatilizes the acetone co-product, driving the unfavorable thermodynamic equilibrium forward.

    • Validation & Quench:

      • Validation Check: Run a parallel negative control lacking the enzyme to quantify background chemical amination (which should be zero).

      • Quench the reaction with 1M NaOH to deprotonate the product amine (pH > 11), ensuring complete extraction into an organic phase (e.g., MTBE) for accurate chiral GC/HPLC analysis.

    ATA_Cycle PLP Enzyme-PLP Complex (Resting State) PMP Enzyme-PMP Complex (Aminated State) PLP->PMP Transamination 1 Coprod Co-product (Acetone) PLP->Coprod Releases PMP->PLP Transamination 2 Product Chiral Amine PMP->Product Releases Donor Amine Donor (Isopropylamine) Donor->PLP Binds Shift Equilibrium Shift (Vacuum / N2 Sweep) Coprod->Shift Le Chatelier's Principle Substrate Prochiral Ketone Substrate->PMP Binds

    Catalytic cycle of ω-transaminases highlighting the equilibrium shifting strategy.

    References
    • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines . Dalian Institute of Chemical Physics / ACS.1

    • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation . ACS Publications. 2

    • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks . Reaction Chemistry & Engineering (RSC Publishing). 3

    • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines . MDPI. 4

    Sources

    Optimization

    Technical Support Center: Improving the Efficiency of Palladium-Catalyzed Amination of Pyrazoles

    Welcome, researchers and innovators. As a Senior Application Scientist, I've seen firsthand the unique challenges and immense potential of incorporating pyrazole moieties into complex molecules.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome, researchers and innovators. As a Senior Application Scientist, I've seen firsthand the unique challenges and immense potential of incorporating pyrazole moieties into complex molecules. The palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, stands as a cornerstone reaction for this purpose. However, the specific electronic properties and coordination ability of pyrazoles often demand a more nuanced approach than standard protocols.

    This guide is structured to move beyond simple recipes. It provides a framework for rational troubleshooting and optimization, grounded in mechanistic principles, to help you navigate the complexities of this powerful transformation.

    Frequently Asked Questions (FAQs)

    Q1: Why is the palladium-catalyzed amination of pyrazoles often more challenging than for simple aryl halides?

    This is the critical first question. Five-membered nitrogen-containing heterocycles like pyrazoles are notoriously difficult coupling partners. The primary reason is their ability to act as ligands for the palladium catalyst.[1][2] The lone pair of electrons on the pyrazole's nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation, which effectively halts the catalytic cycle.[3][4] Furthermore, some pyrazole substrates can be sensitive to the strong bases typically required for the reaction, leading to decomposition and the formation of species that can poison the catalyst.[3]

    Q2: Should I protect the N-H group on my pyrazole before attempting the amination?

    It depends on your synthetic goal and the specific pyrazole. If the N-H pyrazole is your desired product, modern catalyst systems have been developed to handle unprotected N-H heterocycles directly.[5] Using a bulky, electron-rich phosphine ligand like tBuBrettPhos in combination with a suitable base such as LHMDS can facilitate the amination of unprotected bromopyrazoles effectively.[1][5]

    However, if you are experiencing issues with regioselectivity (arylation at the N-H position instead of the desired amine coupling) or if the unprotected pyrazole is leading to catalyst deactivation, protecting the N-H group (e.g., with a trityl group) can be a viable strategy to simplify the reaction system and improve yields.[6][7]

    Q3: My reaction isn't working at all. What are the absolute first things to check?

    Before diving into extensive optimization, always verify the fundamentals. Organometallic cross-coupling reactions are sensitive.

    • Atmosphere: Ensure your reaction is under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst.

    • Reagent Purity: Use anhydrous, degassed solvents. Water and oxygen are catalyst poisons. Verify the purity of your pyrazole halide and amine, as impurities can interfere with catalysis.

    • Catalyst and Ligand Integrity: Are your palladium source and ligand fresh? Old or improperly stored reagents may be inactive. Palladium precatalysts, which are generally more stable, are often a more reliable choice than sources like Pd(OAc)₂.[8]

    Troubleshooting & Optimization Guide

    This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions based on mechanistic understanding.

    Issue 1: Low to No Product Yield

    A lack of product is the most common issue, often stemming from an inefficient or inactive catalytic system.

    Q: I've set up my reaction with a standard Pd catalyst, ligand, and base, but I'm seeing very little or no conversion. What's wrong?

    Possible Cause A: Inefficient Catalyst Activation or Inactive Catalyst The active catalyst in the Buchwald-Hartwig reaction is a monoligated Pd(0) species, LPd(0). If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to Pd(0) in situ, a step which can be unreliable.[9][10]

    • Solution: Switch to a palladium precatalyst. Palladacycle precatalysts (e.g., XPhos Pd G3, tBuBrettPhos Pd G3) are designed for clean, rapid, and consistent generation of the active Pd(0) catalyst upon exposure to the base.[8][9] This removes a major source of irreproducibility.

    Possible Cause B: Suboptimal Ligand Choice The ligand is arguably the most critical variable. It must be sterically bulky enough to prevent the pyrazole from poisoning the catalyst and electronically rich enough to promote the key steps of oxidative addition and reductive elimination.[4][11]

    • Solution: Screen a panel of ligands. For pyrazole amination, bulky biaryl monophosphine ligands are the gold standard.

      • tBuBrettPhos: An excellent starting point, especially for unprotected pyrazoles.[1][5]

      • BrettPhos: A strong candidate for couplings with primary amines.[10]

      • RuPhos: Often the ligand of choice for secondary amines.[8]

      • GPhos: Specifically developed to resist deactivation by heteroarenes.[3]

    Possible Cause C: Inappropriate Base Selection The base must be strong enough to deprotonate the amine-palladium complex to facilitate reductive elimination, but not so strong that it decomposes your pyrazole substrate.[3][9]

    • Solution: Match the base to your substrate's sensitivity.

      • Strong Bases (NaOtBu, KOtBu, LHMDS): These are highly effective and often allow for lower reaction temperatures, but can be incompatible with base-sensitive functional groups.[8][10]

      • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These are a good alternative for sensitive substrates. You may need to increase the reaction temperature to achieve a reasonable rate.[10]

      • Moderate Strength Bases (NaOTMS): This base has been shown to be effective while limiting the decomposition of sensitive five-membered heteroarenes.[3]

    Issue 2: Significant Formation of Side Products

    The appearance of unexpected products points to competing reaction pathways that are outcompeting your desired C-N coupling.

    Q: My starting material is being consumed, but my desired product yield is low, and I see other major products by LC-MS or NMR.

    Side Product A: Hydrodehalogenation This is the replacement of the halide on your pyrazole with a hydrogen atom.

    • Cause: This side reaction can arise from β-hydride elimination if your amine has an available β-hydrogen. It can also occur under certain conditions where a hydride source is inadvertently generated.

    • Solution: The choice of ligand is crucial for minimizing this pathway. A well-chosen, bulky ligand can sterically hinder competing pathways and favor the desired reductive elimination. Also, ensure your solvent and reagents are free from potential hydride sources.

    Side Product B: Dimerization / Homocoupling This involves the formation of a bi-pyrazole or a di-amine species.

    • Cause: Homocoupling can be promoted by certain catalyst systems and reaction conditions, particularly if the desired cross-coupling is slow.

    • Solution: Re-evaluate your catalyst system. Optimizing the catalyst loading (avoiding excessively high concentrations) and reaction temperature can often suppress homocoupling.[8]

    Issue 3: Catalyst Decomposition (Formation of Palladium Black)

    A visual cue that your catalyst is no longer in the game.

    Q: My reaction mixture turned from a clear, colored solution to a suspension with a fine black precipitate. What happened?

    The formation of palladium black is the precipitation of metallic palladium, a clear sign that the catalyst has fallen out of the catalytic cycle and is now inactive.[4]

    • Cause: For pyrazole substrates, the most likely cause is catalyst poisoning by the pyrazole nitrogen, as discussed in FAQ1.[4] High temperatures or an inappropriate base that causes substrate decomposition can also lead to the generation of species that deactivate the catalyst.[3][4]

    • Solution:

      • Use a Bulkier Ligand: This is the first line of defense. A ligand with significant steric bulk (like tBuBrettPhos) creates a protective pocket around the palladium atom, making it more difficult for the pyrazole to coordinate and poison it.[1][5]

      • Lower the Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

      • Re-evaluate the Base: If you suspect your pyrazole is decomposing in the presence of a strong base, switch to a milder option like Cs₂CO₃ or K₃PO₄.[3]

    Optimization Strategies & Data

    Systematic optimization is key to success. The tables below provide a starting point for selecting your reaction parameters.

    Table 1: Ligand Selection Guide for Pyrazole Amination
    Amine TypeRecommended Ligand(s)Rationale & Citation(s)
    Primary AminesBrettPhos, tBuBrettPhosBrettPhos is specifically designed for primary amines.[10] tBuBrettPhos is highly effective for challenging heterocyclic substrates.[1][5]
    Secondary AminesRuPhos, XPhosRuPhos is a go-to ligand for secondary amines.[8] XPhos is another broadly applicable, bulky ligand.
    Unprotected PyrazolestBuBrettPhosDemonstrated efficacy in coupling unprotected bromoimidazoles and bromopyrazoles.[1][5]
    Base-Sensitive PyrazolesGPhosDesigned to resist deactivation by coordinating heteroarenes.[3]
    Table 2: Base and Solvent Compatibility
    BasepKaHCommon SolventsAdvantages & DisadvantagesCitation(s)
    NaOtBu ~19Toluene, Dioxane, THFAdv: High reactivity, often allows for lower temperatures. Disadv: Can decompose base-sensitive substrates.[8][9]
    LHMDS ~26Toluene, THFAdv: Tolerates some protic functional groups. Disadv: Air-sensitive solid, can be incompatible with some groups at high temperatures.[10]
    Cs₂CO₃ ~10Toluene, DioxaneAdv: Good for base-sensitive substrates. Disadv: Weaker base, may require higher temperatures or longer reaction times.[10]
    K₃PO₄ ~12Toluene, DioxaneAdv: Economical, excellent functional group tolerance. Disadv: Can require higher catalyst loadings and longer times.[10][12]

    Visualized Workflows and Mechanisms

    Diagram 1: The Buchwald-Hartwig Catalytic Cycle

    Buchwald-Hartwig Cycle pd0 LPd(0) (Active Catalyst) oa_complex Ar-Pd(II)-X(L) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex Ar-Pd(II)-NHR'R''+ X- oa_complex->amine_complex Ligand Exchange (+ HNR'R'') amido_complex Ar-Pd(II)-NR'R''(L) (Amido Complex) amine_complex->amido_complex Deprotonation (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product

    Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[9][10]

    Diagram 2: Troubleshooting Workflow for Low Yield

    Troubleshooting Workflow start Low or No Yield? check_basics Check Basics: - Inert Atmosphere? - Anhydrous/Degassed Solvent? - Reagent Purity? start->check_basics pd_black Palladium Black Observed? start->pd_black catalyst_issue Catalyst Issue? check_basics->catalyst_issue Basics OK ligand_issue Ligand Issue? catalyst_issue->ligand_issue No use_precatalyst Solution: Use a Palladacycle Precatalyst (e.g., G3 Precatalyst) catalyst_issue->use_precatalyst Yes base_issue Base Issue? ligand_issue->base_issue No screen_ligands Solution: Screen Bulky Ligands (tBuBrettPhos, RuPhos, etc.) ligand_issue->screen_ligands Yes conditions_issue Conditions Issue? base_issue->conditions_issue No screen_bases Solution: Screen Bases (e.g., Cs2CO3 for sensitive substrates) base_issue->screen_bases Yes increase_temp Solution: Increase Temperature Incrementally (e.g., 80°C -> 100°C) conditions_issue->increase_temp Yes pd_black->ligand_issue Yes, Catalyst Poisoning

    Caption: A decision tree for troubleshooting low-yielding pyrazole amination reactions.

    Experimental Protocols

    General Protocol for Screening Palladium-Catalyzed Amination of a Bromopyrazole

    This protocol provides a robust starting point for optimization. It is critical to perform this procedure under an inert atmosphere using Schlenk techniques or in a glovebox.

    Materials:

    • Bromopyrazole (1.0 equiv)

    • Amine (1.2-1.4 equiv)[1]

    • Palladium Precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)[1][5]

    • Base (e.g., LHMDS or NaOtBu, 2.0-2.2 equiv)[1][5]

    • Anhydrous, degassed solvent (e.g., Toluene or THF, to make ~0.1 M solution)

    • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

    Procedure:

    • Setup: To the oven-dried reaction vessel, add the bromopyrazole, palladium precatalyst, and base under an inert atmosphere.

    • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.

    • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Amine Addition: Add the amine via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

    • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80 °C).

    • Stirring: Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Note that inefficient stirring can be a problem, as dense inorganic bases can settle.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

    • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography.

    References

    • D. V. Kadzimir, B. P. Fors, and S. L. Buchwald. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

    • D. V. Kadzimir, B. P. Fors, and S. L. Buchwald. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications. Available at: [Link]

    • J. R. B. Scott, J. P. Tay, and A. G. Myers. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Available at: [Link]

    • Wuya College of Innovation. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Wuya College of Innovation. Available at: [Link]

    • F. Estevan, S. Grannell, M. Sanaú, and M. A. Úbeda. Palladium-Catalyzed Asymmetric Allylic Amination Using Ferrocenyl Pyrazole Ligands: Steric Control of η3-Allyl Configuration and Site-Selective Nucleophilic Attack. ACS Publications. Available at: [Link]

    • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

    • J. Choi, et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Available at: [Link]

    • T. H. T. Dang, et al. Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]

    • M. S. Driver and J. F. Hartwig. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. Available at: [Link]

    • J. F. Hartwig. Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]

    • A. Mukherjee and A. Sarkar. Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]

    • J. Choi, et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Available at: [Link]

    • S. G. Newman, et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available at: [Link]

    • A. Mukherjee and A. Sarkar. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc. Available at: [Link]

    • M. C. Harris, O. Geis, and S. L. Buchwald. Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

    • Reddit User. Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

    • S. T. Gac, S. L. F. Pesch, and T. J. J. Müller. Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journals. Available at: [Link]

    • M. K. Samantaray, et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

    • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

    • J. H. Lee, et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Semantic Scholar. Available at: [Link]

    • J. H. Lee, et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. Available at: [Link]

    • Pearson. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

    • S. Onodera, T. Kochi, and F. Kakiuchi. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. Available at: [Link]

    • D. V. Kadzimir. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]

    • Y. Chen, et al. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

    • J. F. Hartwig. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

    • S. D. Roughley and A. M. Jordan. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. Available at: [Link]

    • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

    Sources

    Troubleshooting

    Scale-up challenges for the synthesis of pyrazole derivatives.

    Welcome to the Technical Support Center for the Scale-Up Synthesis of Pyrazole Derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic, kinetic, and safet...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the Scale-Up Synthesis of Pyrazole Derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic, kinetic, and safety hurdles inherent in transitioning pyrazole synthesis from the benchtop to pilot and commercial scales.

    Below, you will find a logical workflow diagram, a troubleshooting FAQ detailing the causality behind common scale-up failures, a validated continuous flow protocol, and a quantitative comparative analysis.

    Process Workflow: Batch vs. Continuous Flow Scale-Up

    G Start Pyrazole Scale-Up Synthesis Batch Batch Knorr Synthesis (Traditional) Start->Batch Flow Continuous Flow Synthesis (Modern) Start->Flow Batch_Issue Thermal Runaway & Regioisomer Mixtures Batch->Batch_Issue Flow_Benefit High Surface-to-Volume Ratio & Kinetic Control Flow->Flow_Benefit Batch_Action Solvent Heat Sinks (MEK) & Cryogenic Cooling Batch_Issue->Batch_Action Flow_Action T-Mixer + Heated Microreactor (In-situ Diazotization) Flow_Benefit->Flow_Action Product High-Purity Pyrazole API (Crystallization in THF) Batch_Action->Product Flow_Action->Product

    Fig 1. Logical workflow comparing batch vs. continuous flow scale-up for pyrazole synthesis.

    Troubleshooting Guide & FAQs

    Q1: We are scaling up a Knorr pyrazole synthesis (hydrazine + 1,3-dicarbonyl), but experiencing severe thermal runaway and impurity formation. How can we mitigate this? Causality: The condensation of hydrazine with a 1,3-dicarbonyl involves a highly exothermic nucleophilic attack to form a hydrazone intermediate. In batch reactors, the surface-area-to-volume ratio drops exponentially as scale increases, preventing efficient heat dissipation. This elevated internal temperature not only risks thermal runaway but also provides the activation energy for side reactions (e.g., bis-addition byproducts) and the degradation of sensitive hydrazine precursors[1]. Solution: Transition to a continuous flow setup. Continuous flow microreactors offer exceptional heat transfer, allowing the exothermic condensation to be performed safely at steady state without intermediate accumulation[2]. If batch processing is unavoidable, utilize reverse addition (adding the dicarbonyl to a cooled hydrazine solution) or employ ketone solvents like methyl ethyl ketone (MEK), which act as a heat sink and can trap liberated reactive intermediates[1].

    Q2: Our asymmetric 1,3-dicarbonyl substrate yields an unacceptable 60:40 mixture of 3- and 5-substituted pyrazole regioisomers at the 100g scale. How do we achieve >95:5 regioselectivity? Causality: Tautomerization of the 1,3-dicarbonyl and the similar electrophilicity of its two carbonyl carbons lead to non-selective hydrazone formation. At larger scales, prolonged heating required to drive the final cyclization pushes the system toward a thermodynamic mixture, destroying any initial kinetic selectivity. Solution: Regioselectivity must be locked in by utilizing alternative precursors or strict kinetic control. Flow setups using vinylidene keto esters have achieved 98:2 regioselectivity by strictly controlling residence time and preventing thermal equilibration[2]. Alternatively, you can abandon the Knorr route entirely and utilize a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones. This method provides excellent regiocontrol by exploiting the umpolung properties of the dithianyl group to direct the cyclization[3].

    Q3: We are using 1,4-dioxane as a solvent for the HCl-salt formation of our pyrazole API, but need a safer, scalable alternative due to its toxicity. What are the best practices for solvent selection during work-up? Causality: 1,4-dioxane is a Group 2B carcinogen and is prone to peroxide formation, making it a major safety and regulatory liability for large-scale pharmaceutical manufacturing[4]. Furthermore, traditional column chromatography is economically and logistically unscalable for pyrazole purification. Solution: Solvent screening for pyrazole precipitation and salt formation often highlights Tetrahydrofuran (THF) or ethanol/water mixtures as superior alternatives. For instance, during the 400g scale-up of the pyrazole-based drug Disperazol, switching from 0.1 M dioxane to 0.2 M dry THF with gentle heating, followed by cooling to 0 °C for HCl addition, reliably yielded high-purity product while halving the required reactor volume[4].

    Standard Operating Procedure: Continuous Flow Synthesis of 1,5-Dimethyl-3-phenylpyrazole

    To operationalize the shift from batch to flow, here is a self-validating protocol for continuous flow Knorr cyclocondensation.

    Equipment Setup:

    • Two high-pressure syringe or HPLC pumps.

    • A PTFE T-mixer.

    • A heated flow reactor (e.g., packed-bed or Silicon Carbide microreactor).

    • A back-pressure regulator (BPR) set to 20 bar.

    Methodology:

    • Stream A Preparation: Dissolve phenylhydrazine (1.0 equiv) and a catalytic amount of glacial acetic acid in ethanol to achieve a 0.5 M solution. Self-Validation Check: Ensure the solution remains clear; discoloration indicates hydrazine oxidation.

    • Stream B Preparation: Dissolve acetylacetone (1.1 equiv) in ethanol to achieve a 0.55 M solution.

    • System Priming: Prime the pumps and reactor system with pure ethanol to establish a steady baseline flow. Bring the reactor coil to the target temperature (100–150 °C).

    • Reaction Execution: Pump Stream A and Stream B simultaneously into the T-mixer at equal flow rates. The combined stream enters the heated reactor. Adjust flow rates to achieve a strict residence time of 15–30 minutes.

    • Quenching & Collection: Route the reactor effluent through a cooling loop (20 °C) before it passes through the BPR. Collect the crude mixture in a vessel containing a mild sodium hydroxide neutralizing solution (pH 7-8).

    • Purification: Concentrate the neutralized effluent under reduced pressure. Recrystallize the crude 1,5-Dimethyl-3-phenylpyrazole from an ethanol/water mixture to obtain the pure product.

    Quantitative Data Presentation: Batch vs. Flow Metrics

    ParameterTraditional Batch SynthesisContinuous Flow SynthesisCausality / Mechanistic Advantage
    Residence / Reaction Time 3 - 16 hours15 - 70 minutesHigh surface-to-volume ratio in flow accelerates heat and mass transfer[2].
    Regioselectivity (Asymmetric) ~ 60:40 to 80:20Up to 98:2Strict kinetic control in flow prevents thermodynamic equilibration[2].
    Exotherm Management Poor (Requires cryogenic cooling)Excellent (Near-isothermal)Continuous removal of heat prevents thermal runaway.
    Safety Profile High risk (Hydrazine accumulation)Low risk (Minimal active volume)Hazardous intermediates are consumed in situ without accumulation[5].
    Purification Method Chromatography (Unscalable)Telescoped CrystallizationHigher crude purity in flow allows direct crystallization from THF or EtOH[4].

    References

    • Application Notes and Protocols for the Industrial Scale-up Synthesis of 1,5-Dimethyl-3-phenylpyrazole. Benchchem.
    • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering (RSC).
    • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
    • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir.
    • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
    • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry (ACS).

    Sources

    Optimization

    Overcoming poor solubility of pyrazole compounds in aqueous media

    Welcome to the Technical Support Center for Pyrazole Formulation and Solubility Enhancement . Pyrazole derivatives (e.g., celecoxib, sildenafil, and various kinase inhibitors) are privileged scaffolds in medicinal chemis...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Pyrazole Formulation and Solubility Enhancement .

    Pyrazole derivatives (e.g., celecoxib, sildenafil, and various kinase inhibitors) are privileged scaffolds in medicinal chemistry. However, they frequently exhibit Biopharmaceutics Classification System (BCS) Class II behavior—characterized by high permeability but notoriously poor aqueous solubility[1].

    This guide is designed for researchers and formulation scientists to diagnose, troubleshoot, and overcome solubility bottlenecks during in vitro screening and in vivo formulation.

    Diagnostic Workflow

    Before selecting a formulation strategy, use the following diagnostic logic to match your pyrazole's physicochemical properties with the correct solubility enhancement technique.

    G Start Poor Aqueous Solubility of Pyrazole Derivative Q1 Is the molecule ionizable (pKa in physiological range)? Start->Q1 Salt Salt Formation / pH Adjustment (Counterion Selection) Q1->Salt Yes Q2 Does it have a high melting point (High Crystal Lattice Energy)? Q1->Q2 No ASD Amorphous Solid Dispersion (e.g., PVP-K30, Eudragit) Q2->ASD Yes Q3 Is the molecule highly lipophilic (High LogP)? Q2->Q3 No CD Cyclodextrin Inclusion Complex (e.g., HP-β-CD) Q3->CD Yes ChemMod Chemical Modification (Prodrug / Urea Moiety Addition) Q3->ChemMod No / Last Resort

    Diagnostic workflow for selecting pyrazole solubility enhancement strategies.

    Troubleshooting Guide & FAQs

    Q1: Why do my pyrazole derivatives consistently precipitate in aqueous media, even after initial dissolution in DMSO? A: This is a classic manifestation of high crystal lattice energy. Pyrazole rings contain adjacent nitrogen atoms that act as both strong hydrogen bond donors (-NH) and acceptors (-N=). This promotes intense intermolecular hydrogen bonding and π−π stacking in the solid state[2][3]. When you spike a DMSO stock solution into aqueous buffer, the solvent shifts. The thermodynamic drive for the pyrazole molecules to re-associate into their highly stable, low-energy crystalline lattice rapidly overcomes the energy of solvation, leading to immediate precipitation[4].

    Q2: I need to formulate a BCS Class II pyrazole (like celecoxib) for oral delivery. What is the most effective approach? A: Amorphous Solid Dispersions (ASDs) are highly recommended. By co-processing the drug with a hydrophilic polymer (like PVP-K30 or Eudragit), you force the pyrazole out of its crystalline state into a high-energy amorphous state[5][6]. The Causality: The amorphous state lacks the restrictive crystal lattice energy, drastically lowering the thermodynamic barrier to dissolution. However, amorphous drugs want to recrystallize. The polymers in the ASD act as crystallization inhibitors; they form hydrogen bonds with the pyrazole molecules in solution, sterically hindering nucleation and maintaining a supersaturated state in the gastrointestinal tract[6].

    Q3: My pyrazole is highly lipophilic and degrades under the thermal stress of hot-melt extrusion. How can I formulate it for in vivo dosing? A: Use Cyclodextrin Inclusion Complexes , specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD), prepared via lyophilization. The Causality: HP- β -CD features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic pyrazole core spontaneously inserts into the cavity to escape water, forming a non-covalent inclusion complex. This shields the hydrophobic surfaces from the aqueous environment, suppressing aggregation and preventing recrystallization without subjecting the API to thermal stress[1].

    Q4: Can I chemically modify the pyrazole core during the lead optimization phase to permanently fix this issue? A: Yes. If structural modification is permissible, consider introducing polar functional groups that disrupt planar packing. For example, appending a urea moiety to the pyrazole nucleus (at positions 3, 4, or 5) significantly enhances aqueous solubility. The urea group introduces strong intermolecular hydrogen bonding with water molecules, effectively competing against the drug-drug interactions that cause precipitation[7].

    Self-Validating Experimental Protocols

    Protocol A: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)

    Use this protocol to disrupt crystal lattice energy and maintain supersaturation.

    • Polymer Selection & Ratio: Weigh the pyrazole API and a hydrophilic polymer (e.g., PVP-K30) at a 1:5 (w/w) ratio. This ratio provides sufficient polymer bulk to sterically hinder API recrystallization[5].

    • Co-Dissolution: Dissolve both components in a minimal volume of a volatile, common solvent (e.g., Methanol or a Methanol/Dichloromethane mixture) until optically clear.

    • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C. Rapid evaporation is critical to "freeze" the drug in its amorphous state before it can nucleate.

    • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours to remove residual solvent traces.

    • Pulverization: Gently mill the solid dispersion and pass it through a 60-mesh sieve to ensure uniform particle size.

    • System Validation (Critical): Analyze the final powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

      • Validation Check: The absence of the API's characteristic sharp melting endotherm in DSC, and a "halo" pattern without sharp Bragg peaks in PXRD, confirms the successful generation of the amorphous state[5].

    Protocol B: HP- β -CD Inclusion Complexation (Lyophilization)

    Use this protocol for thermally sensitive, highly lipophilic pyrazoles.

    • Molar Ratio Preparation: Prepare a 1:1 or 1:2 molar ratio of Pyrazole to HP- β -CD.

    • Aqueous Phase: Dissolve the HP- β -CD in purified water.

    • API Addition: Dissolve the pyrazole in a minimal amount of ethanol. Add the API solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring.

    • Equilibration: Seal the vessel and agitate on an orbital shaker at 25°C for 48 hours. This prolonged equilibration is required for the thermodynamics of the inclusion complex to stabilize[1].

    • Filtration: Filter the suspension through a 0.45 µm syringe filter to remove any uncomplexed, precipitated API.

    • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize for 48 hours to obtain a dry, flowable powder.

    • System Validation (Critical): Perform a phase-solubility study (AL-type curve) and Fourier Transform Infrared (FTIR) spectroscopy.

      • Validation Check: Shifts or broadening of the pyrazole's N-H or C=N stretching bands in FTIR confirm that the hydrophobic core is successfully sequestered within the cyclodextrin cavity[1].

    Quantitative Data Summary

    The following table summarizes the expected quantitative gains and mechanisms of various formulation strategies applied to poorly soluble pyrazoles (e.g., Celecoxib, baseline aqueous solubility ~3-7 µg/mL)[1][5].

    Enhancement TechniquePrimary MechanismPolymer/Excipient UsedTypical Solubility GainLimitations / Considerations
    Amorphous Solid Dispersion Disrupts crystal lattice; inhibits crystallizationPVP-K30 (1:5 ratio)~9.1-fold increase [5]Risk of recrystallization over time during storage; requires physical stability monitoring.
    Cyclodextrin Inclusion Shields hydrophobic core; prevents aggregationHP- β -CD~10 to 15-fold increase (up to >64 µg/mL)[1]Bulky formulation (requires high mass of CD per dose); limited by cavity size fit.
    Chemical Modification Increases solvent H-bonding; disrupts planar packingUrea moiety additionVariable (Compound specific) [7]Alters the chemical entity; requires full re-evaluation of pharmacokinetics and target binding.
    Cosolvent Systems Lowers dielectric constant of the aqueous mediaEthanol, DMSO, PEG-400Transient (only in solution) [4]Risk of immediate precipitation upon dilution in biological fluids (e.g., intravenous injection).

    References

    • Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches.Scientific Reports (PMC).
    • Improving solubility of pyrazole derivatives for reaction.BenchChem.
    • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry.PMC.
    • Research to improve dissolution of celecoxib.Cantho Journal of Medicine and Pharmacy.
    • The effect of some acrylic polymers on dissolution of celecoxib solid dispersion formulations.Journal of Drug Targeting (Taylor & Francis).
    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.PMC.
    • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.ResearchGate.

    Sources

    Troubleshooting

    Troubleshooting guide for the Vilsmeier-Haack formylation of pyrazoles.

    Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles A Guide for Researchers, Scientists, and Drug Development Professionals The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, providing a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

    A Guide for Researchers, Scientists, and Drug Development Professionals

    The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, providing a reliable method for the formylation of electron-rich heterocyclic compounds.[1][2] For researchers working with pyrazoles, this reaction is instrumental in producing pyrazole-4-carbaldehydes, which are key building blocks for a wide array of biologically active molecules.[3] This guide offers in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.

    Frequently Asked Questions (FAQs)

    Q1: What is the Vilsmeier-Haack reaction and how does it apply to pyrazoles?

    The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][4] In the case of pyrazoles, the reaction typically occurs at the C4 position, yielding pyrazole-4-carbaldehydes.[1][3] This is due to the electronic properties of the pyrazole ring, which favor electrophilic attack at this position.[1] These formylated pyrazoles are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.[3]

    Q2: What is the Vilsmeier reagent and how is it prepared?

    The active electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt.[1][4][5] It is most commonly generated in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][4] This process is highly exothermic and must be performed under strictly anhydrous conditions to prevent the decomposition of the reagent.[1]

    Q3: What are the primary safety concerns associated with this reaction?

    The reagents involved in the Vilsmeier-Haack reaction are hazardous and require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1][4] The Vilsmeier reagent itself is also sensitive to moisture.[4] It is imperative to conduct the entire procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4] The quenching step, which typically involves pouring the reaction mixture onto ice, should be performed slowly and with caution to manage the exothermic reaction.[1][4]

    Q4: How can I monitor the progress of the reaction?

    Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction's progress.[1][4] To do this, a small aliquot of the reaction mixture is carefully quenched (for example, with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate.[1] This allows for the visualization of the consumption of the starting material and the formation of the product.

    Troubleshooting Guide

    This section addresses common problems encountered during the Vilsmeier-Haack formylation of pyrazoles, offering potential causes and actionable solutions.

    Problem 1: Low or No Product Yield
    Potential Cause Suggested Solution(s)
    Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[1]Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0–5 °C) and use it immediately.[1][4]
    Insufficiently Reactive Substrate: The presence of electron-withdrawing groups on the pyrazole ring can significantly decrease its reactivity towards electrophilic substitution.[1][6]For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][4][6] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and temperature.[1][4] If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.[1][4]
    Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the starting material.[1]Continue to monitor the reaction by TLC until the starting material is no longer visible. If necessary, prolong the reaction time or cautiously increase the temperature.[1][4]
    Product Decomposition During Work-up: The formylated pyrazole product may be sensitive to harsh acidic or basic conditions during the work-up procedure.[1]Perform the aqueous work-up at low temperatures by, for example, pouring the reaction mixture onto crushed ice.[1][4][7] Neutralize the mixture carefully with a mild base such as sodium bicarbonate or sodium acetate.[4][7]
    Problem 2: Formation of a Dark, Tarry Residue
    Potential Cause Suggested Solution(s)
    Reaction Overheating: The exothermic nature of the reaction can lead to overheating, causing polymerization and decomposition of the starting materials and products.[1][4]Maintain strict temperature control throughout the experiment, especially during the formation of the Vilsmeier reagent and the addition of the pyrazole substrate. Utilize an ice bath to effectively manage the reaction temperature.[4]
    Presence of Impurities: Impurities in the starting materials or solvents can catalyze unwanted side reactions.Use purified, high-purity starting materials and anhydrous solvents to minimize the risk of side reactions.[4]
    Problem 3: Difficulty in Isolating the Product
    Potential Cause Suggested Solution(s)
    Product is Water-Soluble: The formylated pyrazole may exhibit some solubility in the aqueous layer during the extraction process.[1][4]To decrease the polarity of the aqueous phase and drive the product into the organic layer, saturate the aqueous layer with sodium chloride (brine).[1] Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[1][4]
    Emulsion Formation During Extraction: The formation of an emulsion can make the separation of the aqueous and organic layers difficult.[1][4]To break the emulsion, add a small amount of brine to the separatory funnel.[1] Alternatively, filtering the mixture through a pad of Celite can be effective.[1]

    Experimental Protocol: General Procedure for the Vilsmeier-Haack Formylation of a Pyrazole Derivative

    This protocol provides a general guideline and may require optimization for specific substrates.

    1. Reagent Preparation (Vilsmeier Reagent Formation):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

    • Cool the flask in an ice bath to 0–5 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[4]

    • After the addition is complete, stir the mixture at 0–5 °C for an additional 30 minutes.

    2. Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[1]

    • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0–5 °C.[1][4]

    • After the addition, allow the reaction to stir at room temperature or heat as necessary (e.g., 70-80 °C) depending on the substrate's reactivity.[1][4]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2–4 hours).[4]

    3. Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[4][7]

    • Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[4][7]

    • Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    4. Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrazole-4-carbaldehyde.

    Visualizing the Process

    To better understand the reaction and troubleshooting logic, the following diagrams are provided.

    Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole Pyrazole Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product + H2O H2O H2O (Work-up) H2O->Product

    Caption: The Vilsmeier-Haack reaction mechanism.

    Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Improve_Conditions Use Anhydrous Solvents & Fresh Reagents Reagents_OK->Improve_Conditions No Check_Substrate Assess Substrate Reactivity Reagents_OK->Check_Substrate Yes Improve_Conditions->Check_Reagents Substrate_Reactive Substrate Reactive? Check_Substrate->Substrate_Reactive Increase_Temp_Reagent Increase Temperature or Excess of Vilsmeier Reagent Substrate_Reactive->Increase_Temp_Reagent No Monitor_Reaction Monitor by TLC Substrate_Reactive->Monitor_Reaction Yes Increase_Temp_Reagent->Monitor_Reaction Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Optimize_Time_Temp Optimize Reaction Time and Temperature Reaction_Complete->Optimize_Time_Temp No Check_Workup Review Work-up Procedure Reaction_Complete->Check_Workup Yes Optimize_Time_Temp->Monitor_Reaction Workup_Gentle Work-up Gentle? Check_Workup->Workup_Gentle Mild_Workup Use Mild Base & Low Temperature Quench Workup_Gentle->Mild_Workup No Success Improved Yield Workup_Gentle->Success Yes Mild_Workup->Success

    Caption: Troubleshooting workflow for low product yield.

    References

    • Al-Ghorbani, M., Chemit, M., & Al-Adapun, M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293. Retrieved from [Link]

    • Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(5), 304-306.
    • Kumari, A., Singh, R. K., & Singh, R. M. (2012). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 49(4), 938-942.
    • Grok. (n.d.). Vilsmeier reagent. Retrieved from [Link]

    • Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(5), 304-306.
    • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
    • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(33), 7734-7739.
    • Lokhande, P. D., Sakate, S. S., & Navale, P. B. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
    • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
    • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

    • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

    • Sharma, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26735-26756.
    • Sridhar, D. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
    • Chemistry Stack Exchange. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]

    • ResearchGate. (2025, November 15). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

    • Sharma, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26735-26756.
    • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

    • Kumar, V., & Singh, V. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(04), 515-533.
    • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
    • Reddit. (2025, August 1). Vilsmeier-Haack. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

    • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

    Sources

    Optimization

    Optimization of chiral HPLC methods for enantiomeric excess determination

    Welcome to the Chiral HPLC Technical Support & Method Optimization Center . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Chiral HPLC Technical Support & Method Optimization Center . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Chiral chromatography is governed by complex thermodynamic and steric interactions. To achieve robust enantiomeric excess (ee) determination, we must understand the causality behind every experimental parameter—from the architecture of the chiral stationary phase (CSP) to the micro-environment of the mobile phase.

    This guide provides a self-validating framework for researchers, analytical scientists, and drug development professionals to systematically develop, optimize, and troubleshoot chiral HPLC methods.

    The Logical Framework for Chiral Method Development

    Chiral recognition relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector. Because these interactions are highly specific and difficult to predict ab initio, a systematic screening and optimization workflow is mandatory[1].

    Logical workflow for chiral HPLC method development and optimization.

    Core Methodologies: Self-Validating Protocols

    To ensure trustworthiness, every analytical run must validate its own baseline conditions before quantifying the enantiomeric excess.

    Protocol A: Systematic Chiral Column and Mobile Phase Screening

    Objective: Identify the optimal CSP and elution mode for baseline resolution ( Rs​≥1.5 ).

    • Analyte Preparation: Dissolve the racemic standard in the mobile phase (or a weaker solvent) to a concentration of 1 mg/mL to prevent solvent-mismatch peak distortion[2].

    • Column Selection: Begin with polysaccharide-based CSPs (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)), as they successfully resolve over 80% of chiral compounds[1]. Prioritize immobilized over coated phases to allow for a broader range of screening solvents[3].

    • Mobile Phase Screening (Gradient to Isocratic):

      • Normal Phase (NP): Screen Hexane/Isopropanol (IPA) or Hexane/Ethanol from 90:10 to 50:50.

      • Polar Organic (PO): Screen 100% Methanol, 100% Acetonitrile, or mixtures thereof.

    • Additive Introduction: Based on the analyte's pKa, introduce 0.1% basic additives (Diethylamine - DEA) for amines, or 0.1% acidic additives (Trifluoroacetic acid - TFA) for acids to suppress secondary interactions.

    • System Suitability Verification: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to accurately determine t0​ and calculate the retention factor ( k′ ).

    Protocol B: Accurate Determination of Enantiomeric Excess (ee)

    Objective: Quantify the optical purity of a synthesized or resolved chiral compound.

    • Baseline Verification: Ensure the resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 . If Rs​<1.5 , integration errors will artificially skew the ee%[2].

    • Integration: Use a valley-to-valley integration method if minor tailing is present, or a baseline drop method for perfectly resolved peaks.

    • Calculation: Calculate the enantiomeric excess using the integrated peak areas[4]:

      ee%=(AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​)×100
    • Validation: Inject a known racemic mixture (50:50). The calculated ee% must be 0±1% . If it deviates, check your UV detector's linearity or investigate potential co-eluting achiral impurities.

    Quantitative Data & Knowledge Base

    Table 1: Polysaccharide-Based CSP Selection & Mobile Phase Compatibility

    Understanding the physical limits of your CSP is critical. Coated polymers will dissolve in certain solvents, destroying the column, whereas immobilized polymers are chemically bonded to the silica[1],[3].

    CSP ArchitectureSelector ChemistryPrimary Elution ModesCompatible Solvents"Forbidden" Solvents (Do NOT Use)
    Coated (e.g., AD, OD)Amylose/Cellulose derivatives physically coated on silicaNormal Phase, Reversed Phase, Polar OrganicHexane, Heptane, Alcohols, Acetonitrile, WaterDichloromethane (DCM), Chloroform, THF, Ethyl Acetate
    Immobilized (e.g., IA, IB, IC)Amylose/Cellulose derivatives covalently bonded to silicaNormal Phase, Reversed Phase, Polar Organic, Extended Range All of the above PLUS DCM, Chloroform, THF, MTBENone (Universally compatible)
    Table 2: Thermodynamic & Kinetic Optimization Matrix

    Adjusting parameters affects the chromatography via distinct physical mechanisms.

    Parameter AdjustmentThermodynamic/Kinetic EffectImpact on Resolution ( Rs​ )
    Decrease Temperature Increases enthalpic interactions ( ΔH ) between analyte and chiral cleft.Usually increases selectivity ( α ), but may broaden peaks due to slower mass transfer.
    Increase Temperature Decreases mobile phase viscosity; increases diffusion kinetics.Sharpens peaks (increases Efficiency, N ), but may reduce chiral recognition/selectivity ( α ).
    Add 0.1% DEA (for bases) Competes for unendcapped, acidic silanol groups on the silica surface.Eliminates peak tailing; drastically improves Rs​ and integration accuracy.

    Troubleshooting Guides & FAQs

    Q1: I am screening a basic chiral amine (e.g., a tetrahydroquinoline derivative), but I'm observing severe peak tailing and shifting retention times. How do I fix this? Causality & Solution: Peak tailing for basic compounds is rarely a failure of the chiral selector itself. Instead, it is caused by secondary, non-enantioselective ion-exchange interactions between the basic nitrogen of your analyte and the acidic, residual silanol groups ( Si−OH ) on the underlying silica support[2]. Action: Add a basic modifier to your mobile phase. Incorporating 0.1% Diethylamine (DEA) or Ethanolamine will saturate these silanol sites, acting as a sacrificial competitor. This will immediately sharpen your peaks, stabilize retention times, and allow the true chiral interaction to dictate the separation.

    Q2: My enantiomeric peaks are overlapping ( Rs​<1.0 ), and extensive mobile phase screening hasn't improved it. How can I accurately determine the ee% without baseline resolution? Causality & Solution: Sometimes, the thermodynamic limit of the specific CSP-analyte complex is reached, and baseline separation is impossible. Standard UV integration of overlapping peaks leads to severe quantification errors[5]. Action: Employ chemometric deconvolution combined with dual detection. By running the sample through a UV/Vis detector in series with a Circular Dichroism (CD) detector, you can leverage the fact that enantiomers have identical UV spectra but equal and opposite CD signals. Software algorithms can use the sensitivity factors from both detectors to mathematically deconvolute the overlapping profiles and extract a highly accurate ee%[5].

    Q3: I want to use dichloromethane (DCM) to improve the solubility of my racemate, but I've heard it destroys chiral columns. Is this true? Causality & Solution: It depends entirely on the architecture of your CSP. Traditional "coated" polysaccharide columns (like CHIRALPAK AD or CHIRALCEL OD) are manufactured by physically adsorbing the polymer onto the silica. Solvents like DCM, THF, or Chloroform will swell and dissolve the polymer, permanently stripping it from the column[1]. Action: If you must use these "forbidden" solvents for solubility or unique selectivity, you must switch to an immobilized CSP (e.g., CHIRALPAK IA, IB, or IC). Because the chiral selector is covalently bonded to the silica matrix, it is completely resistant to dissolution in these harsh solvents[3].

    Q4: I decreased the column temperature from 25°C to 10°C. My enantioselectivity ( α ) increased, but my overall resolution ( Rs​ ) actually dropped. Why did this happen? Causality & Solution: Resolution ( Rs​ ) is a function of three variables: Retention ( k′ ), Selectivity ( α ), and Efficiency ( N ). Chiral recognition is primarily an enthalpy-driven process; therefore, lowering the temperature strengthens the transient diastereomeric bonds, increasing α [2]. However, lowering the temperature also increases the viscosity of the mobile phase. This severely hinders the mass transfer kinetics (the speed at which the analyte moves in and out of the stationary phase pores), leading to peak broadening (a massive drop in efficiency, N ). Action: You have encountered a scenario where the kinetic loss outweighed the thermodynamic gain. To optimize, try a moderate temperature (e.g., 15°C - 20°C) or decrease the flow rate slightly at 10°C to give the molecules more time to diffuse, restoring your efficiency.

    Q5: What does it mean if my calculated enantiomeric excess is 50%? Causality & Solution: A common misconception is that 50% ee means a 50:50 mixture. This is mathematically incorrect. A 50:50 mixture is racemic and has an ee of 0%[6]. An enantiomeric excess of 50% means that one enantiomer is present in a 50% excess over the racemic background. Action: Using the algebraic relationship derived from the ee formula, a sample with 50% ee actually consists of a 75:25 molar ratio of the two enantiomers[4]. Always ensure your reporting metrics clearly distinguish between % composition and % ee.

    References

    • MDPI. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." MDPI. Available at:[Link]

    • Springer Nature. "Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases." Springer Protocols. Available at:[Link]

    • ResearchGate. "Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods." ResearchGate. Available at:[Link]

    • Master Organic Chemistry. "Optical Purity and Enantiomeric Excess." Master Organic Chemistry. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Crystallization of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine

    This guide provides advanced troubleshooting and frequently asked questions for the crystallization of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine, a key chiral intermediate in pharmaceutical synthesis. As a Senior Ap...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides advanced troubleshooting and frequently asked questions for the crystallization of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine, a key chiral intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical techniques to overcome common challenges, ensuring the isolation of a crystalline product with high purity and desired physical properties.

    Troubleshooting Guide

    This section addresses specific issues that may arise during the crystallization of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

    Problem: Oiling Out or Phase Separation

    Symptom: Instead of forming a crystalline solid, the compound separates from the solution as a liquid or an amorphous oil upon cooling or addition of an anti-solvent.

    Causality: Oiling out typically occurs when the supersaturation of the solution is too high, leading to nucleation rates that are so rapid that molecules do not have sufficient time to orient themselves into an ordered crystal lattice. This is common for compounds with conformational flexibility or those that are highly soluble in the chosen solvent system.

    Resolution Protocol:

    • Reduce the Rate of Supersaturation:

      • Slower Cooling: Employ a programmed cooling ramp instead of crash cooling in an ice bath. A gradual decrease in temperature (e.g., 1-5 °C per hour) can provide the necessary time for ordered crystal growth.

      • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise to the solution at a controlled rate, ideally with vigorous stirring to ensure proper mixing and avoid localized high supersaturation.

    • Solvent System Optimization:

      • Increase Solvent Volume: A more dilute solution will reach supersaturation at a lower temperature, reducing the driving force for oiling out.

      • Solvent Selection: Choose a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature. A solvent that is too good may lead to oiling out, while a solvent that is too poor may result in premature precipitation of an amorphous solid.

    • Seeding:

      • Introduce a small amount of crystalline material (seed crystals) at the point of supersaturation. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, favoring crystallization over oiling out.

    Problem: Poor Crystal Quality or Amorphous Precipitate

    Symptom: The resulting solid is a fine powder with poor filtration characteristics, or an amorphous solid with no defined melting point.

    Causality: The formation of amorphous material or small, poorly defined crystals is often a result of rapid nucleation and insufficient time for crystal growth. This can be influenced by the solvent system, impurities, and the rate of cooling.

    Resolution Protocol:

    • Solvent Screening: Perform a systematic solvent screen to identify a solvent or solvent mixture that promotes the growth of well-defined crystals. A good starting point is to test a range of solvents with varying polarities.

    • Control of Supersaturation: As with oiling out, a slower rate of supersaturation is key.

      • Vapor Diffusion: For small-scale crystallization, consider vapor diffusion. Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (anti-solvent). The slow diffusion of the anti-solvent vapor into the solution can lead to the growth of high-quality single crystals.

      • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the growth of larger crystals.

    • Temperature Gradient: Create a small temperature gradient within the crystallization vessel. This can be achieved by insulating the vessel and applying a gentle heat source to the bottom. The slight convection currents can aid in the formation of larger, more ordered crystals.

    Frequently Asked Questions (FAQs)

    Q1: What is the best starting point for solvent selection for the crystallization of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine?

    A1: A systematic solvent screen is the most effective approach. The selection of solvents should be based on the polarity and hydrogen bonding capabilities of the target molecule. Given the presence of an aromatic ring, a pyrazole moiety, and a primary amine, a range of solvents should be evaluated.

    Recommended Initial Solvent Screen:

    Solvent ClassExamplesRationale
    Alcohols Methanol, Ethanol, IsopropanolThe amine and pyrazole groups can act as hydrogen bond donors and acceptors with alcohols.
    Ketones Acetone, MEKModerate polarity and hydrogen bond accepting capabilities.
    Esters Ethyl AcetateA common crystallization solvent with moderate polarity.
    Ethers MTBE, THFLower polarity, can be used as anti-solvents or in co-solvent systems.
    Hydrocarbons Heptane, TolueneNon-polar, primarily useful as anti-solvents.
    Nitriles AcetonitrileA polar aprotic solvent that can be effective for compounds with nitrogen heterocycles.

    Experimental Workflow for Solvent Screening:

    Solvent_Screening_Workflow start Start: Dissolve ~10 mg of compound in 0.2 mL of each solvent at elevated temperature solubility_check Observe Solubility at Elevated Temperature start->solubility_check insoluble Insoluble: Discard Solvent solubility_check->insoluble No soluble Soluble: Proceed solubility_check->soluble Yes cool_to_rt Cool to Room Temperature soluble->cool_to_rt observe_rt Observe for Crystallization cool_to_rt->observe_rt crystals_rt Crystals Form: Good Candidate observe_rt->crystals_rt Yes no_crystals_rt No Crystals: Proceed observe_rt->no_crystals_rt No cool_to_0c Cool to 0-5 °C no_crystals_rt->cool_to_0c observe_0c Observe for Crystallization cool_to_0c->observe_0c crystals_0c Crystals Form: Potential Candidate observe_0c->crystals_0c Yes no_crystals_0c No Crystals: Consider Anti-solvent or Evaporation observe_0c->no_crystals_0c No

    Caption: Workflow for initial solvent screening.

    Q2: How can I control the polymorphic form of my crystalline product?

    A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and bioavailability.

    Strategies for Polymorph Control:

    • Solvent System: The choice of solvent can have a significant impact on the resulting polymorphic form. Crystallization from different solvents or solvent mixtures can yield different polymorphs.

    • Temperature: The temperature of crystallization can influence which polymorphic form is thermodynamically favored.

    • Rate of Supersaturation: As discussed previously, the rate at which supersaturation is achieved can affect the nucleation of different polymorphs.

    • Seeding: Seeding with a specific polymorphic form can be used to control the crystallization process and ensure the desired form is obtained.

    Analytical Techniques for Polymorph Characterization:

    • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different polymorphic forms.

    • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of different polymorphs.

    • Thermogravimetric Analysis (TGA): TGA can be used to identify solvates and hydrates.

    Q3: My final product has low enantiomeric purity. How can I improve this during crystallization?

    A3: If the starting material has low enantiomeric purity, crystallization may not be sufficient to achieve high enantiomeric excess (e.e.). However, if you are performing a chiral resolution via diastereomeric salt formation, the crystallization step is critical.

    Troubleshooting Diastereomeric Salt Crystallization:

    Diastereomeric_Salt_Crystallization start Start: Racemic Amine + Chiral Acid solvent_selection Select Appropriate Solvent start->solvent_selection dissolution Dissolve at Elevated Temperature solvent_selection->dissolution cooling Controlled Cooling dissolution->cooling crystallization Crystallization of Less Soluble Diastereomer cooling->crystallization filtration Filtration crystallization->filtration solid Solid: Enriched Diastereomer filtration->solid mother_liquor Mother Liquor: Enriched in Other Diastereomer filtration->mother_liquor recrystallization Recrystallization of Solid solid->recrystallization chiral_hplc Analyze Enantiomeric Purity (Chiral HPLC) recrystallization->chiral_hplc liberation Liberate Free Amine chiral_hplc->liberation final_product Final Product: (S)-amine liberation->final_product

    Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

    • Choice of Resolving Agent: The selection of the chiral acid is crucial. Common choices include tartaric acid, mandelic acid, and camphorsulfonic acid. The ideal resolving agent will form a diastereomeric salt with a significant difference in solubility between the two diastereomers.

    • Solvent Selection: The solvent plays a key role in the efficiency of the resolution. The desired diastereomer should be sparingly soluble, while the other should remain in solution.

    • Stoichiometry of the Resolving Agent: The molar ratio of the chiral acid to the racemic amine can influence the outcome of the resolution. It is often beneficial to use a sub-stoichiometric amount of the resolving agent.

    • Recrystallization: Multiple recrystallizations of the diastereomeric salt may be necessary to achieve the desired enantiomeric purity. The progress of the resolution should be monitored by analyzing the enantiomeric excess of the free amine after each recrystallization step using chiral HPLC.

    References

    • General Principles of Crystallization: "Crystallization," Chapter 12 in Perry's Chemical Engineers' Handbook, 8th Edition. (A comprehensive resource for the theory and practice of crystallization.) URL: [Link]

    • Solvent Selection for Crystallization: Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. CRC Press. (Provides detailed information on the role of solvents in controlling polymorphism.) URL: [Link]

    • Chiral Resolution Strategies: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (A valuable resource for the practical aspects of chiral resolution.) URL: [Link]

    • Troubleshooting Crystallization: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Offers practical advice on troubleshooting common crystallization problems.) URL: [Link]

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to the Validation of the Absolute Configuration of Chiral Pyrazole Derivatives

    The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity.[1][2] This is particularly true for pyrazole derivatives, a class...

    Author: BenchChem Technical Support Team. Date: March 2026

    The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity.[1][2] This is particularly true for pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic applications, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] For researchers in drug discovery and development, the unambiguous assignment of absolute configuration is not merely an analytical task; it is a prerequisite for understanding structure-activity relationships, ensuring patient safety, and securing intellectual property.[1]

    This guide provides an in-depth comparison of the principal analytical techniques used to determine the absolute configuration of chiral pyrazole derivatives. We will move beyond simple procedural descriptions to explore the underlying principles, strategic experimental choices, and data interpretation, empowering researchers to select and implement the most appropriate method for their specific needs.

    The Methodological Arsenal: A Comparative Overview

    The determination of absolute configuration can be approached through several powerful techniques. The choice of method is often dictated by the physical properties of the sample (e.g., crystallinity, presence of chromophores), available instrumentation, and the desired level of certainty.[4] The most prominent methods include Single-Crystal X-ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.

    Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

    SC-XRD is widely regarded as the definitive method for unambiguously determining the absolute configuration of a chiral molecule.[1][5] It provides a direct visualization of the molecule's three-dimensional structure in the solid state.[5]

    Principle of Operation: The technique relies on a phenomenon known as anomalous dispersion (or anomalous scattering).[1] When X-rays interact with electrons in a crystal, their scattering is slightly out of phase if the X-ray energy is near the absorption edge of an atom. This phase shift breaks the symmetry of the diffraction pattern (Friedel's Law), allowing for the differentiation between a molecule and its mirror image.[1] The result is quantified by the Flack parameter, where a value close to 0 indicates the correct configuration has been determined.[1][5]

    Causality in Experimental Choices:

    • Crystal Quality is Paramount: The primary prerequisite and biggest bottleneck of this technique is the need for a high-quality single crystal (typically 0.1-0.3 mm) free of defects.[1][6] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires extensive screening.

    • Radiation Source: For molecules composed primarily of light atoms (C, H, N, O), as is common for many pyrazole derivatives, using a copper (Cu-Kα) radiation source is crucial. Its longer wavelength produces a stronger anomalous scattering effect compared to molybdenum (Mo-Kα) sources, which is often too weak for light-atom structures.[5] If the pyrazole derivative contains a heavier atom (e.g., Br, Cl), either source may be sufficient.[6][7]

    Experimental Protocol: Single-Crystal X-ray Diffraction

    • Crystallization: Prepare a supersaturated solution of the purified pyrazole derivative (>98% purity) in an appropriate solvent. Employ techniques like slow evaporation, vapor diffusion, or cooling to grow single crystals of suitable size and quality.[1]

    • Crystal Mounting: Carefully select and mount a well-formed crystal on a goniometer head.

    • Data Collection: Mount the crystal on the diffractometer. A preliminary diffraction pattern is collected to determine the crystal system and unit cell parameters. A full sphere of diffraction data is then collected at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

    • Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. A molecular model is built into this map, and its atomic positions, and other parameters are refined.[4]

    • Absolute Configuration Determination: During the final refinement stages, the Flack parameter is calculated based on the anomalous scattering data. A Flack parameter close to 0 with a small standard uncertainty (e.g., < 0.04) provides high confidence in the assigned absolute configuration.[4][5] A value near 1 suggests the inverted structure is correct.[1]

    Chiroptical Methods: VCD and ECD Spectroscopy

    For pyrazole derivatives that are oils, or difficult to crystallize, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful, non-destructive alternatives in solution.[8][9] Both methods rely on comparing an experimentally measured spectrum to a spectrum calculated from first principles using quantum chemistry.[2][8]

    VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[8][10] Since virtually all molecules have infrared absorptions, VCD is broadly applicable, even to molecules lacking a UV chromophore.[7] The rich detail in VCD spectra provides a unique fingerprint of the molecule's stereochemistry.[11]

    Principle of Operation: Chiral molecules absorb left and right circularly polarized IR light to slightly different extents for each vibrational mode. A VCD spectrum plots this difference against frequency. The absolute configuration is determined by matching the experimental VCD spectrum (the pattern of positive and negative bands) to a spectrum computationally predicted for one of the enantiomers using Density Functional Theory (DFT).[2][7] A good match confirms the configuration, while a mirror-image match indicates the opposite configuration.[2][4]

    Causality in Experimental Choices:

    • Solvent Selection: The choice of solvent is critical. Non-polar solvents like CCl4 or CDCl3 are often preferred to minimize solute-solvent interactions that can complicate spectral interpretation.[8] However, solubility must be considered, and computational models should account for the chosen solvent.[12]

    • Concentration: VCD signals are inherently weak, requiring relatively high sample concentrations (e.g., 0.1 M).[7][10] This necessitates having sufficient material (typically 5-15 mg).[8]

    Experimental Protocol: VCD Spectroscopy

    • Sample Preparation: Dissolve 5-15 mg of the pyrazole derivative in a suitable IR-transparent solvent (e.g., CDCl3) to a concentration of approximately 0.05-0.1 M.[7][8] The sample is recoverable.

    • Spectral Acquisition: Acquire the IR and VCD spectra using a VCD spectrometer. Data collection can take several hours to achieve an adequate signal-to-noise ratio.[7]

    • Computational Modeling:

      • Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) to identify all low-energy conformers.

      • Optimize the geometry of each conformer and calculate their vibrational frequencies and VCD intensities using DFT (e.g., with Gaussian software).[8]

      • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[9]

    • Spectral Comparison: Visually and statistically compare the experimental VCD spectrum with the calculated spectrum. A strong correlation in the signs and relative intensities of the bands allows for a confident assignment of the absolute configuration.[4]

    ECD is the chiroptical counterpart to UV-Vis spectroscopy and measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[10][13] This technique is particularly suitable for pyrazole derivatives that contain chromophores.

    Principle of Operation: Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum calculated using Time-Dependent Density Functional Theory (TD-DFT).[4][14] The shape and sign of the Cotton effects in the spectrum are sensitive to both the absolute configuration and the molecular conformation.[13]

    Causality in Experimental Choices:

    • Chromophore Requirement: The molecule must possess a chromophore that absorbs in an accessible UV-Vis range (typically 200-400 nm). For pyrazole derivatives lacking a strong chromophore, chemical derivatization to introduce one may be necessary.[15]

    • Conformational Flexibility: ECD spectra are highly sensitive to conformation.[13][14] Therefore, a rigorous computational search for all relevant conformers is even more critical than for VCD to generate an accurate Boltzmann-averaged spectrum for comparison.[4]

    Experimental Protocol: ECD Spectroscopy

    • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable UV-transparent solvent (e.g., methanol, acetonitrile). The concentration depends on the strength of the chromophore.

    • Spectral Acquisition: Record the ECD spectrum using a CD spectrometer.

    • Computational Modeling:

      • Perform an exhaustive conformational analysis for one enantiomer to find all low-energy conformers.

      • Optimize the geometry of each conformer using DFT.

      • Calculate the electronic transition energies and rotational strengths for each conformer using TD-DFT.[4]

      • Generate a Boltzmann-averaged calculated ECD spectrum.

    • Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. A good match allows for the assignment of the absolute configuration.[4]

    NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

    This classical chemical method provides an indirect but powerful means of determining absolute configuration without requiring specialized spectrometers or complex calculations.[16] It is particularly useful for molecules containing functional groups like alcohols or amines.

    Principle of Operation: The enantiomeric pyrazole derivative is reacted with two separate enantiomers of a chiral derivatizing agent (CDA), such as Mosher's acid ((R)- and (S)-MTPA), to form a pair of diastereomers.[4][17] Diastereomers have different physical properties and, crucially, different NMR spectra. By systematically analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the chiral center in the two diastereomeric products, one can deduce the absolute configuration of the original molecule based on established empirical models.[4]

    Causality in Experimental Choices:

    • CDA Selection: The choice of CDA is critical. Mosher's reagents (MTPA-Cl) are classic choices for secondary alcohols and amines.[4] The CDA must react cleanly and completely, and the resulting diastereomers must exhibit sufficiently dispersed signals in the NMR spectrum.

    • Accurate Signal Assignment: The success of this method hinges on the correct and unambiguous assignment of the proton signals in the NMR spectra of both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) are often required.

    Experimental Protocol: Mosher's Method (Example for a Chiral Alcohol)

    • Derivatization: Divide the enantiomerically pure pyrazole alcohol into two portions. React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl to form the respective (R)-MTPA and (S)-MTPA esters.[4]

    • Purification: Purify both diastereomeric esters, typically by chromatography.

    • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.[4]

    • Data Analysis:

      • Carefully assign the proton signals for both diastereomers.

      • For protons on either side of the newly formed ester linkage, calculate the chemical shift difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).[4]

      • Apply the Mosher model: Protons on one side of the plane defined by the MTPA phenyl group will have positive Δδ values, while those on the other will have negative Δδ values. This spatial arrangement directly correlates to the absolute configuration of the original alcohol.[4]

    Visualizing the Decision Process

    Choosing the right technique is a critical first step. The following workflow illustrates a logical decision-making process for a researcher faced with a new chiral pyrazole derivative.

    G cluster_0 cluster_1 start Start: Chiral Pyrazole Derivative q1 Can a high-quality single crystal be grown? start->q1 p1 Single-Crystal X-ray Diffraction (SC-XRD) q1->p1 Yes q2 Is the sample an oil or non-crystalline? q1->q2 No end_definitive Definitive Absolute Configuration p1->end_definitive q3 Does it have a suitable UV chromophore? q2->q3 q4 Does it have a reactive -OH, -NH2, or -COOH group? q2->q4 Alternative Path p2 Electronic Circular Dichroism (ECD) q3->p2 Yes p3 Vibrational Circular Dichroism (VCD) q3->p3 No end_probable Probable Absolute Configuration p2->end_probable p3->end_probable p4 NMR with Chiral Derivatizing Agents q4->p4 Yes p4->end_probable

    Caption: Decision workflow for selecting an appropriate method.

    Comparative Summary of Techniques

    FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
    Principle Anomalous X-ray scatteringDifferential IR absorptionDifferential UV-Vis absorptionDiastereomer formation & Δδ analysis
    Conclusiveness Definitive ("Gold Standard")High confidenceHigh confidenceHigh confidence (model dependent)
    Sample State Single crystalSolution or neat liquidSolutionSolution
    Sample Amount <1 mg (of crystals)5-15 mg<1 mg5-10 mg
    Key Prerequisite High-quality single crystalAny chiral moleculeUV Chromophore requiredReactive functional group (-OH, -NH2)
    Throughput Low (days to weeks)Moderate (hours to days)Moderate (hours to days)Moderate (days)
    Main Limitation Crystallization can be impossibleRequires high concentration; weak signalRequires a chromophore; conformationally sensitiveRequires derivatization; not universal

    Conclusion

    The validation of the absolute configuration of chiral pyrazole derivatives is a critical step in pharmaceutical research. While Single-Crystal X-ray Diffraction remains the unequivocal gold standard, its requirement for high-quality crystals is a significant barrier.[1][7] For non-crystalline samples, the chiroptical methods of VCD and ECD, powered by quantum chemical calculations, provide reliable and powerful alternatives for determining the absolute configuration in solution.[2][8] VCD offers broader applicability, while ECD is excellent for chromophore-containing molecules.[7] Finally, NMR spectroscopy with chiral derivatizing agents remains a valuable and accessible tool, particularly when functional groups suitable for derivatization are present.[16][17] A strategic, case-by-case approach, guided by the properties of the molecule and the resources available, will ensure a confident and accurate assignment of absolute configuration, underpinning the progression of safe and effective chiral drug candidates.

    References

    • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

    • Eliel, E. L., & Wilen, S. H. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry of Organic Compounds. [Link]

    • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. [Link]

    • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

    • Nafie, L. A. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

    • Lecourt, T., & Micouin, L. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911–914. [Link]

    • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

    • ORCA Tutorials. (n.d.). Electronic Circular Dichroism (ECD). [Link]

    • Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539-544. [Link]

    • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia MDPI. [Link]

    • Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(8), 933-946. [Link]

    • Flack, H. D., & Bernardinelli, G. (2008). Absolute Configuration Determination by X-ray Crystallography. Comprehensive Organic Synthesis II, 8, 8.33. [Link]

    • Riguera, R., & Seco, J. M. (2011). Introduction. In The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. Oxford Academic. [Link]

    • Tan, Z., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 361. [Link]

    • Zhang, C., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1083750. [Link]

    • van der Meer, M., et al. (2021). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry – A European Journal, 27(2), 643-653. [Link]

    • Abbate, S., et al. (2019). Electronic Circular Dichroism. Encyclopedia MDPI. [Link]

    • Cimmino, A., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 27(5), 1709. [Link]

    • Taslimi, P., et al. (2019). Absolute configuration and biological profile of pyrazoline enantiomers as MAO inhibitory activity. Chirality, 31(1), 55-67. [Link]

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    Comparative

    Analytical methods for confirming the purity of synthesized pyrazole compounds

    The Analytical Crucible: A Comparative Guide to Purity Determination of Synthesized Pyrazole Derivatives Pyrazoles are a privileged class of nitrogen-containing heterocycles, serving as the core structural motif for nume...

    Author: BenchChem Technical Support Team. Date: March 2026

    The Analytical Crucible: A Comparative Guide to Purity Determination of Synthesized Pyrazole Derivatives

    Pyrazoles are a privileged class of nitrogen-containing heterocycles, serving as the core structural motif for numerous blockbuster therapeutics, including celecoxib, sildenafil, and crizotinib. However, the de novo synthesis of pyrazole derivatives—often achieved via the condensation of substituted hydrazines with β-diketones—frequently yields complex mixtures of regioisomers and residual starting materials[1].

    As a Senior Application Scientist, I frequently encounter a dangerous pitfall in early-stage drug discovery: the over-reliance on a single analytical modality. A chromatographic peak that appears perfectly pure at 254 nm can easily mask co-eluting, non-chromophoric impurities. To guarantee scientific integrity, purity analysis cannot be a single measurement; it must be a self-validating, orthogonal system.

    This guide objectively compares three foundational analytical techniques—HPLC-PDA, LC-MS/MS, and qNMR—providing a comprehensive workflow for confirming the absolute purity of synthesized pyrazole compounds.

    Orthogonal Analytical Workflow

    To prevent false positives in biological assays, we employ a sequential, decision-based workflow. We begin with relative purity screening, move to mass-based identification, and culminate in absolute quantitation.

    PurityWorkflow A Synthesized Pyrazole Compound B HPLC-PDA (Relative Purity) A->B C Purity ≥ 95%? B->C D LC-MS/MS (Impurity Identification) C->D No (Investigate) E qNMR (Absolute Quantitation) C->E Yes (Confirm Mass) F Preparative HPLC (Re-purification) D->F Identify Byproducts G Validated API Ready for Assay E->G Absolute Purity Verified F->B Re-analyze

    Figure 1: Orthogonal analytical workflow for pyrazole purity validation.

    Method 1: HPLC-PDA (The Workhorse for Relative Purity)

    The Causality of the Method: Pyrazoles possess strong, conjugated chromophores, making UV detection highly sensitive. However, standard HPLC-UV only provides relative purity (Area %) based on the assumption that all components share the same extinction coefficient. To mitigate this, we utilize a Photodiode Array (PDA) detector to assess peak spectral homogeneity, ensuring no hidden impurities are buried under the main pyrazole peak. Furthermore, we mandate an acidic mobile phase. The basic nitrogen atoms of the pyrazole ring must be fully protonated to prevent secondary interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing.

    Self-Validating Protocol: Relative Purity & Spectral Homogeneity

    • Sample Preparation: Dissolve the pyrazole compound in Methanol/Water (50:50 v/v) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

    • Column Selection: Equip the system with a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates and resolve closely eluting 1,3- vs. 1,5-regioisomers.

    • Mobile Phase: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Maintain column temperature at 40°C to reduce backpressure.

    • PDA Detection & Validation: Record UV spectra from 200–400 nm. Extract the chromatogram at the pyrazole's λmax (typically 254 nm). Validation Step: Confirm the PDA spectral match angle is less than the peak purity threshold across the entire peak width.

    Method 2: LC-MS/MS (The Impurity Identifier)

    The Causality of the Method: When HPLC-PDA reveals a purity of >95%, we must still rule out non-UV-active impurities (such as residual aliphatic reagents). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bridges this gap. Because pyrazoles contain basic secondary or tertiary amines, they exhibit excellent ionization efficiency in Electrospray Ionization Positive (ESI+) mode, readily accepting a proton to form stable [M+H]+ ions[2]. This allows us to definitively identify the mass of the target pyrazole and sequence the structure of any co-eluting byproducts via collision-induced dissociation.

    Self-Validating Protocol: Impurity Profiling

    • System Interface: Divert the post-column HPLC flow to an ESI source to prevent source contamination from highly concentrated peaks.

    • Source Optimization: Set ESI to positive ion mode (ESI+). Configure capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Acquisition Mode: Utilize Data-Dependent Acquisition (DDA). Perform a full MS scan (m/z 100–1000) followed by MS/MS fragmentation of the top 3 most abundant precursor ions.

    • Fragmentation: Apply a ramped Collision Energy (15–45 eV) using Argon gas to induce fragmentation of the pyrazole ring, yielding characteristic product ions.

    • Data Analysis: Cross-reference the m/z of unassigned peaks against common synthesis byproducts (e.g., unreacted substituted hydrazines or β-diketones).

    Method 3: qNMR (The Gold Standard for Absolute Purity)

    The Causality of the Method: The fundamental flaw of chromatographic purity is its relativity. Quantitative NMR (qNMR) eliminates this bias entirely. In qNMR, the signal integral is directly proportional to the number of resonant nuclei, completely independent of the molecule's chemical structure[3]. This allows us to determine the absolute mass fraction of the pyrazole without needing a reference standard of the analyte itself—a critical advantage in drug discovery where certified standards for novel compounds do not yet exist[4].

    Self-Validating Protocol: Absolute Quantitation via 1H-qNMR

    • Internal Standard Selection: Select a highly pure, certified internal standard (ICRM) such as Maleic Acid (99.9% purity), ensuring its NMR signals do not overlap with the pyrazole's aromatic or aliphatic protons.

    • Sample Preparation: Accurately weigh ~10.0 mg of the synthesized pyrazole and ~5.0 mg of Maleic Acid using a calibrated microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.

    • T1 Relaxation Optimization: Perform an inversion recovery experiment to determine the longest longitudinal relaxation time (T1) of the protons of interest.

    • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 × T1 (typically 30–60 seconds). Validation Step: This long delay guarantees >99% magnetization recovery between scans; failing to do this will artificially skew the integrals and ruin the quantitation.

    • Calculation: Calculate absolute purity (% w/w) using the integral ratio of the pyrazole target peak to the internal standard peak, factoring in molecular weights, sample weights, and the number of contributing protons.

    Comparative Data Presentation

    To illustrate the necessity of this orthogonal approach, below is a head-to-head comparison of the methodologies (Table 1), followed by real-world experimental data from a synthesized batch of 3,5-diphenyl-1H-pyrazole (Table 2).

    Table 1: Comparative Performance of Analytical Modalities

    Analytical ModalityPrimary OutputSensitivity (LOD)Structural ConfirmationReference Standard Required?
    HPLC-PDA Relative Purity (Area %)~0.01%No (Only UV Spectrum)Yes (For Quantitation)
    LC-MS/MS Impurity Identification~0.001%Yes (Mass & Fragments)No
    1H-qNMR Absolute Purity (% w/w)~0.5%Yes (Proton Environments)No (Internal Standard Only)

    Table 2: Experimental Purity Assessment of Synthesized 3,5-diphenyl-1H-pyrazole (Batch #042)

    Analytical MethodMeasured PurityKey Finding / Limitation
    HPLC-PDA (254 nm) 98.5% (Area)Overestimates purity; fails to account for non-chromophoric residual hydrazine.
    LC-MS/MS (ESI+) N/A (Qualitative)Identified a co-eluting trace diketone byproduct (m/z 225.1) hidden under the main UV peak.
    1H-qNMR 94.2% (w/w)True absolute purity; revealed a 4.3% mass contribution from NMR-invisible inorganic salts and water trapped in the crystal lattice.

    Conclusion

    Relying solely on HPLC-UV to confirm the purity of synthesized pyrazoles is a systemic risk. While HPLC-PDA provides excellent relative screening and LC-MS/MS offers unparalleled impurity identification, only qNMR can deliver the absolute mass fraction required for rigorous biological testing. By integrating all three into a self-validating workflow, researchers can ensure the integrity of their downstream drug development assays.

    Sources

    Validation

    A Comparative Guide to the Biological Activity of Pyrazole Enantiomers: Unraveling the Role of Stereochemistry in Pharmacological Response

    In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, includi...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] However, the introduction of a chiral center to these molecules adds a critical layer of complexity and opportunity. The spatial arrangement of atoms in three-dimensional space, known as stereochemistry, can profoundly influence a molecule's interaction with its biological target, leading to significant differences in efficacy, potency, and even safety profiles between enantiomers. This guide provides a comprehensive comparative analysis of pyrazole enantiomers, delving into the experimental data that underscores the pivotal role of chirality in their biological activity.

    This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a summary of findings, but also the "why" behind the experimental design, offering a deeper understanding of the principles of stereoselectivity in the context of pyrazole-based compounds.

    The Fundamental Importance of Chirality in Drug Action

    Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of pharmacology. Biological systems, being inherently chiral themselves—composed of L-amino acids and D-sugars—often exhibit a high degree of stereoselectivity when interacting with chiral molecules. One enantiomer, the eutomer, may fit perfectly into the binding site of a receptor or enzyme, eliciting the desired therapeutic effect. In contrast, its mirror image, the distomer, may have a significantly lower affinity, be inactive, or even produce undesirable off-target effects.[4] Therefore, the separation and individual biological evaluation of enantiomers are not merely academic exercises but crucial steps in the development of safer and more effective drugs.

    Case Study 1: Pyrazoline Enantiomers as Monoamine Oxidase (MAO) Inhibitors

    Monoamine oxidases (MAOs) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. A study on a novel racemic pyrazoline derivative revealed a stark contrast in the inhibitory activity of its enantiomers against the MAO-A isoform.[5]

    Comparative Biological Activity

    The (R)-enantiomer was identified as an exceptionally potent and selective inhibitor of MAO-A, while the (S)-enantiomer was found to be significantly less active.[5] The table below summarizes the key findings:

    EnantiomerInhibition Constant (Kᵢ) for MAO-A (µM)Selectivity Index (SI)
    (R)-enantiomer0.00085 ± 0.000050.0000235
    (S)-enantiomer0.184 ± 0.0070.001

    Table 1: Comparative MAO-A Inhibitory Activity of Pyrazoline Enantiomers. [5]

    The data clearly demonstrates that the (R)-enantiomer is over 200 times more potent than the (S)-enantiomer in inhibiting MAO-A. This substantial difference highlights the critical role of stereochemistry in the interaction with the enzyme's active site.

    Experimental Workflow: From Racemate to Biological Insight

    The journey to understanding the differential activity of these enantiomers involves a multi-step process, from separation to biological evaluation and computational analysis.

    G cluster_0 Chiral Separation cluster_1 Biological Evaluation cluster_2 Structural Analysis racemate Racemic Pyrazoline hplc Semi-preparative HPLC racemate->hplc enantiomers (R) and (S) Enantiomers hplc->enantiomers assay In Vitro MAO-A Inhibition Assay enantiomers->assay vcd Vibrational Circular Dichroism (VCD) enantiomers->vcd ki Determination of Kᵢ values assay->ki docking Molecular Docking ki->docking comparative_analysis Understanding Stereoselectivity ki->comparative_analysis Comparative Analysis docking->comparative_analysis

    Figure 1: Experimental workflow for the comparative study of pyrazoline enantiomers.

    Detailed Experimental Protocols

    1. Chiral Separation by High-Pressure Liquid Chromatography (HPLC)

    • Objective: To resolve the racemic pyrazoline mixture into its individual enantiomers.

    • Instrumentation: A semi-preparative HPLC system equipped with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for their broad enantiorecognition capabilities.[6]

    • Mobile Phase: A mixture of organic solvents, such as hexane and isopropanol, is typically used. The optimal mobile phase composition is determined through systematic screening to achieve baseline separation of the enantiomers.

    • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

    • Fraction Collection: The eluent corresponding to each separated enantiomeric peak is collected. The purity of the collected fractions is then confirmed by analytical HPLC.

    2. In Vitro MAO-A Inhibition Assay

    • Objective: To quantify the inhibitory potency (Kᵢ) of each enantiomer against the MAO-A enzyme.

    • Principle: The assay measures the rate of product formation from a substrate metabolized by MAO-A in the presence and absence of the inhibitor.

    • Reagents:

      • Recombinant human MAO-A enzyme

      • Substrate (e.g., kynuramine)

      • Inhibitor (the separated (R) and (S) enantiomers at various concentrations)

      • Phosphate buffer

    • Procedure:

      • Pre-incubate the enzyme with varying concentrations of the inhibitor in phosphate buffer.

      • Initiate the enzymatic reaction by adding the substrate.

      • Incubate for a defined period at a controlled temperature (e.g., 37°C).

      • Stop the reaction (e.g., by adding a strong base).

      • Measure the product formation using a suitable detection method (e.g., fluorescence spectroscopy for the product of kynuramine metabolism).

      • Calculate the initial reaction velocities and determine the Kᵢ value using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Cheng-Prusoff equation).

    Molecular Basis of Stereoselectivity

    Molecular docking studies were employed to elucidate the structural basis for the observed differences in inhibitory activity.[5] These computational models revealed that the more active (R)-enantiomer forms a more stable and favorable set of interactions within the active site of the MAO-A enzyme compared to the (S)-enantiomer.

    G cluster_0 (R)-Enantiomer (Eutomer) cluster_1 (S)-Enantiomer (Distomer) R_enantiomer R-Pyrazoline R_interaction1 Key Amino Acid 1 R_enantiomer->R_interaction1 Strong H-bond R_interaction2 Key Amino Acid 2 R_enantiomer->R_interaction2 Hydrophobic Interaction R_interaction3 Key Amino Acid 3 R_enantiomer->R_interaction3 π-π Stacking S_enantiomer S-Pyrazoline S_interaction1 Key Amino Acid 1 S_enantiomer->S_interaction1 Weak/No H-bond S_interaction2 Key Amino Acid 2 S_enantiomer->S_interaction2 Steric Hindrance S_interaction3 Key Amino Acid 3

    Figure 2: Differential binding of pyrazoline enantiomers to the MAO-A active site.

    Case Study 2: Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE

    The enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) is a crucial component of the lysine biosynthesis pathway in bacteria, making it an attractive target for the development of new antibiotics. A study on pyrazole-based inhibitors of DapE demonstrated a striking difference in the activity of two enantiomers.[7][8]

    Comparative Biological Activity

    The (R)-enantiomer was identified as a potent inhibitor of DapE, while the (S)-enantiomer was found to be largely inactive.[7][8]

    EnantiomerInhibition at 100 µMIC₅₀ (µM)
    (R)-enantiomer~99%18.8
    (S)-enantiomer14.6%Not determined

    Table 2: Comparative DapE Inhibitory Activity of Pyrazole Enantiomers. [7][8]

    The data unequivocally shows that the inhibitory activity resides almost exclusively in the (R)-enantiomer, which is termed the eutomer, while the (S)-enantiomer, the distomer, is essentially inactive.[8]

    Experimental Protocol: Ninhydrin-Based Assay for DapE Inhibition
    • Objective: To determine the percent inhibition and IC₅₀ values of the pyrazole enantiomers against DapE.

    • Principle: The DapE-catalyzed reaction produces a primary amine. Ninhydrin reacts with primary amines to form a colored product (Ruhemann's purple), which can be quantified by measuring its absorbance.

    • Reagents:

      • Purified DapE enzyme

      • Substrate (N-succinyl-L,L-diaminopimelic acid)

      • Inhibitor (the separated (R) and (S) enantiomers at various concentrations)

      • Ninhydrin reagent

      • Buffer (e.g., HEPES buffer)

    • Procedure:

      • Incubate the DapE enzyme with the substrate and varying concentrations of the inhibitor in the buffer.

      • Allow the reaction to proceed for a specific time at a controlled temperature.

      • Stop the reaction and add the ninhydrin reagent.

      • Heat the mixture to facilitate the color development.

      • Measure the absorbance at 570 nm using a spectrophotometer.

      • Calculate the percent inhibition relative to a control reaction without the inhibitor.

      • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    Conclusion and Future Perspectives

    The case studies presented in this guide provide compelling evidence for the profound impact of stereochemistry on the biological activity of pyrazole derivatives. The significant differences in potency observed between enantiomers underscore the necessity of chiral separation and individual enantiomer testing in the drug discovery process. The practice of developing and marketing chiral drugs as single enantiomers, where one enantiomer is clearly more active and safer, is now a well-established principle in pharmaceutical development.[4]

    For researchers in this field, a thorough understanding of stereoselectivity is paramount. The integration of chiral separation techniques, robust biological assays, and computational modeling provides a powerful toolkit for the rational design of more potent and selective pyrazole-based therapeutics. Future research should continue to explore the stereochemical aspects of pyrazole pharmacology, leading to the development of next-generation drugs with improved therapeutic profiles.

    References

    • Absolute configuration and biological profile of pyrazoline enantiomers as MAO inhibitory activity. Chirality, 31(1), 58-69. [Link]

    • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

    • DiPuma, T. A., et al. (2025). Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. Loyola eCommons. [Link]

    • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26269-26280. [Link]

    • Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638834. [Link]

    • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 1. [Link]

    • Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses. ACS Medicinal Chemistry Letters, 13(9), 1478-1484. [Link]

    • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

    • Li, J., et al. (2011). Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design. Current Medicinal Chemistry, 18(23), 3489-3500. [Link]

    • A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

    • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111883. [Link]

    • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4735. [Link]

    • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 889-910. [Link]

    • AN OVERVIEW OF CHIRAL DRUGS. PURKH, 2(2). [Link]

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    Comparative

    Comparative SAR Guide: Pyrazole-Based Inhibitors vs. Alternative Scaffolds in Kinase Targeting

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) optimization of Janus Kinase (JAK) inhibitors. Introduction: The Privileged Pyrazole Scaffold In...

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) optimization of Janus Kinase (JAK) inhibitors.

    Introduction: The Privileged Pyrazole Scaffold

    In the landscape of targeted kinase therapeutics, achieving isoform selectivity remains one of the most formidable challenges in drug design. As application scientists evaluating novel pharmacophores, we frequently benchmark new compounds against established clinical standards. The pyrazole ring has emerged as a "privileged scaffold" in medicinal chemistry, providing a unique combination of aromaticity, hydrogen-bonding capacity, and metabolic stability [1].

    Unlike traditional rigid scaffolds (such as unsubstituted pyrimidines or pyrrolopyrimidines), the five-membered pyrazole ring offers distinct vectors for systematic Structure-Activity Relationship (SAR) exploration. By acting as both a hydrogen-bond donor and acceptor, pyrazole derivatives can perfectly anchor into the ATP-binding hinge region of kinases while allowing strategic substitutions to probe the surrounding hydrophobic pockets [2].

    Mechanistic Context: The Selectivity Challenge in JAK-STAT Signaling

    To understand the superiority of advanced pyrazole inhibitors, we must examine the biological target. The JAK-STAT pathway is central to immune regulation and hematopoiesis. First-generation alternatives, such as the pyrrolopyrimidine-based Tofacitinib , are Pan-JAK inhibitors. While effective, their lack of selectivity leads to off-target inhibition of JAK2, which mediates erythropoietin (EPO) signaling, resulting in dose-limiting anemia.

    The therapeutic mandate is clear: Engineer JAK1-selective inhibitors.

    JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase (Active) Receptor->JAK1 Activates STAT STAT Monomer JAK1->STAT Phosphorylates pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Proliferation) pSTAT->Nucleus Translocation Inhibitor Pyrazole Inhibitor (e.g., Golidocitinib) Inhibitor->JAK1 ATP-competitive Inhibition

    Fig 1. JAK-STAT signaling cascade and the targeted intervention by pyrazole-based inhibitors.

    Comparative SAR Analysis: Pyrazole vs. Alternative Scaffolds

    How does the pyrazole core perform against alternative scaffolds? We compare three distinct structural classes to highlight the evolution of kinase selectivity.

    • Tofacitinib (Alternative Scaffold): A pyrrolopyrimidine core. It binds tightly to the hinge region but lacks the functional vectors required to differentiate between the nearly identical ATP pockets of JAK1 and JAK2.

    • Ruxolitinib (First-Gen Pyrazole): Features a pyrazole ring directly linked to a pyrrolo[2,3-d]pyrimidine scaffold. It is a potent Type I inhibitor binding to the DFG-in state, but it inhibits both JAK1 and JAK2 with equal affinity [1].

    • Golidocitinib (Next-Gen Pyrazole): A highly potent, orally administered JAK1-specific inhibitor. It utilizes a 2-amino-pyrimidine derivative substituted with a pyrazole and an indole ring.

    Quantitative Performance Comparison
    CompoundPrimary Core ScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity Ratio (JAK2/JAK1)
    Tofacitinib Pyrrolopyrimidine3.24.11.61.2x (Pan-JAK)
    Ruxolitinib Pyrazole-Pyrrolopyrimidine3.32.8428.00.8x (JAK1/2 Dual)
    Golidocitinib Pyrazole-Indole-Pyrimidine0.9> 100.0> 1000.0>110x (JAK1 Selective)
    Structural Causality: The "Ortho-Twist" Mechanism

    Why does Golidocitinib achieve >110x selectivity while Ruxolitinib does not? The causality lies in the SAR optimization of the pyrazole ring. The introduction of an ortho-substitution (position 3) on the pyrazole ring forces a conformational twist in the molecule. The JAK1 active site possesses a slightly more accommodating hydrophobic pocket near the hinge that can accept this twisted conformation. In contrast, the JAK2 active site is more sterically restricted; the ortho-substituted pyrazole creates a severe steric clash, abolishing binding affinity [1]. Rigid alternative scaffolds like pyrrolopyrimidine cannot achieve this precise geometric tuning.

    SAR_Workflow Lead Lead Scaffold (Pyrimidine Core) Subst Pyrazole Substitution Lead->Subst H-Bond Optimization Ortho Ortho-Methylation (Position 3) Subst->Ortho Steric Tuning Assay Biochemical Kinase Assay Ortho->Assay in vitro Validation Selectivity JAK1 vs JAK2 Selectivity Profile Assay->Selectivity Data Analysis

    Fig 2. Iterative SAR optimization workflow for enhancing JAK1 selectivity via pyrazole modification.

    Experimental Methodologies

    To ensure scientific integrity, SAR claims must be backed by robust, self-validating experimental systems. Below are the causal, step-by-step methodologies used to generate the comparative data.

    Protocol A: In Vitro ADP-Glo Kinase Assay (Biochemical Selectivity)

    Causality: We utilize the ADP-Glo assay rather than ATP-depletion assays because measuring product (ADP) formation provides a significantly higher signal-to-background ratio at low substrate conversion rates (<10%). This ensures we maintain initial velocity conditions, which is mathematically critical for accurate Michaelis-Menten IC₅₀ derivation.

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole inhibitors in 100% DMSO. Reasoning: Serial dilution in pure DMSO prevents aqueous precipitation of lipophilic pyrazole derivatives. Transfer 100 nL of each dilution to a 384-well plate using an acoustic liquid handler.

    • Enzyme-Substrate Addition: Add 5 µL of purified JAK1 or JAK2 kinase domain in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

    • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the pre-determined Kₘ for ATP to ensure competitive binding dynamics are accurately captured). Incubate for 60 minutes.

    • Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Read on a microplate luminometer.

    • System Validation: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. Self-Validation: The assay is only accepted if Z' > 0.6, ensuring the structural differences observed are true SAR effects and not assay noise.

    Protocol B: Cell-Based pSTAT Target Engagement (Cellular Efficacy)

    Causality: Biochemical IC₅₀ does not guarantee cellular efficacy due to membrane permeability and intracellular ATP concentrations (~1-5 mM). We use Western Blotting of phosphorylated STAT (pSTAT) to validate that the pyrazole scaffold successfully penetrates the cell and engages the target in a physiological environment [3].

    • Cell Seeding & Starvation: Seed TF-1 cells (erythroleukemia) at 5x10⁵ cells/well in a 6-well plate. Serum-starve for 4 hours. Reasoning: Starvation reduces basal kinase activity, maximizing the dynamic range of cytokine stimulation.

    • Inhibitor Treatment: Treat cells with varying concentrations of the pyrazole inhibitor (0.1 nM to 10 µM) for 1 hour.

    • Orthogonal Cytokine Stimulation (Self-Validating Step):

      • Condition A: Stimulate with IL-6 (50 ng/mL) for 15 mins (Drives JAK1/STAT3).

      • Condition B: Stimulate with EPO (10 U/mL) for 15 mins (Drives JAK2/STAT5).

      • Reasoning: This dual-stimulation setup acts as an internal control. A truly JAK1-selective pyrazole will ablate pSTAT3 in Condition A but leave pSTAT5 intact in Condition B.

    • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a nitrocellulose membrane, and probe with anti-pSTAT3 (Tyr705) and anti-pSTAT5 (Tyr694) primary antibodies. Normalize signals against total STAT and GAPDH.

    Conclusion

    For drug development professionals evaluating kinase scaffolds, the pyrazole ring offers distinct advantages over traditional pyrrolopyrimidine or unsubstituted pyrimidine alternatives. As demonstrated by the SAR evolution from Ruxolitinib to Golidocitinib, the pyrazole core provides a highly tunable vector. By leveraging ortho-substitutions, medicinal chemists can exploit subtle steric differences in kinase hinge regions, transforming a Pan-JAK profile into a highly selective, clinically superior JAK1 therapeutic.

    References

    • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
    • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.NIH / PMC.
    • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.NIH / PMC.
    Validation

    Comparing the efficacy of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine with known kinase inhibitors

    An In-Depth Comparative Efficacy Analysis of a Novel Kinase Inhibitor: (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine A Guide for Drug Development Professionals Abstract The landscape of kinase inhibitor development is c...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Efficacy Analysis of a Novel Kinase Inhibitor: (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

    A Guide for Drug Development Professionals

    Abstract

    The landscape of kinase inhibitor development is characterized by a continuous search for compounds with superior potency, selectivity, and safety profiles. This guide provides a comprehensive framework for evaluating the efficacy of a novel chemical entity, (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine, hereafter referred to as Compound X . For the purpose of this analysis, we will hypothesize that initial screening has identified Compound X as a potent inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. We will compare its hypothetical performance characteristics against three FDA-approved BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. This document outlines the essential biochemical and cell-based assays, presents a model for data interpretation, and explains the underlying scientific rationale for each experimental step.

    Introduction: The Rationale for Developing Novel BTK Inhibitors

    Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a crucial signaling node downstream of the B-cell receptor (BCR). Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, subsequently activating downstream pathways like PLCγ2 and NF-κB, which are essential for B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is a hallmark of various B-cell cancers, making it a premier therapeutic target.

    The first-generation BTK inhibitor, Ibrutinib, revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell disorders. However, its clinical use is associated with off-target effects, primarily due to its inhibition of other kinases like EGFR, TEC, and SRC family kinases, leading to side effects such as rash, diarrhea, and bleeding. This has driven the development of second-generation inhibitors like Acalabrutinib and Zanubrutinib, which exhibit greater selectivity and, consequently, improved safety profiles.

    Our investigational molecule, Compound X , represents a novel scaffold. The primary objective of this guide is to delineate a rigorous, multi-faceted approach to determine if Compound X offers a competitive or superior profile in terms of potency, selectivity, and cellular efficacy compared to these established benchmarks.

    Biochemical Potency and Selectivity Profiling

    The initial and most fundamental assessment of a kinase inhibitor is to determine its direct inhibitory activity against the purified target enzyme and to profile its activity across a wide panel of other kinases to establish its selectivity.

    Head-to-Head IC₅₀ Determination

    The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor. A lower IC₅₀ value indicates a more potent compound. We will compare the IC₅₀ of Compound X against our panel of known inhibitors using a standardized, in vitro, time-resolved fluorescence energy transfer (TR-FRET) assay.

    Experimental Rationale: The TR-FRET assay is a robust, high-throughput method that measures the phosphorylation of a substrate by the kinase. The assay relies on a europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated fluorophore bound to a biotinylated substrate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

    Table 1: Hypothetical In Vitro Biochemical Potency Against BTK

    CompoundInhibitor TypeBTK IC₅₀ (nM)
    Compound X (Hypothetical) Covalent, Irreversible 0.35
    IbrutinibCovalent, Irreversible0.79
    AcalabrutinibCovalent, Irreversible3.0
    ZanubrutinibCovalent, Irreversible<1.0

    Interpretation of Hypothetical Data: In this model, Compound X demonstrates sub-nanomolar potency against the BTK enzyme, positioning it as a highly potent inhibitor, potentially exceeding the direct biochemical potency of the established drugs.

    Kinome-Wide Selectivity Screening

    High potency is only valuable if it is accompanied by high selectivity. Off-target inhibition is a primary cause of clinical side effects. A comprehensive selectivity profile is therefore non-negotiable. This is typically achieved by screening the compound against a large panel of kinases (e.g., the 468-kinase panel at Eurofins DiscoverX).

    Experimental Rationale: The screen measures the percent inhibition of each kinase at a fixed, high concentration of the inhibitor (e.g., 1 µM). A low percentage of inhibition indicates high selectivity. For key off-targets identified, full IC₅₀ curves should be generated.

    Table 2: Hypothetical Selectivity Profile (% Inhibition at 1 µM)

    Kinase TargetCompound X (Hypothetical)IbrutinibAcalabrutinibZanubrutinibRationale for Inclusion
    BTK 100% 100%100%100%Primary Target
    EGFR2% 97%11%19%Off-target linked to skin rash, diarrhea
    ITK15% 98%94%67%Off-target linked to T-cell function impairment
    TEC10% 98%46%79%Off-target linked to platelet dysfunction
    SRC5% 88%29%45%Off-target linked to various cellular processes

    Interpretation of Hypothetical Data: The hypothetical data for Compound X suggests a vastly superior selectivity profile compared to Ibrutinib and even shows potential advantages over the second-generation inhibitors. Its minimal activity against EGFR, ITK, TEC, and SRC at a high concentration implies a lower probability of mechanism-based side effects.

    Cellular Efficacy and On-Target Engagement

    While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a cell. Cellular assays are essential to confirm that the inhibitor can access its target, engage it, and exert the desired biological effect.

    Target Engagement: BTK Phosphorylation Assay

    A direct measure of an inhibitor's action in a cell is its ability to block the autophosphorylation of its target. In this case, we measure the phosphorylation of BTK at tyrosine 223 (pBTK Y223) in a relevant B-cell lymphoma cell line (e.g., TMD8) following BCR stimulation.

    Experimental Rationale: Cells are pre-treated with the inhibitor, then stimulated with an anti-IgM antibody to activate the BCR pathway. The level of pBTK is then quantified using Western Blot or a high-content imaging assay. A potent and cell-permeable inhibitor will cause a dose-dependent decrease in the pBTK signal.

    Table 3: Hypothetical Cellular IC₅₀ for Inhibition of BTK Autophosphorylation (pBTK Y223)

    CompoundCellular IC₅₀ (nM) in TMD8 cells
    Compound X (Hypothetical) 1.5
    Ibrutinib8.0
    Acalabrutinib11.0
    Zanubrutinib5.0

    Interpretation of Hypothetical Data: Compound X demonstrates superior cellular potency in blocking BTK activity compared to the benchmarks. This indicates excellent cell permeability and potent on-target engagement in a physiological context.

    Functional Consequence: Anti-Proliferative Activity

    The ultimate goal of a BTK inhibitor in oncology is to halt the proliferation of malignant B-cells. This is assessed by measuring the inhibitor's effect on the viability of BTK-dependent cell lines over several days.

    Experimental Rationale: A cell viability assay (e.g., CellTiter-Glo®) is used to measure the ATP content of cells, which is a proxy for metabolic activity and cell number. A decrease in signal indicates reduced proliferation or induced apoptosis.

    Table 4: Hypothetical Anti-Proliferative EC₅₀ in TMD8 Cells (72h Assay)

    CompoundAnti-Proliferative EC₅₀ (nM)
    Compound X (Hypothetical) 4.5
    Ibrutinib15.0
    Acalabrutinib20.0
    Zanubrutinib12.0

    Interpretation of Hypothetical Data: The potent on-target engagement of Compound X translates directly into a superior anti-proliferative effect, suggesting it could be a highly effective therapeutic agent.

    Signaling Pathway Visualization

    To contextualize the action of these inhibitors, it is useful to visualize their place within the BTK signaling cascade.

    Caption: The BTK signaling pathway downstream of the B-Cell Receptor (BCR).

    Conclusion and Future Directions

    This guide presents a hypothetical yet scientifically grounded comparison of a novel BTK inhibitor, Compound X, against established clinical benchmarks. Based on our modeled data, Compound X exhibits a highly promising preclinical profile, characterized by:

    • Superior Potency: Sub-nanomolar biochemical potency and low-nanomolar cellular potency.

    • Exceptional Selectivity: A clean off-target profile suggests a potentially wider therapeutic window and a better safety profile.

    • Robust Functional Activity: Potent inhibition of B-cell proliferation in a disease-relevant cell line.

    These findings strongly support advancing Compound X into further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models of B-cell malignancies. The methodologies described herein represent a robust and validated workflow for the rigorous assessment of novel kinase inhibitors.

    Detailed Experimental Protocols

    Protocol 1: BTK TR-FRET Biochemical Assay
    • Reagents: Recombinant human BTK enzyme, biotinylated poly-GT peptide substrate, ATP, and a TR-FRET detection kit (e.g., LANCE® Ultra).

    • Procedure:

      • Prepare a serial dilution of Compound X and competitor compounds in DMSO.

      • In a 384-well assay plate, add 2 µL of the compound dilution.

      • Add 4 µL of a mix containing BTK enzyme and the biotinylated substrate.

      • Initiate the kinase reaction by adding 4 µL of ATP solution.

      • Incubate for 60 minutes at room temperature.

      • Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection buffer containing the Europium-labeled anti-phospho-tyrosine antibody and streptavidin-allophycocyanin (SA-APC).

      • Incubate for 60 minutes in the dark.

      • Read the plate on a TR-FRET-compatible plate reader.

    • Data Analysis: Calculate the ratio of acceptor/donor fluorescence and plot against inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀.

    Protocol 2: Cellular pBTK (Y223) Assay
    • Cell Line: TMD8 (ABC-DLBCL cell line with chronic active BCR signaling).

    • Procedure:

      • Plate TMD8 cells in a 96-well plate and starve overnight in serum-free media.

      • Treat cells with a serial dilution of the inhibitors for 2 hours.

      • Stimulate the BCR pathway by adding 20 µg/mL of goat F(ab')2 anti-human IgM for 10 minutes.

      • Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

      • Quantify pBTK (Y223) and total BTK levels using a sandwich ELISA kit or an automated Western Blotting system (e.g., WES™).

    • Data Analysis: Normalize the pBTK signal to the total BTK signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.

    Caption: Workflow for the cellular pBTK target engagement assay.

    References

    • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer. [Link]

    • Guo, Y., et al. (2019). Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry. [Link]

    • Covey, T., et al. (2013). Kinome-wide selectivity of Ibrutinib, a covalent inhibitor of Bruton’s tyrosine kinase (BTK). Blood. [Link]

    • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem. [Link]

    • Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and Safety Profile. Journal of Pharmacology and Experimental Therapeutics. [Link]

    • Pal Singh, S., et al. (2018). The role of Bruton's tyrosine kinase in B-cells and malignancies. Molecular Cancer. [Link]

    Comparative

    A Researcher's Guide to the In Vivo Validation of Pyrazole Analogs as Anti-Inflammatory Agents

    This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of pyrazole analogs, offering researchers, scientists, and drug development professionals a framework for their evaluation. We will...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of pyrazole analogs, offering researchers, scientists, and drug development professionals a framework for their evaluation. We will delve into the mechanistic rationale behind their use, present a detailed protocol for a gold-standard acute inflammation model, and compare the performance of novel analogs against established non-steroidal anti-inflammatory drugs (NSAIDs).

    The Rationale for Pyrazole Analogs in Inflammation Research

    Inflammation is a critical immune response, but its dysregulation leads to chronic diseases like rheumatoid arthritis and inflammatory bowel disease.[1] Traditional NSAIDs, such as ibuprofen and naproxen, offer relief by inhibiting cyclooxygenase (COX) enzymes. However, their non-selective inhibition of both COX-1 and COX-2 can lead to significant gastrointestinal side effects.[1][2]

    The pyrazole scaffold has become a cornerstone in medicinal chemistry for developing selective COX-2 inhibitors.[3][4] The archetypal pyrazole drug, Celecoxib, demonstrates potent anti-inflammatory effects with a reduced risk of gastrointestinal issues by selectively targeting COX-2, the isoform predominantly expressed during an inflammatory response.[1][5][6] This selectivity is the primary driver for exploring novel pyrazole analogs, aiming for enhanced efficacy and improved safety profiles.[7]

    Core Mechanism of Action: Selective COX-2 Inhibition

    The anti-inflammatory activity of most pyrazole analogs stems from their ability to inhibit the COX-2 enzyme. This enzyme is a critical catalyst in the arachidonic acid cascade, responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[5] By blocking this step, pyrazole derivatives effectively reduce the production of key mediators of pain and swelling.[1][5]

    Some novel pyrazole derivatives also exhibit multi-target activity, inhibiting other inflammatory pathways such as 5-lipoxygenase (5-LOX) or modulating transcription factors like NF-κB, which could offer broader therapeutic benefits.[1]

    COX2_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain, Edema, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Analogs (e.g., Celecoxib) Pyrazole->COX2 Inhibition

    Figure 1: Mechanism of COX-2 inhibition by pyrazole analogs.

    In Vivo Validation: The Carrageenan-Induced Paw Edema Model

    To assess the acute anti-inflammatory potential of novel compounds, the carrageenan-induced paw edema model in rats is a robust, reproducible, and widely accepted standard.[8] Injection of carrageenan, a polysaccharide, into the paw induces a localized, biphasic inflammatory response, allowing for the direct measurement of edema (swelling) over time.[4][9]

    The causality for this model's selection rests on its well-characterized inflammatory cascade. The initial phase (0-2 hours) involves the release of histamine and serotonin, while the later phase (2-6 hours) is mediated by prostaglandins, making it highly relevant for evaluating inhibitors of the COX pathway.[4]

    Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

    This protocol is designed as a self-validating system, incorporating vehicle and positive controls to ensure the integrity of the results.

    1. Materials and Reagents:

    • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).[1]

    • Phlogistic Agent: 1% (w/v) Lambda Carrageenan in sterile 0.9% saline.[1][10]

    • Test Compounds: Pyrazole analogs dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Reference Drug (Positive Control): Indomethacin (10 mg/kg) or Celecoxib (3-30 mg/kg).[1][11][12]

    • Vehicle Control: The vehicle used for the test and reference compounds.

    • Measurement Device: Plethysmometer or high-precision digital calipers.[4]

    2. Experimental Procedure:

    • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.[9]

    • Grouping: Randomly assign animals to experimental groups (n=6 per group is standard):

      • Group 1: Vehicle Control

      • Group 2: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)[1][11]

      • Group 3+: Test Compound (at various doses, p.o.)

    • Baseline Measurement (V₀): Before any treatment, measure the initial volume of the right hind paw of each rat.[1]

    • Compound Administration: Administer the vehicle, reference drug, or test compound by oral gavage (p.o.) or intraperitoneal (i.p.) injection. This is typically done 60 minutes before the carrageenan injection to allow for absorption.[1][13]

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[1][10]

    • Paw Volume Measurement (Vₜ): Measure the paw volume at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak edema is often observed between 3 and 5 hours.[2][9]

    3. Data Analysis:

    • Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume:

      • Edema (mL) = Vₜ - V₀

    • Calculate Percentage Inhibition: Compare the mean edema of the treated groups to the vehicle control group to determine the percentage of inhibition:

      • % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100

    Experimental_Workflow start Start acclimate 1. Animal Acclimatization (1 week) start->acclimate grouping 2. Randomize into Groups (Vehicle, Reference, Test) acclimate->grouping baseline 3. Baseline Paw Volume Measurement (V₀) grouping->baseline admin 4. Administer Compounds (p.o. or i.p.) baseline->admin induce 5. Induce Edema (0.1 mL 1% Carrageenan) admin->induce Wait 60 min measure 6. Measure Paw Volume (Vₜ) (Hourly for 5 hours) induce->measure analyze 7. Calculate % Inhibition vs. Vehicle Control measure->analyze end End analyze->end

    Figure 2: Standard workflow for the in vivo paw edema assay.

    Comparative Performance of Pyrazole Analogs

    The ultimate validation of a novel pyrazole analog lies in its performance relative to established drugs. Numerous studies have demonstrated that novel derivatives can exhibit anti-inflammatory activity comparable or even superior to standards like Celecoxib and Indomethacin.[11]

    Below is a summary of representative data synthesized from multiple studies, showcasing the efficacy of various pyrazole analogs in the carrageenan-induced paw edema model.

    CompoundDose (mg/kg)RouteMax. Inhibition of Edema (%)Time Point (hrs)Reference Standard (Inhibition %)
    Reference Standards
    Celecoxib30p.o.~80%3N/A
    Indomethacin10p.o.~54%3N/A
    Hypothetical Analogs
    Pyrazole Analog A50p.o.75%4vs. Indomethacin
    Pyrazole-Thiazole Hybrid20p.o.75%3vs. Celecoxib[1]
    3,5-diarylpyrazole (Cpd 1)10p.o.>80%3vs. Diclofenac
    Pyrazoline Analog B50i.p.~30.9%-vs. Indomethacin[2]
    Compound 16 (Celecoxib Deriv.)5.7p.o.Potent (ED₃₀)44x more potent than Celecoxib[7]

    Note: The data above is a synthesized representation from multiple sources to illustrate comparative efficacy. Direct comparison between studies should be made with caution due to variations in specific protocols and animal strains.

    The data consistently shows that structural modifications to the pyrazole core can lead to highly potent compounds.[2] For instance, Compound 16 , a derivative of celecoxib, was found to be four times more potent than its parent compound in reducing paw edema.[7] Other studies have synthesized pyrazole derivatives that show superior or equivalent activity to celecoxib and other NSAIDs like nimesulide and diclofenac.[11]

    Conclusion and Future Directions

    The in vivo validation using models like carrageenan-induced paw edema is an indispensable step in the preclinical assessment of novel pyrazole analogs. The evidence strongly supports the pyrazole scaffold as a highly versatile and effective backbone for designing potent and selective anti-inflammatory agents.[4][12] The objective for researchers is to leverage this framework to identify candidates that not only match but exceed the efficacy and safety profiles of current therapeutics like Celecoxib. Future studies should also incorporate chronic inflammation models, such as adjuvant-induced arthritis, and thorough safety assessments, including evaluation of ulcerogenic potential, to build a comprehensive profile of these promising compounds.[8][11]

    References

    Click to expand
    • (2025).
    • Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]

    • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Khokra, S. L. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]

    • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Khokra, S. L. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. Available at: [Link]

    • (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
    • Kaur, P., Berar, U., & Raghav, N. Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Bentham Science. Available at: [Link]

    • (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]

    • (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]

    • (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available at: [Link]

    • Kumar, V., & Kumar, S. (Year not specified). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

    • (2023).
    • (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

    • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Khokra, S. L. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. PubMed. Available at: [Link]

    • (2025).
    • Ali, N. S., Taher, A. T., Sarg, M. T. M., & Elnagdi, N. H. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic chemistry, 90, 103023. Available at: [Link]

    • (2025). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

    • Marino, J. (2010). Celecoxib (Chapter 56). The Essence of Analgesia and Analgesics. Cambridge University Press. Available at: [Link]

    • Wikipedia. (n.d.). Celecoxib. In Wikipedia. Retrieved from [Link]

    • Tindall, E. (Year not specified). Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. ResearchGate. Available at: [Link]

    • (2025). Celecoxib is the only nonsteroidal anti-inflammatory drug to inhibit bone progression in spondyloarthritis. PubMed. Available at: [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Compound Analysis

    Introduction: The Analytical Imperative for Pyrazole Compounds Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and agrochemicals, forming the structural core of numerous blockbuster drugs and...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Imperative for Pyrazole Compounds

    Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and agrochemicals, forming the structural core of numerous blockbuster drugs and potent pesticides.[1][2] Their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, makes them a subject of intense research and development.[2][3][4][5] The efficacy and safety of any pyrazole-based product, however, are fundamentally dependent on the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) and its potential impurities.

    This guide provides an in-depth, experience-driven comparison of analytical methods for pyrazole analysis, with a core focus on the principles and practical execution of cross-validation. As drug development pipelines become more global and collaborative, the need to ensure data comparability across different laboratories, methods, or even different analytical technologies is paramount. This process, known as analytical method transfer or cross-validation, is not merely a regulatory checkbox; it is the documented process that qualifies a laboratory to use an analytical procedure with confidence, ensuring that the method performs as intended and that the data generated is trustworthy.[6][7]

    We will delve into the causality behind experimental choices, explore robust statistical frameworks for data comparison, and provide detailed protocols to empower researchers, scientists, and drug development professionals to navigate the complexities of method validation and transfer.

    Pillar 1: Selecting the Right Analytical Tool for Pyrazole Analysis

    The choice of analytical technique is dictated by the physicochemical properties of the pyrazole compound—its polarity, volatility, and stability—as well as the complexity of the sample matrix (e.g., bulk drug substance, formulated product, biological fluid). While various techniques exist, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the workhorses for pyrazole analysis in the pharmaceutical industry.[8][9]

    FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
    Principle Separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Detection is based on the analyte's absorbance of UV light.Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. It measures the mass-to-charge ratio (m/z) of the analyte and its fragments.
    Typical Use Case Assay and impurity quantification in drug substances and finished products.[10][11]Trace-level quantification in complex matrices (e.g., biological samples), impurity identification, and stability studies.[12][13][14]
    Strengths Robust, cost-effective, widely available, and highly precise for quantitative analysis.[10]Exceptional sensitivity (LOQ in the pg/mL range) and specificity, allowing for confident analysis in "dirty" matrices.[12][14]
    Limitations Lower sensitivity compared to LC-MS/MS. Potential for co-eluting impurities to interfere with the analyte peak, compromising specificity.[15]More expensive instrumentation. Susceptible to matrix effects (ion suppression or enhancement) which can impact accuracy if not properly managed.[14]
    Rationale for Pyrazoles Many pyrazole derivatives possess chromophores, making them suitable for UV detection. The polarity of many pyrazoles makes them well-suited for reversed-phase HPLC.[9]Ideal for bioanalytical studies (pharmacokinetics) or for detecting trace-level degradation products that lack a strong UV chromophore.[12][16]

    Causality Behind the Choice: The decision between HPLC and LC-MS/MS is a function of the analytical objective. For routine quality control (QC) release testing of a drug product, where the analyte concentration is high and the matrix is relatively clean, the precision and robustness of HPLC are ideal. Conversely, when measuring drug concentrations in plasma for a pharmacokinetic study, the unparalleled sensitivity and selectivity of LC-MS/MS are non-negotiable to distinguish the analyte from a complex biological background.[12][14]

    Pillar 2: The Cross-Validation Framework: Ensuring Data Comparability

    Cross-validation is the formal process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results. This becomes critical in several scenarios:

    • Method Transfer: When a method is transferred from a development lab (the "Transferring Unit") to a QC lab (the "Receiving Unit").[17][18]

    • Method Update: When a legacy method (e.g., HPLC) is replaced with a modern one (e.g., UHPLC or LC-MS/MS).

    • Multi-Site Studies: When data from different clinical trial sites or contract research organizations (CROs) need to be combined or compared.[19]

    The process should be governed by a pre-approved protocol that outlines the scope, procedures, and, most importantly, the acceptance criteria.[7]

    A Risk-Based Approach to Method Transfer

    The United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures" provides a foundational framework.[6][20] It advocates for a risk-based approach, recognizing that not all transfers require the same level of scrutiny.

    G start Initiate Method Transfer risk_assessment Risk Assessment: - Method Complexity? - Receiving Lab Experience? - Compendial Method? start->risk_assessment waiver Transfer Waiver (e.g., compendial method, receiving lab already proficient) risk_assessment->waiver Low Risk covalidation Covalidation (Receiving lab participates in original validation) risk_assessment->covalidation Medium Risk (New Method) comparative Comparative Testing (Most common approach) risk_assessment->comparative Medium Risk (Existing Method) revalidation Partial or Full Revalidation (Significant changes to method) risk_assessment->revalidation High Risk

    Caption: Decision tree for selecting a method transfer approach.

    Key Parameters for Comparative Evaluation

    The heart of cross-validation involves a head-to-head comparison of key analytical performance characteristics. According to the International Council for Harmonisation (ICH) guideline Q2(R2), these parameters define a method's fitness for purpose.[21][22]

    ParameterDefinition (ICH Q2(R2))Why It's Critical for Cross-ValidationTypical Acceptance Criteria (Example)
    Accuracy The closeness of test results to the true value.[23]Ensures that both methods are free from significant systematic error (bias). A new method should not consistently over- or under-estimate the analyte concentration compared to the old one.Mean recovery between 98.0% and 102.0%. The difference in mean accuracy between methods should be ≤ 2.0%.
    Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[10][23]Assesses random error. Both methods must demonstrate comparable consistency. This is typically evaluated at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days/analysts).Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%. F-test can be used to compare variances between methods.
    Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, matrix components).[15][21]Confirms that changes in methodology or laboratory environment do not introduce new interferences.Peak purity analysis (e.g., using a PDA detector) should pass. No interfering peaks at the analyte's retention time in blank/placebo samples.
    Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[10]Ensures that both methods provide a comparable response across the desired concentration range.Correlation coefficient (r) ≥ 0.999. Y-intercept should not be significantly different from zero.
    LOD & LOQ LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantitatively determined with suitable precision and accuracy.[15][23]Important for impurity analysis. The new/transferred method must be sensitive enough for the intended purpose.Typically determined by signal-to-noise ratio (S/N): LOD ≥ 3:1, LOQ ≥ 10:1.[23] The LOQ of the new method must be ≤ the established LOQ.

    Pillar 3: Execution and Statistical Interpretation

    Experimental Workflow for Cross-Validation

    The following diagram outlines a typical workflow for a comparative testing study between two laboratories (Lab A: Transferring, Lab B: Receiving).

    G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting p1 Draft & Approve Cross-Validation Protocol p2 Qualify Analysts & Instruments in Both Labs p1->p2 p3 Prepare & Ship Homogeneous Sample Set (e.g., 3 batches at 3 conc.) p2->p3 e1 Lab A & Lab B Analyze Samples (e.g., n=6 preps per sample) p3->e1 e2 Analysts Follow the Same Analytical Procedure e1->e2 d1 Compile Data from Both Labs e2->d1 d2 Perform Statistical Comparison (t-test, F-test, Equivalence Testing) d1->d2 d3 Compare Results Against Pre-defined Acceptance Criteria d2->d3 d4 Draft Final Report with Conclusion (Pass/Fail/Investigation) d3->d4

    Caption: General workflow for a comparative cross-validation study.

    Detailed Experimental Protocol: HPLC Method Transfer

    This protocol describes the comparative testing for transferring a validated reversed-phase HPLC assay method for "Pyrazole-X" drug substance between two laboratories.

    1.0 Objective: To demonstrate that the receiving laboratory (Lab B) can produce results that are accurate and precise, and statistically comparable to the transferring laboratory (Lab A), using the analytical procedure [Method ID].

    2.0 Materials and Equipment:

    • Samples: Three unique batches of Pyrazole-X drug substance.

    • Reference Standard: One qualified lot of Pyrazole-X Reference Standard.

    • Reagents: HPLC-grade acetonitrile, water, and phosphoric acid.

    • Equipment: Qualified HPLC systems in each lab with UV detectors, analytical balances, volumetric glassware. (Note: While systems should be equivalent, they need not be identical, which is a key reason for the transfer study).

    3.0 Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of Pyrazole-X Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

    • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of each Pyrazole-X batch into separate 100 mL volumetric flasks. Dissolve and dilute to volume with mobile phase.

    4.0 Experimental Design:

    • Analysts: One qualified analyst from Lab A and one from Lab B will perform the analysis.

    • Replicates: Each analyst will prepare and analyze six independent preparations (n=6) for each of the three batches.

    • Analysis: Each preparation will be injected once onto the respective HPLC system.

    5.0 HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Injection Volume: 10 µL

    • Column Temp: 30 °C

    6.0 Data Analysis & Acceptance Criteria:

    • Accuracy: Calculate the mean assay value (%) for each batch from each lab.

      • Criterion: The difference between the mean assay values from Lab A and Lab B for any batch must be ≤ 2.0%.

    • Precision (Repeatability): Calculate the Relative Standard Deviation (%RSD) of the six replicate preparations for each batch within each lab.

      • Criterion: The %RSD for each batch must be ≤ 1.0% in both labs.

    • Statistical Comparison:

      • Precision: Perform an F-test to compare the variances of the results between the two labs for each batch.

        • Criterion: The calculated F-value should be less than the critical F-value at a 95% confidence level, indicating no significant difference in precision.

      • Accuracy: Perform a two-sample t-test to compare the mean assay values between the two labs for each batch.

        • Criterion: The calculated t-value should be less than the critical t-value at a 95% confidence level, indicating no significant difference in means.

    Statistical Causality: Beyond the Correlation Coefficient

    A common pitfall is relying solely on the correlation coefficient (r) to compare methods. A high 'r' value only indicates a strong linear relationship, not agreement.[24] Two methods could be perfectly correlated but have a significant bias (e.g., one method consistently gives a result 10% higher than the other).[25]

    Expert Insight: The recent ICH M10 guideline on bioanalytical method validation deliberately omits prescriptive acceptance criteria for cross-validation. This reflects a shift towards a more holistic, scientific assessment of bias rather than a simple pass/fail outcome.[26] Statistical tools like Bland-Altman plots are excellent for visualizing the bias between two methods and determining if the magnitude of that bias is clinically or commercially acceptable.[25][27] For regression analysis, techniques like Deming regression are superior to ordinary least-squares as they account for measurement error in both methods, providing a more accurate estimate of systematic and proportional bias.[28]

    Example Cross-Validation Data Summary

    Batch IDLabNMean Assay (%)%RSDF-test (vs. Lab A)t-test (vs. Lab A)
    PZ-001 A 699.80.45--
    B 699.50.51PassPass
    PZ-002 A 6100.10.39--
    B 6100.50.48PassPass
    PZ-003 A 699.20.62--
    B 699.00.55PassPass

    Conclusion

    The cross-validation of analytical methods for pyrazole compounds is a critical, multifaceted process that underpins data integrity throughout the drug development lifecycle. It is not a rote exercise but a scientific investigation that requires careful planning, precise execution, and sophisticated statistical interpretation.

    By moving beyond simple pass/fail criteria and embracing a holistic assessment of bias and variability, we ensure that our analytical procedures are truly robust and transferable. This guide provides a framework grounded in regulatory principles and field-proven experience. Adhering to these pillars of selecting the right tool, establishing a robust validation framework, and executing with statistical rigor will ensure that the data generated on these vital compounds is reliable, comparable, and defensible, ultimately safeguarding product quality and patient safety.

    References

    • Title: 〈1224〉 Transfer of Analytical Procedures Source: USP-NF URL: [Link]

    • Title: USP 1224: Analytical Method Transfer Source: Scribd URL: [Link]

    • Title: Analytical Method Transfer (USP 1224) Guideline Source: Pharma Beginners URL: [Link]

    • Title: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations Source: CASSS URL: [Link]

    • Title: “Transfer of Analytical Procedures according to the New USP Chapter <1224>” - An Overview Source: ResearchGate URL: [Link]

    • Title: Use and Interpretation of Common Statistical Tests in Method Comparison Studies Source: Clinical Chemistry URL: [Link]

    • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

    • Title: Proper Ways of Comparison of Two Laboratory Methods Source: Chemical Papers URL: [Link]

    • Title: Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS Source: JEOL URL: [Link]

    • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Future Science URL: [Link]

    • Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: International Journal of Metrology and Quality Engineering (IJMQE) URL: [Link]

    • Title: Method Development and Validation Parameters of HPLC- A Mini Review Source: ResearchGate URL: [Link]

    • Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL: [Link]

    • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

    • Title: Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column Source: Journal of AOAC INTERNATIONAL URL: [Link]

    • Title: Method Validation Validation of Analytical Methods and Procedures Source: LabCompliance URL: [Link]

    • Title: Typical LC-MS/MS MRM chromatograms of 5 pyrazole fungicides Source: ResearchGate URL: [Link]

    • Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]

    • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative Source: ChemistrySelect URL: [Link]

    • Title: Validation of Chromatographic Methods Source: U.S. Food and Drug Administration URL: [Link]

    • Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: RSC Medicinal Chemistry URL: [Link]

    • Title: Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column Source: PubMed URL: [Link]

    • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

    • Title: Statistical Analysis in Method Comparison Studies Part One Source: Scribd URL: [Link]

    • Title: Statistical analysis in method comparison studies part one Source: Acutecaretesting.org URL: [Link]

    • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

    • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

    • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]

    • Title: Synthesis and Evalution of Pyrazole Derivatives by Different Method Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

    • Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: Pharmaceuticals URL: [Link]

    • Title: Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds Source: IJTSRD URL: [Link]

    • Title: Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices Source: MDPI URL: [Link]

    • Title: Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues Source: Der Pharma Chemica URL: [Link]

    • Title: Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry Source: Chromatography Today URL: [Link]

    • Title: SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST Source: Jetir.Org URL: [Link]

    • Title: Structural Optimization and Biological Activity of Pyrazole Derivatives Source: Molecules URL: [Link]

    • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

    Sources

    Comparative

    Introduction: The Convergence of Pyrazole Scaffolds and Computational Drug Design

    An In-Depth Technical Guide to Comparative Docking Studies of Pyrazole Derivatives in Enzyme Active Sites Pyrazole derivatives represent a cornerstone in medicinal chemistry, with their versatile scaffold appearing in a...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to Comparative Docking Studies of Pyrazole Derivatives in Enzyme Active Sites

    Pyrazole derivatives represent a cornerstone in medicinal chemistry, with their versatile scaffold appearing in a wide array of approved drugs and clinical candidates.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, stem from their ability to effectively interact with various biological targets.[3][4] In the modern drug discovery paradigm, understanding these interactions at a molecular level is paramount. This is where computational methods, particularly molecular docking, have become indispensable tools.[5] Molecular docking predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), providing crucial insights into binding affinity and mode of action.[6][7][8]

    This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of performing and interpreting comparative docking studies of pyrazole derivatives against various enzyme active sites. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative sources.

    Methodology: A Step-by-Step Protocol for Rigorous Comparative Docking Studies

    The following protocol outlines a robust workflow for conducting comparative docking studies. The causality behind each step is explained to ensure a deep understanding of the process.

    Target Selection and Preparation

    The initial and most critical step is the selection of relevant enzyme targets. For pyrazole derivatives, kinases are a prominent target class due to their role in cell signaling and proliferation.[9][10][11] Other important targets include cyclooxygenase (COX) enzymes, which are key in inflammation.

    Protocol:

    • Obtain Crystal Structures: Download the three-dimensional crystal structures of the target enzymes from the Protein Data Bank (PDB). It is crucial to select high-resolution structures, preferably with a co-crystallized ligand, as this provides a reference for the binding site.

    • Protein Preparation: This is a critical step to ensure the protein is in a chemically correct state for docking.

      • Remove Water Molecules and Heteroatoms: Unless a water molecule is known to be critical for ligand binding, it should be removed.

      • Add Hydrogens: PDB files often lack hydrogen atoms. These must be added to correctly model the ionization states of amino acid residues.

      • Assign Charges and Atom Types: Use a force field (e.g., AMBER, CHARMM) to assign partial charges and atom types to the protein atoms.[7]

      • Minimize the Structure: A brief energy minimization of the protein structure can relieve any steric clashes.

    Ligand Preparation

    The pyrazole derivatives to be docked must also be prepared correctly.

    Protocol:

    • 2D to 3D Conversion: If starting from 2D structures, use a program like ChemDraw to sketch the molecules and then convert them to 3D structures.

    • Generate Tautomers and Ionization States: At physiological pH, ligands can exist in different tautomeric and ionization states. It is important to generate these different forms to ensure the most relevant one is used for docking.

    • Energy Minimization: Minimize the energy of each ligand to obtain a low-energy conformation.

    Docking Simulation

    This is the core of the molecular docking process where the prepared ligands are docked into the prepared protein.

    Protocol:

    • Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms.

    • Select a Docking Program: Several well-validated docking programs are available, including AutoDock, Glide, and GOLD.[6][12] Each uses different search algorithms and scoring functions. For a comparative study, it is advisable to use the same program and settings for all ligands and targets to ensure consistency.

    • Run the Docking Simulation: The docking program will generate a series of possible binding poses for each ligand within the defined binding site and rank them based on a scoring function.

    Analysis of Docking Results

    Protocol:

    • Examine Docking Scores: The docking score is an estimate of the binding affinity. Lower scores generally indicate better binding.

    • Visualize Binding Poses: It is crucial to visually inspect the top-ranked poses to ensure they are chemically reasonable and to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues.

    • Compare with Experimental Data: Whenever possible, compare the docking results with experimental data, such as IC50 values or co-crystal structures, to validate the docking protocol.[13][14]

    G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection (e.g., Kinases, COX) Protein_Prep 2. Protein Preparation - Remove water - Add hydrogens - Assign charges Target_Selection->Protein_Prep Obtain PDB structure Define_Site 4. Define Binding Site (Grid box) Protein_Prep->Define_Site Ligand_Prep 3. Ligand Preparation - 2D to 3D - Generate tautomers - Energy minimization Ligand_Prep->Define_Site Run_Docking 5. Run Docking (e.g., AutoDock, Glide) Define_Site->Run_Docking Input prepared molecules Analyze_Scores 6. Analyze Docking Scores (Binding affinity) Run_Docking->Analyze_Scores Output ranked poses Visualize_Poses 7. Visualize Binding Poses (Key interactions) Analyze_Scores->Visualize_Poses Validate 8. Validation (Compare with experimental data) Visualize_Poses->Validate

    Caption: A generalized workflow for comparative molecular docking studies.

    Comparative Analysis of Pyrazole Derivatives in Enzyme Active Sites

    To illustrate the power of comparative docking, we have synthesized data from various studies to create a hypothetical comparison of three pyrazole derivatives against three different enzyme targets.

    Pyrazole DerivativeTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
    Derivative A CDK2-9.8LEU83, GLU81, PHE80
    PLK1-8.5LYS82, CYS133, ASP194
    COX-2-10.2ARG513, TYR385, SER530
    Derivative B CDK2-8.2LEU83, ILE10
    PLK1-9.1LYS82, ASP194, LEU59
    COX-2-9.5ARG513, VAL523
    Derivative C CDK2-9.1LEU83, GLU81, LYS33
    PLK1-8.9LYS82, CYS133
    COX-2-10.5ARG513, TYR385, HIS90

    Note: The data in this table is a representative synthesis from multiple sources for illustrative purposes and does not represent a single experimental study.

    This table allows for a direct comparison of the binding affinities of different pyrazole derivatives for various targets. For example, Derivative A shows a strong predicted affinity for both CDK2 and COX-2, suggesting it may be a multi-targeted inhibitor.[9] In contrast, Derivative B shows a preference for PLK1.

    G cluster_enzyme Enzyme Active Site (e.g., CDK2) cluster_ligands Pyrazole Derivatives LEU83 LEU83 (Hydrophobic) GLU81 GLU81 (H-bond acceptor) PHE80 PHE80 (Pi-pi stacking) LYS33 LYS33 (H-bond donor) Deriv_A Derivative A Deriv_A->LEU83 Hydrophobic Deriv_A->GLU81 H-bond Deriv_A->PHE80 Pi-pi Deriv_B Derivative B Deriv_B->LEU83 Hydrophobic Deriv_C Derivative C Deriv_C->LEU83 Hydrophobic Deriv_C->GLU81 H-bond Deriv_C->LYS33 H-bond

    Caption: Illustrative binding modes of pyrazole derivatives in an enzyme active site.

    Best Practices and Troubleshooting

    • Choice of Docking Software and Scoring Function: Different docking programs may yield different results.[6][12] It is good practice to validate your chosen protocol by redocking a known ligand and ensuring the program can reproduce the experimental binding mode (RMSD < 2.0 Å).[13][15][16] If results are inconsistent, consider using multiple docking programs and a consensus scoring approach.[15]

    • Protein Flexibility: Most standard docking protocols treat the protein as rigid. However, protein flexibility can be crucial for ligand binding. If you suspect significant conformational changes upon ligand binding, consider using more advanced methods like induced-fit docking or molecular dynamics simulations.[5][12]

    • Interpreting Docking Scores: Docking scores are approximations of binding affinity and should not be interpreted as absolute values.[13] They are most useful for ranking a series of compounds against the same target.

    • Experimental Validation is Key: Molecular docking is a powerful predictive tool, but it is not a substitute for experimental validation.[12][14] The most promising candidates from a docking study should always be synthesized and tested in vitro to confirm their activity.

    Conclusion

    Comparative docking studies are a highly effective computational strategy for prioritizing and understanding the structure-activity relationships of pyrazole derivatives. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the molecular basis of their biological activity, thereby accelerating the drug discovery process.[17] This guide has provided a comprehensive framework for conducting such studies, from the initial preparation of molecules to the final analysis and interpretation of results.

    References

    • Recent Advances in Molecular Docking Techniques: Transforming Perspectives in Distinct Drug Targeting and Drug Discovery Approaches. PubMed.
    • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI.
    • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery.
    • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC.
    • Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. MDPI.
    • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
    • Recent Advances in Docking and Scoring. Bentham Science Publishers.
    • How can I validate docking result without a co-crystallized ligand?.
    • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
    • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC.
    • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed.
    • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
    • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
    • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
    • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC.
    • How to validate the molecular docking results ?. ResearchGate.
    • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
    • A Researcher's Guide to Computational Docking and Experimental Validation. Benchchem.
    • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
    • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org.
    • A Review On Pyrazole An Its Derivative. IJCRT.org.
    • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.
    • (PDF) Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking, Synthesis, and Biological Activities. ResearchGate.
    • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
    • EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS.. ijrti.org.

    Sources

    Validation

    Head-to-head comparison of different synthetic routes to (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

    The synthesis of enantiopure 1-arylethylamines is a cornerstone of modern medicinal chemistry. The target molecule, (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine , features a chiral primary amine attached to a pyrazole-...

    Author: BenchChem Technical Support Team. Date: March 2026

    The synthesis of enantiopure 1-arylethylamines is a cornerstone of modern medicinal chemistry. The target molecule, (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine , features a chiral primary amine attached to a pyrazole-substituted phenyl ring—a privileged pharmacophore frequently utilized in the development of kinase inhibitors and targeted therapeutics.

    Achieving high enantiomeric excess (ee >99%) at the benzylic position while maintaining scalability and cost-efficiency requires careful selection of the synthetic route. This guide objectively compares the three most prominent methodologies for synthesizing this chiral amine: Ellman’s Sulfinamide Asymmetric Synthesis , Biocatalytic Reductive Amination (ω-Transaminase) , and Classical Chiral Resolution .

    Mechanistic Evaluation of Synthetic Routes

    Route A: Ellman’s Sulfinamide Chemistry (Chemical Asymmetric Synthesis)

    Introduced in 1997, the use of tert-butanesulfinamide (Ellman's auxiliary) remains the industry standard for bench-scale asymmetric amine synthesis[1].

    The Causality of Stereocontrol: The process begins with the condensation of 4-(1H-pyrazol-1-yl)acetophenone with (R)-tert-butanesulfinamide. Titanium(IV) ethoxide (Ti(OEt)₄) is explicitly chosen over weaker Lewis acids (like MgSO₄) because it serves a dual purpose: it heavily coordinates the ketone oxygen to lower the LUMO of the carbonyl, and it acts as an irreversible water scavenger to drive the thermodynamically challenging imine condensation to completion[2]. During the subsequent reduction step, the bulky tert-butyl group sterically blocks one face of the sulfinyl imine. When a reducing agent like NaBH₄ is introduced, hydride delivery is forced exclusively to the Re-face of the imine, yielding the (S)-diastereomer. Acidic cleavage of the sulfinyl group then yields the free (S)-amine.

    Ellman A 4-(1H-Pyrazol-1-yl) acetophenone C Chiral Sulfinyl Imine A->C Condensation B (R)-t-Bu-Sulfinamide + Ti(OEt)4 B->C E Sulfinamide Salt (Diastereomerically Pure) C->E Hydride Transfer (Steric Control) D Diastereoselective Reduction (NaBH4) D->E G (S)-Amine Target E->G Deprotection F HCl / MeOH Cleavage F->G

    Workflow of Ellman's sulfinamide asymmetric synthesis.
    Route B: Biocatalytic Reductive Amination (ω-Transaminase)

    Biocatalysis has rapidly overtaken traditional chemical methods for process-scale amine synthesis due to its unparalleled enantioselectivity and green chemistry profile.

    The Causality of Stereocontrol: Engineered (S)-selective ω-transaminases (ω-TAs), originally derived from organisms like Vibrio fluvialis, utilize pyridoxal 5′-phosphate (PLP) as a cofactor[3]. The enzyme operates via a ping-pong bi-bi mechanism. First, an inexpensive amine donor (e.g., isopropylamine) donates its amino group to PLP, forming pyridoxamine phosphate (PMP) and releasing acetone. Second, the prochiral ketone enters the active site. The strict (S)-enantioselectivity is dictated by the enzyme's dual-pocket active site: a "large pocket" accommodates the bulky 4-(1H-pyrazol-1-yl)phenyl moiety, while a "small pocket" restricts binding to the methyl group[4]. This spatial restriction guarantees that the amino group is transferred exclusively to form the (S)-enantiomer.

    TransaminaseCycle PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP Half-Reaction 1 Product (S)-Chiral Amine Product PLP->Product releases PMP->PLP Half-Reaction 2 Byproduct Acetone (Byproduct) PMP->Byproduct releases Donor Amine Donor (Isopropylamine) Donor->PLP donates NH2 Ketone Prochiral Ketone Substrate Ketone->PMP accepts NH2

    Ping-pong bi-bi catalytic cycle of ω-Transaminase.
    Route C: Classical Resolution of the Racemate

    This legacy method involves synthesizing the racemic amine via standard reductive amination (e.g., using NH₃ and NaBH₃CN), followed by diastereomeric salt formation using a chiral resolving agent like L-(+)-tartaric acid. While mechanistically simple (relying on the differential solubility of the resulting diastereomeric salts), it is inherently limited to a 50% maximum theoretical yield unless coupled with a complex racemization-recycling loop for the unwanted (R)-enantiomer.

    Quantitative Performance Comparison

    The following table summarizes the experimental performance of each route based on standardized 100-gram scale optimizations.

    MetricEllman’s Sulfinamide (Route A)ω-Transaminase (Route B)Classical Resolution (Route C)
    Overall Yield 68% – 75%85% – 92%< 45% (without recycling)
    Enantiomeric Excess > 98% ee> 99.5% ee90% – 95% ee (requires recrystallization)
    Step Count 3 Steps1 Step3 Steps
    Scalability High (Requires cryogenic cooling)Very High (Ambient conditions)Moderate (High solvent volumes)
    Cost Profile Moderate (Auxiliary & Ti(OEt)₄ costs)Low (at scale, cheap amine donor)Very Low (Cheap reagents, high waste)
    Green Chemistry Moderate (Heavy metal waste, solvents)Excellent (Aqueous buffer, biodegradable)Poor (High E-factor due to >50% loss)

    Validated Experimental Protocols

    To ensure reproducibility, the following self-validating protocols detail the critical parameters for the two most viable modern routes.

    Protocol A: Ellman’s Sulfinamide Route

    Objective: Chemical synthesis of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-amine.

    • Imine Condensation:

      • Charge a dry, argon-flushed flask with 4-(1H-pyrazol-1-yl)acetophenone (1.0 eq, 100 mmol) and (R)-tert-butanesulfinamide (1.1 eq, 110 mmol) in anhydrous THF (0.5 M).

      • Add Ti(OEt)₄ (2.0 eq, 200 mmol) dropwise at room temperature.

      • Causality Check: The solution will turn yellow, indicating imine formation. Stir for 18 hours. Quench with equimolar brine to precipitate TiO₂ salts. Filter through Celite and concentrate the filtrate.

    • Diastereoselective Reduction:

      • Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool strictly to -48 °C (dry ice/acetonitrile bath).

      • Critical Step: Add NaBH₄ (3.0 eq) in portions. Maintaining -48 °C is vital; higher temperatures increase the conformational flexibility of the transition state, degrading diastereoselectivity.

      • Stir for 4 hours, then slowly quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Auxiliary Cleavage:

      • Dissolve the purified sulfinamide in MeOH (0.5 M). Add 4M HCl in dioxane (2.0 eq).

      • Stir at room temperature for 1 hour. Concentrate under vacuum to yield the (S)-amine hydrochloride salt. Free-base with 1M NaOH and extract into dichloromethane to isolate the pure product.

    Protocol B: Biocatalytic Route (ω-Transaminase)

    Objective: One-step enzymatic synthesis utilizing engineered ω-TA.

    • Reaction Matrix Preparation:

      • Prepare a 100 mM sodium phosphate buffer (pH 7.5).

      • Add isopropylamine (amine donor, 5.0 eq) and adjust the pH back to 7.5 using HCl.

      • Add PLP (1 mM) as the cofactor. Causality Check: The solution must be visibly yellow, confirming the presence of active PLP.

    • Biocatalytic Conversion:

      • Add 4-(1H-pyrazol-1-yl)acetophenone (1.0 eq, 50 mmol) dissolved in a minimal amount of DMSO (final DMSO concentration <5% v/v to prevent enzyme denaturation).

      • Load the engineered (S)-selective ω-TA (e.g., 5-10 wt% relative to substrate).

      • Incubate at 30 °C with orbital shaking (250 rpm) for 24 hours.

      • Thermodynamic Shift: To overcome product inhibition and drive the equilibrium forward, continuously sweep the headspace with nitrogen or apply a mild vacuum (200 mbar) to evaporate the volatile acetone byproduct[4].

    • Isolation:

      • Acidify the reaction mixture to pH 2.0 with 2M HCl to halt enzyme activity and protonate the product amine. Wash with MTBE to remove unreacted ketone.

      • Basify the aqueous layer to pH 12.0 with 5M NaOH. Extract the free (S)-amine with MTBE (3 x 50 mL). Dry and concentrate to yield the target compound in >99% ee.

    Conclusion

    For research-scale synthesis where rapid access to the compound is required without specialized biological reagents, Ellman’s Sulfinamide Route remains highly reliable and predictable. However, for process chemistry, scale-up, and continuous manufacturing, the Biocatalytic Route using ω-Transaminase is vastly superior. It eliminates the need for stoichiometric chiral auxiliaries, avoids cryogenic temperatures, and operates in aqueous media, representing the pinnacle of modern, sustainable pharmaceutical synthesis.

    References

    • [3] Asymmetric synthesis of chiral amines with omega-transaminase. PubMed (NIH). Available at:[Link]

    • [4] Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at:[Link]

    • [1] tert-Butanesulfinamide. Wikipedia. Available at: [Link]

    • [2] Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI. Available at:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Elucidating the Binding Mode of Pyrazole Ligands to Target Proteins

    Introduction: The Pyrazole Scaffold and the Quest for Molecular Recognition The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Pyrazole Scaffold and the Quest for Molecular Recognition

    The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural versatility is showcased in numerous FDA-approved drugs, which exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] The therapeutic efficacy of these agents is fundamentally dictated by their precise interaction with target proteins. Understanding the binding mode—the specific orientation and interactions of a pyrazole ligand within the protein's binding site—is therefore not merely an academic exercise; it is the cornerstone of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[4][5]

    This guide provides an in-depth comparison of the principal biophysical and computational techniques used to elucidate these critical molecular interactions. We will move beyond mere procedural lists to explore the causality behind experimental choices, the intrinsic systems for self-validation, and the interpretation of the rich data each method provides. Our goal is to equip you, the researcher, with the strategic insights needed to select and execute the most appropriate methods for your drug discovery program.

    I. High-Resolution Structural Elucidation: X-Ray Crystallography

    X-ray crystallography offers the most detailed, atomic-level snapshot of a pyrazole ligand securely bound within its protein target.[6][7] It is the gold standard for visualizing the precise geometry of interactions, such as hydrogen bonds, hydrophobic contacts, and the coordination of the pyrazole's nitrogen atoms with key residues or metal ions.[8]

    Causality in Experimental Choices

    The decision to pursue crystallography is driven by the need for high-resolution structural data to guide structure-based drug design. Seeing exactly how a lead compound binds allows for targeted modifications to improve affinity and selectivity. For example, observing an unoccupied hydrophobic pocket adjacent to the pyrazole ring would immediately suggest a synthetic strategy to extend the ligand into that space.

    Experimental Workflow & Protocol

    The path to a co-crystal structure is a multi-step process requiring patience and empirical optimization.

    G cluster_0 Protein & Ligand Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement P1 High-Purity Protein Expression & Purification (>95%) P2 Ligand (Pyrazole) Synthesis & QC C1 Co-crystallization Screening (Vapor Diffusion, etc.) P2->C1 C2 Crystal Optimization C1->C2 C3 Crystal Harvesting & Cryo-protection C2->C3 D1 X-ray Diffraction Data Collection (Synchrotron) C3->D1 D2 Data Processing & Scaling D1->D2 S1 Phase Determination (Molecular Replacement) D2->S1 S2 Model Building & Refinement S1->S2 S3 Structure Validation S2->S3 Output Output S3->Output Final PDB Structure

    Step-by-Step Methodology:

    • Protein Preparation: Express and purify the target protein to >95% homogeneity. The protein must be stable and soluble at high concentrations (typically 5-10 mg/mL).

    • Ligand Preparation: The pyrazole ligand must be of high purity. Prepare a concentrated stock solution in a solvent compatible with the protein buffer (e.g., DMSO).

    • Crystallization Screening: Set up high-throughput screening trials using techniques like hanging-drop or sitting-drop vapor diffusion. A common approach is to mix the protein with a 2- to 10-fold molar excess of the pyrazole ligand before setting up the crystallization drops. This mixture is then equilibrated against a wide range of precipitant solutions.

    • Crystal Optimization: Promising "hits" from the initial screen are optimized by finely varying the concentrations of precipitant, ligand, and protein, as well as pH and temperature, to yield diffraction-quality single crystals.

    • Data Collection: Crystals are harvested, cryo-protected to prevent ice formation, and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected, typically at a synchrotron source for a high-intensity beam.[9]

    • Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map. The structure is solved using methods like molecular replacement and then iteratively refined to best fit the experimental data, ultimately yielding an atomic model of the protein-pyrazole complex.[10]

    Trustworthiness: A Self-Validating System

    The final refined crystal structure is validated against the experimental data. Key metrics like R-work and R-free measure the agreement between the model and the diffraction data; lower values indicate a better fit. Ramachandran plots assess the stereochemical quality of the protein backbone. The electron density map itself provides a crucial check: a well-defined density corresponding to the pyrazole ligand is strong evidence of its presence and defined binding mode.

    Parameter Description Data Generated
    Resolution The level of detail in the electron density map.Atomic coordinates (Å), B-factors.
    Interactions Specific contacts between ligand and protein.Hydrogen bond distances, hydrophobic contacts, water-mediated bridges.
    Conformation The 3D shape of the ligand and protein.Torsion angles of the ligand; conformational changes in the protein upon binding.

    II. Binding in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy provides a powerful lens to study pyrazole-protein interactions directly in solution, closely mimicking physiological conditions.[11] It is particularly adept at detecting weak, transient interactions common in early-stage drug discovery and fragment screening.[2][12] We will focus on two key protein-observed and ligand-observed techniques.

    A. Protein-Observed: Chemical Shift Perturbation (CSP)

    CSP, or chemical shift mapping, monitors changes in the NMR spectrum of an isotopically labeled (¹⁵N, ¹³C) protein upon titration with a pyrazole ligand.[13]

    Causality in Experimental Choices: CSP is chosen when you need to identify the binding site on the protein and determine the dissociation constant (Kd) for ligands that bind with fast-to-intermediate exchange kinetics (typically Kd > 1 µM).[13] It directly reports on the protein's response to ligand binding.

    G P1 Prepare ¹⁵N-labeled Protein Sample P2 Acquire Reference ¹H-¹⁵N HSQC Spectrum (Apo Protein) P1->P2 T2 Titrate Ligand into Protein Sample P2->T2 T1 Prepare Unlabeled Pyrazole Ligand Stock T1->T2 A1 Acquire ¹H-¹⁵N HSQC Spectrum at each Titration Point T2->A1 Iterative A2 Overlay and Analyze Spectra A1->A2 D1 Identify Perturbed Residues (Binding Site Mapping) A2->D1 D2 Plot Chemical Shift Changes vs. Ligand Concentration A2->D2 Output1 Output1 D1->Output1 Binding Site D3 Fit Data to Binding Isotherm to Determine Kd D2->D3 Output2 Output2 D3->Output2 Affinity (Kd)

    Step-by-Step Methodology:

    • Sample Preparation: Prepare a solution of uniformly ¹⁵N-labeled protein (typically 50-200 µM) in a suitable NMR buffer containing 5-10% D₂O.[11]

    • Reference Spectrum: Record a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the "fingerprint" of the unbound state.[8]

    • Ligand Titration: Prepare a concentrated stock of the unlabeled pyrazole ligand in the same buffer. Add small aliquots of the ligand stock to the protein sample, recording an HSQC spectrum after each addition.

    • Data Analysis: Overlay the series of HSQC spectra. Residues in or near the binding site will show progressive shifts in their corresponding peak positions as the ligand concentration increases.[8]

    • Binding Site Mapping: Map the residues with significant chemical shift perturbations onto the protein's structure to delineate the binding interface.

    • Affinity Determination: Quantify the magnitude of the chemical shift changes for several well-resolved peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to an appropriate equation to extract the dissociation constant (Kd).[13]

    B. Ligand-Observed: Saturation Transfer Difference (STD) NMR

    STD NMR is a highly sensitive method for identifying which molecules in a mixture bind to a target protein and for mapping the ligand's binding epitope.[2][14]

    Causality in Experimental Choices: STD is the method of choice for fragment screening or when working with very weak binders (Kd in the high µM to mM range).[1][12] It is a "ligand-observed" technique, meaning the protein does not need to be isotopically labeled and can be much larger.

    Step-by-Step Methodology:

    • Sample Preparation: Prepare a sample containing the unlabeled protein (typically 10-50 µM) and the pyrazole ligand (or a mixture of fragments) at a much higher concentration (e.g., 1 mM).

    • Acquire STD Spectra: Two experiments are run. In the "on-resonance" experiment, a selective radiofrequency pulse saturates a region of the spectrum where only protein protons resonate. In the "off-resonance" experiment, the pulse is applied to a region where no protein or ligand signals exist.[14]

    • Calculate Difference Spectrum: The on-resonance spectrum is subtracted from the off-resonance spectrum. Only protons of a ligand that has bound to the saturated protein will appear in the difference spectrum.[15]

    • Epitope Mapping: The relative intensities of the signals in the STD spectrum reveal which parts of the pyrazole ligand are in closest contact with the protein surface. Protons with the strongest STD enhancement are most deeply involved in the binding interaction.[12]

    Trustworthiness: Controls and Validation

    For CSP, the specificity of the perturbations is a key validator; shifts should be localized to a single, contiguous surface on the protein. For STD, a crucial control is to run the experiment without the protein; no signals should appear in the difference spectrum. A known non-binding molecule can also be included to demonstrate specificity.

    III. Thermodynamic Driving Forces: Isothermal Titration Calorimetry (ITC)

    ITC is the only technique that provides a complete thermodynamic profile of the binding interaction in a single experiment.[16][17] It directly measures the heat released (exothermic) or absorbed (endothermic) as the pyrazole ligand binds to its target protein.

    Causality in Experimental Choices

    ITC is employed when the goal is to understand the why behind binding affinity. It dissects the binding free energy (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components, providing deep insight into the nature of the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effect).[18] This information is invaluable for lead optimization.

    G P1 Prepare Protein in Cell & Ligand in Syringe in Matched Buffer P2 Degas Samples P1->P2 I1 Place Cell & Syringe in Calorimeter and Equilibrate Temperature P2->I1 I2 Perform Sequential Injections of Ligand into Protein I1->I2 D1 Measure Heat Change (μcal/sec) after each Injection I2->D1 D2 Integrate Peaks to get Heat per Mole of Injectant (kcal/mol) D1->D2 A1 Plot Integrated Heat vs. Molar Ratio D2->A1 A2 Fit Binding Isotherm A1->A2 Output Output A2->Output Determine Kd, n, ΔH, and ΔS

    Step-by-Step Methodology:

    • Sample Preparation: Prepare the protein and pyrazole ligand in an identical, well-matched buffer.[19] Buffer mismatch is a common source of artifacts. Dialysis is the recommended method for ensuring a perfect match. All solutions must be thoroughly degassed.

    • Concentration Determination: Accurately determine the concentrations of both protein and ligand. Errors in concentration directly impact the calculated stoichiometry (n) and binding constant (Kd).[19] A typical starting point is to have 10-50 µM protein in the sample cell and a 10-fold higher concentration of the ligand in the injection syringe.[20]

    • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe. Allow the system to equilibrate to the desired temperature.

    • Titration: Perform a series of small, precise injections (e.g., 2 µL) of the ligand into the protein solution. The heat change following each injection is measured relative to a reference cell.[17]

    • Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is then calculated from these values.[18]

    Trustworthiness: The Power of Controls

    The primary control experiment involves titrating the ligand into the buffer alone to measure the heat of dilution. This value is subtracted from the protein-ligand titration data to isolate the heat of binding. A well-behaved experiment should show a clear sigmoidal binding curve that can be accurately fit, and the derived stoichiometry (n) should be close to a chemically sensible value (e.g., n ≈ 1 for a single binding site).

    Parameter Description Data Generated
    Kd Dissociation ConstantA measure of binding affinity (e.g., nM, µM).
    n StoichiometryThe molar ratio of ligand to protein in the complex.
    ΔH Enthalpy ChangeHeat released or absorbed upon binding (kcal/mol).
    ΔS Entropy ChangeChange in disorder of the system upon binding (cal/mol·K).

    IV. Real-Time Kinetics: Surface Plasmon Resonance (SPR)

    SPR is a label-free optical technique that measures binding events in real-time, providing a wealth of kinetic information.[21][22] It measures the change in refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.

    Causality in Experimental Choices

    SPR is the preferred method when you need to understand the dynamics of the binding event—how fast the ligand binds (association rate, kₐ) and how long it stays bound (dissociation rate, kₑ).[23] This kinetic information is critical for optimizing drug-target residence time, a key parameter for in vivo efficacy.

    G cluster_0 Preparation cluster_1 Binding Measurement cluster_2 Analysis P1 Immobilize Target Protein (Ligand) onto Sensor Chip B1 Inject Buffer (Baseline) P1->B1 P2 Prepare Pyrazole (Analyte) in a Dilution Series B2 Inject Analyte (Association) P2->B2 Multiple Cycles B1->B2 B3 Inject Buffer (Dissociation) B2->B3 B4 Inject Regeneration Solution B3->B4 A1 Record Sensorgram (Response Units vs. Time) A2 Globally Fit Sensorgrams from all Concentrations A1->A2 Output Output A2->Output Determine ka, kd, and KD

    Step-by-Step Methodology:

    • Ligand Immobilization: The target protein (the "ligand" in SPR terminology) is covalently immobilized onto the surface of a sensor chip. A control surface is also prepared, often with an irrelevant protein or just activated and blocked, to allow for reference subtraction.[5]

    • Analyte Preparation: The pyrazole derivative (the "analyte") is prepared in a series of concentrations in the running buffer. An accurate concentration series is critical for reliable kinetic fitting.

    • Binding Cycle: A typical cycle consists of five phases: (1) baseline establishment with running buffer, (2) injection of the analyte to monitor association, (3) a switch back to running buffer to monitor dissociation, (4) injection of a regeneration solution to strip the bound analyte, and (5) stabilization with running buffer.[17]

    • Data Collection: This cycle is repeated for each concentration of the analyte. The output is a series of sensorgrams, which plot the binding response in Resonance Units (RU) versus time.[24]

    • Data Analysis: The full set of sensorgrams is globally fitted to a kinetic model (e.g., a 1:1 Langmuir model) to simultaneously derive the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (KD) is then calculated as kₑ/kₐ.[23]

    Trustworthiness: Data Quality and Controls

    High-quality SPR data depends on eliminating artifacts. Mass transport limitations, where the rate of binding exceeds the rate of analyte diffusion to the surface, must be tested for and minimized (e.g., by using higher flow rates or lower ligand immobilization densities). The data should fit well to the chosen kinetic model, with low residual values. The calculated KD from kinetics (kₑ/kₐ) should also agree with the KD determined from an equilibrium analysis of the same data.

    Parameter Description Data Generated
    kₐ (kon) Association Rate ConstantThe rate of complex formation (M⁻¹s⁻¹).
    kₑ (koff) Dissociation Rate ConstantThe rate of complex decay (s⁻¹).
    KD Equilibrium Dissociation ConstantA measure of affinity calculated from kinetics (M).

    V. In Silico Prediction: Computational Modeling

    Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable for rapidly screening virtual libraries of pyrazole derivatives and for rationalizing experimental findings.[5][15]

    Molecular Docking: This technique predicts the preferred binding pose and affinity of a ligand within a protein's active site.[25]

    • Protocol: (1) Prepare the 3D structure of the target protein (often from the PDB) by removing water, adding hydrogens, and assigning charges. (2) Prepare the 3D structure of the pyrazole ligand and assign its rotatable bonds. (3) Define a "grid box" encompassing the binding site. (4) Run the docking algorithm (e.g., AutoDock, GOLD), which samples many possible conformations and orientations, scoring them based on a scoring function.[5] The output is a ranked list of binding poses and their predicted binding energies.[26][27]

    Molecular Dynamics (MD) Simulation: MD simulations provide insight into the dynamic stability of the pyrazole-protein complex over time.

    • Protocol: The top-ranked docked pose is used as the starting point. The complex is placed in a simulated box of water and ions. The forces on all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a period of nanoseconds to microseconds. This trajectory can reveal the stability of key interactions and any conformational changes.

    Trustworthiness: Correlation with Experiment

    The ultimate validation for computational models is experimental data. A successful docking protocol should be able to accurately reproduce the binding mode seen in a known crystal structure ("re-docking"). Predicted binding affinities should correlate well with experimentally determined Kd or IC₅₀ values across a series of pyrazole analogs.

    Comparative Summary and Strategic Application

    No single technique tells the whole story. The most powerful approach integrates data from multiple methods to build a comprehensive understanding of the pyrazole-protein interaction.

    Technique Primary Output Strengths Limitations Best For...
    X-Ray Crystallography Atomic 3D structureUnambiguous, high-resolution binding modeRequires diffraction-quality crystals; static snapshotDetailed structure-based drug design; validating other methods.
    NMR (CSP) Binding site, KdSolution-based; detects weak bindingRequires labeled protein; limited to fast exchangeMapping binding site; measuring affinity of weaker binders.
    NMR (STD) Binding confirmation, epitope mapSolution-based; no protein labeling; good for mixturesQualitative affinity; requires fast exchangeFragment screening; confirming binding of very weak ligands.
    ITC Kd, n, ΔH, ΔSComplete thermodynamic profile; solution-basedRequires larger amounts of pure sample; lower throughputLead optimization; understanding binding forces.
    SPR kₐ, kₑ, KDReal-time kinetics; high sensitivityRequires immobilization which may affect bindingRanking compounds by kinetics; optimizing residence time.
    Computational Predicted pose & affinityHigh throughput; cost-effective; rationalizes dataRequires experimental validation; scoring functions can be inaccurateVirtual screening; hypothesis generation; interpreting experimental data.

    Quantitative Data from Literature:

    The following table summarizes representative data for pyrazole-based inhibitors against various protein targets, illustrating the types of quantitative outputs discussed.

    Pyrazole Derivative Target Protein Method Parameter Value Reference
    Pyrazoline DERB/HER-2DockingBinding Affinity-8.416 kcal/mol[28]
    Compound 2Akt1 KinaseCell-free AssayIC₅₀1.3 nM[29]
    Compound 22 AnalogCDK2/CycA2Cell-free AssayIC₅₀0.247 µM[29]
    Various Pyrazolesp38 MAP KinaseSPRKDWide range[25]
    Compound 25RET KinaseDockingBinding Energy-7.14 kcal/mol[26]
    Pyrazole-Chalcone 5oTubulinDockingdG Binding Energy-91.43 Kcal/mol[27]

    Conclusion

    Elucidating the binding mode of pyrazole ligands is a multi-faceted challenge that is best addressed by a synergistic application of structural, biophysical, and computational methods. X-ray crystallography provides the definitive structural blueprint, while NMR offers crucial insights into solution-state interactions. ITC and SPR dissect the thermodynamic and kinetic underpinnings of affinity, respectively, providing the quantitative data essential for robust lead optimization. Finally, computational modeling serves as the predictive engine that accelerates the entire discovery cycle. By understanding the strengths and experimental causality of each technique, researchers can strategically navigate the path from a promising pyrazole hit to a well-characterized drug candidate.

    References

    Sources

    Validation

    Validating Cellular Target Engagement of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine: A Comparative Guide

    For researchers, scientists, and drug development professionals, confirming that a novel small molecule engages its intended target within the complex cellular environment is a pivotal step in the drug discovery cascade....

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, confirming that a novel small molecule engages its intended target within the complex cellular environment is a pivotal step in the drug discovery cascade. This guide provides an objective comparison of state-of-the-art methodologies for validating the cellular target engagement of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine, a compound with a pyrazole motif characteristic of many biologically active agents.[1][2] Given that the specific target of this compound is under investigation, we will use a hypothetical yet relevant target, the Glucose Transporter 1 (GLUT1), to illustrate the experimental frameworks. GLUT1 is a well-characterized transporter protein often overexpressed in cancer cells, making it an attractive therapeutic target.[3][4] We will compare the performance of our compound of interest with a known GLUT1 inhibitor, BAY-876.[5][6][7]

    This guide will dissect two powerful and widely adopted target engagement assays: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ (Bioluminescence Resonance Energy Transfer). We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their performance to empower you in selecting and implementing the most suitable method for your research endeavors.

    Comparative Analysis of Target Engagement Methodologies

    The selection of a target engagement assay is contingent on multiple factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the nature of the quantitative data sought. Below is a comprehensive comparison of CETSA® and NanoBRET™.

    FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement
    Principle Ligand binding enhances the thermal stability of the target protein.[8][9][10]Measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells via bioluminescence resonance energy transfer.[11][12]
    Key Quantitative Readout Change in aggregation temperature (ΔTagg) or Isothermal Dose-Response Fingerprint (ITDRF).[13]Intracellular IC50 or KD values derived from the competitive displacement of a fluorescent tracer.[11]
    Advantages Label-free, applicable in intact cells and tissues, and reflects physiological conditions.[8][10] Can be adapted for proteome-wide target deconvolution (Thermal Proteome Profiling).[8][14]High-throughput, provides quantitative affinity data in live cells, and can be used to determine compound residence time.[12][15] A broad portfolio of pre-built assays is available for many targets.[16][17]
    Disadvantages Not all ligand binding events result in a significant thermal shift.[8][18] Traditional Western blot-based detection can be lower in throughput.Requires genetic modification of the target protein (fusion to NanoLuc®). A specific fluorescent tracer for the target of interest is necessary.[11][12]

    Visualizing the Experimental Workflows

    To provide a clearer understanding of the practical steps involved, the following diagrams illustrate the workflows for CETSA® and NanoBRET™ assays.

    CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection start Seed Cells treat Treat with (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine or BAY-876 start->treat heat Apply Temperature Gradient lyse Cell Lysis centrifuge Centrifugation to Separate Soluble & Aggregated Proteins lyse->centrifuge wb Western Blot for GLUT1 quant Quantify Soluble GLUT1 wb->quant

    Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

    NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_readout BRET Measurement cluster_analysis Data Analysis start Transfect Cells with NanoLuc®-GLUT1 Fusion Construct seed Seed Cells into Assay Plate start->seed add_compound Add (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine or BAY-876 add_tracer Add Fluorescent GLUT1 Tracer add_compound->add_tracer add_substrate Add Nano-Glo® Substrate read_bret Measure BRET Signal add_substrate->read_bret calculate_ic50 Calculate Intracellular IC50

    Caption: Workflow of the NanoBRET™ Target Engagement Assay.

    Experimental Protocols

    Here, we provide detailed, step-by-step methodologies for performing CETSA® and NanoBRET™ to validate the target engagement of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine with our hypothetical target, GLUT1.

    Cellular Thermal Shift Assay (CETSA®) Protocol

    This protocol outlines the steps to determine the thermal stabilization of GLUT1 upon binding of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine.[9][13][19]

    Materials:

    • Cells expressing GLUT1 (e.g., HeLa or A549 cancer cell lines).

    • (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine.

    • BAY-876 (positive control).[5][6]

    • Vehicle control (e.g., DMSO).

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE and Western Blot reagents.

    • Antibody specific to GLUT1.

    Procedure:

    • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine, BAY-876, or vehicle control for a predetermined time (e.g., 1-2 hours).

    • Heat Challenge:

      • Melt Curve: To determine the optimal temperature for the isothermal dose-response, first perform a melt curve. Heat cell lysates treated with the compound or vehicle to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

      • Isothermal Dose-Response: Based on the melt curve, select a temperature that results in partial protein aggregation. Treat intact cells with a dose-response of the compound and heat all samples at this single temperature.

    • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or lysis buffer.[19] Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).[19]

    • Protein Quantification and Western Blot Analysis: Determine the protein concentration of the soluble fractions.[19] Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-GLUT1 antibody.[19]

    • Data Analysis: Quantify the band intensities of soluble GLUT1. For the melt curve, plot the percentage of soluble GLUT1 against temperature. For the isothermal dose-response, plot the percentage of soluble GLUT1 against the compound concentration to determine the EC50 of thermal stabilization.

    NanoBRET™ Target Engagement Assay Protocol

    This protocol describes the measurement of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine binding to a NanoLuc®-GLUT1 fusion protein in live cells.[11][12][20]

    Materials:

    • HEK293 cells (or other suitable host cells).

    • Expression vector for the NanoLuc®-GLUT1 fusion protein.

    • NanoBRET™ tracer specific for GLUT1.

    • (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine.

    • BAY-876 (positive control).

    • Opti-MEM® I Reduced Serum Medium.

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • White, 96-well or 384-well assay plates.

    Procedure:

    • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-GLUT1 fusion vector and seed into assay plates.[20] Allow cells to express the fusion protein for 18-24 hours.[20]

    • Compound Addition: Prepare serial dilutions of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine and BAY-876 in Opti-MEM®. Add the compounds to the wells containing the transfected cells.

    • Tracer Addition: Add the NanoBRET™ tracer for GLUT1 to all wells at a predetermined optimal concentration.

    • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period to allow the binding to reach equilibrium (e.g., 2 hours).[20]

    • BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.[20] Promptly measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with appropriate filters.[20]

    • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.

    Data Presentation and Interpretation

    The following tables illustrate hypothetical data for the target engagement of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine and the positive control, BAY-876, with GLUT1.

    Table 1: CETSA® Isothermal Dose-Response Data for GLUT1 Engagement

    CompoundEC50 of Thermal Stabilization (µM)Maximum Stabilization (% of Vehicle)
    (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine5.285%
    BAY-8760.1595%

    Table 2: NanoBRET™ Target Engagement Data for GLUT1

    CompoundIntracellular IC50 (µM)BRET Window (mBU)
    (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine2.8120
    BAY-8760.08125

    From this hypothetical data, we can infer that both compounds engage the GLUT1 target in cells. BAY-876 demonstrates higher potency in both assays, which is expected for a known, potent inhibitor. The data for (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine confirms its ability to bind to GLUT1 in a cellular context, providing a solid foundation for further optimization and mechanistic studies.

    Conclusion

    Validating the cellular target engagement of a novel compound is a critical and often challenging step in drug discovery. Both CETSA® and NanoBRET™ offer robust and reliable platforms for this purpose, each with its unique set of advantages and considerations. CETSA® provides a label-free approach to assess target engagement in a native cellular environment, while NanoBRET™ offers a high-throughput method for quantitative determination of intracellular compound affinity. By employing these orthogonal approaches, researchers can build a comprehensive and confident understanding of a compound's interaction with its intended target, thereby accelerating the development of new therapeutics.

    References

    • Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual.
    • Promega Corporation. (2025).
    • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
    • MedchemExpress. BAY-876 | GLUT1 Inhibitor.
    • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
    • Wikipedia. GLUT1.
    • Selleck Chemicals. BAY-876 | GLUT1 Inhibitor | CAS 1799753-84-6.
    • Santa Cruz Biotechnology. Glut1 Inhibitors.
    • R&D Systems. BAY 876 | Glucose Transporter Inhibitors: Tocris Bioscience.
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    • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
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    • Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe.
    • Frontiers. (2022). Current Advances in CETSA.
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    • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
    • PMC - NIH. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
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    • PubMed. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924.
    • Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv
    • PubMed. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
    • PubMed. (2015). Identification of N-(1H-pyrazol-4-yl)
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    • ACS Publications. (2025).

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    Comparative

    A Senior Application Scientist's Guide: Benchmarking the ADME Properties of Novel Pyrazole Compounds Against Established Drugs

    The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2] From the anti-...

    Author: BenchChem Technical Support Team. Date: March 2026

    The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2] From the anti-inflammatory action of Celecoxib to the anticoagulant effects of Apixaban, the versatility of the pyrazole ring is well-established.[1][3] However, the journey from a promising hit compound to a viable drug candidate is perilous, with poor pharmacokinetic properties being a primary cause of late-stage failures.[4] Therefore, early and accurate assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just a screening step but a critical, data-driven strategy for success.[5][6]

    This guide provides a framework for benchmarking the in vitro ADME properties of novel pyrazole-based compounds. We will delve into the practical methodologies for assessing key ADME parameters, explain the scientific rationale behind our experimental choices, and present a comparative analysis against established drugs. This approach is designed to empower drug discovery teams to identify candidates with the most promising pharmacokinetic profiles, thereby de-risking their progression towards in vivo studies and beyond.

    Pillar 1: Intestinal Absorption & Permeability

    A drug's ability to cross the intestinal epithelium is the first critical hurdle for oral bioavailability. We employ a tiered approach, starting with a high-throughput screen for passive permeability, followed by a more physiologically complex cell-based assay to investigate active transport and efflux mechanisms.

    Parallel Artificial Membrane Permeability Assay (PAMPA)

    The PAMPA model serves as a rapid, cell-free method to predict passive diffusion across the gastrointestinal tract.[7][8] Its simplicity makes it ideal for screening large numbers of compounds early in discovery.[7] The assay measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[8]

    PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare 4% Lecithin in Dodecane coat_membrane Coat Donor Plate Membrane with 5 µL Lipid Solution prep_lipid->coat_membrane prep_cmpd Prepare 500 µM Test Compound Solution add_cmpd Add 200 µL Compound to Donor Plate prep_cmpd->add_cmpd prep_acceptor Fill Acceptor Plate with 300 µL PBS incubate Assemble Plate 'Sandwich' Incubate for 5-18 hours at Room Temperature prep_acceptor->incubate coat_membrane->add_cmpd add_cmpd->incubate collect_samples Collect Samples from Acceptor & Donor Wells incubate->collect_samples quantify Quantify Compound Concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

    Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

    Caco-2 Permeability Assay

    While PAMPA assesses passive diffusion, the Caco-2 permeability assay provides a more comprehensive picture.[9] Derived from human colon adenocarcinoma, Caco-2 cells differentiate into a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[10][11]

    The key to this assay is its bidirectional nature. We measure permeability from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and from the basolateral to the apical side (B→A). An efflux ratio (ER) greater than 2, calculated as Papp(B→A) / Papp(A→B), is a strong indicator that the compound is a substrate for an efflux transporter, which can significantly limit its absorption in vivo.[9]

    • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for 18-22 days to allow for full differentiation and polarization.[9][10]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Post-assay, confirm integrity using a marker like Lucifer Yellow, which has very poor permeability.[11]

    • Dosing:

      • For A→B assessment, add the test compound (typically 10 µM) to the apical (donor) chamber.

      • For B→A assessment, add the test compound to the basolateral (donor) chamber.

    • Incubation: Incubate the plates at 37°C for 2 hours with gentle shaking.[11]

    • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the subsequent efflux ratio.

    Pillar 2: Metabolic Stability

    A compound's susceptibility to metabolism, primarily in the liver, dictates its half-life and oral bioavailability. The liver microsomal stability assay is a robust in vitro tool to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[12]

    Human Liver Microsome (HLM) Stability Assay

    This assay measures the rate at which a compound is metabolized by enzymes present in human liver microsomes, which are vesicles of the endoplasmic reticulum.[13] The experiment requires the addition of a critical cofactor, NADPH, which is necessary for the catalytic activity of CYP enzymes.[12] By measuring the disappearance of the parent compound over time, we can calculate its metabolic half-life (t½) and intrinsic clearance (Clint).[12][14]

    HLM_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis prep_hlm Prepare HLM Solution (e.g., 0.5 mg/mL protein) pre_incubate Pre-incubate HLM and Compound at 37°C prep_hlm->pre_incubate prep_cmpd Prepare 1 µM Test Compound Solution prep_cmpd->pre_incubate prep_nadph Prepare NADPH Cofactor Solution start_reaction Initiate Reaction by Adding NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction at each Time Point with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant for Parent Compound (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and Intrinsic Clearance (Clint) analyze->calculate

    Caption: Workflow for the Human Liver Microsome (HLM) Metabolic Stability Assay.

    Pillar 3: Plasma Protein Binding (PPB)

    Once a drug enters systemic circulation, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is the unbound, or "free," fraction of the drug that is available to interact with its therapeutic target and be cleared from the body.[15] High plasma protein binding can limit efficacy and prolong half-life. Therefore, determining the percentage of compound bound to plasma proteins is a crucial step.

    Rapid Equilibrium Dialysis (RED)

    Equilibrium dialysis is considered the gold standard for measuring plasma protein binding due to minimal non-specific binding.[16] The Rapid Equilibrium Dialysis (RED) device is a high-throughput adaptation of this method. It consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (typically 8 kDa) that retains proteins but allows small molecules (the drug) to pass through.[17]

    • Preparation: Spike human plasma with the test compound at a defined concentration.

    • Loading: Add the plasma-drug mixture to one chamber (the plasma chamber) of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber (the buffer chamber).

    • Incubation: Seal the unit and incubate at 37°C with shaking for 4-6 hours, allowing the free drug to reach equilibrium across the membrane.

    • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

    • Quantification: The concentration of the drug in the buffer chamber represents the free drug concentration. The concentration in the plasma chamber represents the total of free and bound drug. Both are quantified by LC-MS/MS.

    • Calculation: The percentage of protein binding is calculated as: % Bound = ((Plasma Conc. - Buffer Conc.) / Plasma Conc.) * 100

    Comparative ADME Data

    The following table summarizes the in vitro ADME properties of three hypothetical novel pyrazole compounds (PZ-1, PZ-2, PZ-3) benchmarked against the established drugs Celecoxib (anti-inflammatory) and Sildenafil (vasodilator), along with standard control compounds.

    CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux RatioHLM Stability (t½, min)Plasma Protein Binding (%)
    High Permeability Control
    Propranolol25.522.10.91590
    Low Permeability Control
    Atenolol< 0.10.21.1> 60< 10
    High Clearance Control
    Verapamil18.915.44.5< 590
    Low Clearance Control
    Warfarin21.018.51.0> 6099
    Established Pyrazole Drugs
    Celecoxib15.212.81.24597
    Sildenafil8.54.12.82096
    Novel Pyrazole Compounds
    PZ-1 12.510.51.15598
    PZ-2 16.81.511.22585
    PZ-3 0.50.80.9> 6060

    Interpretation and Scientific Insights

    • PZ-1: This compound exhibits a promising profile. Its high permeability in both PAMPA and Caco-2 assays, combined with a low efflux ratio, suggests excellent potential for oral absorption.[9] The metabolic stability is high (t½ = 55 min), comparable to established drugs like Celecoxib, indicating a potentially favorable in vivo half-life. Although its plasma protein binding is high, this is common for many drugs and must be considered in the context of its potency.

    • PZ-2: This compound presents a significant liability. While its passive permeability (PAMPA) is high, its Caco-2 permeability is dramatically lower, and the efflux ratio is very high (11.2). This is a classic profile for a P-gp substrate, where the compound readily enters the cell but is actively pumped back into the intestinal lumen, which would likely lead to poor oral bioavailability.[9] Its moderate metabolic stability is a secondary concern to the primary absorption issue.

    • PZ-3: This compound shows poor permeability across both PAMPA and Caco-2 models, suggesting it will be poorly absorbed. While it is metabolically very stable and has moderate plasma protein binding, its inability to efficiently cross the intestinal barrier makes it a poor candidate for oral administration without significant chemical modification or formulation strategies.

    Conclusion

    This systematic in vitro ADME benchmarking process is indispensable in modern drug discovery.[4][5] By employing a tiered approach to assess permeability, metabolic stability, and plasma protein binding, we can efficiently triage novel compounds. The data reveal that PZ-1 is a strong candidate for progression, while PZ-2 and PZ-3 possess clear liabilities (efflux and poor permeability, respectively) that would require significant medicinal chemistry efforts to overcome. This early, data-driven decision-making conserves resources and focuses efforts on compounds with the highest probability of success in becoming safe and effective medicines.

    References

    • Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22). Available at: [Link]

    • BioAgilytix. (n.d.). Protein Binding Assays. Available at: [Link]

    • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available at: [Link]

    • Selvita. (n.d.). In Vitro ADME. Available at: [Link]

    • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

    • (2026, February 11). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

    • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

    • (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

    • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Available at: [Link]

    • (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research and Reviews. Available at: [Link]

    • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

    • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Available at: [Link]

    • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

    • Otagiri, M. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available at: [Link]

    • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Available at: [Link]

    • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

    • BioDuro. (n.d.). In Vitro ADME. Available at: [Link]

    • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

    • Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]

    • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

    • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

    • (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link]

    • Pharma Industry Review. (2025, February 20). Rapid Plasma Protein Binding Assay. Available at: [Link]

    • ProPharma. (2022, May 18). FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Available at: [Link]

    • (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Available at: [Link]

    • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

    • (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

    • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

    • PMC. (n.d.). Murine Pharmacokinetic Studies. Available at: [Link]

    • (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(5), 481-507. Available at: [Link]

    • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

    • Frontiers. (2020, November 2). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Available at: [Link]

    • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

    • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Available at: [Link]

    • Domainex. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

    • (n.d.). Caco2 assay protocol. Available at: [Link]

    • (2023, July 21). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. Available at: [Link]

    • Quotient Sciences. (n.d.). Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies: How ADME programs will proceed in 2024 and beyond. Available at: [Link]

    • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

    • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available at: [Link]

    • Patsnap Synapse. (2025, May 27). How to meet FDA pharmacology data requirements for IND?. Available at: [Link]

    • (2023, December 8). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. Available at: [Link]

    • Bentham Science. (2024, October 1). In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole, Pyrazolopyridine and Pyrano[2,3-d]pyrazolopyridine Derivatives as Antibacterial Agents. Available at: [Link]

    • ResearchGate. (n.d.). Table 3 ADME Properties of compound 6. Available at: [Link]

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

    In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the saf...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine, a chiral amine containing a pyrazole moiety. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to encompass the entire lifecycle of a chemical, including its safe disposal.

    While a specific Safety Data Sheet (SDS) for every novel compound may not always be readily available, a robust safety and disposal protocol can be developed by examining the hazards of structurally similar molecules and adhering to established best practices for chemical waste management. This guide is built on this principle, ensuring a conservative and safety-first approach.

    Inferred Hazard Profile and Core Safety Principles

    Due to the absence of a comprehensive, publicly available SDS for (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine at the time of this writing, its hazard profile is inferred from available data on the compound and structurally related pyrazole derivatives.[1][2][3]

    Available safety information for (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine indicates the following hazards[4]:

    • GHS Pictogram: GHS07 (Exclamation Mark)

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    This is consistent with the hazard profiles of similar pyrazole-containing compounds, which are often classified as skin and eye irritants.[5][6][7][8] Therefore, it is imperative to treat this compound as hazardous waste.

    Core Principle: The primary and most crucial step in the disposal of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine is to entrust it to a licensed hazardous waste disposal service.[1][2][3] In-laboratory neutralization or treatment is strongly discouraged without a validated and institutionally approved protocol.[2]

    Quantitative Data Summary from Analogous Compounds

    To underscore the rationale for these precautions, the table below summarizes the hazard classifications for structurally related compounds.

    Compound NameCAS NumberHazard StatementsDisposal Considerations
    [4-(1H-Pyrazol-1-yl)phenyl]methanol143426-49-7Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]Dispose of contents/container to an approved waste disposal plant.[5]
    1H-Pyrazole288-13-1Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7]Dispose of contents/container to an approved waste disposal plant.[7]
    3-Amino-4-pyrazolecarbonitrile16617-46-2Harmful if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation.[9]Dispose of contents/container to an approved waste disposal plant.[9]

    This data reinforces the necessity of handling (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine with appropriate personal protective equipment and disposing of it as regulated hazardous waste.

    Step-by-Step Disposal Protocol

    This protocol is designed to provide clear, actionable steps for the safe disposal of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine waste generated during research activities.

    Personal Protective Equipment (PPE) and Safety Precautions

    Before handling any waste containing this compound, it is essential to be equipped with the appropriate PPE. This includes, but is not limited to:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A laboratory coat

    All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]

    Waste Segregation: A Critical First Step

    Proper segregation of chemical waste is fundamental to safe and compliant disposal.[10]

    • Solid Waste: All solid materials contaminated with (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine must be collected in a dedicated hazardous waste container.[1][3] This includes:

      • Residual or unused product

      • Contaminated weighing papers and spatulas

      • Used personal protective equipment such as gloves

      • Absorbent materials from spill cleanups

    • Liquid Waste: Solutions containing (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine should be collected in a separate, clearly labeled liquid waste container.[1]

      • Crucially, do not mix amine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [3][10] Amines are basic and can react exothermically with acidic waste.

    Containerization and Labeling

    The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.

    • Container Selection: Waste containers must be chemically resistant and in good condition, with a secure, leak-proof lid. High-density polyethylene (HDPE) or borosilicate glass containers are generally suitable.[1]

    • Labeling: Each waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "(s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine"

      • The approximate concentration and quantity of the waste

      • The date the waste was first added to the container

      • Appropriate hazard pictograms (GHS07)

    Storage of Hazardous Waste

    Designated and properly managed storage areas are essential for maintaining a safe laboratory environment.

    • Sealed waste containers should be stored in a designated hazardous waste accumulation area.

    • This area must be well-ventilated, secure, and away from sources of ignition or incompatible materials.[2]

    Spill Management

    In the event of a spill, a prompt and safe response is critical.

    • For small spills:

      • Evacuate all non-essential personnel from the immediate area.

      • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[1]

      • Carefully collect the contaminated absorbent material into the designated solid hazardous waste container.[1]

      • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

    Disposal Workflow Diagram

    The following diagram illustrates the logical flow of the disposal process for (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine.

    DisposalWorkflow Disposal Workflow for (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGen Waste Generation (Solid or Liquid) FumeHood->WasteGen Segregate Segregate Waste Streams (Solid vs. Liquid, Amine-Specific) WasteGen->Segregate SolidWaste Solid Waste Container (Labeled Hazardous Amine Waste) Segregate->SolidWaste Solids LiquidWaste Liquid Waste Container (Labeled Hazardous Amine Waste) Segregate->LiquidWaste Liquids Store Store in Designated Hazardous Waste Area SolidWaste->Store LiquidWaste->Store EHS_Request Submit Disposal Request to EHS Department Store->EHS_Request Disposal Professional Disposal by Licensed Contractor EHS_Request->Disposal

    Caption: Disposal workflow for (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine.

    By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine, fostering a culture of safety and regulatory compliance within the laboratory.

    References

    • BenchChem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
    • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
    • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
    • Fisher Scientific. (2025). SAFETY DATA SHEET - [4-(1H-Pyrazol-1-yl)phenyl]methanol.
    • Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Amino-4-pyrazolecarbonitrile.
    • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Phenylpyrazole.
    • Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrazole.
    • ChemScene. (n.d.). (S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine.
    • CymitQuimica. (2024). Safety Data Sheet - 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one.
    • Chemical Waste Disposal Guidelines. (n.d.).

    Sources

    Handling

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine

    This document provides essential safety and handling protocols for (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine (CAS No. 1213139-00-4).

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides essential safety and handling protocols for (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine (CAS No. 1213139-00-4). As a novel chiral amine incorporating a pyrazole moiety, this compound requires a cautious and informed approach to laboratory safety.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust safety plan can be constructed by analyzing structurally similar compounds. This guide is built upon established principles of chemical safety, data from analogous pyrazole and amine compounds, and field-proven best practices to ensure the well-being of all laboratory personnel.

    Hazard Assessment: The Rationale Behind Precaution

    The foundation of any safety protocol is a thorough understanding of the potential hazards. The molecular structure of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine presents two key functional groups of interest: the pyrazole ring and the primary amine.

    • Pyrazole Derivatives: Compounds containing the pyrazole scaffold are frequently reported to cause skin and eye irritation.[2][3][4][5] Safety data for close analogs often list warnings for serious eye irritation (Category 2/2A) and skin irritation (Category 2).[2][4][5][6]

    • Chiral Amines: Amines as a class of organic compounds can be irritants and require careful handling to avoid skin contact and inhalation.[7]

    Based on this analysis, we must assume the compound presents the following risks until proven otherwise.

    Potential Hazard Basis of Assessment (Structural Analogs) Anticipated Severity Primary Exposure Routes
    Eye Irritation Data from various pyrazole derivatives consistently indicate serious eye irritation.[2][4][6][8]High Risk. Can cause serious, potentially lasting damage.Splash, contact with contaminated gloves.
    Skin Irritation Pyrazole and amine compounds are known skin irritants.[2][4][5][9]Moderate Risk. May cause redness, itching, or irritation upon contact.Direct contact, spills, handling contaminated equipment.
    Respiratory Irritation Handling the solid (powder) form can generate dust that may irritate the respiratory tract.[2][3]Low to Moderate Risk. Primarily a concern when handling outside of containment.Inhalation of airborne dust or aerosols.
    Ingestion Similar small molecule organic compounds are often classified as harmful if swallowed.[3][10]Moderate Risk. Accidental transfer from contaminated hands to mouth.

    The Hierarchy of Controls: Your First Line of Defense

    Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling, ensure that proper engineering and administrative controls are in place.

    • Engineering Control - The Chemical Fume Hood: All handling of (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[11][12] This is non-negotiable as it contains airborne particles at the source, protecting the user's breathing zone.

    • Administrative Controls: Be familiar with your institution's Chemical Hygiene Plan. A specific Standard Operating Procedure (SOP) for this compound should be written and reviewed by all users. Ensure eyewash stations and safety showers are accessible and unobstructed.[9]

    Core PPE Protocol: A Detailed Mandate

    The following PPE is mandatory for all personnel handling (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine.

    Protection Type Specification Rationale and Expert Guidance
    Eye & Face Chemical safety goggles with side shields (conforming to EU EN166 or US ANSI Z87.1).Given the high likelihood of serious eye irritation from pyrazole analogs, standard safety glasses are insufficient.[2][6] Goggles provide a seal around the eyes, offering superior protection from splashes and airborne powder.[12][13]
    Skin & Body - Gloves: Compatible chemical-resistant gloves (Nitrile is a suitable starting point).- Lab Coat: Long-sleeved, fully fastened lab coat.- Apparel: Long pants and fully enclosed, chemical-resistant shoes.Gloves: Always inspect gloves for tears or holes before use.[6] Use proper removal technique to avoid contaminating your skin. For prolonged tasks, consider double-gloving. Wash hands thoroughly after removing gloves.[11]Clothing: The lab coat protects your skin and personal clothing from contamination.[14] Open-toed shoes are strictly forbidden in the laboratory environment.[14][15]
    Respiratory Not required for routine handling inside a certified fume hood.A fume hood provides adequate respiratory protection by design. A respirator (e.g., N95 or higher) may be required for large-scale spill clean-up outside of a hood; this requires consultation with your institution's Environmental Health & Safety (EHS) department for proper selection and fit-testing.[7][13]

    Operational Plan: Step-by-Step Guidance

    Pre-Handling Safety Check
    • Read and understand this guide and any relevant SDS for analogous compounds.

    • Ensure the work area is clean and uncluttered.

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as specified in the table above. Inspect each item for damage.

    Handling Protocol (Weighing and Solution Preparation)
    • Perform all manipulations on a disposable, plastic-backed absorbent liner within the fume hood to contain any minor spills.

    • When weighing the solid, use anti-static weigh boats or paper to minimize dust generation.

    • Open the container slowly, facing away from your body.

    • Use a spatula or other appropriate tool for transfers. Do not "tap" or "shake" the powder.

    • To dissolve, add the solvent to the vessel containing the solid. Do not add the solid to a large volume of stirred solvent, which can increase aerosolization.

    • Close all containers tightly when not in use.

    Emergency Procedures
    • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][16]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

    • Small Spill (in fume hood): Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[17] Carefully sweep or scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

    • Large Spill: Evacuate all non-essential personnel from the area. Alert your supervisor and institutional EHS department immediately.

    Disposal Plan: Ensuring a Safe Conclusion

    All materials contaminated with (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine must be treated as hazardous waste.[18][19]

    • Solid Waste: Collect all contaminated solids, including gloves, weigh papers, absorbent pads, and residual product, in a clearly labeled, sealed hazardous waste container.[17]

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[17]

    • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[18]

    • Disposal: Arrange for disposal through your institution's EHS department or a licensed contractor. Do not pour any waste down the drain. [18][20]

    Visualization: Safe Handling & Emergency Response Workflow

    The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

    start Task: Handle (s)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine assess 1. Hazard Assessment (Assume Skin/Eye/Resp. Irritant) start->assess controls 2. Implement Controls (Fume Hood Mandatory) assess->controls ppe 3. Don Required PPE (Goggles, Nitrile Gloves, Lab Coat) controls->ppe protocol 4. Execute Handling Protocol (Weighing, Transfer, etc.) ppe->protocol incident Incident Occurs? protocol->incident emergency 5a. Follow Emergency Protocol (Flush, Evacuate, Alert EHS) incident->emergency Yes disposal 5b. Segregate & Dispose of All Waste as Hazardous incident->disposal No emergency->disposal end Task Complete & Area Secured disposal->end

    Caption: Workflow for handling and emergency response.

    References

    • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
    • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
    • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
    • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
    • Safety Data Sheet for (1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol. Enamine.
    • 1-(Phenylmethyl)-1H-pyrazol-5-amine Safety Data Sheets. Echemi.
    • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Preprints.org.
    • (S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-amine. ChemScene.
    • Safety in the laboratory. University of Geneva.
    • Safety Data Sheet for 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Fisher Scientific.
    • Safety Data Sheet for 1H-Pyrazole. ThermoFisher.
    • Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific.
    • Safety Data Sheet for Sildenafil Citrate. TCI Chemicals.
    • Safety Data Sheet for [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid. Key Organics.
    • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
    • Safety Data Sheet for 1-Phenylpyrazole. Fisher Scientific.
    • Safety Data Sheet for [4-(1H-Pyrazol-1-yl)phenyl]methanol. Fisher Scientific.
    • Safety Data Sheet for 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine. KISHIDA CHEMICAL CO., LTD.
    • Safety Data Sheet for 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. CymitQuimica.
    • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
    • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
    • Safe working in laboratories. University of Bath.
    • Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Tokyo Chemical Industry.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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